3-Phenyl-2-propyn-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMJZCFMAEDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474700 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30011-36-0 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Core Mechanism of Action of 3-Phenyl-2-propyn-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-2-propyn-1-amine hydrochloride, a molecule of significant pharmacological interest, exerts its primary mechanism of action through the potent and irreversible inhibition of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform. This guide elucidates the intricate molecular interactions and downstream signaling cascades modulated by this compound. By delving into its effects on neurotransmitter metabolism, its role as a dopamine β-hydroxylase inhibitor, and its neuroprotective properties, this document provides a comprehensive technical overview for researchers and drug development professionals.
Introduction: Unveiling this compound
This compound, also widely known as Pargyline hydrochloride, is a propargylamine derivative that has been historically utilized for its antihypertensive properties.[1][2] Its pharmacological profile, however, extends beyond blood pressure regulation, encompassing neuroprotective and antidepressant activities.[1][3] The core of its therapeutic and physiological effects lies in its ability to modulate the levels of key monoamine neurotransmitters in the central and peripheral nervous systems.
Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)
The principal mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO).[3][4][5] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2]
Molecular Interaction with MAO
MAO enzymes contain a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for their catalytic activity.[6] The propargyl group of 3-Phenyl-2-propyn-1-amine is a key structural feature that acts as a "suicide" substrate for MAO. The enzyme initiates the oxidation of the propargylamine, leading to the formation of a highly reactive intermediate. This intermediate then forms a covalent adduct with the FAD cofactor and/or a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[6]
Isoform Selectivity: A Preference for MAO-B
There are two main isoforms of MAO: MAO-A and MAO-B. While this compound is a non-selective inhibitor with continuous administration, it exhibits a degree of selectivity for MAO-B, especially at lower doses.[1][3] MAO-B is predominantly found in the brain and is primarily responsible for the degradation of phenylethylamine and dopamine.[1][2] This selectivity is significant as the inhibition of MAO-B is thought to contribute to the neuroprotective effects observed with this class of compounds.[7][8]
| Parameter | MAO-A | MAO-B |
| Ki (Inhibition Constant) | 13 µM | 0.5 µM |
| Table 1: Inhibitory constants (Ki) of Pargyline for MAO-A and MAO-B, indicating a higher affinity for MAO-B.[4][5] |
Downstream Consequences of MAO Inhibition
By irreversibly inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron.[1][2] This leads to an accumulation of these neurotransmitters, including norepinephrine and dopamine, in the synaptic cleft. The increased concentration of these signaling molecules enhances their binding to postsynaptic receptors, leading to a cascade of downstream effects.[1]
Figure 1: Mechanism of MAO-B inhibition by 3-Phenyl-2-propyn-1-amine HCl.
Secondary Mechanism: Inhibition of Dopamine β-Hydroxylase
In addition to its potent MAO inhibitory activity, this compound has also been identified as an inhibitor of dopamine β-hydroxylase.[9] This enzyme is responsible for the conversion of dopamine to norepinephrine.
Impact on Catecholamine Synthesis
By inhibiting dopamine β-hydroxylase, this compound can alter the relative levels of dopamine and norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in the synthesis of norepinephrine. This action may contribute to its overall pharmacological profile, particularly its effects on mood and blood pressure.
Figure 2: Inhibition of Dopamine β-Hydroxylase by 3-Phenyl-2-propyn-1-amine HCl.
Pharmacological Outcomes and Therapeutic Implications
The dual mechanism of action of this compound translates into a range of physiological effects.
Antihypertensive Effects
The antihypertensive properties of this compound are thought to arise from the accumulation of norepinephrine in adrenergic tissues, which may lead to a downregulation of central adrenergic receptors.[1][3] However, the precise mechanism remains a subject of investigation.[3]
Neuroprotective and Anti-apoptotic Properties
Propargylamines, as a class, have demonstrated potent anti-apoptotic and neuroprotective effects.[7] The inhibition of MAO-B by this compound is believed to be a key contributor to these effects. By preventing the breakdown of dopamine, it can help protect dopaminergic neurons from degradation, a hallmark of neurodegenerative diseases like Parkinson's disease.[8] Furthermore, the reduction of oxidative stress by decreasing the production of reactive oxygen species during monoamine metabolism may also play a crucial role.[6]
Experimental Protocols for Elucidating the Mechanism of Action
In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (for MAO-A) and benzylamine (for MAO-B) are common fluorogenic or chromogenic substrates.
-
Incubation: Incubate the respective enzyme with varying concentrations of this compound for a defined pre-incubation period to allow for irreversible inhibition.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Measurement of Neurotransmitter Levels in Microdialysis Studies
Objective: To assess the in vivo effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Methodology:
-
Animal Model: Use of laboratory animals such as rats or mice.
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).
-
Sample Collection: Collect microdialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Quantify the levels of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Conclusion
This compound is a multifaceted pharmacological agent with a well-defined primary mechanism of action centered on the irreversible inhibition of monoamine oxidase, particularly the MAO-B isoform. Its secondary activity as a dopamine β-hydroxylase inhibitor further contributes to its complex pharmacological profile. The resulting modulation of monoamine neurotransmitter levels underpins its therapeutic applications in hypertension and its potential in the treatment of neurodegenerative disorders. A thorough understanding of these mechanisms is paramount for the rational design of future therapeutic strategies and for optimizing the clinical use of this and related compounds.
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- Liu, Y. H., Wang, Y., Li, H. L., Wang, Y. X., & Wang, Y. P. (2023). Neuroprotective effects of PRG on Aβ25-35-induced cytotoxicity through activation of the ERK1/2 signaling pathway. Journal of ethnopharmacology, 313, 116550.
- Goreshnik, E., & Usoltsev, A. (2023). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank, 2023(2), M1639.
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A Comprehensive Technical Guide to the Biological Activity of 3-Phenylpropargylamine and its Derivatives
Abstract: The propargylamine moiety is a cornerstone in modern medicinal chemistry, particularly in the design of therapeutics for neurodegenerative disorders.[1] This guide provides an in-depth technical analysis of the biological activities associated with the 3-phenylpropargylamine scaffold and its derivatives. The primary focus is on its well-established role as an irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism.[2][3] We will explore the precise biochemical mechanism of this inhibition, its therapeutic implications for conditions like Parkinson's disease, and the broader, multi-target potential of these compounds in complex pathologies such as Alzheimer's disease.[4][5] This document synthesizes mechanistic insights, detailed experimental protocols, and field-proven data to serve as a vital resource for researchers, scientists, and professionals in drug development.
The Propargylamine Scaffold: A Privileged Structure in Neuropharmacology
The propargylamine functional group, characterized by an amino group attached to a propargyl (2-propynyl) substituent, has proven to be a remarkably versatile and potent pharmacophore.[1] Its unique chemical reactivity has facilitated the synthesis of a wide array of derivatives for biomedical evaluation.[6]
Historically, the therapeutic potential of this scaffold was realized through the development of irreversible monoamine oxidase inhibitors (MAOIs). Drugs like selegiline (L-deprenyl) and rasagiline, both of which feature the N-propargyl moiety, are established treatments for Parkinson's disease.[2][6] These molecules highlight the importance of the propargylamine structure in achieving selective and potent inhibition of MAO-B, a central strategy in managing Parkinsonian symptoms and potentially slowing disease progression.[2] The 3-phenylpropargylamine structure represents a fundamental backbone from which many of these more complex therapeutic agents are derived.
Core Mechanism of Action: Irreversible Monoamine Oxidase-B Inhibition
The primary and most extensively studied biological activity of propargylamine derivatives is the inhibition of monoamine oxidase (MAO). MAO is a mitochondrial-bound enzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine, norepinephrine, and serotonin. It exists in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.
The Covalent Inhibition Mechanism: The therapeutic efficacy of propargylamine-based inhibitors stems from their ability to act as mechanism-based inactivators, or "suicide substrates," for MAO. The inhibition is irreversible because the terminal alkyne of the propargyl group forms a covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor.
This process can be explained causally:
-
Initial Binding: The inhibitor binds non-covalently to the active site of the MAO-B enzyme.
-
Enzymatic Oxidation: The FAD cofactor oxidizes the propargylamine, attempting to metabolize it as it would a natural substrate.
-
Adduct Formation: This oxidation process generates a highly reactive intermediate. Instead of being released, this intermediate immediately attacks the flavin moiety of the FAD cofactor, forming a stable, covalent flavin-inhibitor adduct.
-
Irreversible Inactivation: The formation of this adduct permanently inactivates the enzyme, preventing it from metabolizing its endogenous substrates like dopamine. Restoring enzyme activity requires de novo synthesis of the MAO-B protein.
Caption: Mechanism of irreversible MAO-B inhibition by a propargylamine compound.
The selectivity for MAO-B over MAO-A is a critical therapeutic feature. Non-selective MAOIs can lead to a "hypertensive crisis" when tyramine-rich foods are consumed, a dangerous side effect known as the "cheese effect".[7][8] By selectively inhibiting MAO-B, which is the predominant form in the striatum and is primarily responsible for dopamine metabolism, these drugs increase synaptic dopamine levels while minimizing the risks associated with systemic MAO-A inhibition.[3]
Multi-Target Biological Activities for Neurodegenerative Disease
While MAO-B inhibition is the principal mechanism, research has revealed that propargylamine derivatives possess a wide range of additional biological activities, making them ideal candidates for a Multi-Target Directed Ligand (MTDL) approach to treating complex diseases like Alzheimer's.[4][5]
Key Ancillary Activities:
-
Neuroprotection: The N-propargyl moiety itself is believed to contribute to neuronal survival.[5] Studies have shown that compounds like N-methyl-N-(2-pentyl)propargylamine can protect against neurotoxin-induced damage, such as that caused by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a model for Parkinson's disease.[3]
-
Cholinesterase Inhibition: Some hybrid propargylamine derivatives have been designed to also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary strategy for current Alzheimer's treatments.[4][5]
-
Iron Chelation & Antioxidant Effects: Propargylamines can be functionalized with iron-chelating moieties. This helps to block metal-associated oxidative stress, a key pathological feature in neurodegeneration.[4][5]
-
Modulation of Amyloid Precursor Protein (APP) Processing: Certain derivatives can regulate the processing of APP towards the non-amyloidogenic α-secretase pathway, reducing the production of toxic amyloid-β (Aβ) peptides.[4]
Caption: Multi-Target Directed Ligand (MTDL) approach for Alzheimer's Disease.
Experimental Protocols and Data Analysis
To ensure scientific integrity, protocols must be robust and self-validating. The following describes a standard, reliable method for assessing the primary biological activity of a propargylamine compound.
Protocol: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., 3-Phenylpropargylamine HCl) against human recombinant MAO-A and MAO-B.
Causality and Rationale: This assay uses a non-fluorescent substrate (kynuramine) that is converted by MAO into a highly fluorescent product (4-hydroxyquinoline). The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will slow this rate. By measuring the activity across a range of inhibitor concentrations, an IC₅₀ value can be calculated, providing a quantitative measure of potency.
Materials:
-
Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
Test Compound (3-Phenylpropargylamine HCl)
-
Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 3-Phenylpropargylamine HCl in DMSO (e.g., 10 mM). Create a serial dilution series in potassium phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Enzyme Pre-incubation: In each well of the 96-well plate, add 50 µL of either MAO-A or MAO-B enzyme solution diluted in buffer.
-
Inhibitor Addition: Add 25 µL of the test compound dilutions (or reference inhibitor/buffer for controls) to the wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the kynuramine substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at its Kₘ value for each respective enzyme (e.g., ~20 µM for MAO-A, ~30 µM for MAO-B).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the data by setting the rate of the no-inhibitor control to 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Inhibitory Potency
Quantitative data should be presented clearly for comparative analysis. The table below shows representative IC₅₀ values that might be obtained from the described assay.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |
| 3-Phenylpropargylamine HCl | 1,250 | 85 | 14.7 |
| Selegiline (Reference) | 9,800 | 30 | 326.7 |
| Clorgyline (Reference) | 8 | 1,500 | 0.005 |
¹ Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A higher SI indicates greater selectivity for MAO-B.
Future Directions and Conclusion
The 3-phenylpropargylamine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on refining the multi-target profiles of its derivatives. Structure-activity relationship (SAR) studies are crucial for optimizing potency against secondary targets like cholinesterases or β-secretase while maintaining high selectivity for MAO-B.[5] The development of novel propargylamines with enhanced blood-brain barrier penetration and tailored pharmacokinetic profiles remains a key objective for treating complex neurodegenerative diseases.
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The Multifaceted Roles of 3-Phenyl-2-propyn-1-amine Hydrochloride: A Technical Guide for Researchers
Introduction
3-Phenyl-2-propyn-1-amine hydrochloride, a member of the propargylamine class of compounds, is a molecule of significant interest in the fields of neuropharmacology and medicinal chemistry. While it may be utilized as a versatile building block in organic synthesis, its intrinsic biological activities have garnered substantial attention from researchers investigating neurodegenerative diseases. This technical guide aims to provide an in-depth exploration of the applications of this compound, with a focus on its mechanisms of action and its utility as a research tool for drug development professionals.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical characteristics of this compound is paramount for its effective application in research.
| Property | Value |
| CAS Number | 30011-36-0[1][2] |
| Molecular Formula | C₉H₁₀ClN[1][2] |
| Molecular Weight | 167.64 g/mol [1][2][3] |
| Appearance | Solid[2] |
| Melting Point | 222-226 °C[2][3] |
| Synonyms | 3-Phenylpropargylamine hydrochloride[2][4] |
Pharmacological Profile: A Dual Inhibitor with Neuroprotective Potential
The primary pharmacological interest in this compound stems from its inhibitory activity against key enzymes involved in neurotransmitter metabolism and its broader neuroprotective effects.
Inhibition of Monoamine Oxidase (MAO)
Propargylamines are a well-established class of monoamine oxidase (MAO) inhibitors.[5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine and serotonin.[6] The inhibition of MAO, particularly the MAO-B isoform, is a therapeutic strategy in neurodegenerative conditions like Parkinson's disease.[7][8]
The mechanism of MAO inhibition by propargylamines is generally irreversible.[5][9] The process involves the enzymatic oxidation of the propargylamine by MAO, which leads to the formation of a reactive intermediate. This intermediate then forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it inactive.[5][6]
Figure 1. Proposed mechanism of irreversible MAO inhibition by propargylamines.
Inhibition of Dopamine β-Hydroxylase
Beyond its effects on MAO, this compound is also recognized as an inhibitor of dopamine β-hydroxylase.[1][3][10] This enzyme is responsible for the conversion of dopamine to norepinephrine. By inhibiting this step, the compound can modulate the relative levels of these two crucial catecholamine neurotransmitters. This property makes it a valuable tool for researchers studying the roles of dopamine and norepinephrine in various physiological and pathological processes.
Neuroprotective Mechanisms: Beyond Enzyme Inhibition
A significant body of research indicates that the neuroprotective effects of propargylamines may extend beyond their well-documented inhibition of MAO-B.[11] These compounds have been shown to possess potent anti-apoptotic properties, which are critical in the context of neurodegenerative diseases characterized by progressive neuronal cell death.[7][8][12]
The anti-apoptotic actions of propargylamines are thought to be mediated through several interconnected pathways:
-
Mitochondrial Protection: Propargylamines can prevent the collapse of the mitochondrial membrane potential, a key event in the initiation of the apoptotic cascade.[13] They may also directly prevent the opening of the mitochondrial permeability transition pore.[7][13]
-
Regulation of Apoptotic Proteins: Studies have demonstrated that propargylamines can modulate the expression of key proteins involved in apoptosis. They have been shown to decrease the synthesis of pro-apoptotic proteins like BAX and c-JUN, while increasing the synthesis of anti-apoptotic proteins such as BCL-2.[11]
-
Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Some neuroprotective effects of propargylamines are attributed to their binding to GAPDH.[11][12] This interaction is believed to prevent the nuclear translocation of GAPDH, a step that can trigger apoptotic pathways.
Figure 2. Anti-apoptotic mechanisms of propargylamines.
Application in Organic Synthesis: A Key Intermediate for Rasagiline
3-Phenyl-2-propyn-1-amine and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents. A prominent example is its role in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[14]
The synthesis of Rasagiline often involves the alkylation of (R)-1-aminoindan with a propargyl-containing electrophile. While various synthetic routes exist, the core structure of the propargylamine is essential for the final product's biological activity.
Illustrative Synthetic Protocol: Alkylation of (R)-1-Aminoindan
The following is a generalized, illustrative protocol for the synthesis of Rasagiline, highlighting the role of a propargylating agent. Note: This is not a detailed, executable protocol and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride or a suitable propargylating agent
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile)
Procedure:
-
Dissolve (R)-1-aminoindan in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the reaction mixture.
-
Slowly add the propargylating agent to the stirred mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using an appropriate method, such as column chromatography, to yield Rasagiline.
Figure 3. General synthetic scheme for Rasagiline.
Conclusion
This compound is a compound with a rich pharmacological profile and significant utility in medicinal chemistry. Its dual inhibitory action on MAO and dopamine β-hydroxylase, coupled with its profound neuroprotective and anti-apoptotic properties, makes it an invaluable tool for researchers in the neurosciences. Furthermore, its role as a key building block in the synthesis of important therapeutic agents like Rasagiline underscores its importance in drug discovery and development. A thorough understanding of its mechanisms of action and synthetic applications will continue to drive innovation in the quest for novel treatments for neurodegenerative disorders.
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- Youdim, M. B. H., & Weinstock, M. (2001). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. Supplementum, (61), 27-38.
- Maruyama, W., Naoi, M., & Youdim, M. B. H. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity Research, 4(1), 71-80.
- Albreht, A., et al. (2018). Proposed mechanism of irreversible MAO inhibition by propargylamines.
- Weinreb, O., Amit, T., & Youdim, M. B. H. (2015). Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets. Journal of Neural Transmission, 122(5), 727-740.
- Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69-79.
- Makhathini, S. O. (2017). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents.
- Al-Hourani, B. J., & Sharma, S. K. (2021). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 6(24), 15595-15610.
- Gobec, S., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(8), 3575-3584.
- Naoi, M., Maruyama, W., & Youdim, M. B. H. (2000). Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. Inflammopharmacology, 8(2), 145-156.
- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Molecular Biosciences, 5, 93.
- Reddy, P. P., et al. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 4(4), 1543-1549.
- Erol, K. (2014). Method for the synthesis of rasagiline. U.S. Patent No. 8,901,352 B2. Washington, DC: U.S.
- Gonzalez-de-Castro, A., et al. (2019). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic & Biomolecular Chemistry, 17(31), 7384-7389.
- Kumar, P., & Kumar, R. (2011). Process for preparation of rasagiline and salts thereof. U.S.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
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An In-depth Technical Guide to 3-Phenyl-2-propyn-1-amine hydrochloride (CAS 30011-36-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and biochemical properties of 3-Phenyl-2-propyn-1-amine hydrochloride, a compound of significant interest in neurochemical research. Drawing from available data and insights from related compounds, this document aims to equip researchers with the necessary information for its effective and safe utilization in a laboratory setting.
Compound Identification and Molecular Structure
This compound, also known as 3-Phenylpropargylamine hydrochloride, is the hydrochloride salt of 3-Phenyl-2-propyn-1-amine.[1] Its unique structure, featuring a phenyl ring, a propargyl group, and an amine, underpins its chemical reactivity and biological activity.
Caption: 2D representation of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 30011-36-0 | [1][2] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.64 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| Melting Point | 222-226 °C | [1][3] |
| Solubility | Data not available for this specific compound. However, the related compound Phenylpropanolamine hydrochloride is soluble in water (≥ 100 mg/mL at 21°C). | |
| Storage Temperature | 2-8°C | [1][3] |
| SMILES | Cl.NCC#Cc1ccccc1 | [1] |
| InChI | 1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | [1] |
| InChIKey | NOXMJZCFMAEDRF-UHFFFAOYSA-N | [1] |
Spectral Data Insights
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum would display characteristic peaks for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the methylene carbon.
-
IR Spectroscopy: Key absorption bands would be expected for the C≡C triple bond, C-H bonds of the aromatic ring, and N-H bonds of the amine group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₉N) and fragmentation patterns characteristic of the propargylamine structure.
Biochemical Profile: A Dopamine β-Hydroxylase Inhibitor
This compound is recognized for its role as an inhibitor of dopamine β-hydroxylase (DBH).[1][2] This enzyme is critical in the catecholamine biosynthesis pathway, catalyzing the conversion of dopamine to norepinephrine.
Caption: Inhibition of Dopamine to Norepinephrine conversion.
The inhibition of DBH by compounds like this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine concentrations. This mechanism of action makes it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes. The study of related 3-phenylpropenes as mechanism-based inhibitors of DBH suggests that the interaction may involve the formation of a benzylic radical.
Experimental Workflow: Assay for Dopamine β-Hydroxylase Activity
To investigate the inhibitory effects of this compound, a robust assay for measuring DBH activity is essential. A common approach involves the use of High-Performance Liquid Chromatography (HPLC). The following diagram outlines a generalized workflow for such an experiment.
Caption: Generalized workflow for a DBH inhibition assay.
Methodology in Detail:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the DBH enzyme source, the substrate (e.g., tyramine), and necessary cofactors such as ascorbate and molecular oxygen.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures to determine its inhibitory potency (e.g., IC₅₀).
-
Incubation: The reaction is initiated and allowed to proceed at a controlled temperature (typically 37°C) for a defined period.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid, which denatures the enzyme.
-
Sample Cleanup: Solid Phase Extraction (SPE) is a valuable step to remove interfering substances and to separate the product (e.g., octopamine) from the unreacted substrate.
-
Chromatographic Analysis: The amount of product formed is quantified using a sensitive analytical technique such as Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA).
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of product formed in the presence and absence of the inhibitor.
Safety, Handling, and Reactivity
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[1][3]
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid chlorides, and carbon dioxide. The compound may be sensitive to air, light, and moisture.
-
Toxicology: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid direct contact and ingestion. In case of exposure, seek immediate medical attention.
Conclusion
This compound (CAS 30011-36-0) is a valuable research tool for scientists investigating the catecholamine pathway and the function of dopamine β-hydroxylase. Its well-defined chemical structure and inhibitory action provide a basis for further exploration in neuropharmacology and drug development. By understanding its physicochemical properties, biochemical profile, and proper handling procedures, researchers can effectively and safely incorporate this compound into their studies.
References
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The Technical Guide to 3-Phenyl-2-propyn-1-amine Hydrochloride: A Mechanistic View on Dopamine β-Hydroxylase Inhibition
Abstract
This technical guide provides an in-depth exploration of 3-Phenyl-2-propyn-1-amine hydrochloride as a potential inhibitor of dopamine β-hydroxylase (DBH). While direct extensive research on this specific compound is limited, this paper synthesizes information from structurally related molecules, particularly mechanism-based inhibitors, to propose a putative mechanism of action and to outline robust experimental frameworks for its investigation. We will delve into the critical role of DBH in the catecholamine biosynthetic pathway, the therapeutic rationale for its inhibition, and the chemical features of this compound that suggest its activity. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical methodologies for evaluating this and similar compounds.
Introduction: Dopamine β-Hydroxylase as a Therapeutic Target
Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase enzyme that plays a pivotal role in the biosynthesis of catecholamines.[1] Located within the synaptic vesicles of noradrenergic neurons, DBH catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in both the central and sympathetic nervous systems.[2][3] This enzymatic step is fundamental for maintaining physiological processes such as mood, attention, and blood pressure regulation.[4]
The strategic position of DBH in the catecholamine pathway makes it a compelling target for therapeutic intervention.[5] By inhibiting DBH, the balance between dopamine and norepinephrine can be modulated, leading to an increase in dopamine levels and a decrease in norepinephrine levels.[2] This shift has significant therapeutic potential in a range of disorders, including:
-
Cardiovascular Diseases: Reducing norepinephrine levels can alleviate conditions like hypertension and heart failure, where excessive sympathetic activity is a key pathological factor.[5]
-
Psychiatric and Neurological Disorders: Modulating the dopamine-norepinephrine axis is a well-established strategy in treating depression, anxiety, and emerging research suggests potential in managing neurodegenerative diseases like Parkinson's and Alzheimer's.[2]
-
Substance Abuse Disorders: By altering the brain's reward pathways, DBH inhibitors are being investigated for their potential to treat addiction to substances like cocaine.[2][6]
This compound: A Profile
This compound, also known as 3-phenylpropargylamine hydrochloride, is a compound noted for its role as a dopamine β-hydroxylase inhibitor.[4][7] Its chemical structure is characterized by a phenyl group, a propargylamine functional group (containing a carbon-carbon triple bond), and its formulation as a hydrochloride salt to improve solubility and stability.
| Property | Value | Reference |
| CAS Number | 30011-36-0 | [4][7] |
| Molecular Formula | C₉H₁₀ClN | [4][7] |
| Molecular Weight | 167.64 g/mol | [4][7] |
| Synonyms | 3-Phenylpropargylamine hydrochloride | [7] |
The presence of the acetylenic (propargyl) group is of significant interest, as related acetylenic compounds have been identified as highly efficient mechanism-based inhibitors of DBH.[8]
Proposed Mechanism of Action: A Mechanism-Based Inhibitor
While specific mechanistic studies on this compound are not extensively available, its structural similarity to known mechanism-based inhibitors, such as 1-phenyl-1-propyne and various 3-phenylpropenes, allows for the formulation of a strong hypothesis regarding its mode of action.[2][8]
Mechanism-based inhibitors, or suicide inhibitors, are unreactive compounds that are enzymatically converted into a reactive species at the enzyme's active site. This reactive intermediate then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme.[8]
For DBH, this process is dependent on the enzyme's catalytic cycle, which requires the co-substrates molecular oxygen (O₂) and ascorbate (as a reducing agent).[2][8] The proposed mechanism for this compound likely follows these steps:
-
Binding to the Active Site: The inhibitor binds to the active site of DBH in a similar fashion to the endogenous substrate, dopamine.
-
Enzymatic Activation: The DBH enzyme initiates its catalytic cycle, attempting to hydroxylate the inhibitor. This process, involving the copper center of the enzyme, is proposed to generate a highly reactive intermediate from the propargylamine moiety. Studies on similar compounds suggest the formation of a radical species.[2]
-
Irreversible Inactivation: The reactive intermediate, before it can be released as a product, covalently binds to a critical amino acid residue within the DBH active site, leading to the irreversible inactivation of the enzyme.[8]
This proposed mechanism is consistent with findings for other acetylenic and phenylpropene inhibitors of DBH, which demonstrate time-dependent, irreversible inactivation that is reliant on the enzyme's turnover.[2][8]
Figure 1: Proposed mechanism-based inhibition of DBH by 3-Phenyl-2-propyn-1-amine.
Experimental Protocols for Evaluation
To validate the proposed mechanism and quantify the inhibitory potential of this compound, a series of in vitro experiments are necessary. The following protocols are based on established methods for characterizing DBH inhibitors.[3][5]
In Vitro Dopamine β-Hydroxylase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of the compound on purified DBH enzyme activity.
Materials:
-
Purified bovine or human recombinant Dopamine β-Hydroxylase
-
Dopamine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium acetate buffer (pH 5.0-5.5)
-
This compound (test inhibitor)
-
N-Ethylmaleimide (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare stock solutions of DBH, dopamine, ascorbic acid, and the test inhibitor in appropriate buffers.
-
Incubation Mixture: In a microcentrifuge tube, combine the sodium acetate buffer, catalase, ascorbic acid, and the DBH enzyme.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the incubation mixture. For time-dependency studies, pre-incubate this mixture for different time intervals (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, dopamine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding N-Ethylmaleimide or by heat inactivation.
-
Quantification of Norepinephrine: Analyze the reaction mixture using HPLC to quantify the amount of norepinephrine produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For mechanism-based inhibitors, kinetic parameters such as kinact (rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) should be determined by plotting the observed rate of inactivation against the inhibitor concentration.
Figure 2: Workflow for the in vitro DBH inhibition assay.
Cell-Based Assays
To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays using neuroblastoma cell lines (e.g., SH-SY5Y) that endogenously express DBH can be employed. These assays measure the modulation of dopamine and norepinephrine levels within the cells following treatment with the inhibitor.
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic profile of a drug is crucial for its development.[9][10] For a DBH inhibitor like this compound, key considerations include its absorption, distribution (particularly its ability to cross the blood-brain barrier), metabolism, and excretion.
The therapeutic potential of this compound, should its efficacy and safety be established, would align with that of other DBH inhibitors, targeting conditions where a rebalancing of the dopamine-norepinephrine systems is beneficial.[2][5]
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, candidate as a dopamine β-hydroxylase inhibitor. Based on its chemical structure, it is strongly hypothesized to act as a mechanism-based inhibitor, leading to the irreversible inactivation of the enzyme. This guide has provided the theoretical framework for this mechanism and outlined the necessary experimental protocols to validate this hypothesis and quantify its inhibitory potency.
Future research should focus on conducting rigorous in vitro kinetic studies to determine the IC₅₀, kinact, and KI values of this compound. Following this, cell-based and in vivo animal studies will be essential to evaluate its efficacy, pharmacokinetic profile, and safety. Such studies will be critical in determining the potential of this compound as a research tool and a lead for the development of novel therapeutics targeting the dopaminergic and noradrenergic systems.
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- Dopamine β-hydroxylase – Knowledge and References - Taylor & Francis.
- Dopamine β-hydroxylase | Inhibitors - MedchemExpress.com.
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- 3-Phenyl-2-propyn-1-amine 97 30011-36-0 - Sigma-Aldrich.
- Rocha, M., Lemos, C., Palma, P., et al. (2018). In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. European Journal of Pharmaceutical Sciences.
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- Hu, C., & Li, G. (2019). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B.
- Schank, J. R., Liles, L. C., & Weinshenker, D. (2011). Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. The Journal of Pharmacology and Experimental Therapeutics.
- Colombo, G., & Villafranca, J. J. (1984). An Acetylenic Mechanism-Based Inhibitor of Dopamine Beta-Hydroxylase. The Journal of Biological Chemistry.
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Structure-activity relationship of phenylpropargylamine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylpropargylamine Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
Phenylpropargylamine derivatives represent a cornerstone in the pharmacology of neurodegenerative diseases, primarily through their potent inhibition of monoamine oxidase B (MAO-B). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern their biological activity. We will deconstruct the phenylpropargylamine scaffold to understand how modifications to the phenyl ring, the propargylamine "warhead," and the connecting linker influence potency, selectivity, and pharmacokinetic properties. Beyond their canonical role as MAO-B inhibitors, we will explore their neuroprotective effects and their evolution into multi-target-directed ligands (MTDLs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for synthesis and evaluation.
The Phenylpropargylamine Scaffold: A Privileged Structure in Neuropharmacology
The phenylpropargylamine core is central to several clinically significant drugs, most notably selegiline and rasagiline, used in the management of Parkinson's disease.[1][2] The therapeutic rationale is rooted in their ability to inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the central nervous system.[3][4] By inhibiting MAO-B, these compounds increase dopaminergic neurotransmission, alleviating motor symptoms.[5] However, their utility extends beyond simple symptomatic relief, with many derivatives exhibiting significant neuroprotective properties independent of MAO inhibition.[5][6] The growing interest in this class of compounds stems from the tunability of their scaffold, which allows for the optimization of activity against MAO and the introduction of new functionalities to engage other neurologically relevant targets.[6][7]
Caption: Core components of the phenylpropargylamine scaffold.
The Primary Target: Monoamine Oxidase (MAO)
Monoamine oxidases are mitochondrial outer membrane flavoenzymes that catalyze the oxidative deamination of neurotransmitters and xenobiotics.[8][9] Two isoforms exist, MAO-A and MAO-B, which share approximately 70% sequence identity but differ in their tissue distribution and substrate/inhibitor selectivity.[4][8]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine and is a target for antidepressants. It is found in high concentrations in the intestines.[2][4]
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine. In the human brain, it is the predominant form, found mainly in astrocytes and serotonergic neurons.[8]
Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it avoids the "cheese effect"—a hypertensive crisis caused by the inability to metabolize dietary tyramine, which is associated with non-selective or MAO-A inhibition.[2][5]
Mechanism of Irreversible Inhibition
The therapeutic efficacy of classical phenylpropargylamine derivatives like selegiline and rasagiline lies in their function as mechanism-based irreversible inhibitors.[5] The propargylamine moiety is the key functional group responsible for this action. The widely accepted mechanism involves the inhibitor binding to the enzyme's active site, where the FAD cofactor oxidizes the propargylamine.[10] This generates a highly reactive intermediate, such as an allene or a cyanine species, which then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[5][10][11]
Caption: Simplified mechanism of irreversible MAO-B inhibition.
Core Structure-Activity Relationship (SAR) Analysis
The Phenyl Ring: Anchor and Selectivity Driver
The phenyl ring is a crucial pharmacophoric element that anchors the inhibitor within the hydrophobic active site of MAO-B.[12] The active site of MAO-B features a biphasic cavity, an entrance cavity and a substrate cavity, lined with hydrophobic residues like Tyr398, Tyr435, and Phe343, which form favorable interactions with the aromatic ring of the inhibitor.[12]
-
Substitutions: Modifications to the phenyl ring can significantly impact potency and selectivity. Generally, small, lipophilic substituents are well-tolerated. The position of substitution is critical; for instance, meta- or para-substituted analogs often retain high activity, while ortho-substitution can be detrimental due to steric hindrance.
-
Bioisosteric Replacements: Replacing the phenyl ring with other chemical motifs is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[13][14] While the effect is context-dependent, several non-classical bioisosteres have been successfully employed.[13][15]
-
Heterocycles: Replacing the phenyl ring with heterocycles like thiophene or pyridine can alter electronic properties and introduce new hydrogen bonding opportunities, often improving selectivity and reducing cytotoxicity.[16]
-
Saturated Scaffolds: C(sp³)-rich motifs like bicyclo[1.1.1]pentane (BCP) and cubane serve as effective phenyl mimics.[15][17] A BCP analogue of an antimalarial compound, for example, was equipotent to its phenyl parent but showed significantly improved metabolic properties.[15] These rigid scaffolds can maintain the necessary vector for interaction while reducing lipophilicity and improving drug-like properties.[18]
-
The Propargylamine Moiety: The Irreversible "Warhead"
The terminal alkyne of the propargylamine group is indispensable for the irreversible mechanism of action in classic inhibitors.[11][19]
-
Terminal vs. Internal Alkynes: The location of the triple bond is critical. Shifting the alkyne from a terminal to an internal position prevents the formation of the reactive allene intermediate necessary for covalent modification.[11] This modification converts the inhibitor from an irreversible to a reversible one, which can be advantageous in mitigating potential off-target effects or toxicity associated with permanent enzyme inactivation.[11]
-
Homopropargylamines: Extending the carbon chain between the nitrogen and the alkyne (homopropargylamine) can be tolerated, though it often impacts potency. The optimal spacer length is crucial for correctly positioning the alkyne for interaction with the FAD cofactor.[20]
The Amino Group and Stereochemistry: Tuning Potency and Metabolism
-
Nitrogen Substituents: The substituent on the nitrogen atom influences both potency and metabolic profile. Small alkyl groups, such as the methyl group in selegiline and rasagiline, are optimal. A key differentiator between these two drugs is their metabolism. Selegiline is metabolized by CYP2B6 to L-amphetamine and L-methamphetamine, which can cause undesirable side effects.[2][3] In contrast, rasagiline is metabolized by CYP1A2 to (R)-1-aminoindan, which lacks amphetamine-like properties, offering a cleaner clinical profile.[3][5]
-
Chirality: Phenylpropargylamines often possess a chiral center, and biological activity is typically stereospecific. For example, (R)-rasagiline is a significantly more potent MAO-B inhibitor than its (S)-enantiomer. This stereoselectivity underscores the importance of a precise three-dimensional fit within the enzyme's active site.
Quantitative SAR: A Comparative Overview
The following table summarizes the inhibitory activities of key phenylpropargylamine derivatives and control compounds against MAO-A and MAO-B, illustrating the principles of selectivity.
| Compound | Target | IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) | Reference |
| Selegiline | MAO-B | ~0.0068 | High | [21] |
| MAO-A | >10 | |||
| Rasagiline | MAO-B | 0.0437 | High | [22] |
| MAO-A | >10 | |||
| Clorgyline | MAO-A | ~0.0016 | High (MAO-A selective) | [21] |
| MAO-B | >10 | |||
| MAO-B-IN-30 | MAO-B | 0.082 | ~234-fold | [21] |
| MAO-A | 19.176 | [21] | ||
| Compound 17 | MAO-B | 0.01 | High | [22] |
| (Pyridoxine-Resveratrol Hybrid) |
Note: IC₅₀ values can vary based on experimental conditions.
Beyond a Single Target: MTDLs and Neuroprotection
The multifactorial nature of neurodegenerative diseases has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple targets implicated in the disease pathology.[6][7][23] The phenylpropargylamine scaffold is an excellent starting point for MTDL design. Hybrids have been created that combine the MAO-B inhibitory propargylamine moiety with other pharmacophores, such as cholinesterase inhibitors (for Alzheimer's disease) or iron-chelating moieties to reduce oxidative stress.[10][24]
Furthermore, many propargylamine derivatives exhibit neuroprotective effects that are not attributable to MAO inhibition alone.[5][25] These effects are often observed at concentrations below those required for significant enzyme inhibition and are thought to involve the modulation of apoptotic pathways, stabilization of mitochondrial function, and induction of neurotrophic factors.[5][23]
Caption: Strategy for developing MTDLs from a core scaffold.
Experimental Protocols
General Synthesis of N-Propargylamines via A³ Coupling
This protocol describes a common one-pot, three-component coupling of an aldehyde, an amine, and a terminal alkyne, often catalyzed by a copper salt.[26]
Rationale: The A³ coupling is a highly efficient and atom-economical method for forming propargylamines. It avoids the need to handle potentially unstable propargyl halides and proceeds under mild conditions, making it a preferred method in medicinal chemistry for generating libraries of derivatives for SAR studies.[27][28]
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 eq), the terminal alkyne (1.1 eq), and the aldehyde (1.0 eq) in a suitable solvent (e.g., Toluene or a deep eutectic solvent like Choline Chloride/Urea).[26]
-
Catalyst Addition: Add the copper(I) chloride catalyst (CuCl, 5 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-propargylamine derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature to determine the IC₅₀ value of a test compound.[21][29]
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit MAO-B. It relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrate.[9][21] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal, which is inversely proportional to MAO-B activity. This method is sensitive, high-throughput adaptable, and allows for direct comparison of inhibitor potency.[29]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme Solution: Dilute recombinant human MAO-B enzyme in cold Assay Buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Selegiline) in Assay Buffer containing a small percentage of DMSO.
-
Substrate/Probe Solution: Prepare a working solution containing the MAO-B substrate (e.g., benzylamine or kynuramine), a fluorescent probe (e.g., OxiRed™), and HRP in Assay Buffer.[4][21]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to "Blank" wells.
-
Add 50 µL of the enzyme solution to all "Control" and "Test" wells.
-
Add 10 µL of the vehicle (DMSO/Buffer) to "Control" wells.
-
Add 10 µL of each serial dilution of the test compound/positive control to the "Test" wells.
-
Tap the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the Substrate/Probe Solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.[21]
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percent inhibition relative to the "Control" (uninhibited enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]
-
Cell-Based Neuroprotection Assay (SH-SY5Y Cells)
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[30][31]
Rationale: Neurodegenerative diseases are characterized by neuronal loss. This assay provides a cellular context to evaluate a compound's potential neuroprotective effects beyond simple enzyme inhibition.[31] The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies. Oxidative stress is induced by agents like H₂O₂ or 6-hydroxydopamine (6-OHDA), and cell viability is measured to quantify the protective effect of the test compound.[30][32]
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Plating: Seed cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a "Vehicle Control" group.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for 24 hours. Maintain a "No Toxin" control group that receives only the vehicle.
-
Assessment of Cell Viability:
-
Remove the media and measure cell viability using a standard method such as the Resazurin Reduction Assay or Neutral Red Uptake Assay.[33]
-
The Resazurin assay measures mitochondrial reductase activity, a key indicator of metabolic viability.[33] Add media containing 10 µg/mL Resazurin and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Normalize the fluorescence readings to the "Vehicle Control" group (representing 100% viability).
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the neurotoxin alone.
-
Plot the results to determine the effective concentration range for neuroprotection.
-
Conclusion and Future Directions
The phenylpropargylamine scaffold remains a highly validated and fruitful starting point for the design of potent and selective MAO-B inhibitors. A deep understanding of its structure-activity relationships is paramount for optimizing potency, selectivity, and drug-like properties. The key takeaways for medicinal chemists are the critical role of the terminal alkyne for irreversible inhibition, the potential for bioisosteric replacement of the phenyl ring to improve pharmacokinetics, and the profound impact of stereochemistry and N-substituents on both activity and metabolic fate. The future of this field lies in the rational design of multi-target-directed ligands that not only inhibit MAO-B but also engage complementary pathways involved in neurodegeneration, such as cholinesterase inhibition, anti-inflammatory action, and metal chelation. By leveraging the foundational SAR principles outlined in this guide, researchers can continue to develop innovative therapeutics with the potential to modify the course of devastating neurodegenerative diseases.
References
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An In-Depth Technical Guide to the Neurochemical Profile of 3-Phenyl-2-propyn-1-amine
Abstract
This technical guide provides a comprehensive analysis of the neurochemical profile of 3-Phenyl-2-propyn-1-amine (3-PPA), a propargylamine derivative of significant interest in neuropharmacological research. While specific quantitative data for 3-PPA remains limited in publicly accessible literature, this document synthesizes confirmed biochemical activities with well-established structure-activity relationships of the propargylamine class to construct a robust and predictive profile. The primary mechanisms of action—inhibition of Dopamine β-Hydroxylase (DBH) and inferred inhibition of Monoamine Oxidase (MAO)—are explored in detail. This guide also covers its physicochemical properties, predicted pharmacokinetic profile, toxicology, and provides detailed protocols for key in vitro validation assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of monoaminergic systems and the development of novel CNS-active agents.
Introduction and Chemical Identity
3-Phenyl-2-propyn-1-amine, also known as 3-phenylpropargylamine, is a primary amine featuring a phenyl ring linked to a propargyl group. This unique structural motif, particularly the propargylamine functional group (a C≡C triple bond adjacent to an aminomethyl group), places it in a class of compounds renowned for their potent and often irreversible inhibition of flavin-dependent enzymes, most notably Monoamine Oxidase (MAO).[1] Its confirmed activity as an inhibitor of Dopamine β-Hydroxylase further establishes it as a valuable chemical tool for modulating catecholamine pathways.[2][3] This guide aims to elucidate the multifaceted neurochemical interactions of this compound, providing both a summary of known effects and a predictive framework based on established pharmacological principles.
Physicochemical Properties
Quantitative data for 3-Phenyl-2-propyn-1-amine is most commonly available for its hydrochloride salt, which offers improved stability and solubility for experimental use.
| Property | Value | Source |
| Chemical Name | 3-Phenyl-2-propyn-1-amine hydrochloride | [3] |
| Synonyms | 3-Phenylpropargylamine HCl | [3] |
| CAS Number | 30011-36-0 | [2] |
| Molecular Formula | C₉H₁₀ClN | [2][3] |
| Molecular Weight | 167.64 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 222-226 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Core Neurochemical Profile: Pharmacodynamics
The neurochemical effects of 3-Phenyl-2-propyn-1-amine are centered on its ability to disrupt the normal synthesis and degradation of monoamine neurotransmitters. Its actions can be categorized into two primary domains: direct enzyme inhibition and other receptor-mediated effects.
Inhibition of Catecholamine Pathway Enzymes
The primary and most defining actions of 3-PPA are the inhibition of two critical enzymes in the catecholamine pathway. This dual action has profound implications for the relative concentrations of dopamine and norepinephrine in the central and peripheral nervous systems.
3-Phenyl-2-propyn-1-amine is a confirmed inhibitor of Dopamine β-Hydroxylase.[2][3] DBH is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine. By inhibiting this enzyme, 3-PPA effectively blocks this conversion, leading to a decrease in norepinephrine levels and a subsequent accumulation of its precursor, dopamine.
The mechanism of inhibition is likely mechanism-based, a common feature for inhibitors of this enzyme. Studies on structurally similar compounds, such as 3-phenylpropenes, have demonstrated that these molecules act as substrates for DBH.[4] During the catalytic cycle, the enzyme abstracts a hydrogen atom, creating a benzylic radical intermediate. This reactive species can then either proceed to the normal hydroxylation product or covalently bind to and inactivate the enzyme.[4][5] This irreversible inactivation is a hallmark of mechanism-based or "suicide" inhibitors.
While specific IC₅₀ values for 3-PPA against MAO isoforms are not available in the reviewed literature, its propargylamine structure is a classic pharmacophore for potent, irreversible MAO inhibitors.[] Clinically significant drugs like selegiline (an MAO-B selective inhibitor) and pargyline (a non-selective MAO inhibitor) are defined by this moiety. These inhibitors act by forming a covalent adduct with the FAD cofactor in the enzyme's active site, leading to irreversible inactivation.[]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine. Its inhibition is associated with antidepressant effects but also risks of hypertensive crisis if tyramine-rich foods are consumed.
-
MAO-B: Preferentially metabolizes phenylethylamine and dopamine. Its inhibition is a key strategy in treating Parkinson's disease, as it preserves dopamine levels in the striatum.
Given its structure, it is highly probable that 3-PPA functions as an irreversible inhibitor of one or both MAO isoforms. The selectivity profile (MAO-A vs. MAO-B) would require specific enzymatic assays to determine but is a critical factor in its overall neurochemical effect.
Visualization of Pathway Inhibition
The following diagram illustrates the points within the catecholamine neurotransmitter pathway where 3-Phenyl-2-propyn-1-amine exerts its inhibitory effects.
Caption: Catecholamine pathway showing inhibition points of 3-PPA.
Other Reported and Potential Pharmacological Actions
Beyond its primary enzymatic targets, 3-PPA has been reported to possess other bioactivities:
-
Adrenergic Receptor Blockade: It has been shown to block adrenergic receptors, which could contribute to its overall effect on the sympathetic nervous system, potentially counteracting some effects of norepinephrine that is not degraded.[2]
-
Histamine Release Prevention: The compound may prevent the release of histamine, suggesting potential anti-inflammatory or anti-allergic properties.[2]
-
Cytochrome P450 Inhibition: 3-PPA can inhibit cytochrome P450 enzymes, indicating a potential for drug-drug interactions.[2]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism (Potential): Structurally, 3-PPA is an analog of the endogenous trace amine β-phenylethylamine. Trace amines are ligands for TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[7][8] It is plausible that 3-PPA could interact with TAAR1, which would add another layer of complexity to its neurochemical profile. Activation of TAAR1 generally serves as a feedback mechanism to reduce the firing rate of monoaminergic neurons.[7]
Predicted Pharmacokinetic Profile
Direct pharmacokinetic studies on 3-PPA are not extensively documented. However, a predictive ADME (Absorption, Distribution, Metabolism, Excretion) profile can be constructed based on its physicochemical properties and data from related compounds.
-
Absorption and Distribution: With a molecular weight of ~131 g/mol (free base), 3-PPA is well under the 400-500 Dalton threshold generally considered favorable for passive diffusion across the blood-brain barrier (BBB). Its phenyl group confers lipophilicity, which should further facilitate CNS penetration.
-
Metabolism: The metabolism of other propargylamine MAO inhibitors, such as pargyline and deprenyl, is well-characterized and involves N-demethylation and N-depropargylation.[9] As a primary amine, 3-PPA cannot be N-dealkylated, but it is a probable substrate for cytochrome P450-mediated oxidation on the phenyl ring (hydroxylation) or other metabolic transformations. Its reported inhibition of P450 enzymes suggests it may also influence its own metabolism.[2]
-
Excretion: The compound has been detected in urine, indicating that renal clearance of the parent drug and/or its metabolites is a route of elimination.[2]
Toxicological Profile
The toxicological profile of 3-PPA is not fully characterized, but GHS hazard classifications indicate it is harmful if swallowed and causes serious eye irritation.[1] Broader toxicological concerns stem from its chemical class. The parent compound, propargylamine, is known to be highly toxic. Furthermore, the metabolism of some propargylamines can produce reactive intermediates, potentially leading to hepatotoxicity. Any in vivo research should be preceded by thorough toxicological evaluation.
Key Experimental Protocols
To validate the neurochemical profile of 3-Phenyl-2-propyn-1-amine, specific and robust in vitro assays are required. The following sections detail the standard methodologies for assessing its inhibitory activity against its primary enzymatic targets.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the IC₅₀ values of 3-PPA against recombinant human MAO-A and MAO-B.
Principle: MAO enzymes oxidize amine substrates, producing an aldehyde, hydrogen peroxide (H₂O₂), and ammonia. The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in buffer to a working concentration (e.g., 5-10 µg/mL).
-
Prepare a stock solution of 3-PPA (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 1 nM) in buffer.
-
Prepare a reaction cocktail containing Amplex Red (e.g., 200 µM), HRP (e.g., 1 U/mL), and the appropriate MAO substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B) in buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of each concentration of the 3-PPA dilution series or vehicle control (buffer with DMSO).
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. This step is crucial for time-dependent irreversible inhibitors.
-
Initiate the enzymatic reaction by adding 60 µL of the reaction cocktail to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) kinetically over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualization of MAO Inhibition Assay Workflow
Caption: Workflow for an in vitro fluorometric MAO inhibition assay.
Conclusion
3-Phenyl-2-propyn-1-amine presents a compelling profile as a dual inhibitor of key enzymes in the catecholamine pathway. Its confirmed inhibition of dopamine β-hydroxylase, coupled with a strongly inferred mechanism-based inhibition of monoamine oxidase, positions it as a powerful tool for manipulating the dopaminergic and noradrenergic systems. This dual action—simultaneously increasing the precursor (dopamine) and preventing the degradation of both dopamine and norepinephrine—would be expected to produce a profound and complex net effect on monoaminergic tone. While further research is required to quantify its inhibitory potency against MAO isoforms and fully characterize its pharmacokinetic and receptor binding profiles, the available evidence clearly defines 3-PPA as a valuable pharmacological agent for preclinical research into mood disorders, neurodegenerative diseases, and the fundamental roles of catecholamines in CNS function.
References
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- Lee, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. Journal of Medicinal Chemistry, 51(3), 643-654. [Link]
- Grandy, D. K., et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 575-583. [Link]
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- 3. 3-苯基-2-丙炔-1-胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Phenylpropenes as mechanism-based inhibitors of dopamine beta-hydroxylase: evidence for a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking the Therapeutic Potential of 3-Phenyl-2-propyn-1-amine Hydrochloride: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-Phenyl-2-propyn-1-amine hydrochloride. As a Senior Application Scientist, this document is structured to offer not just a review of existing knowledge but a practical framework for future research, emphasizing mechanistic understanding and robust experimental validation.
Introduction: The Therapeutic Promise of a Unique Chemical Scaffold
This compound is a molecule of significant interest due to its known inhibitory activity against key enzymes in critical physiological pathways. Its chemical structure, featuring a phenyl ring, a propargylamine group, and a terminal amine, provides a unique scaffold for interacting with specific biological targets. While primarily recognized as a dopamine β-hydroxylase inhibitor, preliminary evidence suggests a broader pharmacological profile, including interactions with adrenergic receptors and cytochrome P450 enzymes.[1] This guide will dissect these potential therapeutic avenues, offering a comprehensive overview of the underlying science and the experimental methodologies required for rigorous investigation.
Primary Therapeutic Target: Dopamine β-Hydroxylase (DBH)
The most well-documented activity of this compound is its inhibition of dopamine β-hydroxylase (DBH).[1] This enzyme is a critical component of the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine.
Mechanism of Action and Downstream Signaling
Inhibition of DBH by this compound leads to a significant alteration in the balance of two key neurotransmitters: an increase in dopamine levels and a decrease in norepinephrine levels. This shift has profound implications for a variety of neurological and physiological processes.
-
Increased Dopamine: Elevated dopamine levels in synaptic clefts can enhance signaling through dopamine receptors (D1-D5). This can impact motor control, motivation, reward, and cognitive functions.[2][3]
-
Decreased Norepinephrine: Reduced norepinephrine synthesis diminishes signaling through adrenergic receptors (α and β). This can affect alertness, arousal, blood pressure, and the "fight-or-flight" response.
The therapeutic potential of DBH inhibition is being explored in several conditions, including:
-
Cocaine Addiction: By increasing dopamine and decreasing norepinephrine, DBH inhibitors may attenuate the rewarding effects of cocaine and reduce craving.
-
Hypertension and Heart Failure: Lowering norepinephrine levels can lead to vasodilation and reduced cardiac workload.
-
Psychiatric and Neurodegenerative Disorders: Modulating the dopamine-norepinephrine balance may offer therapeutic benefits in conditions like anxiety, PTSD, and certain aspects of Parkinson's disease.
Caption: Inhibition of Dopamine β-Hydroxylase by this compound.
Experimental Protocol: Dopamine β-Hydroxylase Activity Assay (HPLC-Based)
This protocol outlines a robust method for determining the inhibitory activity of this compound on DBH.
1. Materials and Reagents:
-
Purified bovine adrenal DBH
-
This compound
-
Dopamine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium acetate buffer (pH 5.0)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Epinephrine (internal standard)
2. Assay Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, and purified DBH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, dopamine hydrochloride.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding perchloric acid.
-
Add epinephrine as an internal standard.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of norepinephrine produced.
3. Data Analysis:
-
Calculate the rate of norepinephrine formation for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Secondary Potential Therapeutic Targets
Beyond DBH, this compound may exert its effects through other mechanisms, presenting additional avenues for therapeutic development.
Adrenergic Receptor Blockade
The compound has been suggested to block adrenergic receptors.[1] These G-protein coupled receptors are the primary targets of norepinephrine and epinephrine and are crucial for regulating a wide array of physiological functions. Adrenergic receptors are classified into two main types, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
Blockade of specific adrenergic receptor subtypes could lead to therapeutic effects in:
-
Hypertension: Antagonism of α1-adrenergic receptors can cause vasodilation and lower blood pressure.
-
Benign Prostatic Hyperplasia: α1A-adrenergic receptor blockers are used to relax smooth muscle in the prostate and bladder neck.
-
Anxiety Disorders: Blockade of β-adrenergic receptors can reduce the peripheral symptoms of anxiety.
Caption: Proposed mechanism of adrenergic receptor blockade by this compound.
This protocol is designed to determine the binding affinity of this compound to specific adrenergic receptor subtypes.
1. Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., HEK293-α1A).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding competitor (e.g., phentolamine for α1 receptors).
-
Glass fiber filters.
-
Scintillation counter.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-specific binding competitor.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Cytochrome P450 Enzyme Inhibition
The compound has also been shown to inhibit cytochrome P450 (CYP) enzymes.[1] The CYP superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics, including a majority of clinically used drugs.
Inhibition of specific CYP isoforms can lead to:
-
Drug-Drug Interactions: Co-administration of a CYP inhibitor with a drug metabolized by that same enzyme can lead to increased plasma concentrations of the latter, potentially causing toxicity.
-
Therapeutic Targeting: In some cases, CYP inhibition can be a therapeutic strategy. For example, in oncology, inhibiting CYP enzymes that metabolize chemotherapeutic agents can enhance their efficacy.
Caption: Schematic of Cytochrome P450 enzyme inhibition by this compound.
This high-throughput assay is suitable for screening the inhibitory potential of this compound against a panel of key CYP isoforms.
1. Materials and Reagents:
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
Fluorogenic probe substrate specific for each CYP isoform.
-
NADPH regenerating system.
-
This compound.
-
Potassium phosphate buffer.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
In a microplate, add the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The following tables are provided as templates for the presentation of quantitative data for this compound. At the time of this writing, specific IC50 and Ki values for this compound are not widely available in the public domain. The generation of this data through the experimental protocols outlined above is a critical next step in its therapeutic evaluation.
Table 1: Inhibitory Activity against Dopamine β-Hydroxylase
| Parameter | Value |
| IC50 (µM) | Data to be determined |
| Ki (µM) | Data to be determined |
| Mechanism of Inhibition | Data to be determined |
Table 2: Binding Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (µM) |
| α1A | Data to be determined |
| α1B | Data to be determined |
| α1D | Data to be determined |
| α2A | Data to be determined |
| α2B | Data to be determined |
| α2C | Data to be determined |
| β1 | Data to be determined |
| β2 | Data to be determined |
| β3 | Data to be determined |
Table 3: Inhibitory Activity against Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP1A2 | Data to be determined |
| CYP2B6 | Data to be determined |
| CYP2C8 | Data to be determined |
| CYP2C9 | Data to be determined |
| CYP2C19 | Data to be determined |
| CYP2D6 | Data to be determined |
| CYP3A4 | Data to be determined |
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel therapeutics. Its established role as a dopamine β-hydroxylase inhibitor, coupled with its potential to interact with adrenergic receptors and cytochrome P450 enzymes, suggests a complex and potentially versatile pharmacological profile. The immediate priority for future research should be the systematic and quantitative characterization of its activity at these targets using the robust experimental frameworks provided in this guide. Elucidating the specificities and potencies of these interactions will be paramount in defining the most promising therapeutic applications for this intriguing molecule and its derivatives.
References
- Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Nagatsu, T., & Yamamoto, T. (1984). A sensitive fluorometric assay for dopamine-beta-hydroxylase activity by high-performance liquid chromatography. Biochemical medicine, 31(2), 140–146. [Link]
- Punchaichira, T. J., Deshpande, S. N., & Thelma, B. K. (2018). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical research, 43(12), 2324–2332. [Link]
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
- BioIVT. Fluorescence CYP Inhibition Assays. [Link]
- Klein, M. O., Battagello, D. S., Cardoso, A. R., Hauser, D. N., Bittencourt, J. C., & Correa, R. G. (2019). Dopamine: Functions, Signaling, and Association with Neurological Diseases. Cellular and molecular neurobiology, 39(1), 31–59. [Link]
- The role of dopamine and norepinephrine in CNS stimulant activity: A neuropharmacological review. International Journal of Pharmaceutical and Clinical Research, 15(1), 1-8. [Link]
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In vitro screening of 3-Phenyl-2-propyn-1-amine hydrochloride
An In-Depth Technical Guide to the In Vitro Screening of 3-Phenyl-2-propyn-1-amine hydrochloride
Abstract
This guide provides a comprehensive framework for the in vitro pharmacological evaluation of this compound, a compound whose structural features suggest a specific and potent mechanism of action. As drug development professionals, our primary goal is not merely to generate data, but to build a compelling scientific narrative that elucidates a compound's potential. This document eschews a generic template in favor of a bespoke screening cascade, logically designed around the central hypothesis that this compound functions as a mechanism-based inhibitor of monoamine oxidase (MAO). We will proceed from initial hit validation and isoform selectivity to a deep dive into its mechanism of inhibition and essential off-target liability profiling. Each protocol is presented as a self-validating system, grounded in established biochemical principles and supported by authoritative references.
Introduction: The Scientific Premise
This compound, also known as 3-Phenylpropargylamine hydrochloride (CAS: 30011-36-0), is a small molecule with intriguing, albeit sparsely documented, biological activity.[1][2] Initial notations in chemical databases describe it as a dopamine β-hydroxylase inhibitor.[1] However, a more insightful analysis of its structure reveals a critical pharmacophore: the propargylamine moiety (-C≡C-CH₂-NH₂).
This functional group is the hallmark of a well-established class of irreversible enzyme inhibitors, most notably inhibitors of Monoamine Oxidase (MAO).[3] This insight forms the central, guiding hypothesis of our investigation. The MAO enzymes, which exist as two primary isoforms (MAO-A and MAO-B), are flavoenzymes responsible for the degradation of key monoamine neurotransmitters.[4][5] Their inhibition is a clinically validated strategy for treating neuropsychiatric and neurodegenerative disorders; MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are a cornerstone of Parkinson's disease therapy.[4]
Therefore, this guide outlines a logical, multi-stage screening cascade designed to rigorously test the hypothesis that this compound is a selective MAO inhibitor and to characterize its biochemical mode of action.
Part 1: Primary Screening & Isoform Selectivity Assessment
Core Objective: To rapidly determine if this compound possesses inhibitory activity against recombinant human MAO-A and MAO-B and to quantify its potency (IC₅₀) against each isoform.
Methodological Rationale: For initial potency and selectivity screening, a luminescence-based assay offers superior sensitivity, a wide dynamic range, and a simplified protocol compared to fluorescence or chromatography-based methods. The MAO-Glo™ assay (Promega) is a robust, industry-standard choice that detects the luciferin derivative produced by a coupled-enzyme reaction, which is directly proportional to MAO activity.[6]
Experimental Workflow: Primary Screening
Caption: Workflow for IC₅₀ determination using a luminescence-based assay.
Detailed Protocol 1: IC₅₀ Determination with MAO-Glo™ Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for IC₅₀ determination. Clorgyline and Selegiline are used as positive controls for MAO-A and MAO-B, respectively.[4][7]
-
Assay Plate Setup: In a white, opaque 96-well plate, add 5 µL of each compound dilution or control.
-
Enzyme Addition: Add 20 µL of recombinant human MAO-A or MAO-B enzyme (prepared in the provided buffer) to the appropriate wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the MAO substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating signal.
-
Final Incubation & Readout: Incubate for 20 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
Data Analysis and Interpretation
The data is normalized using the vehicle control (0% inhibition) and a well with no enzyme (100% inhibition). The percentage of inhibition is calculated for each compound concentration. A non-linear regression curve fit (log[inhibitor] vs. response) is used to calculate the IC₅₀ value. The selectivity index is determined by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B or B/A) |
| 3-Phenyl-2-propyn-1-amine HCl | [Experimental] | [Experimental] | [Calculated] |
| Clorgyline (Control) | ~3 | ~5,000 | ~1667 (B/A) |
| Selegiline (Control) | ~2,000 | ~7 | ~285 (A/B) |
| (Note: Control values are illustrative and based on typical literature findings) |
Part 2: Mechanistic Characterization
Core Objective: To determine the mode of inhibition (i.e., reversible vs. irreversible, competitive vs. non-competitive) for the isoform that is potently inhibited.
Methodological Rationale: The propargylamine moiety strongly suggests a mechanism-based, irreversible inhibition, where the inhibitor is converted into a reactive species by the enzyme's own catalytic action, which then covalently binds to the FAD cofactor.[5] This hypothesis must be tested directly. A dialysis or rapid dilution experiment is the gold standard for assessing reversibility.
Mechanism of Irreversible MAO Inhibition
Caption: Proposed mechanism of irreversible MAO inhibition by a propargylamine.
Detailed Protocol 2: Irreversibility Assessment by Rapid Dilution
-
Enzyme-Inhibitor Incubation: Incubate the target MAO isoform with a high concentration of this compound (e.g., 10x IC₅₀) for 30 minutes. A control sample is incubated with vehicle (DMSO) only.
-
Rapid Dilution: At t=30 min, dilute both the inhibitor-treated sample and the vehicle-treated sample 100-fold into pre-warmed assay buffer containing the MAO substrate. This dilution effectively reduces the free inhibitor concentration to a non-inhibitory level (0.1x IC₅₀).
-
Activity Measurement: Immediately measure the enzyme activity at several time points (e.g., 0, 5, 15, 30 minutes) post-dilution using the MAO-Glo™ protocol.
-
Interpretation:
-
Reversible Inhibition: If the inhibition is reversible, the enzyme activity in the inhibitor-treated sample will rapidly recover to the level of the vehicle-treated control upon dilution.
-
Irreversible Inhibition: If the inhibition is irreversible, the enzyme activity will not recover, remaining significantly suppressed compared to the control.[5]
-
Part 3: Ancillary Screening for Drug-like Properties
Core Objective: To ensure the observed activity is specific and not an artifact of cytotoxicity, and to assess potential liabilities such as cytochrome P450 (CYP) inhibition.
Methodological Rationale: A compound is only valuable if its desired activity occurs at concentrations far below those that cause general cell death. Therefore, a cytotoxicity screen is mandatory. Furthermore, inhibition of major CYP isoforms is a common cause of drug-drug interactions, and early assessment is a critical step in drug development.[1]
Detailed Protocol 3: Cytotoxicity Assessment (MTS Assay)
-
Cell Culture: Plate a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One) to each well and incubate for 1-4 hours.
-
Readout: Measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.
-
Data Analysis: Calculate the CC₅₀ (concentration causing 50% cytotoxicity) value. A therapeutic index can be calculated as CC₅₀ / MAO IC₅₀. A large therapeutic index (>100) is desirable.
Data Summary and Decision Matrix
All quantitative data should be consolidated to provide a clear snapshot of the compound's profile.
| Parameter | Result | Implication |
| MAO-A IC₅₀ | [Experimental Value] | Potency against MAO-A |
| MAO-B IC₅₀ | [Experimental Value] | Potency against MAO-B |
| Selectivity Index | [Calculated Value] | Defines therapeutic potential (e.g., >100-fold for MAO-B suggests anti-Parkinsonian) |
| Inhibition Mode | Irreversible / Reversible | Confirms mechanism; irreversible is expected for this chemical class. |
| Cytotoxicity (CC₅₀) | [Experimental Value] | Defines the therapeutic window. |
| CYP Inhibition (e.g., 3A4 IC₅₀) | [Experimental Value] | Assesses potential for drug-drug interactions. |
Screening Cascade Logic
Caption: Decision-making workflow for the in vitro screening cascade.
Conclusion
This technical guide outlines a hypothesis-driven approach to the in vitro characterization of this compound. By focusing on its potential as a mechanism-based MAO inhibitor, this screening cascade provides a clear and efficient path from initial hit identification to a comprehensive pharmacological profile. The successful execution of these studies will generate a robust data package, enabling an informed decision on the compound's potential for further development as a therapeutic agent for neurological disorders.
References
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Al-Soud, Y. A., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances.
- Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Ghimire, G. P., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules.
- Gerstgrasser, J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
- PubChem. (n.d.). 3-Phenylprop-2-en-1-amine.
- PubChem. (n.d.). 3-Phenylpropargylamine.
- PubChem. (n.d.). 3-Phenyl-2-propylene amine.
- PubChem. (n.d.). (E)-3-phenylprop-2-en-1-one.
- The Deranged Chemist. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube.
- Fisher Scientific. (n.d.). 3-Phenyl-2-propyn-1-ol, 97%.
- Hsieh, P.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Pharmaceuticals.
- S3waas. (n.d.). MCQs ON CLASS 12 CHEMISTRY.
- Wikipedia. (n.d.). Propargylamine.
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An In-Depth Technical Guide to 3-Phenylpropargylamine Hydrochloride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Phenylpropargylamine hydrochloride, a molecule of significant interest in the field of neuropharmacology. We will delve into its discovery, the evolution of its synthesis, its mechanism of action as a monoamine oxidase (MAO) inhibitor, and its potential therapeutic applications. This document is intended to be a definitive resource, grounding its claims in verifiable scientific literature.
I. A Serendipitous Discovery in the Quest for Neuroactive Compounds
The story of 3-Phenylpropargylamine hydrochloride is intrinsically linked to the broader history of monoamine oxidase inhibitors (MAOIs), a class of compounds that revolutionized the treatment of depression in the 1950s. The initial discovery of MAOIs was serendipitous, with the observation that iproniazid, a drug originally developed for tuberculosis, had mood-elevating effects. This led to the understanding that inhibiting MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, could alleviate depressive symptoms.
While the exact "discovery" of 3-Phenylpropargylamine as a singular event is not prominently documented, its synthesis and exploration are a logical progression in the study of propargylamine-containing compounds as MAOIs. The propargyl group (a carbon-carbon triple bond adjacent to a nitrogen atom) was identified as a key pharmacophore responsible for the irreversible inhibition of MAO. This led to the development of clinically significant drugs such as selegiline and rasagiline.
The synthesis of 3-phenyl-2-propyn-1-amine, the free base of the hydrochloride salt, was reported in a 1989 publication in Tetrahedron Letters. While this may not be the absolute first synthesis, it represents a key moment in the availability of this compound for further pharmacological investigation. The initial interest in molecules like 3-Phenylpropargylamine likely stemmed from the desire to explore the structure-activity relationships of propargylamine-based MAOIs, with the phenyl group offering a modification to understand its influence on potency and selectivity.
II. Synthesis and Chemical Properties
3-Phenylpropargylamine hydrochloride is a white to off-white solid with a molecular weight of 167.64 g/mol . Its chemical formula is C₉H₁₀ClN, and it is soluble in water.
Experimental Protocol: Synthesis of 3-Phenyl-2-propyn-1-amine Hydrochloride
The synthesis of 3-phenyl-2-propyn-1-amine can be achieved through various methods, with the following being a representative protocol adapted from the literature. This is a multi-step synthesis that begins with the readily available 3-phenyl-2-propyn-1-ol.
Step 1: Conversion of 3-Phenyl-2-propyn-1-ol to 3-Phenyl-2-propyn-1-bromide
-
Reactants: 3-Phenyl-2-propyn-1-ol, Phosphorus tribromide (PBr₃)
-
Solvent: Diethyl ether
-
Procedure:
-
Dissolve 3-Phenyl-2-propyn-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add a solution of PBr₃ in diethyl ether to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Phenyl-2-propyn-1-bromide. This intermediate is often used in the next step without further purification.
-
Step 2: Amination of 3-Phenyl-2-propyn-1-bromide
-
Reactants: 3-Phenyl-2-propyn-1-bromide, Ammonia (in a suitable form, e.g., a solution in methanol or as ammonium hydroxide)
-
Solvent: Methanol or a similar polar solvent
-
Procedure:
-
Dissolve the crude 3-Phenyl-2-propyn-1-bromide in methanol.
-
Add a significant excess of a methanolic solution of ammonia to the flask.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether and wash with water to remove excess ammonia and ammonium salts.
-
Dry the organic layer and concentrate to yield the free base, 3-phenyl-2-propyn-1-amine.
-
Step 3: Formation of the Hydrochloride Salt
-
Reactants: 3-phenyl-2-propyn-1-amine, Hydrochloric acid (HCl)
-
Solvent: Diethyl ether or another suitable organic solvent
-
Procedure:
-
Dissolve the purified 3-phenyl-2-propyn-1-amine in anhydrous diethyl ether.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Phenylpropargylamine hydrochloride.
-
III. Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
The primary pharmacological action of 3-Phenylpropargylamine hydrochloride is the irreversible inhibition of monoamine oxidase (MAO). MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.
The propargylamine moiety of the molecule is a "suicide" or mechanism-based inhibitor. The enzyme recognizes the propargylamine as a substrate and initiates its catalytic cycle. During this process, the propargylamine is oxidized, leading to the formation of a highly reactive intermediate. This intermediate then covalently binds to the FAD cofactor of the enzyme, rendering it permanently inactive. To regain activity, the cell must synthesize new MAO enzyme.
Figure 1: Simplified workflow of the irreversible inhibition of Monoamine Oxidase (MAO) by 3-Phenylpropargylamine.
IV. Pharmacological Applications and Research
The primary research application of 3-Phenylpropargylamine hydrochloride has been as a tool to study the function and inhibition of monoamine oxidase. Its structural simplicity makes it a valuable compound for understanding the fundamental principles of MAO inhibition.
Dopamine β-Hydroxylase Inhibition
Interestingly, beyond its effects on MAO, 3-Phenylpropargylamine hydrochloride has also been identified as an inhibitor of dopamine β-hydroxylase (DBH). DBH is the enzyme responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH leads to an increase in dopamine levels and a decrease in norepinephrine levels. This dual action on both MAO and DBH makes it a compound of interest for studying the interplay between these two enzyme systems in the brain.
| Target Enzyme | Action | Potential Consequence |
| Monoamine Oxidase (MAO) | Irreversible Inhibition | Increased synaptic levels of serotonin, norepinephrine, and dopamine. |
| Dopamine β-Hydroxylase (DBH) | Inhibition | Increased dopamine levels; Decreased norepinephrine levels. |
Table 1: Summary of the known enzymatic targets and potential pharmacological consequences of 3-Phenylpropargylamine hydrochloride.
The development of selective inhibitors for both MAO and DBH is an active area of research for various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression. While 3-Phenylpropargylamine hydrochloride itself has not been developed as a clinical drug, it serves as a valuable scaffold and research tool in the quest for more potent and selective inhibitors.
V. Conclusion and Future Directions
3-Phenylpropargylamine hydrochloride, born from the rich history of monoamine oxidase inhibitor research, remains a molecule of significant scientific interest. Its straightforward synthesis and dual inhibitory action on both MAO and dopamine β-hydroxylase make it a valuable tool for neuropharmacological research. Future studies could focus on elucidating its precise inhibitory constants for the MAO isoforms and DBH, as well as exploring its potential as a lead compound for the development of novel therapeutics targeting neurodegenerative and psychiatric disorders. The continued exploration of such "simple" molecules often provides profound insights into complex biological systems.
VI. References
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History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. PubMed.
-
Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. NIH.
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Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate.
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Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate.
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MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
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Monoamine oxidase inhibitor. Wikipedia.
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Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications.
-
History and Therapeutic Use of MAO-A Inhibitors. ResearchGate.
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MAO Inhibitors. StatPearls - NCBI Bookshelf.
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On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression. Taylor & Francis Online.
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This compound | 30011-36-0. Biosynth.
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New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central.
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3-Phenyl-2-propyn-1-amine 97 30011-36-0. Sigma-Aldrich.
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Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH.
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Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed.
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-
3-Phenylprop-2-yn-1-amine 95.00% | CAS: 78168-74-8. AChemBlock.
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3-PHENYLPROP-2-YN-1-AMINE HYDROCHLORIDE CAS#: 30011-36-0. ChemicalBook.
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Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. PubMed.
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CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
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Prostaglandins: A Report on Early Clinical Studies. PubMed.
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3-Phenylpropenes as Mechanism-Based Inhibitors of Dopamine Beta-Hydroxylase: Evidence for a Radical Mechanism. PubMed.
-
Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene. PubMed.
-
In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624). PubMed.
-
Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase. Semantic Scholar.
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Dopamine β-hydroxylase | Inhibitors. MedchemExpress.com.
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Dopamine beta-hydroxylase: activity and inhibition in the presence of beta-substituted phenethylamines. PubMed.
-
Dopamine beta-hydroxylase in health and disease. PubMed.
-
Selective Inhibition of Monoamine Oxidase by P-Aminosubstituted Phenylalkylamines in Catecholaminergic Neurones. PubMed.
-
IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate.
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers.
-
Dopamine beta-hydroxylase. Wikipedia.
-
Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. PMC - NIH.
-
Selective inhibition of dopamine-beta-hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex. PMC - PubMed Central.
An In-Depth Technical Guide to Investigating 3-Phenyl-2-propyn-1-amine as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase (MAO) inhibitors are a critical class of drugs used in the treatment of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2] This guide provides a comprehensive technical overview of 3-Phenyl-2-propyn-1-amine, a propargylamine derivative, as a potential MAO inhibitor. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its in vitro evaluation, and discuss the structure-activity relationships that govern its inhibitory potential. This document is intended to serve as a foundational resource for researchers investigating novel MAO inhibitors and aims to bridge the gap between theoretical knowledge and practical application in the laboratory.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[3][5] Inhibition of these enzymes increases the bioavailability of these key neurotransmitters, a mechanism that has been successfully exploited for therapeutic benefit in a range of central nervous system disorders.[6][7]
Selective inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, often used to slow the breakdown of dopamine.[2][3] The propargylamine functional group is a key pharmacophore in several well-established irreversible MAO inhibitors, such as selegiline and rasagiline.[8][9] 3-Phenyl-2-propyn-1-amine, also known as 3-phenylpropargylamine, shares this core structure, making it a compelling candidate for investigation as a novel MAO inhibitor.[10][11]
Mechanism of Action: The Propargylamine Moiety
The therapeutic efficacy of propargylamine-based MAO inhibitors stems from their mechanism-based, irreversible inhibition of the enzyme.[12][13] The process is initiated by the enzyme itself, which recognizes the inhibitor as a substrate.
The generally accepted mechanism involves the following key steps:
-
Reversible Binding: The inhibitor first binds reversibly to the active site of the MAO enzyme.
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the propargylamine. This leads to the formation of a highly reactive allenic intermediate or a related species.[12][14]
-
Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[15][16]
This mechanism-based inactivation is highly specific and efficient, contributing to the potent and long-lasting effects of this class of drugs.
Caption: Proposed mechanism of irreversible MAO inhibition by 3-Phenyl-2-propyn-1-amine.
In Vitro Evaluation of 3-Phenyl-2-propyn-1-amine
A thorough in vitro evaluation is the first step in characterizing the potential of a novel MAO inhibitor. This involves determining its inhibitory potency (IC50) and its selectivity for the two MAO isoforms.
Materials and Reagents
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes (e.g., from insect or mammalian expression systems).
-
Substrate: Kynuramine (for a continuous fluorometric assay) or another suitable substrate like p-tyramine.[3][17]
-
Test Compound: 3-Phenyl-2-propyn-1-amine hydrochloride, dissolved in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[3]
-
Detection Reagents: A suitable detection system, such as the MAO-Glo™ kit, which measures the hydrogen peroxide produced during the MAO reaction.[18]
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Microplates: 96-well or 384-well white opaque plates for luminescence assays.
Experimental Protocol: IC50 Determination
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of 3-Phenyl-2-propyn-1-amine.
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer.
-
Prepare the substrate and detection reagent solutions according to the manufacturer's instructions.
Step 2: Assay Procedure
-
In a 96-well plate, add a small volume of each dilution of 3-Phenyl-2-propyn-1-amine to the appropriate wells.
-
Include wells for a no-inhibitor control (vehicle only) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence or fluorescence using a microplate reader.
Step 3: Data Analysis
-
Calculate the percentage of inhibition for each concentration of 3-Phenyl-2-propyn-1-amine relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Hypothetical Results
The following table presents hypothetical IC50 values for 3-Phenyl-2-propyn-1-amine and standard reference compounds, illustrating how the data might be summarized.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 3-Phenyl-2-propyn-1-amine | 15.2 | 0.85 | 17.9 |
| Clorgyline | 0.01 | 5.3 | 0.002 |
| Selegiline | 2.5 | 0.02 | 125 |
Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of propargylamine derivatives are influenced by their structural features. Understanding these relationships is crucial for the rational design of more effective inhibitors.
-
The Propargylamine Moiety: The N-propargyl group is essential for the irreversible inhibition mechanism. Modifications to this group, such as changing the alkyne to an alkene or alkane, typically abolish inhibitory activity.[19]
-
The Phenyl Ring: The phenyl group contributes to the binding affinity of the molecule within the hydrophobic active site of the MAO enzymes. Substitutions on this ring can modulate both potency and selectivity.
-
The Amine Group: The nature of the amine (primary, secondary, or tertiary) can influence the inhibitor's interaction with the enzyme and its overall pharmacokinetic properties. For instance, N-methylation of some propargylamines can increase their potency.[19]
Caption: Key structural features of 3-Phenyl-2-propyn-1-amine influencing MAO inhibition.
Therapeutic Potential and Future Directions
The investigation of 3-Phenyl-2-propyn-1-amine and its analogs as MAO inhibitors holds significant promise for the development of novel therapeutics for neurological disorders. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of promising candidates in animal models of depression and Parkinson's disease.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.
-
Toxicology Studies: Evaluating the potential for off-target effects and long-term toxicity.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of MAO inhibitors.
References
- Albreht, A., et al. (2018). Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate.
- Bentham Science Publishers. (2004). Clinical applications of MAO-inhibitors. PubMed.
- Patsnap. (2025). What are the therapeutic applications for MAO inhibitors? Patsnap Synapse.
- Pope, C. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com.
- Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
- ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate.
- ACS Omega. (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Publications.
- Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications.
- Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic.
- Ramsay, R. R., et al. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. NIH.
- MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- ResearchGate. (n.d.). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. ResearchGate.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- ResearchGate. (n.d.). Chemical structures of some propargylamine-derived MAOIs with neuroprotective properties. ResearchGate.
- Yu, P. H., et al. (1992). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. PubMed.
- ResearchGate. (n.d.). Propargylamine derivatives as MAO-B selective inhibitors. ResearchGate.
- Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
- Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology.
- Tatton, W. G., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed.
- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate.
- PubChem. (n.d.). 3-Phenyl-2-propylene amine. PubChem.
- NIH. (n.d.). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. NIH.
- ChEMBL - EMBL-EBI. (n.d.). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. ChEMBL.
- Wikipedia. (n.d.). Monoaminergic activity enhancer. Wikipedia.
- PubChem. (n.d.). 3-Phenylpropargylamine. PubChem.
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A Guide to the Spectroscopic Characterization of 3-Phenyl-2-propyn-1-amine HCl for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenyl-2-propyn-1-amine hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this compound. Propargylamines, such as 3-Phenyl-2-propyn-1-amine, are significant scaffolds in medicinal chemistry, valued for their role in the synthesis of various bioactive molecules.[1][2] A thorough understanding of their spectroscopic properties is paramount for ensuring the identity, purity, and stability of these compounds in research and development.
Introduction
3-Phenyl-2-propyn-1-amine is a primary amine containing a phenyl ring and a propargyl group. As a hydrochloride salt, its physical and spectroscopic properties are influenced by the presence of the ammonium chloride moiety. This guide will delve into the theoretical and practical aspects of interpreting the spectroscopic data for this molecule, providing a foundational understanding for its characterization.
Molecular Structure and Key Spectroscopic Features
The structure of 3-Phenyl-2-propyn-1-amine HCl presents several key features that give rise to characteristic spectroscopic signals. The presence of a monosubstituted benzene ring, a disubstituted alkyne, and a methylene group adjacent to an ammonium group will be reflected in the NMR, IR, and MS data.
Caption: Molecular structure of 3-Phenyl-2-propyn-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Phenyl-2-propyn-1-amine HCl, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following predictions are based on established chemical shift principles and data from analogous compounds.[3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Phenyl-2-propyn-1-amine HCl is expected to show distinct signals for the aromatic protons, the methylene protons, and the ammonium protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Phenyl H (ortho, meta, para) | 7.2 - 7.6 | Multiplet | 5H | The protons on the benzene ring will appear in the typical aromatic region. The exact shifts and multiplicities will depend on the solvent and concentration. |
| Methylene H (-CH₂-) | ~3.5 - 4.0 | Singlet or Triplet | 2H | The methylene protons are adjacent to the electron-withdrawing ammonium group and the alkyne, leading to a downfield shift. Coupling to the ammonium protons may be observed as a triplet, but this is often broadened or decoupled by exchange with residual water in the solvent. |
| Ammonium H (-NH₃⁺) | ~8.0 - 9.0 | Broad Singlet | 3H | The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Phenyl C (quaternary) | ~120 - 125 | The carbon atom of the phenyl ring attached to the alkyne is a quaternary carbon and will have a characteristic shift in this region. |
| Phenyl C (CH) | ~128 - 132 | The five CH carbons of the benzene ring will resonate in the aromatic region. |
| Alkyne C | ~80 - 90 | The two sp-hybridized carbons of the alkyne will appear in this characteristic downfield region. |
| Methylene C (-CH₂-) | ~30 - 40 | The methylene carbon is attached to the electron-withdrawing ammonium group, causing a downfield shift compared to a simple alkane. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Phenyl-2-propyn-1-amine HCl will be characterized by absorptions corresponding to the ammonium group, the aromatic ring, and the alkyne. A key feature of the spectrum for the hydrochloride salt is the broad absorption due to the N-H stretching vibrations of the ammonium ion.[6][7][8]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Description |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad | This broad and intense absorption is a hallmark of an ammonium salt and is due to the symmetric and asymmetric stretching vibrations of the N-H bonds. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These are the stretching vibrations of the C-H bonds on the phenyl ring. |
| C≡C Stretch (Alkyne) | 2190 - 2260 | Weak to Medium | The carbon-carbon triple bond stretch for a disubstituted alkyne is often weak, but should be observable. |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium | The bending vibrations of the N-H bonds in the ammonium group appear in this region. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | These are the characteristic skeletal vibrations of the benzene ring. |
| C-H Bend (Aromatic) | 690 - 900 | Strong | The out-of-plane bending vibrations of the C-H bonds on the monosubstituted benzene ring give rise to strong absorptions in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 3-Phenyl-2-propyn-1-amine HCl, Electron Ionization (EI) would likely lead to the detection of the free amine's molecular ion after the loss of HCl.
The expected molecular ion for the free amine (C₉H₉N) is at m/z = 131.17. Common fragmentation patterns for propargylamines involve cleavage of the C-C bond alpha to the nitrogen atom.[9]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 131 | [C₉H₉N]⁺ | Molecular ion of the free amine. |
| 130 | [C₉H₈N]⁺ | Loss of a hydrogen atom from the molecular ion. |
| 115 | [C₈H₅N]⁺ | Loss of a methyl group. |
| 104 | [C₈H₈]⁺ | Loss of HCN from the molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds containing a benzyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="[C₉H₉N]⁺˙\nm/z = 131"]; F1 [label="[C₉H₈N]⁺\nm/z = 130"]; F2 [label="[C₈H₅N]⁺\nm/z = 115"]; F3 [label="[C₇H₇]⁺\nm/z = 91"]; F4 [label="[C₆H₅]⁺\nm/z = 77"];
M -> F1 [label="- H•"]; M -> F2 [label="- CH₃•"]; M -> F3 [label="- CH₂N"]; F3 -> F4 [label="- C₂H₂"]; }
Caption: Plausible mass spectrometry fragmentation pathway for 3-Phenyl-2-propyn-1-amine.
Experimental Protocols
To obtain high-quality spectroscopic data, the following general protocols are recommended.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of 3-Phenyl-2-propyn-1-amine HCl.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of the exchangeable ammonium protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for optimal resolution.
IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 3-Phenyl-2-propyn-1-amine HCl sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Conclusion
The spectroscopic characterization of 3-Phenyl-2-propyn-1-amine HCl is a critical step in its synthesis and application in research and drug development. This guide provides a comprehensive overview of the expected NMR, IR, and Mass Spec data, grounded in fundamental spectroscopic principles and data from related compounds. By following the outlined protocols and interpretation guidelines, researchers can confidently verify the structure and purity of this important chemical entity.
References
- Wagner, E. L., & Hornig, D. F. (1950). The Infrared Spectra of the Ammonium Halides. The Journal of Chemical Physics, 18(3), 296-304.
- Harvey, K. B., & McQuaker, N. R. (1971). Low Temperature Infrared and Raman Spectra of the Ammonium Halides. The Journal of Chemical Physics, 55(9), 4390-4395.
- Plumb, R. C., & Hornig, D. F. (1953). Infrared Absorption and Reflection Spectra of the Ammonium Halides. The Journal of Chemical Physics, 21(2), 366-377.
- Chandrasekhar, S., et al. (2007). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 72(18), 6986-6989.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine.
- Hugel, H. M. (2000).
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- PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol.
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An In-depth Technical Guide to the Safe Handling and Management of 3-Phenyl-2-propyn-1-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Phenyl-2-propyn-1-amine hydrochloride (CAS No: 30011-36-0). As a compound of interest in neuroscience and pharmacology, particularly as a dopamine β-hydroxylase inhibitor, its proper management in a laboratory setting is paramount to ensure personnel safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized, field-proven perspective on risk mitigation and best practices.
Core Chemical Identity and Properties
Understanding the fundamental characteristics of a compound is the first step in safe handling. This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 30011-36-0 | [1] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.64 g/mol | [1] |
| Form | Solid | |
| Melting Point | 222-226 °C | |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
While a complete GHS classification for the hydrochloride salt is not universally aggregated, data from its free amine counterpart, 3-Phenyl-2-propyn-1-amine (CAS: 78168-74-8), and related phenylalkylamines provide a strong basis for a conservative safety assessment.[2][3][4] The following hazards should be assumed.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Oral Toxicity | H302 | Warning | Harmful if swallowed[2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[2][3] |
| Skin Corrosion/Irritation | H315 (Assumed) | Warning | Causes skin irritation[5] |
| Respiratory Irritation | H335 (Assumed) | Warning | May cause respiratory irritation[5] |
Note: The assumption of skin and respiratory irritation is a precautionary measure based on the profiles of structurally similar compounds and general best practices for amine salts.
Toxicological Profile and Routes of Exposure
The primary toxicological concerns are acute oral toxicity and severe eye irritation.[2][3] Ingestion of the compound can be harmful. The most significant risk in a laboratory setting is inadvertent exposure through inhalation of the powdered solid or direct contact with the eyes and skin.
-
Oral: Harmful if swallowed. Ingestion can lead to systemic effects. Do not eat, drink, or smoke in laboratory areas.[2]
-
Eye Contact: As a known eye irritant, direct contact with the solid or solutions can cause serious damage.[2][3] The causality lies in the chemical's ability to denature proteins and damage corneal tissue.
-
Skin Contact: While not definitively classified as a severe skin irritant, related compounds cause skin irritation or burns.[4][5] It is prudent to assume it can cause irritation upon prolonged contact.
-
Inhalation: Inhaling the dust can irritate the respiratory tract.[5] This is a common hazard for powdered amine compounds and necessitates the use of engineering controls.
Standard Operating Procedure for Safe Handling
A self-validating protocol ensures that risks are minimized at every step. The following workflow is designed to create a safe handling environment from acquisition to disposal.
Experimental Workflow: From Storage to Use
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology
-
Preparation:
-
Retrieve the container from its designated 2-8°C storage location.
-
Place the sealed container in a desiccator to allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could affect its integrity and handling.
-
Before opening the container, ensure you are in a well-ventilated area, preferably in front of a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in the following section. This is a non-negotiable step.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.[6]
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid slowly to the solvent.
-
-
Post-Handling:
-
Tightly seal the container before returning it to storage.
-
Decontaminate any surfaces, glassware, or equipment that came into contact with the chemical.
-
Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated, sealed waste container.[7][8]
-
Thoroughly wash hands with soap and water after removing gloves.[7]
-
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over PPE. Both are required for handling this compound.
-
Engineering Controls:
-
Chemical Fume Hood: All work involving the solid powder must be performed in a fume hood.
-
Ventilation: The laboratory must have adequate general ventilation.
-
Eye Wash Station & Safety Shower: Ensure unimpeded access to a functional eye wash station and safety shower.[6]
-
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] | Protects against splashes and airborne dust, mitigating the serious eye irritation hazard.[2] |
| Skin/Hand | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact. |
| Body | Standard laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Not required if using a fume hood. If a hood is unavailable, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[6] | Prevents inhalation of dust, which may cause respiratory irritation.[5] |
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure.
Emergency Response Decision Tree
Caption: Decision tree for first aid response to exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7][8] If symptoms persist, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[8]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do so.[2][7] Continue rinsing. It is imperative to seek professional medical attention following any eye exposure.
-
Ingestion: Rinse the mouth with water.[2][7] Call a poison control center or doctor immediately for guidance.[2][9] Do NOT induce vomiting.[7]
Storage, Spills, and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[7] The compound should be stored away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Spill & Leak Procedures:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[7][8]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Clean the spill area thoroughly.
-
-
Disposal: All waste material must be disposed of through an approved hazardous waste disposal plant, in accordance with all local, state, and federal regulations.[7][8][9] Do not dispose of down the drain.
References
- 3-Phenyl-2-propylene amine | C9H11N | CID 55283796 - PubChem. [Link]
- 3-Phenylpropargylamine | C9H9N | CID 1681 - PubChem. [Link]
- This compound, 1 X 1 g (720356-1G) - Alkali Scientific. [Link]
- 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem. [Link]
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Topic: Pharmacological Classification of 3-Phenylpropargylamine
An In-Depth Technical Guide for Drug Development Professionals
Foreword
In the intricate world of neuropharmacology, the pursuit of novel molecular entities capable of precise modulation of enzymatic targets is a central theme. The propargylamine functional group, a deceptively simple alkyne-containing amine, has proven to be a remarkably effective pharmacophore for the design of potent enzyme inactivators. 3-Phenylpropargylamine stands as the parent structure for a distinguished class of pharmacological agents, the monoamine oxidase inhibitors (MAOIs). This guide provides a detailed technical examination of 3-phenylpropargylamine, intended for researchers, medicinal chemists, and drug development scientists. We will deconstruct its pharmacological classification, elucidate its mechanism of action with molecular precision, explore the structure-activity relationships that guide modern drug design, and outline the essential experimental workflows for the evaluation of its derivatives. This document is structured not as a rigid review, but as a foundational guide to empower the rational design and development of next-generation therapeutics targeting monoamine oxidase.
Core Pharmacological Classification: A Mechanism-Based MAO Inactivator
3-Phenylpropargylamine is fundamentally classified as a mechanism-based inhibitor of monoamine oxidase (MAO) .[1][2] This classification is not merely descriptive but mechanistic; the molecule acts as a "suicide substrate," entering the enzyme's catalytic cycle as if it were a native substrate, only to be transformed into a reactive species that irreversibly inactivates the enzyme. This potent and enduring mode of inhibition is conferred by the propargylamine moiety, which serves as the chemical "warhead."
The Chemistry of Irreversible Inhibition
The inactivation of MAO by 3-phenylpropargylamine is a sophisticated process that relies on the enzyme's own catalytic machinery. The key steps are as follows:
-
Substrate Recognition: The MAO active site binds 3-phenylpropargylamine.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within MAO initiates the oxidation of the amine.
-
Formation of a Reactive Intermediate: This oxidation does not lead to a benign product. Instead, it generates a highly electrophilic allenic species or a related reactive intermediate.[2]
-
Covalent Adduct Formation: This transient intermediate is immediately attacked by a nucleophilic residue within the enzyme's active site, specifically the N5 atom of the FAD cofactor. This forms a stable, covalent bond, permanently disabling the enzyme's catalytic function.[2]
This process is the cornerstone of the therapeutic efficacy of drugs like selegiline and rasagiline.
Figure 1: Mechanism of MAO suicide inhibition by 3-phenylpropargylamine.
Isoform Selectivity: The MAO-A and MAO-B Dichotomy
Monoamine oxidase exists as two distinct isoforms, MAO-A and MAO-B, which are critical to distinguish in drug development.[3][4] They differ in tissue distribution, substrate preference, and inhibitor sensitivity.
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are effective antidepressants.[4][5]
-
MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are a cornerstone therapy for Parkinson's disease, as they preserve dopamine levels in the brain.[4][5]
While the parent 3-phenylpropargylamine structure is not highly selective, it serves as a versatile scaffold. Strategic chemical modifications can steer its inhibitory activity towards one isoform, a critical consideration for therapeutic targeting.
Structure-Activity Relationship (SAR) and Rational Drug Design
The 3-phenylpropargylamine framework is highly amenable to chemical modification to enhance potency and, crucially, to confer isoform selectivity. The development of clinically successful drugs like selegiline and rasagiline is a testament to the power of SAR in this chemical class.[6]
Key structural modifications and their effects are summarized below:
| Structural Modification | Rationale & Consequence | Example Compound(s) |
| N-Methylation | Increases lipophilicity and can enhance binding affinity within the hydrophobic active site of MAO-B.[7] | Selegiline, Rasagiline |
| N-Alkylation (larger groups) | Replacing the N-methyl group with a hydrogen, ethyl, or another propargyl group can abolish inhibitory activity, highlighting the specific steric requirements of the active site.[7] | N/A (demonstrates negative SAR) |
| Phenyl Ring Substitution | Adding substituents to the phenyl ring can fine-tune electronic and steric properties, influencing isoform selectivity. This is a primary area of exploration for novel inhibitors.[1] | Various experimental compounds |
| Modification of Propargyl Group | Altering the alkyne "warhead" (e.g., to an allyl or 3-butynyl group) destroys the mechanism-based inhibition, proving its essential role in covalent bond formation.[7] | N/A (demonstrates negative SAR) |
Table 1: Key Structure-Activity Relationships for 3-Phenylpropargylamine Derivatives.
These principles demonstrate that high potency and selectivity are governed by a precise interplay between the propargylamine inactivating group and the N-substituents that dictate the molecule's orientation within the distinct active sites of MAO-A and MAO-B.
Essential Experimental Protocols for Pharmacological Evaluation
For any drug development program involving novel propargylamine derivatives, a robust and reproducible in vitro screening cascade is essential. The primary goal is to determine the potency (IC₅₀) and isoform selectivity of new chemical entities.
Protocol: In Vitro Fluorometric MAO Inhibition Assay
This homogeneous, "mix-incubate-measure" assay is a high-throughput method for screening potential MAO inhibitors.[3] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[8]
Methodology:
-
Reagent Preparation:
-
Enzyme Source: Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Test Compounds: Create a serial dilution series of the test inhibitor (e.g., a 3-phenylpropargylamine derivative) in a suitable solvent like DMSO. The final solvent concentration in the assay should be kept low (e.g., <2%) to avoid enzyme inhibition.[8]
-
Positive Controls: Prepare solutions of known selective inhibitors: Clorgyline for MAO-A and Selegiline (or Pargyline) for MAO-B.[4]
-
Substrate: Use a substrate common to both isoforms, such as p-tyramine, for screening assays.[3]
-
Detection Reagent: Prepare a working solution containing a high-sensitivity probe and horseradish peroxidase (HRP), which will react with H₂O₂ to produce a fluorescent signal.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the test inhibitor dilutions, positive controls, and solvent (for enzyme control wells) to their assigned wells.[8]
-
Add the MAO-A or MAO-B enzyme working solution (e.g., 50 µL) to all wells except the "no-enzyme" blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) over time using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data, setting the uninhibited enzyme control as 100% activity and the blank as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The selectivity index is calculated by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform.
-
Figure 2: High-level workflow for an in vitro MAO inhibitor screening assay.
Conclusion and Future Perspectives
3-Phenylpropargylamine is far more than a simple chemical; it is a foundational scaffold in neuropharmacology that has given rise to life-changing medicines. Its pharmacological classification as a mechanism-based inactivator of monoamine oxidase defines its therapeutic potential. The key to leveraging this potential lies in the rational application of structure-activity relationship principles to engineer derivatives with high potency and, critically, exquisite isoform selectivity. Future innovation in this space will likely focus on creating multi-target-directed ligands—molecules that not only inhibit MAO-B but also possess complementary neuroprotective, anti-apoptotic, or anti-inflammatory properties, offering a multi-pronged approach to treating complex neurodegenerative diseases.[6][9] A thorough understanding of the core pharmacology and evaluation methods detailed in this guide is indispensable for any scientist aiming to contribute to this exciting field.
References
- Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts.PubMed.
- Propargylamine inactivators of MAO. (A) General structure of a...ResearchGate.
- Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity.PubMed.
- Chemical structures of some propargylamine-derived MAOIs with...ResearchGate.
- Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases.PubMed.
- Enzyme Inhibition Assays for Monoamine Oxidase.PubMed.
- EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.BioAssay Systems.
- Monoamine Oxidase (MAO) Inhibition Assay.Evotec.
- Three-component coupling for the synthesis of propargylamine and its mechanism.ResearchGate.
- 3-Phenylpropargylamine | C9H9N | CID 1681.PubChem.
- Synthesis and structure-activity relationships of 3-phenyl-2-propenamides as inhibitors of glycogen phosphorylase a.PubMed.
- Synthesis and structure-activity relationships of the novel homopropargylamine antimycotics.PubMed.
- Aliphatic Propargylamines as Symptomatic and Neuroprotective Treatments for Neurodegenerative Diseases.PubMed.
Sources
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- 9. Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-Phenyl-2-propyn-1-amine hydrochloride
An Application Note for the Synthesis of 3-Phenyl-2-propyn-1-amine Hydrochloride
Introduction
3-Phenyl-2-propyn-1-amine, and its hydrochloride salt, is a key structural motif and versatile building block in medicinal chemistry and organic synthesis.[1][2] As a propargylamine, it serves as a precursor for a variety of nitrogen-containing heterocyclic compounds, including pyrroles and β-lactams.[3][4] Notably, it is also recognized as an inhibitor of dopamine β-hydroxylase, making it a valuable tool for neurochemical research.[5] This document provides a detailed, reliable, and well-vetted protocol for the synthesis of this compound, designed for researchers in synthetic chemistry and drug development.
The presented methodology is a two-step process commencing with the commercially available 3-phenyl-2-propyn-1-ol. This strategy was selected for its robustness, high yield, and enhanced safety profile compared to alternative routes such as multicomponent A³ coupling, which are less suitable for producing primary amines.[3][6] The synthesis proceeds via a stable azide intermediate, which is subsequently reduced to the desired primary amine using the mild and highly chemoselective Staudinger reaction.[7][8] The final product is isolated as a stable, crystalline hydrochloride salt.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | 3-Phenylprop-2-yn-1-amine hydrochloride |
| CAS Number | 30011-36-0[5][9] |
| Molecular Formula | C₉H₁₀ClN[5][9] |
| Molecular Weight | 167.64 g/mol [5][9] |
| Appearance | White to light brown solid/powder[10] |
| Melting Point | 222-226 °C[9] |
Overall Synthetic Scheme
The synthesis is a two-step sequence involving the formation of a propargylic azide followed by its reduction and salt formation.
Caption: Overall two-step synthesis of the target compound.
Scientific Rationale and Experimental Design
The chosen synthetic pathway prioritizes safety, selectivity, and purity.
-
Step 1: Azidation of 3-Phenyl-2-propyn-1-ol: Direct conversion of the primary alcohol to the primary amine is often plagued by over-alkylation, yielding secondary and tertiary amines. To circumvent this, the hydroxyl group is first converted into a superior leaving group, a mesylate, in situ. This is immediately displaced by the azide ion (N₃⁻), an excellent nucleophile, in an Sₙ2 reaction.[11] This two-stage, one-pot process is highly efficient and avoids the isolation of the potentially unstable mesylate intermediate. The use of an azide "masks" the amine functionality, preventing side reactions.[11]
-
Step 2: Staudinger Reduction: The reduction of the azide to the amine is a critical step. While methods like catalytic hydrogenation or reduction with metal hydrides (e.g., LiAlH₄) are effective, they lack chemoselectivity and can reduce other functional groups, such as the alkyne.[11][12] The Staudinger reaction, which utilizes triphenylphosphine (PPh₃) followed by hydrolysis, is exceptionally mild and highly selective for the azide group.[7][8] The reaction proceeds through an iminophosphorane intermediate, which is hydrolyzed to yield the primary amine and triphenylphosphine oxide as a byproduct.[7]
-
Final Step: Hydrochloride Salt Formation: The free base of 3-phenyl-2-propyn-1-amine is a liquid. Converting it to its hydrochloride salt facilitates purification and handling by yielding a stable, crystalline solid that is easier to weigh and store.
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Always work in a well-ventilated chemical fume hood.[10][13] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[14][15] Sodium azide is acutely toxic and can form explosive heavy metal azides; handle with extreme care.[11] The propargyl azide intermediate is potentially explosive and should not be heated excessively.
Part A: Synthesis of 1-Azido-3-phenylprop-2-yne
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-Phenyl-2-propyn-1-ol | 132.16 | 5.00 g | 37.8 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 6.33 mL | 45.4 | 1.2 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.22 mL | 41.6 | 1.1 |
| Sodium Azide (NaN₃) | 65.01 | 3.69 g | 56.7 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Set up a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure the system is dry.
-
Add 3-phenyl-2-propyn-1-ol (5.00 g, 37.8 mmol) and dichloromethane (100 mL) to the flask. Stir until all the solid dissolves.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethylamine (6.33 mL, 45.4 mmol) via syringe.
-
Add methanesulfonyl chloride (3.22 mL, 41.6 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC (thin-layer chromatography) until the starting alcohol is consumed.
-
In a separate flask, dissolve sodium azide (3.69 g, 56.7 mmol) in dimethylformamide (50 mL). Caution: Sodium azide is highly toxic.
-
Carefully add the sodium azide solution to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-azido-3-phenylprop-2-yne as an oil. The crude product is often used directly in the next step without further purification.
Part B & C: Staudinger Reduction and Hydrochloride Salt Formation
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Crude Azide (from Part A) | ~157.17 | ~5.94 g | ~37.8 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 10.9 g | 41.6 | 1.1 |
| Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Water | - | 15 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| 2.0 M HCl in Diethyl Ether | - | ~25 mL | ~50 | ~1.3 |
Procedure:
-
Transfer the crude azide from Part A into a 500 mL round-bottomed flask with a magnetic stir bar.
-
Dissolve the azide in tetrahydrofuran (150 mL).
-
Slowly add triphenylphosphine (10.9 g, 41.6 mmol) portion-wise over 20 minutes. The reaction is exothermic, and nitrogen gas evolution will be observed. Ensure adequate ventilation.
-
Stir the mixture at room temperature for 2 hours.
-
Add water (15 mL) to the reaction to hydrolyze the intermediate iminophosphorane.
-
Stir the mixture at room temperature for an additional 8-12 hours until TLC analysis indicates the completion of the reaction.
-
Work-up & Salt Formation: Remove the THF under reduced pressure.
-
To the resulting residue, add diethyl ether (200 mL) and stir. The triphenylphosphine oxide byproduct has limited solubility in ether and may precipitate. Filter off any solids if necessary.
-
Transfer the ether solution to a clean flask and cool it to 0 °C in an ice bath.
-
While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate of this compound will form immediately.
-
Continue adding the HCl solution until the mixture is acidic (test with pH paper) and no further precipitation is observed.
-
Stir the slurry at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove residual triphenylphosphine oxide and other impurities.
-
Dry the product under high vacuum to a constant weight.
Expected Yield: 4.5 - 5.3 g (71-84% over two steps). Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The melting point should be consistent with the literature value of 222-226 °C.[9]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- Anilkumar, G., & Manjusha, V. S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
- Ghosh, R., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances.
- Manjusha, V. S., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. ResearchGate.
- Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.
- Wikipedia. (n.d.). Staudinger reaction.
- Tetrahedron Letters. (1998). The solid phase synthesis of complex propargylamines using the combination of sonogashira and mannich reactions. CoLab.
- Zhang, W., et al. (2006). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. Taylor & Francis Online.
- ResearchGate. (n.d.). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines.
- ResearchGate. (n.d.). (PDF) Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine.
- Plath, K., et al. (2018). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. Molecules.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- Master Organic Chemistry. (2018). Reactions of Azides.
- Organic Syntheses. (n.d.). Procedure for a related amine synthesis.
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- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for A3 Coupling Reaction in Propargylamine Synthesis
Introduction: The Power of Three in Molecular Assembly
In the landscape of modern organic synthesis and drug discovery, the demand for efficient and atom-economical reactions is paramount. The A3 (Aldehyde-Alkyne-Amine) coupling reaction has emerged as a cornerstone of multicomponent reactions (MCRs), offering a powerful and direct one-pot strategy for the synthesis of propargylamines.[1][2][3] These nitrogen-containing compounds are not merely synthetic curiosities; they are crucial building blocks for a vast array of biologically active molecules, natural products, and pharmaceuticals, including β-lactams and conformationally restricted peptides.[1][4]
The elegance of the A3 coupling lies in its convergence and operational simplicity. By combining three readily available starting materials—an aldehyde, a terminal alkyne, and an amine—in the presence of a catalyst, a propargylamine is formed with water as the only byproduct.[3][5] This aligns perfectly with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps compared to traditional multi-step approaches.[2] This application note provides a detailed overview of the A3 coupling reaction, including its mechanism, a field-proven experimental protocol, optimization strategies, and troubleshooting guidance for researchers in organic synthesis and drug development.
Reaction Mechanism: A Catalytic Symphony
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction is a finely orchestrated sequence of events that efficiently constructs the target propargylamine.[1][4] While various transition metals such as gold, silver, and iridium can catalyze the reaction, copper(I) salts are most commonly employed due to their high efficiency, stability, and affordability.[1][2]
The catalytic cycle can be dissected into three primary stages:
-
Activation of the Alkyne: The reaction is initiated by the coordination of the metal catalyst to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[6][7]
-
Formation of Intermediates: Concurrently, the aldehyde and amine react in situ to form an imine (from primary amines) or a more electrophilic iminium ion (from secondary amines).[2][6] Simultaneously, the π-alkyne complex undergoes deprotonation, often facilitated by the amine acting as a base, to generate a highly nucleophilic metal acetylide species.[2][6]
-
Carbon-Carbon Bond Formation: The pivotal step is the nucleophilic attack of the metal acetylide on the electrophilic carbon of the imine or iminium ion.[2] This forms the new carbon-carbon bond and generates the propargylamine product upon protonation. The metal catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.[4][6]
Experimental Protocol: Synthesis of 1-(4-phenylbut-3-yn-2-yl)piperidine
This protocol details a representative A3 coupling reaction using benzaldehyde, phenylacetylene, and piperidine with a copper(I) iodide catalyst under solvent-free conditions, a method celebrated for its green chemistry credentials.[8]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mol | Molar Eq. |
| Benzaldehyde | C₇H₆O | 106.12 | 106 mg (0.1 mL) | 1.0 mmol | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 123 mg (0.13 mL) | 1.2 mmol | 1.2 |
| Piperidine | C₅H₁₁N | 85.15 | 102 mg (0.12 mL) | 1.2 mmol | 1.2 |
| Copper(I) Iodide | CuI | 190.45 | 9.5 mg | 0.05 mmol | 0.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~20 mL | - | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~15 mL | - | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| TLC Plates | Silica Gel | - | As needed | - | - |
| Eluent for TLC/CC | Hexanes/EtOAc | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol). The reaction can be performed open to the air, as many modern protocols have shown this to be effective.[8] For particularly sensitive substrates, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential oxidative homocoupling of the alkyne.[9][10]
-
Addition of Reagents: Sequentially add benzaldehyde (0.1 mL, 1.0 mmol), piperidine (0.12 mL, 1.2 mmol), and phenylacetylene (0.13 mL, 1.2 mmol) to the flask at room temperature. Causality Note: A slight excess of the amine and alkyne is often used to ensure complete consumption of the limiting aldehyde.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or heat to 60-80 °C if the reaction is sluggish) for the designated time (typically 2-6 hours). Expert Tip: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical eluent system is 7:3 Hexanes:Ethyl Acetate. The propargylamine product generally has an Rf value between 0.3-0.4, while the starting aldehyde and alkyne will be higher (Rf ~0.9) and the amine will remain near the baseline.[9]
-
Workup: Once the reaction is complete (as indicated by TLC analysis showing consumption of the aldehyde), dilute the reaction mixture with dichloromethane (~10 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 15 mL). Rationale: The water wash removes any remaining amine salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure propargylamine.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimization and Troubleshooting
The success of an A3 coupling reaction can be influenced by several parameters. The following table summarizes key variables and provides insights for optimization.
| Parameter | Common Variations | Impact and Considerations |
| Catalyst | CuI, CuBr, Cu(OTf), AgI, AuCl₃, Nanoparticles[1][11][12] | Copper(I) salts are the most common, cost-effective, and generally high-yielding.[2] Silver(I) and Gold(III) catalysts can be effective but are more expensive.[12] For asymmetric synthesis (AA³), chiral ligands are complexed with the metal.[6][13] Catalyst loading is typically 1-10 mol%. |
| Solvent | Toluene, Dioxane, Water, MeOH, Solvent-Free[1][8][9] | Solvent-free conditions are environmentally friendly and can accelerate the reaction.[8] Toluene is a common choice for reactions requiring heating.[9] Water can be an effective green solvent, particularly with silver catalysts.[12] The choice can affect reaction rates and solubility. |
| Temperature | Room Temperature to 100 °C[1][9] | Many A3 couplings proceed efficiently at room temperature. Less reactive substrates may require heating (e.g., 70-100 °C) to achieve a reasonable reaction rate.[9] Microwave irradiation can also be used to drastically shorten reaction times.[3] |
| Atmosphere | Air, Argon, Nitrogen[8][9] | While many modern protocols are robust enough to run in open air, an inert atmosphere is crucial for preventing the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction, especially with copper catalysts.[9][14] |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Alkyne Homocoupling (Glaser Product):
-
Formation of Aldol or Imine Products Only:
-
Cause: The final C-C bond-forming step is too slow compared to the initial condensation.
-
Solution: Increase the temperature to facilitate the nucleophilic addition. Check the activity of the alkyne and catalyst.
-
Conclusion and Outlook
The A3 coupling reaction is a testament to the power of multicomponent strategies in modern organic synthesis. Its high degree of atom economy, operational simplicity, and the high value of its propargylamine products make it an indispensable tool for researchers in academia and industry.[1][15] By understanding the underlying mechanism and the key parameters that govern its efficiency, scientists can readily apply and optimize this reaction to accelerate the discovery and development of new chemical entities and life-saving therapeutics.
References
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. National Institutes of Health (NIH). [Link]
- A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. Royal Society of Chemistry. [Link]
- Three-component coupling for the synthesis of propargylamine and its mechanism. Springer. [Link]
- A3 Coupling Reaction. Chemistry LibreTexts. [Link]
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. National Institutes of Health (NIH). [Link]
- Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Royal Society of Chemistry. [Link]
- Recent Advances in the A3 Coupling Reactions and their Applic
- Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Royal Society of Chemistry. [Link]
- Unexpected observation in A3-coupling reactions.
- Development of and recent advances in asymmetric A3 coupling. Royal Society of Chemistry. [Link]
- A3 coupling reaction. Wikipedia. [Link]
- Recent Advances in the A Coupling Reactions and their Applications.
- Metal-Catalysed A3 Coupling Methodologies: Classification and Visualis
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?
- The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines.
- A walk around the A3-coupling. Royal Society of Chemistry. [Link]
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- 15. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 3-Phenyl-2-propyn-1-amine in cell culture
An In-Depth Guide to the In Vitro Application of 3-Phenyl-2-propyn-1-amine
Application Note and Experimental Protocol
Abstract
This document provides a comprehensive experimental framework for the use of 3-Phenyl-2-propyn-1-amine, a member of the propargylamine class of compounds, in a cell culture setting. Propargylamines are recognized as crucial intermediates in the synthesis of biologically active molecules and are noted for their diverse pharmaceutical properties.[1][2][3] This guide is designed for researchers in cell biology, pharmacology, and drug development. It details the underlying principles of the compound's likely mechanism of action as a monoamine oxidase (MAO) inhibitor, provides step-by-step protocols for its preparation and application, and outlines robust methods for assessing its biological effects, including cytotoxicity and target engagement. The protocols are structured to be self-validating, incorporating necessary controls and explaining the scientific rationale behind key steps to ensure reliable and reproducible results.
Introduction and Scientific Background
Propargylamines are a versatile class of organic compounds that serve as fundamental building blocks for a wide range of nitrogen-containing heterocyclic compounds and other medicinally relevant molecules.[4][5] Their structural motif is present in numerous compounds with significant biological activities. A particularly important application of propargylamines is in the development of enzyme inhibitors, most notably for monoamine oxidases (MAOs).[1]
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the oxidative deamination of neurotransmitters like dopamine, norepinephrine, and serotonin.[6][7] The inhibition of MAO-B, in particular, is a clinically validated strategy for treating Parkinson's disease, as it increases the bioavailability of dopamine in the brain and may offer neuroprotective effects.[6][7][8]
3-Phenyl-2-propyn-1-amine (also known as 3-phenylpropargylamine) shares structural features with known MAO inhibitors. Its propargylamine core is the key functional group responsible for the inhibitory activity seen in drugs like selegiline and rasagiline. This document provides the necessary protocols to investigate the potential of 3-Phenyl-2-propyn-1-amine as a bioactive agent in relevant cell-based models, such as neuronal cell lines used in neurodegenerative disease research.
Compound Profile: 3-Phenyl-2-propyn-1-amine
A clear understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 3-phenylprop-2-yn-1-amine | PubChem[9] |
| Synonyms | 3-Phenylpropargylamine, PPAH | PubChem[9] |
| CAS Number | 78168-74-8 | PubChem[9] |
| Molecular Formula | C₉H₉N | PubChem[9] |
| Molecular Weight | 131.17 g/mol | PubChem[9] |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation | PubChem[9] |
Postulated Mechanism of Action: MAO-B Inhibition
The primary hypothesis for the biological activity of 3-Phenyl-2-propyn-1-amine in a neurological context is the inhibition of monoamine oxidase B (MAO-B). In dopaminergic neurons, MAO-B is a key enzyme that degrades dopamine, contributing to lower dopamine levels and the production of reactive oxygen species through its catalytic cycle. By inhibiting MAO-B, 3-Phenyl-2-propyn-1-amine is expected to increase dopamine concentrations and reduce oxidative stress, which are key therapeutic goals in Parkinson's disease research.[7][8]
Experimental Protocols
This section is divided into three core workflows: compound preparation, cell treatment, and downstream analysis.
PART 4.1: Preparation and Handling
Accurate preparation of the test compound is fundamental to the entire experimental series.
A. Safety Precautions
-
Based on available safety data, 3-Phenyl-2-propyn-1-amine is harmful if swallowed and causes serious eye irritation.[9]
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive handling and disposal information.
B. Protocol for Stock Solution Preparation Causality Note: A concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is prepared to facilitate accurate serial dilutions into aqueous cell culture media. This minimizes the final solvent concentration, preventing solvent-induced cytotoxicity.
-
Objective: To prepare a 100 mM stock solution of 3-Phenyl-2-propyn-1-amine in DMSO.
-
Calculation:
-
Molecular Weight (MW) = 131.17 g/mol .
-
To make 1 mL of a 100 mM (0.1 M) solution, you need: 0.1 mol/L * 131.17 g/mol * 0.001 L = 0.013117 g = 13.12 mg.
-
-
Procedure:
-
Weigh out 13.12 mg of 3-Phenyl-2-propyn-1-amine powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is slow.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
PART 4.2: Cell Culture and Treatment Workflow
This protocol uses the human neuroblastoma cell line SH-SY5Y as an example, as it is a common model for neurotoxicity and Parkinson's disease studies. The principles can be adapted to other cell lines.
A. Materials and Reagents
-
SH-SY5Y cells
-
Complete growth medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well clear-bottom, black- or white-walled tissue culture plates
-
100 mM stock solution of 3-Phenyl-2-propyn-1-amine in DMSO
B. Protocol for Cell Plating and Treatment
-
Culture SH-SY5Y cells in T-75 flasks until they reach 70-80% confluency.[10]
-
Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh, pre-warmed complete growth medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Prepare Treatment Dilutions:
-
Perform a serial dilution of the 100 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Self-Validation Step: Prepare a Vehicle Control by diluting DMSO in medium to the same final concentration present in the highest compound concentration well (e.g., if the highest concentration is 100 µM, the final DMSO is 0.1%). Also include an Untreated Control (medium only).
-
-
Treat Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the appropriate treatment dilution (or control) to each well. It is recommended to test each condition in triplicate or quadruplicate.
-
-
Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment period (typically 24, 48, or 72 hours).
PART 4.3: Assessment of Cellular Response
A. Protocol for Cytotoxicity Assessment (CellTiter-Glo® Luminescent Assay) Causality Note: Before assessing the specific activity of a compound, it is critical to determine its cytotoxic profile. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[11] This allows for the determination of the concentration range where the compound is non-toxic and suitable for functional assays.
-
Objective: To determine the concentration of 3-Phenyl-2-propyn-1-amine that reduces cell viability by 50% (IC₅₀).
-
Procedure:
-
Following the treatment period (from step 4.2.B), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Average the replicate readings for each condition.
-
Normalize the data to the controls: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
B. Protocol for Functional Assessment (MAO-Glo™ Assay) Causality Note: This assay directly measures the activity of MAO enzymes. It uses a luminogenic MAO substrate that is converted into luciferin by MAO. The luciferin is then quantified in a second step using a luciferase enzyme. A reduction in the luminescent signal in treated cells compared to controls indicates inhibition of MAO activity.
-
Objective: To determine if 3-Phenyl-2-propyn-1-amine inhibits MAO activity in a cellular context.
-
Procedure:
-
Plate and treat cells with non-toxic concentrations of the compound (as determined by the cytotoxicity assay) for a shorter duration (e.g., 1-4 hours).
-
Prepare cell lysates or perform the assay on live cells according to the MAO-Glo™ Assay technical manual.
-
Add the MAO substrate to each well and incubate for the recommended time (e.g., 1 hour).
-
Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-generating reaction.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls: % MAO Activity = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100.
-
Plot % MAO Activity against the log of the compound concentration to determine the potency of inhibition (IC₅₀ for the target enzyme).
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before plating; Avoid using the outer wells of the plate or fill them with sterile PBS; Use a multichannel pipette for additions. |
| No dose-response observed in cytotoxicity assay | Compound is not cytotoxic at the tested concentrations; Compound precipitated out of solution; Incorrect dilutions. | Test higher concentrations; Visually inspect the media in treated wells for precipitate; Double-check stock concentration and dilution calculations. |
| High cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v). Recalculate dilutions if necessary. |
| No inhibition in functional MAO assay | Compound is not an MAO inhibitor; Incubation time is too short; Cell line expresses low levels of MAO-B. | Confirm the compound's identity and purity; Increase the treatment duration; Verify MAO-B expression in SH-SY5Y cells via Western Blot or qPCR, or use a cell line with higher expression. |
Conclusion
This document provides a robust and scientifically grounded starting point for investigating the cellular effects of 3-Phenyl-2-propyn-1-amine. By first establishing a cytotoxicity profile and then moving to a targeted functional assay, researchers can efficiently characterize the bioactivity of this compound. The outlined workflows, rooted in standard cell culture and pharmacological principles, are designed to yield reliable data for applications in neuropharmacology and drug discovery.
References
- ResearchGate. (n.d.). Propargylamines with biological activities.
- Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
- Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.
- Reddy, C. R., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central.
- Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
- Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. Toxicology in Vitro.
- Maccioni, E., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed.
- Maccioni, E., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health.
- Gessa, G. L., et al. (1969). Interaction between phenylpropanolamine and monoamine oxidase inhibitors. Journal of Pharmacy and Pharmacology.
- PubChem. (n.d.). 3-Phenylpropargylamine.
- Star Protocols. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling.
- Hakim, M. N., et al. (2019). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
- Jo, S., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.
- Carradori, S., et al. (2018). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. National Institutes of Health.
- Mo, H., et al. (2020). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. National Institutes of Health.
- ResearchGate. (2015). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
- Jo, S., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate.
- Finberg, J. P. M., & Rabey, J. M. (2016). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. National Institutes of Health.
- Falk, A., et al. (2021). Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. National Institutes of Health.
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Application Note & Protocol: Preparation of Stock Solutions of 3-Phenyl-2-propyn-1-amine hydrochloride
Abstract
This document provides a comprehensive guide for the accurate and safe preparation of stock solutions of 3-Phenyl-2-propyn-1-amine hydrochloride (CAS: 30011-36-0), a dopamine β-hydroxylase inhibitor used in pharmacological research.[1] Adherence to this protocol is critical for ensuring the reproducibility and validity of experimental results. This guide covers essential pre-protocol considerations, including material characteristics, safety and handling, and a logic-based approach to solvent selection. It presents a detailed, step-by-step methodology for preparation, quality control, and proper storage, tailored for researchers, scientists, and drug development professionals.
Section 1: Pre-Protocol Considerations
The reliability of any experiment begins with the proper preparation of reagents. A seemingly simple stock solution is a foundational component where error can easily be introduced, leading to inconsistent data. The following section details the critical parameters that must be considered before any materials are weighed or dissolved.
1.1: Compound Characteristics
This compound is a solid, typically a crystalline powder, at room temperature. Verifying the identity and key properties of the starting material is the first step in a self-validating protocol.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Phenylpropargylamine hydrochloride | [2] |
| CAS Number | 30011-36-0 | [1] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.64 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 222-226 °C | [2] |
1.2: Safety & Handling
As a hydrochloride salt of a primary amine, this compound requires careful handling. A thorough review of the Safety Data Sheet (SDS) is mandatory before starting any work.
-
Hazard Profile: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Engineering Controls: All weighing and dissolution steps should be performed inside a certified chemical fume hood to avoid inhalation of the powder.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]
1.3: Solvent Selection: A Logic-Driven Approach
The choice of solvent is paramount and depends entirely on the compound's solubility and its compatibility with the intended downstream application. Since explicit solubility data is not always readily available, a logical, empirical approach is recommended.
Causality of Solvent Choice: Being a hydrochloride salt, the molecule is ionic, which generally confers solubility in polar protic solvents like water. However, the phenyl and propynyl groups contribute significant nonpolar character, which may necessitate the use of organic solvents.
Recommended Solvents:
-
High-Purity Water (e.g., Milli-Q®, distilled): The ideal starting point for many biological applications. It is non-toxic to most systems.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent capable of dissolving a wide range of compounds. It is a common choice for creating highly concentrated stocks for cell-based assays, but its concentration in the final working solution must be carefully controlled (typically <0.5%) to avoid toxicity.
-
Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for many applications. It can be a good intermediate choice if water solubility is insufficient.
The following diagram outlines the decision-making process for solvent selection.
Caption: Logical workflow for selecting an appropriate solvent.
Protocol: Empirical Solubility Test Before preparing a large-volume stock, perform a small-scale test:
-
Weigh approximately 1-5 mg of the compound into a small glass vial.
-
Add the chosen solvent in measured aliquots (e.g., 100 µL).
-
After each addition, vortex vigorously and/or sonicate briefly.
-
Observe for complete dissolution. This will provide a semi-quantitative measure of solubility (e.g., soluble at ~10 mg/mL).
Section 2: Protocol for Preparing a Concentrated Stock Solution
This protocol provides a step-by-step method for preparing an accurately concentrated stock solution. The principles of quantitative transfer are emphasized throughout.
2.1: Materials and Equipment
-
This compound
-
Analytical balance (readable to 0.1 mg)
-
Antistatic weigh boat or glassine paper
-
Spatula
-
Class A volumetric flask(s)
-
Calibrated pipettes
-
Chosen solvent (e.g., Milli-Q® water, Anhydrous DMSO)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Appropriate PPE (lab coat, gloves, safety goggles)
2.2: Calculation of Required Mass
The fundamental formula for calculating the mass of solute needed is:
Mass (g) = C (mol/L) × MW ( g/mol ) × V (L)
Where:
-
C = Desired molar concentration of the stock solution.
-
MW = Molecular Weight of the compound (167.64 g/mol ).
-
V = Final volume of the stock solution in Liters.
Worked Example: Prepare 10 mL of a 10 mM Stock Solution
-
C = 10 mM = 0.010 mol/L
-
MW = 167.64 g/mol
-
V = 10 mL = 0.010 L
Mass = 0.010 mol/L × 167.64 g/mol × 0.010 L = 0.01676 g or 16.76 mg
2.3: Step-by-Step Experimental Procedure
The following diagram illustrates the core workflow for stock solution preparation.
Caption: Standard workflow for preparing a stock solution.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh the calculated mass of the compound. Record the exact mass.
-
Quantitative Transfer: Transfer the weighed powder into the appropriately sized Class A volumetric flask. A powder funnel can prevent loss of material. Rinse the weigh boat with a small amount of the chosen solvent and transfer this rinse into the flask to ensure all the weighed compound is collected. Repeat this rinse two more times.
-
Initial Dissolution: Add the chosen solvent to the flask until it is approximately 70-80% full.
-
Facilitate Dissolution: Cap the flask and mix. Use a vortex mixer for vigorous agitation. If the compound does not readily dissolve, place the flask in an ultrasonic bath for short intervals (1-2 minutes). Causality Note: Sonication provides energy to break up solid aggregates, increasing the surface area for dissolution. Avoid prolonged sonication, which can heat the solution.
-
Bringing to Volume: Once the solute is fully dissolved and the solution is clear, continue adding the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.
-
Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Immediately label the solution with the compound name, CAS number, exact concentration, solvent, preparation date, and your initials.
Section 3: Quality Control, Storage, and Stability
3.1: Quality Control
-
Visual Inspection: The final solution should be clear and free of any visible particulates. If particulates are present, it may indicate incomplete dissolution or that the solubility limit has been exceeded.
-
pH Measurement (Aqueous Stocks): As a hydrochloride salt, dissolving the compound in unbuffered water will result in an acidic solution. For applications sensitive to pH, it is advisable to measure the pH of the stock solution. However, do not adjust the pH of the concentrated stock unless specifically required, as this can cause the free base to precipitate. Instead, pH adjustments should be made in the final, diluted working solution.
3.2: Storage and Stability
-
Storage Temperature: Store the stock solution at 2-8°C as recommended for the solid compound.[2]
-
Aliquoting: To maintain stability and prevent contamination, it is best practice to aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., polypropylene cryovials). This strategy minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Light Sensitivity: While specific photostability data is not available, it is prudent practice to store solutions of organic compounds in amber vials or protected from light to prevent potential photodegradation.
-
Stability: The compound is stable under recommended storage conditions.[5] The stability in various solvents over time should be empirically determined if the solution is to be stored for extended periods.
Section 4: References
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of 3-Phenyl-2-propyn-1-amine Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Phenyl-2-propyn-1-amine hydrochloride (CAS No: 30011-36-0), a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, this application note details three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nonaqueous Acid-Base Titration. Each method is presented with a detailed protocol, an explanation of the underlying scientific principles, and guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical procedures for this compound.
Introduction: The Importance of Accurate Quantification
This compound is a primary amine containing a phenyl and a propynyl group, making it a valuable building block in the synthesis of various pharmaceutical compounds.[5] Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and safety of the final drug product. Therefore, the development and validation of accurate and precise analytical methods for its quantification are paramount.
This guide provides a multi-faceted approach to the analysis of this compound, offering methods with varying levels of selectivity, sensitivity, and complexity to suit different analytical needs. The choice of method will depend on factors such as the sample matrix, the required level of sensitivity, and the available instrumentation.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 30011-36-0 | |
| Molecular Formula | C₉H₁₀ClN | |
| Molecular Weight | 167.64 g/mol | |
| Form | Solid | |
| Melting Point | 222-226 °C | |
| Storage Temperature | 2-8°C |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. The phenyl group in the molecule provides a chromophore, allowing for sensitive UV detection.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The amine group's polarity can be moderated by adjusting the pH of the mobile phase. By maintaining a pH where the amine is protonated, peak tailing can be minimized, leading to better peak shape and improved quantification.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for compounds with aromatic rings. |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (v/v) | TFA acts as an ion-pairing agent to improve peak shape for the amine. The ratio should be optimized for ideal retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 215 nm and 254 nm | The phenyl group will have absorbance in the UV region. Multiple wavelengths can be monitored for specificity. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) in a 100 mL volumetric flask and sonicate to dissolve.
-
Make up to volume with the diluent. This will be the stock solution.
-
Prepare working standard solutions by further diluting the stock solution to the desired concentration range for calibration.
-
Prepare sample solutions by accurately weighing the test sample and following the same dilution procedure as the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R2))[3][4]
A comprehensive validation of the developed HPLC method should be performed to ensure its suitability for the intended purpose.[6][7]
Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% to 102.0% recovery of the analyte in spiked samples. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate). |
Gas Chromatography (GC) Method
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. As a primary amine, 3-Phenyl-2-propyn-1-amine can be analyzed by GC, potentially after derivatization to improve its volatility and chromatographic behavior.[8][9]
Principle of the Method
The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase in the GC column. A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. To improve peak shape and reduce tailing, derivatization of the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar silyl derivative is often recommended.[9]
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The program should be optimized to achieve good separation and reasonable run times. |
| Detector Temperature | 300 °C | To prevent condensation of the analyte. |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column. |
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample into a vial.
-
Dissolve in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) in excess.
-
Cap the vial and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.
-
Allow the vial to cool to room temperature before injection.
-
Prepare a calibration curve using derivatized standards.
Method Validation
Similar to the HPLC method, the GC method must be validated according to ICH guidelines, with particular attention to the consistency and completeness of the derivatization reaction.
Nonaqueous Acid-Base Titration
Nonaqueous acid-base titration is a classic and reliable method for the assay of amine hydrochlorides.[10] This method is often used for bulk drug substance analysis due to its high precision and accuracy.
Principle of the Method
The hydrochloride salt of the amine is dissolved in a nonaqueous solvent, typically glacial acetic acid. The halide ion is "tied up" by the addition of mercuric acetate, which forms a poorly dissociated mercuric chloride complex. This liberates the amine, which can then be titrated as a base with a standardized solution of perchloric acid in acetic acid. The endpoint is determined potentiometrically or with a visual indicator.[10]
Experimental Protocol
Reagents and Equipment:
-
Standardized 0.1 N Perchloric Acid in Glacial Acetic Acid
-
Glacial Acetic Acid
-
Mercuric Acetate TS (Test Solution)
-
Crystal Violet Indicator
-
Potentiometer with a suitable electrode system
-
Burette
Titration Procedure:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate TS.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration and make any necessary corrections.
Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (167.64 g/mol )
-
W = Weight of the sample (g)
Method Validation
The titrimetric method should be validated for accuracy, precision, and linearity.
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the analysis.
| Method | Advantages | Disadvantages | Best Suited For |
| HPLC | High selectivity and sensitivity, suitable for stability-indicating assays. | Requires more expensive equipment and solvents. | Routine quality control, purity analysis, and stability studies. |
| GC | High resolution and sensitivity. | May require derivatization, not suitable for thermally labile compounds. | Analysis of volatile impurities and alternative assay method. |
| Titration | High precision and accuracy, low cost. | Not selective for the analyte in the presence of other basic impurities. | Assay of bulk drug substance with known purity profile. |
Visualizations
General Analytical Workflow
Caption: A generalized workflow for the quantification of this compound.
Method Validation Logic
Caption: The logical flow of method validation to ensure the analytical procedure is fit for its intended purpose.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate quantification of this compound. The selection of the most appropriate method should be based on the specific analytical requirements, available resources, and the nature of the sample matrix. It is imperative that any chosen method is subjected to a thorough validation process in accordance with ICH guidelines to ensure the generation of reliable and scientifically sound data.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- 3-Phenyl-2-propyn-1-amine 97 30011-36-0 - Sigma-Aldrich.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, February 15).
- ICH Q2 Validation of Analytical Procedures - YouTube. (2024, October 31).
- This compound | 30011-36-0 | FBA01136 - Biosynth.
- C Analysis of primary, secondary and tertiary amines - Agilent.
- Acid-Base Titrations - NONAQUEOUS SOLVENTS - GFS Chemicals.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Characterization and Separation of Amines by Gas Chromatography. | Analytical Chemistry.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- Analysis of Primary Amines - Shimadzu.
- 3-PHENYL-2-PROPYN-1-AMINE CAS#: 78168-74-8 - ChemicalBook.
- Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides page 2.
- Titrimetric Methods.
- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? | ResearchGate. (2024, July 8).
- Amine Titration - Chemistry - Scribd.
- 3-Phenylprop-2-en-1-amine | C9H11N | CID 20369 - PubChem.
- 3-Phenylpropargylamine | C9H9N | CID 1681 - PubChem.
- Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage - bepls.
- This compound - Sigma-Aldrich.
- HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations | Request PDF - ResearchGate. (2025, August 10).
- Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets.
- CAS 78168-74-8 3-PHENYL-2-PROPYN-1-AMINE - Alfa Chemistry.
- Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy - International Journal of Pharmaceutical Science Invention.
- 3-Phenyl-2-propylene amine | C9H11N | CID 55283796 - PubChem.
- 3-Phenyl-2-propyn-1-ol, 97% | Fisher Scientific.
- Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI.
- 3-Phenyl-2-propyn-1-amine 97 30011-36-0 - Sigma-Aldrich.
- 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem - NIH.
Sources
- 1. This compound | 30011-36-0 | FBA01136 [biosynth.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. 3-PHENYL-2-PROPYN-1-AMINE CAS#: 78168-74-8 [amp.chemicalbook.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. info.gfschemicals.com [info.gfschemicals.com]
Application Note: A Comprehensive Guide to HPLC Method Development for the Analysis of 3-Phenylpropargylamine
Abstract
This document provides a detailed, science-first guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Phenylpropargylamine. This small molecule, featuring a primary amine and a phenylalkyne moiety, presents unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This guide explains the causal relationships behind experimental choices, moving from analyte characterization to method optimization and validation. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-quality analytical method for this compound and its analogues.
Introduction and Analytical Objectives
3-Phenylpropargylamine (PPA) is a valuable building block in medicinal chemistry and materials science. Its rigid structure and reactive primary amine group make it a key intermediate in the synthesis of various target molecules. Accurate quantification of PPA is critical for reaction monitoring, purity assessment of synthetic intermediates, and quality control of final products.
The primary analytical challenge for PPA lies in its physicochemical properties: it is a small, polar, basic compound. Such molecules are notoriously difficult to analyze by standard reversed-phase HPLC, often resulting in poor retention on non-polar stationary phases and asymmetrical peak shapes due to secondary interactions with the column packing material.
This guide outlines a systematic approach to overcome these challenges, focusing on two primary strategies:
-
Strategy A: Direct Analysis via Optimized Reversed-Phase HPLC. This approach focuses on manipulating mobile phase conditions and selecting appropriate column chemistry to achieve acceptable chromatography without chemical modification of the analyte.
-
Strategy B: Pre-Column Derivatization. For applications requiring enhanced sensitivity or to overcome insurmountable chromatographic issues, this strategy involves chemically modifying the primary amine to attach a chromophore, improving both detectability and chromatographic behavior.
Analyte Characterization: The Key to Rational Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These parameters dictate the initial choice of column, mobile phase, and detector settings.
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₉H₉N | Small molecule, prone to fast elution.[1] |
| Molecular Weight | 131.17 g/mol | Suggests good solubility in common organic solvents.[1] |
| Calculated logP | 1.2 | Indicates low to moderate hydrophobicity; may have limited retention on C18 columns.[1] |
| pKa (Conjugate Acid) | Estimated 8.0 - 9.5 | The primary amine is basic. The pKa of the conjugate acid is critical for pH selection. Benzylamine, a close structural analog, has a pKa of 9.33.[2][3][4][5][6] The electron-withdrawing alkyne group may slightly lower this value. |
| UV Absorbance | Expected λmax ~236 nm | The phenylacetylene chromophore is expected to provide UV absorbance. Phenylacetylene itself shows a strong maximum at 236 nm.[7] Weaker, fine-structured absorbance may also be present around 260-270 nm, similar to toluene.[8][9][10][11][12] |
Logical Workflow for Method Development
The following diagram illustrates the systematic workflow proposed in this guide. This process is designed to logically progress from initial screening to a fully optimized and validated method, minimizing unnecessary experiments.
Caption: A systematic workflow for HPLC method development for 3-Phenylpropargylamine.
Experimental Protocols: Direct Analysis Strategy
This strategy aims for a simple and rapid method without chemical modification. The key is to mitigate the challenges associated with analyzing a small basic compound.
Causality Behind Experimental Choices
-
Controlling Peak Tailing: Peak tailing for basic compounds is primarily caused by secondary ionic interactions between the protonated amine analyte and deprotonated (anionic) residual silanol groups on the silica surface of the column.[5][8][13] To prevent this, we must control the ionization state of both the analyte and the silanols.
-
Low pH Mobile Phase: By adjusting the mobile phase pH to ~2.5-3.0, which is well below the pKa of the silanols (~3.5-4.5) and the analyte's conjugate acid (~8.0-9.5), we achieve two critical goals. First, the residual silanols are protonated (Si-OH), neutralizing their negative charge.[14] Second, the amine analyte is fully protonated (R-NH₃⁺), ensuring a single, stable ionic species. This minimizes the secondary interactions that cause tailing and leads to sharper, more symmetrical peaks.[12]
-
-
Improving Retention: The low logP of PPA suggests it may elute at or near the void volume with high organic content. Using a lower percentage of organic solvent in the mobile phase will increase retention. Additionally, selecting a column with alternative selectivity, such as a Phenyl or an embedded polar group (EPG) phase, can provide different interaction mechanisms (e.g., π-π interactions with the phenyl ring) to enhance retention compared to a standard C18.
Protocol: Initial Screening and Optimization
Objective: To identify a suitable column and mobile phase combination that provides adequate retention (k' > 2) and acceptable peak shape (Asymmetry Factor < 1.5).
Step 1: Preparation of Solutions
-
Analyte Stock Solution: Accurately weigh ~10 mg of 3-Phenylpropargylamine and dissolve it in 10 mL of 50:50 acetonitrile:water diluent to make a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution to a final concentration of ~20 µg/mL using the same diluent.
-
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter. This will produce a pH of approximately 2.7.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN).
Step 2: HPLC Instrumentation and Initial Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Detector | UV/Vis Diode Array Detector (DAD) | |
| Detection Wavelength | 236 nm (primary); 210 nm, 265 nm (secondary) | 236 nm is the expected λmax for the phenylacetylene chromophore.[7] 210 nm may offer higher sensitivity, while 265 nm offers higher selectivity against some interferences. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 5 µL | Small volume to minimize peak distortion. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
Step 3: Column and Gradient Screening
-
Perform the following gradient run on each of the recommended columns.
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
-
Columns to Screen:
-
Standard C18: (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) - Baseline performance.
-
Base-Deactivated C18: (e.g., Luna Omega C18, 4.6 x 150 mm, 5 µm) - Features advanced end-capping to reduce silanol activity.
-
Phenyl Phase: (e.g., Ascentis Phenyl, 4.6 x 150 mm, 5 µm) - Offers π-π interactions with the analyte's phenyl ring, providing alternative selectivity.[15]
-
Step 4: Evaluation and Optimization
-
Assess Results: Compare the chromatograms from the three columns. Look for the column that provides the best retention, peak shape, and resolution from any impurities.
-
Optimize Gradient: Based on the results of the screening run, adjust the gradient to improve resolution and reduce run time. If the peak elutes at 6 minutes with 40% ACN, a new gradient could be set to run from 20% to 60% ACN over 8 minutes.
-
Isocratic Method (Optional): If the gradient is shallow, an isocratic method can be developed for simplicity and robustness. The optimal isocratic percentage can be estimated from the organic composition at the peak's apex during the gradient run.
Experimental Protocols: Pre-Column Derivatization Strategy
This strategy is employed when direct analysis fails to provide the required sensitivity or if peak shape remains problematic. Derivatization attaches a molecule (a tag) to the analyte's primary amine, altering its properties.
Causality Behind Experimental Choices
-
Why Derivatize?
-
Enhanced Detection: By attaching a tag with a large molar absorptivity at a convenient wavelength (e.g., >300 nm), the sensitivity of the assay can be increased by orders of magnitude. Many derivatizing reagents are also fluorescent, offering even greater sensitivity.[2][9]
-
Improved Chromatography: The derivatization reaction consumes the problematic primary amine. The resulting derivative is typically larger, more hydrophobic, and non-basic. This leads to stronger retention on reversed-phase columns and eliminates the source of peak tailing.[7]
-
-
Choice of Reagent: Dansyl Chloride Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic choice. It reacts with primary amines under basic conditions to form a highly stable sulfonamide derivative that is intensely fluorescent and has a strong UV chromophore.
Protocol: Derivatization with Dansyl Chloride
Objective: To derivatize PPA with Dansyl Chloride and develop an HPLC-UV method for the resulting product.
Step 1: Reagent Preparation
-
Borate Buffer (100 mM, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 9.5 with 1 M NaOH.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 25 mg of Dansyl Chloride in 5 mL of acetone. Prepare this solution fresh daily and protect it from light.
Step 2: Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the PPA working standard (~20 µg/mL in water/ACN).
-
Add 200 µL of the 100 mM Borate Buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60 °C in a heating block for 30 minutes, protected from light.
-
After incubation, cool the vial to room temperature.
-
Inject an aliquot directly into the HPLC system.
Step 3: HPLC Method for Dansyl-PPA Derivative
-
The Dansyl-PPA derivative will be significantly more hydrophobic than the parent compound. The starting HPLC conditions should reflect this.
| Parameter | Recommended Setting |
| Column | Standard C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Detection Wavelength | 340 nm (or Fluorescence: Ex: 340 nm, Em: 525 nm) |
| Initial Gradient | 40% to 100% B over 15 minutes |
This method will need to be optimized following the same principles outlined in Section 4.2, adjusting the gradient to suit the retention time of the Dansyl-PPA derivative and any reagent-related peaks.
Method Validation Guidelines
Once a final method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity index > 990 (DAD), no co-elution at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 5-50 µg/mL). |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time should remain within pre-defined limits when parameters like pH (±0.2), temperature (±5°C), and flow rate (±10%) are varied. |
Conclusion
The analysis of 3-Phenylpropargylamine by HPLC is readily achievable with a rational, systematic approach. Direct analysis on a modern, base-deactivated reversed-phase column using a low-pH mobile phase is the most straightforward strategy and is likely to succeed for routine purity assessments. For applications demanding higher sensitivity, pre-column derivatization with reagents like Dansyl Chloride provides a robust and powerful alternative. By understanding the analyte's fundamental physicochemical properties and applying sound chromatographic principles, a reliable, accurate, and robust HPLC method can be successfully developed and validated.
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed.
- 3-Phenylpropargylamine. (n.d.). PubChem.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Benzylamine | C6H5CH2NH2. (n.d.). PubChem.
- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology.
- Phenylacetylene. (n.d.). PhotochemCAD.
- Development of a Toluene Detector Based on Deep UV Absorption Spectrophotometry. (2019). PMC.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). IntechOpen.
- Toluene. (n.d.). NIST WebBook.
- How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC North America.
- Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines. (2013). PubMed Central.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
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- Phenylacetylene. (n.d.). NIST WebBook.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 3-Phenyl-2-propyn-1-amine in Preclinical Models of Parkinson's Disease
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] This neuronal death leads to a depletion of dopamine in the striatum, manifesting in hallmark motor symptoms such as bradykinesia, resting tremors, rigidity, and postural instability.[2] Pathologically, the accumulation of misfolded α-synuclein protein into aggregates known as Lewy bodies is a key feature.[1] The underlying mechanisms driving this neurodegeneration are multifactorial, involving mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][4]
Current therapies for PD are largely symptomatic, aiming to restore dopaminergic function, but they do not halt the underlying disease progression.[5] Consequently, there is a critical need for novel neuroprotective strategies that can slow or prevent neuronal loss. The propargylamine functional group is a key pharmacophore present in several approved drugs for PD, such as selegiline and rasagiline, which act by inhibiting monoamine oxidase B (MAO-B).[6] 3-Phenyl-2-propyn-1-amine, a compound featuring this propargylamine moiety, presents a compelling candidate for investigation in PD models.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective potential of 3-Phenyl-2-propyn-1-amine. We will delve into its hypothesized mechanism of action and provide detailed, field-proven protocols for its application in established in vitro and in vivo models of Parkinson's disease.
Hypothesized Mechanism of Action: MAO-B Inhibition and Neuroprotection
The primary hypothesized mechanism of action for 3-Phenyl-2-propyn-1-amine in the context of PD is the inhibition of Monoamine Oxidase B (MAO-B). This enzyme plays a dual role in the pathology of dopaminergic neurons.
-
Dopamine Metabolism: MAO-B is a key enzyme in the catabolism of dopamine, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[6] In the already vulnerable dopaminergic neurons of PD patients, this endogenous ROS production contributes significantly to oxidative stress, mitochondrial damage, and eventual cell death.[4]
-
Pro-toxin Activation: In widely used neurotoxin-based models of PD, MAO-B is responsible for converting the pro-toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into its active, toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[6][8][9] MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, leading to catastrophic energy failure and cell death.[9]
By inhibiting MAO-B, 3-Phenyl-2-propyn-1-amine is expected to confer neuroprotection through two primary avenues: reducing the oxidative stress derived from dopamine metabolism and, in the MPTP model, preventing the formation of the neurotoxin MPP+.
Physicochemical Properties and Data Summary
Proper handling and preparation of the test compound are critical for reproducible results. 3-Phenyl-2-propyn-1-amine is typically supplied as a hydrochloride salt, which is a solid at room temperature.
| Property | Value | Source |
| Synonyms | 3-Phenylpropargylamine hydrochloride | [10] |
| CAS Number | 30011-36-0 | [10] |
| Molecular Formula | C₉H₁₀ClN | [10] |
| Molecular Weight | 167.64 g/mol | [10] |
| Form | Solid | [10] |
| Melting Point | 222-226 °C | [10] |
| Storage | 2-8°C, desiccate | [10] |
In Vitro Application Protocols
In vitro models provide a controlled environment to dissect the direct neuroprotective effects of a compound on neuronal cells, independent of systemic metabolism or blood-brain barrier penetration.[11] The human neuroblastoma SH-SY5Y cell line is a widely used and robust model for PD research as these cells can be differentiated into a dopaminergic-like phenotype and are susceptible to toxins used to mimic PD pathology.[12][13]
Protocol 1: SH-SY5Y Cell Culture and Toxin-Induced Injury
Rationale: This protocol establishes a healthy cell culture and then induces neuronal stress using toxins relevant to PD pathology. MPP+ is used to model DAT-dependent toxicity, while rotenone models mitochondrial complex I inhibition, a core pathological feature of sporadic PD.[3][8]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MPP+ iodide salt
-
Rotenone
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 3-4 days when they reach 80-90% confluency.
-
Cell Plating: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Toxin Preparation:
-
MPP+ Stock (100 mM): Dissolve MPP+ iodide in sterile water. Aliquot and store at -20°C.
-
Rotenone Stock (10 mM): Dissolve rotenone in DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare working solutions of MPP+ (final concentration range 0.5-2 mM) or Rotenone (final concentration range 1-10 µM) by diluting the stock solution in serum-free medium. Note: A dose-response curve should be performed initially to determine the optimal toxic concentration (e.g., EC₅₀) for your specific cell line and conditions.
-
Protocol 2: Assessing Neuroprotection with 3-Phenyl-2-propyn-1-amine
Rationale: This protocol evaluates the ability of the compound to prevent or rescue cells from toxin-induced death. A pre-treatment paradigm is crucial for assessing prophylactic effects, which is particularly relevant for an MAO-B inhibitor.[14] The MTT assay is a standard colorimetric method to assess cell viability by measuring mitochondrial reductase activity.[14]
Materials:
-
3-Phenyl-2-propyn-1-amine hydrochloride
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of 3-Phenyl-2-propyn-1-amine HCl in DMSO. Store at -20°C.
-
Treatment:
-
Prepare serial dilutions of the compound in serum-free medium (e.g., final concentrations ranging from 1 µM to 100 µM).
-
Aspirate the old medium from the 96-well plates and add 100 µL of the medium containing the desired concentration of 3-Phenyl-2-propyn-1-amine. Include "vehicle control" wells (medium with DMSO) and "toxin-only" wells.
-
Incubate for 1-2 hours (pre-treatment).
-
-
Toxin Addition: Add the prepared working solution of MPP+ or Rotenone to the appropriate wells. The final volume in each well should be consistent.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
In Vivo Application Protocols
In vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, accounting for factors like pharmacokinetics, blood-brain barrier permeability, and effects on motor behavior.[15] The MPTP mouse model is the gold standard for testing potential MAO-B inhibitors, as the pathology is directly dependent on the target enzyme.[16][17]
Protocol 3: MPTP Mouse Model of Parkinson's Disease
Rationale: This protocol uses a subacute MPTP regimen to induce a consistent and significant loss of dopaminergic neurons in the SNpc and dopamine depletion in the striatum, mimicking key features of PD.[3][17] Extreme caution must be exercised when handling MPTP as it is a human neurotoxin. [17]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile 0.9% saline
-
Appropriate personal protective equipment (PPE): double gloves, lab coat, respirator, safety glasses
-
Designated and properly ventilated workspace for MPTP handling
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
MPTP Preparation: In a designated safety cabinet, prepare a fresh solution of MPTP in cold, sterile 0.9% saline to a final concentration of 2 mg/mL (for a 20 mg/kg dose in a 25g mouse, inject 0.25 mL).
-
Administration: Administer MPTP (20 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days. A control group should receive saline injections. Weigh mice daily to adjust injection volumes.
Protocol 4: Dosing and Administration of 3-Phenyl-2-propyn-1-amine
Rationale: A prophylactic dosing regimen is used to test the hypothesis that the compound can prevent MPTP from being converted to MPP+.[18] The route of administration can be i.p. for direct systemic delivery or oral gavage to assess oral bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or 5% DMSO in saline)
-
Injection syringes or oral gavage needles
Procedure:
-
Compound Preparation: Dissolve the compound in the chosen vehicle. A dose-range finding study is recommended (e.g., 5, 10, 20 mg/kg).
-
Administration: Administer the compound or vehicle to the respective groups via i.p. injection or oral gavage once daily.
-
Dosing Schedule: Begin administration 2-3 days prior to the first MPTP injection and continue throughout the MPTP administration period and until the day before euthanasia.
Protocol 5: Behavioral Assessment
Rationale: Behavioral tests are non-invasive methods to assess the functional consequences of the dopaminergic lesion and the therapeutic efficacy of the compound. The Rotarod test measures motor coordination and balance, while the Pole test assesses bradykinesia, both of which are impaired in MPTP-treated mice.[19][20]
Procedure:
-
Training: Train all mice on the Rotarod and Pole test apparatus for 2-3 days before the start of MPTP injections until a stable baseline performance is achieved.
-
Testing (Rotarod):
-
Place the mouse on the rotating rod of the Rotarod apparatus.
-
The rod should accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. Perform 3 trials per mouse with a rest interval.
-
-
Testing (Pole Test):
-
Place the mouse head-upward at the top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base.
-
-
Timeline: Conduct behavioral tests 2-3 days after the final MPTP injection, when the motor deficits are robustly expressed.
Protocol 6: Post-Mortem Neurochemical and Histological Analysis
Rationale: This is the definitive endpoint to confirm the extent of the neurotoxic lesion and the neuroprotective effect of the compound. HPLC quantifies the functional outcome (dopamine levels), while TH immunohistochemistry directly visualizes the survival of dopaminergic neurons.[14]
Materials:
-
Anesthetic and perfusion solutions (PBS, 4% paraformaldehyde)
-
Dissection tools, cryostat or microtome
-
Anti-Tyrosine Hydroxylase (TH) primary antibody
-
Appropriate secondary antibodies and detection reagents (e.g., DAB)
-
HPLC system with electrochemical detection
Procedure:
-
Tissue Collection: 3-5 days after the last behavioral test, deeply anesthetize the mice and perfuse transcardially with cold PBS followed by 4% PFA.
-
Brain Extraction: Dissect the brains. For one hemisphere, dissect the striatum, snap-freeze, and store at -80°C for HPLC analysis. Post-fix the other hemisphere in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
Striatal HPLC: Homogenize the striatal tissue and process for HPLC analysis to quantify the levels of dopamine and its metabolites, DOPAC and HVA.
-
TH Immunohistochemistry:
-
Cut coronal sections (e.g., 30-40 µm) through the entire substantia nigra using a cryostat.
-
Perform standard immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Count the number of TH-positive neurons in the SNpc using unbiased stereological methods.
-
-
Data Analysis: Compare dopamine levels and TH+ cell counts between groups (Control, MPTP+Vehicle, MPTP+Compound).
Expected Outcomes and Interpretation
| Experiment | Parameter Measured | Expected Outcome with Effective Neuroprotection |
| In Vitro (SH-SY5Y) | Cell Viability (MTT) | Increased cell viability compared to toxin-only group. |
| Oxidative Stress (ROS) | Decreased levels of intracellular ROS. | |
| Apoptosis (Caspase-3) | Reduced caspase-3 activation. | |
| In Vivo (MPTP Mouse) | Rotarod Performance | Increased latency to fall. |
| Pole Test Performance | Decreased time to turn and descend. | |
| Striatal Dopamine (HPLC) | Attenuation of dopamine and metabolite depletion. | |
| SNpc Neurons (TH IHC) | Significant sparing of TH-positive neurons. |
A positive result in these assays would strongly support the hypothesis that 3-Phenyl-2-propyn-1-amine has neuroprotective potential for Parkinson's disease, likely acting through the inhibition of MAO-B. This would provide a solid foundation for further preclinical development, including pharmacokinetic studies, testing in alternative models (e.g., 6-OHDA or genetic models), and investigation of additional mechanisms of action.
References
- MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson’s and Alzheimer’s Diseases: State-of-the-Art and Applications.
- PubMed Central. (n.d.). Stem Cells as In Vitro Model of Parkinson's Disease.
- Melior Discovery. (n.d.). In vivo models of Parkinson's Disease.
- InVivo Biosystems. (n.d.). Parkinson's Disease Modeling.
- REPROCELL. (n.d.). How we established an in vitro Parkinson's Disease model.
- Inotiv. (n.d.). Parkinson's Disease.
- NCBI. (n.d.). Animal Models of Parkinson's Disease.
- Aging and Disease. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease.
- Eurofins Discovery. (n.d.). In Vitro Models of Parkinson's Disease.
- PubMed Central. (n.d.). Behavioral phenotyping of mouse models of Parkinson's Disease.
- Scantox. (n.d.). Parkinson's Disease In Vitro Models.
- Frontiers. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson’s disease.
- PubMed Central. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease.
- Institute of Physiology, Academy of Sciences of the Czech Republic. (n.d.). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease.
- ResearchGate. (n.d.). Behavioral phenotyping of mouse models of Parkinson's Disease | Request PDF.
- The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Optimizing Biochemical Biomarkers for PD Research.
- PubMed Central. (n.d.). Biochemical Pre-motor Biomarkers for Parkinson Disease.
- MDPI. (n.d.). Parkinson's Disease: Biomarkers for Diagnosis and Disease Progression.
- VJNeurology. (2024). Biomarkers for the diagnosis of Parkinson's disease.
- Charles River Laboratories. (n.d.). Parkinson's Disease In Vitro Assays.
- PubMed Central. (n.d.). Animal Models of Parkinson's Disease Progression.
- PubMed Central. (n.d.). Novel (Hetero)arylalkenyl propargylamine compounds are protective in toxin-induced models of Parkinson's disease.
- ALZFORUM. (n.d.). Parkinson's Disease Research Models.
- MDPI. (n.d.). Historical Perspective: Models of Parkinson's Disease.
- PubMed Central. (n.d.). Toxin-Induced and Genetic Animal Models of Parkinson's Disease.
- Nature Protocols. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- MDPI. (n.d.). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism.
- PubChem. (n.d.). 3-Phenylpropargylamine.
- PubMed Central. (n.d.). A Guide to Neurotoxic Animal Models of Parkinson's Disease.
- Wikipedia. (n.d.). Propargylamine.
- PubMed Central. (n.d.). NEW STRATEGIES IN NEUROPROTECTION AND NEUROREPAIR.
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- 4. NEW STRATEGIES IN NEUROPROTECTION AND NEUROREPAIR - PMC [pmc.ncbi.nlm.nih.gov]
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Pharmacokinetic (ADME) studies of 3-Phenyl-2-propyn-1-amine hydrochloride
An in-depth guide to the design, execution, and interpretation of preclinical pharmacokinetic (ADME) studies for 3-Phenyl-2-propyn-1-amine hydrochloride.
Introduction: The Critical Role of ADME in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, understanding its pharmacokinetic profile is paramount.[1][2] The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encompasses the key processes that govern a drug's disposition and concentration at its site of action.[1][3][4] Early and rigorous in vitro and in vivo ADME studies are essential for selecting and optimizing candidates, highlighting potential liabilities, and designing successful clinical trials.[1][4][5]
This guide focuses on establishing a robust ADME profile for this compound, a small molecule containing the propargylamine moiety, which is a recurring feature in medicinal chemistry.[6][7] The compound is known to be a dopamine β-hydroxylase inhibitor and may interact with cytochrome P450 (CYP) enzymes, making a thorough metabolic assessment particularly crucial.[8]
These application notes provide both the strategic rationale and detailed protocols for core in vitro ADME assays and a foundational in vivo pharmacokinetic study, tailored for researchers in drug discovery and development.
The ADME Workflow: An Integrated Approach
A successful ADME investigation follows a logical progression, where data from one study informs the design of the next. The overall goal is to build a comprehensive picture of the compound's behavior in a biological system.
Caption: Role of liver microsomes in Phase I metabolism.
Application Note: Liver Microsome Stability Assay
This protocol measures the metabolic stability of this compound in human and rodent liver microsomes.
1. Materials & Reagents:
-
Pooled liver microsomes (Human, Rat, Mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) [9]* Control compounds: Verapamil (high turnover), Dextromethorphan (moderate turnover)
-
Acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system
2. Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing buffer and microsomes (e.g., 0.5 mg/mL protein). [10]2. Initiation: Pre-incubate the microsome mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system and immediately adding this compound (final concentration e.g., 1 µM).
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a plate containing cold acetonitrile with an internal standard. [11]4. Control Incubations:
-
No NADPH: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.
-
T=0: A sample quenched immediately after adding the compound represents 100% of the initial concentration.
-
-
Sample Processing & Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the remaining concentration of the parent compound.
3. Data Analysis & Interpretation:
-
Plot the natural logarithm (ln) of the percent remaining compound against time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint, µL/min/mg protein): CLint = (0.693 / t½) * (1 / mg/mL microsomal protein)
| Species | Verapamil t½ (min) | Dextromethorphan t½ (min) | 3-Phenyl-2-propyn-1-amine HCl t½ (min) | Calculated CLint | Predicted Hepatic Clearance |
| Human | < 10 | 15-30 | (Experimental Value) | (Calculated) | (Interpreted) |
| Rat | < 10 | 10-25 | (Experimental Value) | (Calculated) | (Interpreted) |
Interpretation:
-
t½ < 15 min: High clearance.
-
15 min < t½ < 60 min: Moderate clearance.
-
t½ > 60 min: Low clearance.
Part 4: In Vivo Pharmacokinetics (PK) in Rodents
Scientific Rationale: While in vitro assays provide valuable predictions, an in vivo study is essential to understand how ADME processes are integrated in a whole organism. [1]A basic rodent PK study measures the drug concentration in plasma over time after administration. [12][13]By using both intravenous (IV) and oral (PO) routes, key parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability (F%) can be determined. [14]
Application Note: Rodent Pharmacokinetic Study
This protocol outlines a discrete sampling PK study in mice for this compound.
1. Materials & Reagents:
-
Male CD-1 mice (or other appropriate strain)
-
Dosing vehicles (e.g., saline for IV, 0.5% CMC for PO)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
LC-MS/MS system
2. Step-by-Step Protocol:
-
Acclimatization & Dosing Formulation: Acclimatize animals for at least 3 days. Prepare a fresh, homogenous dosing formulation of the test compound.
-
Animal Dosing:
-
IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).
-
PO Group: Administer the compound via oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling: At predetermined time points post-dose (e.g., IV: 2, 5, 15, 30, 60, 120, 240 min; PO: 15, 30, 60, 120, 240, 480 min), collect blood samples from a designated number of animals per time point. [14]Serial bleeding from the same animal can be performed if the technique is refined and approved by IACUC. [13]4. Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 g for 10 min at 4°C) to separate the plasma.
-
Sample Storage & Analysis: Store plasma samples at -80°C until analysis. Quantify drug concentrations using a validated LC-MS/MS bioanalytical method.
3. Data Analysis & Interpretation:
-
Plot the mean plasma concentration vs. time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software to calculate PK parameters.
| Parameter | Definition | IV Route | PO Route |
| Cmax | Maximum observed plasma concentration | (Calculated) | (Calculated) |
| Tmax | Time to reach Cmax | (Calculated) | (Calculated) |
| AUC(0-t) | Area under the curve to the last time point | (Calculated) | (Calculated) |
| AUC(0-inf) | Area under the curve extrapolated to infinity | (Calculated) | (Calculated) |
| t½ | Elimination half-life | (Calculated) | (Calculated) |
| CL | Clearance | (Calculated) | - |
| Vdss | Volume of distribution at steady state | (Calculated) | - |
| F% | Absolute Oral Bioavailability | - | (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100 |
Interpretation: The results provide a comprehensive view of the drug's fate in vivo. A high oral bioavailability (F%) suggests good absorption and low first-pass metabolism. The clearance (CL) value can be compared to liver blood flow to understand the efficiency of hepatic extraction, and the half-life (t½) dictates the required dosing frequency.
References
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- protocols.io. Caco2 assay protocol.
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- Visikol. Plasma Protein Binding Assay. (2022-11-03).
- Domainex. Microsomal Clearance/Stability Assay.
- Mercell. metabolic stability in liver microsomes.
- Domainex. Plasma Protein Binding Assay.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
- BioAgilytix Labs. Protein Binding Assays.
- Creative Bioarray. Caco-2 Permeability Assay.
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
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Application Note: A Practical Guide to the Purification of 3-Phenyl-2-propyn-1-amine by Column Chromatography
Abstract
3-Phenyl-2-propyn-1-amine is a valuable chemical intermediate in organic synthesis and drug discovery. Its purification, however, presents a common challenge faced by chemists: the effective separation of a basic primary amine. Standard silica gel chromatography can lead to poor recovery and significant peak tailing due to strong interactions between the basic amine and acidic silanol groups on the stationary phase. This application note provides a comprehensive, field-proven guide for the purification of 3-Phenyl-2-propyn-1-amine. We will delve into the underlying chemical principles, present a detailed step-by-step protocol for normal-phase chromatography using a modified mobile phase, and discuss alternative strategies to achieve high purity and yield. This guide is intended for researchers and drug development professionals seeking a robust and reliable purification methodology.
The Core Challenge: Chromatographing Basic Amines
The primary obstacle in purifying amines like 3-Phenyl-2-propyn-1-amine on standard silica gel is a fundamental acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[1] The basic nitrogen atom of the amine can be protonated by these groups, causing the compound to adsorb very strongly and often irreversibly to the stationary phase. This interaction manifests in several undesirable ways:
-
Significant Peak Tailing: As the compound slowly elutes, it leaves a "tail" on the TLC plate or in the chromatogram, preventing sharp separation from impurities.
-
Poor or No Elution: The amine may bind so strongly that it fails to move from the baseline, even with highly polar solvents.[2]
-
Low Recovery: A portion of the compound may be permanently lost on the column.
To counteract these effects, the interaction must be suppressed. The most common and effective strategy is to "neutralize" the acidic stationary phase by introducing a small amount of a competing, volatile base into the mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[3][4] This additive occupies the acidic sites on the silica, allowing the target amine to elute symmetrically and efficiently.
An alternative, and often superior, approach is to use a different stationary phase altogether, such as amine-functionalized silica or basic alumina, which eliminates the problematic acidic surface.[1][3]
Pre-Purification: Method Development with TLC
Before committing the bulk of a sample to a column, it is imperative to develop an effective separation method using Thin-Layer Chromatography (TLC). This small-scale analysis saves time, solvent, and valuable product.
Objective: To find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for 3-Phenyl-2-propyn-1-amine while achieving clear separation from all major impurities.[5]
Protocol: TLC Solvent System Screening
-
Prepare TLC Chambers: Line four small beakers or TLC tanks with filter paper and add a small amount of each prepared solvent system. Cover and allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of four silica gel TLC plates.
-
Develop the Plates: Place one plate in each of the prepared chambers and allow the solvent front to travel up the plate.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain such as potassium permanganate or ninhydrin to visualize non-UV active compounds.
-
Analyze: Calculate the Rf value for the product spot in each system. The addition of triethylamine should result in a higher Rf value and a more compact, symmetrical spot shape. Select the system that gives the best separation and the target Rf.
| Solvent System (v/v/v) | Observations | Product Rf (Example) | Recommendation |
| 80:20 Hexane:EtOAc | Product remains at baseline or streaks heavily. | ~0.05 | Poor elution. |
| 80:20:1 Hexane:EtOAc:TEA | Product moves off the baseline with a defined spot. | ~0.30 | Optimal. Good starting point for column. |
| 95:5 DCM:MeOH | Significant streaking, poor separation from polar impurities. | ~0.45 (with tailing) | Potentially too polar, poor peak shape. |
| 95:5:1 DCM:MeOH:TEA | Improved spot shape, but may elute too quickly. | ~0.60 | Consider reducing methanol content if Rf is too high. |
Primary Protocol: Normal-Phase Chromatography on Silica Gel
This protocol details the purification using standard silica gel with a triethylamine-modified mobile phase, a widely accessible and effective method.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Standard flash grade, 230-400 mesh. |
| Mobile Phase Solvents | Hexane, Ethyl Acetate | HPLC or ACS grade. |
| Mobile Phase Modifier | Triethylamine (TEA) | Reagent grade, >99%. |
| Crude Product | 3-Phenyl-2-propyn-1-amine | From synthesis reaction. |
| Equipment | Glass chromatography column, test tubes, TLC plates, UV lamp. | Standard laboratory equipment. |
Workflow Overview
The overall process follows a logical sequence from preparation to isolation of the final product.
Sources
Application Notes & Protocols: Large-Scale Synthesis of Propargylamine Derivatives for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Propargylamine Derivatives in Preclinical Research
Propargylamine derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1][2] Their structural motif is present in numerous pharmaceutical agents, including drugs for neurodegenerative disorders like Parkinson's and Alzheimer's diseases, such as pargyline, rasagiline, and selegiline.[2][3] The inherent reactivity of the terminal alkyne functionality makes propargylamines valuable intermediates for constructing complex molecular architectures, including various nitrogen-containing heterocyclic compounds like pyrroles, pyridines, and oxazoles.[4] As preclinical studies demand significant quantities of these derivatives, the development of robust, scalable, and efficient synthetic methodologies is of paramount importance.
This guide provides a comprehensive overview of the large-scale synthesis of propargylamine derivatives, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of key synthetic strategies, address the challenges of scaling up production, and offer detailed, step-by-step procedures to ensure reproducibility and high purity of the final compounds.
Synthetic Strategies for Propargylamine Derivatives: A Comparative Analysis
The most direct and atom-economical method for synthesizing propargylamine derivatives is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction.[1][5][6] This one-pot procedure aligns with the principles of green chemistry by minimizing steps and waste.[1] While other methods exist, such as the alkynylation of imines and the amination of propargylic halides, the A³ coupling reaction is often preferred for its operational simplicity and broad substrate scope, making it highly amenable to large-scale synthesis.[4][7]
The A³ Coupling Reaction: A Powerful Tool for Large-Scale Synthesis
The A³ coupling reaction is typically catalyzed by transition metals, with copper(I) salts being the most widely used due to their low cost, high catalytic efficiency, and stability.[1][8] The reaction can often be performed under mild conditions and even in aqueous media, further enhancing its appeal for industrial applications.[1][6]
Mechanism of the Copper-Catalyzed A³ Coupling Reaction:
The reaction proceeds through a catalytic cycle that involves a few key steps:[6]
-
Formation of a Metal Acetylide: The copper(I) catalyst activates the terminal alkyne, facilitating the formation of a copper acetylide intermediate.
-
In Situ Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or an iminium ion.
-
Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion to form the new C-C bond and yield the propargylamine product.
Diagram of the A³ Coupling Reaction Workflow:
Caption: Workflow for the A³ Coupling Reaction.
Metal-Free A³ Coupling Reactions
While metal catalysts are highly effective, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final pharmaceutical product.[5][9] Certain substrates, particularly those involving salicylaldehyde derivatives, can undergo the A³ coupling reaction without the need for a metal catalyst.[9] Additionally, the use of alkynyl carboxylic acids as surrogates for terminal alkynes can facilitate decarboxylative coupling under metal-free conditions.[9]
Large-Scale Synthesis Protocols
The following protocols are designed for the synthesis of propargylamine derivatives on a scale suitable for preclinical studies (gram to multi-gram scale).
Protocol 1: Copper(I)-Catalyzed A³ Coupling of an Aldehyde, Amine, and Alkyne
This protocol is a general and robust method for the synthesis of a wide range of propargylamine derivatives.
Materials:
-
Aldehyde (1.0 eq)
-
Secondary Amine (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Copper(I) Chloride (CuCl) or Copper(I) Iodide (CuI) (5 mol%)
-
Solvent (e.g., Toluene, Dichloromethane (DCM), or water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, secondary amine, and solvent. Stir the mixture at room temperature.
-
Addition of Alkyne and Catalyst: Add the terminal alkyne to the mixture, followed by the copper(I) catalyst.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-100 °C, depending on the solvent and substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. If using water as a solvent, extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure propargylamine derivative.[7]
Self-Validation and In-Process Controls:
-
TLC Monitoring: Regularly check the reaction progress by TLC to determine the point of completion and to identify the formation of any significant byproducts.
-
NMR Spectroscopy: After purification, confirm the structure and purity of the final product using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the synthesized compound.
Protocol 2: Solvent-Free A³ Coupling Reaction
For a greener and more atom-economical approach, a solvent-free A³ coupling can be employed, particularly when scaling up.[3][10]
Materials:
-
Aldehyde (1.0 eq)
-
Secondary Amine (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Copper(II) Chloride (CuCl₂) or other suitable catalyst (e.g., nano-sized Fe₃O₄-supported Lewis acid ionic liquid catalyst) (1-5 mol%)[3][10]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde, secondary amine, terminal alkyne, and the catalyst.
-
Heating and Mixing: Heat the mixture to the optimized temperature (typically 70-120 °C) with vigorous stirring to ensure homogeneity in the absence of a solvent.[3]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, the crude product can often be purified directly by column chromatography without the need for an aqueous workup, further simplifying the process.
Causality Behind Experimental Choices:
-
Excess Alkyne: A slight excess of the alkyne is often used to drive the reaction to completion.
-
Catalyst Choice: While Cu(I) salts are common, other catalysts can offer advantages in terms of recyclability or efficiency under specific conditions. For example, magnetically separable nanocatalysts can simplify catalyst removal and reuse, which is a significant advantage in large-scale synthesis.[11]
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Toluene is a common choice for its ability to azeotropically remove water formed during the reaction. Water can be a green and effective solvent for certain A³ couplings.[1] Solvent-free conditions are ideal for minimizing waste and simplifying purification.[3]
Challenges in Scaling Up Propargylamine Synthesis
Scaling up chemical reactions from the laboratory bench to preclinical or industrial production presents several challenges.[12]
-
Heat Transfer: Exothermic reactions can be difficult to manage on a large scale. Proper reactor design and cooling systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.
-
Mass Transfer: In heterogeneous reactions or solvent-free systems, ensuring efficient mixing becomes critical to maintain consistent reaction rates.
-
Purification: Purification methods that are straightforward on a small scale, such as column chromatography, can become cumbersome and costly at a larger scale. Alternative purification techniques like distillation or crystallization may need to be developed and optimized.
-
Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls.
-
Reagent Sourcing and Cost: The availability and cost of starting materials and catalysts can become significant factors in the economic viability of a large-scale synthesis.[12]
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Copper(I)-Catalyzed A³ Coupling | Protocol 2: Solvent-Free A³ Coupling |
| Typical Scale | Gram to Multi-gram | Gram to Kilogram |
| Catalyst | Homogeneous (e.g., CuI) | Heterogeneous or Homogeneous (e.g., CuCl₂) |
| Solvent | Toluene, DCM, Water | None |
| Temperature | 50-100 °C | 70-120 °C |
| Workup | Aqueous wash and extraction | Direct purification |
| Yields | Good to Excellent | Good to Excellent |
| Advantages | Well-established, versatile | Green, atom-economical, simplified workup |
| Disadvantages | Solvent waste, catalyst removal | Potentially higher temperatures, mass transfer issues |
Visualization of Key Relationships
Diagram of Factors Influencing Large-Scale Synthesis Success:
Caption: Key factors for successful scale-up.
Conclusion
The large-scale synthesis of propargylamine derivatives is a critical step in advancing preclinical drug development programs. The A³ coupling reaction stands out as a highly efficient and versatile method for this purpose. By carefully considering the choice of catalyst, reaction conditions, and purification strategies, researchers can develop robust and scalable processes. Addressing the challenges of heat and mass transfer, as well as ensuring safety and economic viability, are paramount for successful implementation at a larger scale. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently produce the quantities of propargylamine derivatives required for their preclinical studies.
References
- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
- Ghosh, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2845-2863.
- Reddy, B. V. S., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 4(3), 5485-5494.
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- ResearchGate. (n.d.). Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update | Request PDF.
- Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction.
- ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism.
- Anilkumar, G., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 20434-20454.
- ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF.
- Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Anilkumar, G., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 20434-20454.
- Ghosh, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2845-2863.
- ACS Publications. (2019). Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines | ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). A3 coupling reaction.
- Royal Society of Chemistry. (n.d.). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Solvent-free synthesis of propargylamines: an overview.
- Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.
- CPI. (2024). 6 key challenges when scaling up sustainable chemical processes.
- ResearchGate. (n.d.). Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs) | Request PDF.
- Thieme. (n.d.). Practical Highly Enantioselective Synthesis of Terminal Propargylamines.
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Application Notes & Protocols: 3-Phenyl-2-propyn-1-amine Hydrochloride as a Versatile Chemical Building Block
Introduction: Unveiling the Synthetic Potential
3-Phenyl-2-propyn-1-amine hydrochloride is a bifunctional chemical scaffold of significant interest to the synthetic and medicinal chemist. Its structure, featuring a primary amine and a terminal alkyne, offers two distinct and highly reactive centers for molecular elaboration. The phenyl group provides a rigid, aromatic core that influences the molecule's steric and electronic properties. This unique combination allows for sequential or orthogonal functionalization, making it an invaluable starting material for the synthesis of complex nitrogen-containing molecules, including heterocycles, and as a key intermediate for pharmacologically active agents.[1][2][3] Notably, it is recognized as a dopamine β-hydroxylase inhibitor, highlighting its relevance in drug discovery.[4]
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its key transformations. The methodologies described are designed to be robust and reproducible, offering both the "how" and the "why" behind each experimental step.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 30011-36-0 | [5] |
| Molecular Formula | C₉H₁₀ClN | |
| Molecular Weight | 167.64 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 222-226 °C | |
| Synonyms | 3-Phenylpropargylamine hydrochloride | [5] |
Critical First Step: Liberation of the Free Amine
The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the primary amine's nucleophilicity is masked in this protonated form. Therefore, for the vast majority of reactions involving the amine, it must first be converted to its free base. This is a critical and foundational step for subsequent synthetic manipulations.
Protocol 1: Free Base Generation
This protocol describes a standard aqueous work-up procedure to generate the free amine from its hydrochloride salt, making it suitable for reactions requiring anhydrous conditions.
Workflow for Free Base Generation
Caption: Workflow for generating the free amine from its hydrochloride salt.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 3-Phenyl-2-propyn-1-amine HCl | 167.64 | 1.0 | (e.g., 1.00 g, 5.96 mmol) |
| Deionized Water | 18.02 | - | 20 mL |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | ~1.1 | ~6.6 mL |
| Dichloromethane (DCM) | 84.93 | - | 3 x 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | q.s. |
Procedure:
-
Dissolution: Dissolve this compound in 20 mL of deionized water in a separatory funnel.
-
Basification: Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer, continuing the addition until the pH is stable above 10. This ensures complete deprotonation of the ammonium salt to the free amine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). The free amine is significantly more soluble in organic solvents than its salt form.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate. This step is crucial to remove residual water, which can interfere with subsequent reactions.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting oil or solid is the free 3-phenyl-2-propyn-1-amine.
-
Causality Note: The free base is less stable than the hydrochloride salt and should ideally be used immediately in the next synthetic step without prolonged storage.
-
Application in N-Functionalization: Building Molecular Complexity
The nucleophilic primary amine is a prime handle for introducing a wide variety of functional groups via N-alkylation and N-acylation. These transformations are cornerstones of medicinal chemistry, used to modulate a compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for N-alkylation that avoids the common problem of over-alkylation seen with alkyl halides.[6] The reaction proceeds by forming an imine in situ with an aldehyde or ketone, which is then immediately reduced by a mild and selective reducing agent.
Reaction Scheme: Reductive Amination
Caption: General scheme for N-alkylation via reductive amination.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 3-Phenyl-2-propyn-1-amine (free base) | 131.18 | 1.0 | (e.g., 500 mg, 3.81 mmol) |
| Benzaldehyde | 106.12 | 1.1 | 442 mg (424 µL), 4.19 mmol |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.21 g, 5.72 mmol |
| Dichloroethane (DCE) | 98.96 | - | 20 mL |
Procedure:
-
Reactant Setup: To a solution of 3-phenyl-2-propyn-1-amine (free base) in anhydrous dichloroethane, add benzaldehyde.
-
Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the imine intermediate is typically rapid. For less reactive carbonyls, the addition of a dehydrating agent like MgSO₄ can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution. STAB is a mild reducing agent that selectively reduces the protonated imine over the aldehyde, preventing side reactions.[7] An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated secondary amine.
Harnessing the Alkyne: C-C Bond Forming Reactions
The terminal alkyne moiety is a powerful functional group for constructing carbon-carbon bonds, providing access to extended conjugated systems and complex molecular architectures.
Protocol 3: Palladium and Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust and versatile cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] It is catalyzed by a combination of palladium and copper salts and is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[8]
Catalytic Cycle Overview: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 3-Phenyl-2-propyn-1-amine (free base) | 131.18 | 1.2 | (e.g., 238 mg, 1.81 mmol) |
| 4-Iodoanisole | 234.04 | 1.0 | 353 mg, 1.51 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 21 mg, 0.03 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 12 mg, 0.06 mmol |
| Triethylamine (TEA) | 101.19 | - | 15 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 15 mL |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the palladium(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Triethylamine acts as both the solvent and the base required to neutralize the hydrogen halide byproduct.[8]
-
Alkyne Addition: Add the 3-phenyl-2-propyn-1-amine (free base).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the coupled product.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The premier example is the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[11] This reaction is exceptionally useful for bioconjugation, drug discovery, and materials science.
Reaction Scheme: CuAAC Click Chemistry
Caption: General scheme for the CuAAC "click" reaction.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
| 3-Phenyl-2-propyn-1-amine HCl | 167.64 | 1.0 | (e.g., 200 mg, 1.19 mmol) |
| Benzyl Azide | 133.15 | 1.05 | 167 mg, 1.25 mmol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 0.05 | 15 mg, 0.06 mmol |
| Sodium Ascorbate | 198.11 | 0.10 | 24 mg, 0.12 mmol |
| t-Butanol/Water (1:1) | - | - | 10 mL |
Procedure:
-
Reactant Setup: In a vial, dissolve this compound and benzyl azide in the t-butanol/water solvent mixture.
-
Causality Note: Unlike other reactions, the hydrochloride salt can often be used directly in CuAAC as the reaction conditions are tolerant. The aqueous media facilitates the dissolution of the copper catalyst and sodium ascorbate.
-
-
Catalyst Preparation: In a separate small vial, dissolve CuSO₄·5H₂O and sodium ascorbate in a small amount of water. Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the Cu(II) salt.
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product often precipitates out of the reaction mixture as a solid.
-
Isolation: Collect the solid product by filtration. Wash the solid with water, followed by a cold non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization.
Summary and Outlook
This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for a wide range of transformations, from simple N-functionalization to complex carbon-framework constructions via cross-coupling and cycloaddition reactions. The protocols outlined in this guide serve as a robust starting point for researchers and scientists looking to incorporate this valuable synthon into their synthetic programs. The ability to easily modify both the amine and alkyne functionalities ensures its continued application in the development of novel pharmaceuticals, functional materials, and complex organic molecules.
References
- Lauder, K., Toscani, A., Scalacci, N., & Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14200. [Link][1]
- Ricci, A. (Ed.). (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link][13]
- Semantic Scholar. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link][14]
- American Chemical Society. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link][2]
- Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link][3]
- Wikipedia. (n.d.). Sonogashira coupling. [Link][9]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][16]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][10]
- YouTube. (2019). Sonogashira coupling. [Link][17]
- PubChem. (n.d.). 3-Phenyl-2-propylene amine. [Link][18]
- ACS Publications. (1981). Acetylenics. 2. Synthesis and pharmacology of certain N,N-dialkyl-3-phenylpropyn-2-amines and some analogs with tryptamine-like behavioral effects in mice. Journal of Medicinal Chemistry. [Link][19]
- NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link][21]
- Wikipedia. (n.d.). Click chemistry. [Link][11]
- ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link][23]
- NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link][24]
- Google Patents. (n.d.). EP0281018A1 - Heterocyclyl-2-propyn-1-amines. [26]
- PubChem. (n.d.). 3-Phenylpropargylamine. [Link][27]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link][12]
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- 11. Click Chemistry [organic-chemistry.org]
Application Notes & Protocols for the In Vivo Administration of 3-Phenyl-2-propyn-1-amine in Rodent Models
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 3-Phenyl-2-propyn-1-amine
3-Phenyl-2-propyn-1-amine, also known as 3-Phenylpropargylamine, is a small molecule whose chemical structure suggests significant potential in neuropharmacology.[1] It is characterized by a phenyl group, an alkyne, and a primary amine, and is typically supplied as a hydrochloride salt to enhance solubility.[2][3]
The primary mechanistic interest in this compound stems from two potential, interrelated activities:
-
Monoamine Oxidase B (MAO-B) Inhibition: The propargylamine moiety is a classic pharmacophore found in potent and selective irreversible inhibitors of MAO-B, such as selegiline and rasagiline.[4][] MAO-B is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of dopamine in the brain.[6][7][8] By inhibiting MAO-B, 3-Phenyl-2-propyn-1-amine is hypothesized to increase synaptic dopamine levels, a primary therapeutic strategy in managing Parkinson's disease.[6][9] This inhibition may also confer neuroprotective effects by reducing oxidative stress from dopamine metabolism.[6][9]
-
Dopamine β-Hydroxylase (DBH) Inhibition: Several chemical suppliers list 3-Phenyl-2-propyn-1-amine as a dopamine β-hydroxylase inhibitor.[2][3] DBH is the enzyme that catalyzes the conversion of dopamine to norepinephrine. Its inhibition would also lead to an increase in dopamine levels, but concurrently decrease norepinephrine.
Given these mechanisms, 3-Phenyl-2-propyn-1-amine is a valuable tool for preclinical research in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][6] These application notes provide a comprehensive guide for its formulation, administration, and pharmacodynamic assessment in rodent models, derived from established methodologies for compounds with similar mechanisms of action.
Section 1: Pre-Administration & Formulation
Compound Handling and Storage
Proper handling is crucial for compound integrity and safety.
-
Form: 3-Phenyl-2-propyn-1-amine hydrochloride is a solid at room temperature.[3]
-
Storage: Store the compound at 2-8°C, protected from light and moisture, to ensure long-term stability.[3]
-
Safety: The compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Vehicle Selection & Formulation Protocol
The choice of vehicle is critical for ensuring bioavailability and minimizing local irritation. Due to the compound's hydrochloride salt form, it is expected to have some aqueous solubility, which can be pH-dependent.[10]
Recommended Vehicles (In order of preference):
-
Sterile Saline (0.9% NaCl): Ideal for soluble compounds intended for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in Water: A standard suspending vehicle for oral gavage (PO) administration if the compound's solubility in saline is insufficient for the target dose.
-
Corn Oil: Suitable for lipophilic compounds or when sustained release via SC or intramuscular (IM) routes is desired.
Protocol: Preparation of a 5 mg/mL Dosing Solution in Saline
This protocol is an example for preparing a stock solution. Adjustments should be made based on the required final dose concentration.
-
Calculation: Determine the total volume and mass of the compound needed. For a study with 10 mice (avg. 25g) receiving a 10 mg/kg dose at a volume of 10 mL/kg, you would need:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required Concentration: 0.25 mg / 0.25 mL = 1 mg/mL
-
Total Volume (with overage): 10 mice * 0.25 mL/mouse + 1 mL overage = 3.5 mL
-
Total Mass: 1 mg/mL * 3.5 mL = 3.5 mg of 3-Phenyl-2-propyn-1-amine HCl.
-
-
Weighing: Accurately weigh the required mass of the compound using an analytical balance.
-
Dissolution:
-
Add the weighed compound to a sterile conical tube.
-
Add approximately 80% of the final required volume of sterile saline.
-
Vortex thoroughly for 1-2 minutes.
-
If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be applied. Visually inspect to ensure complete dissolution.
-
-
Final Volume: Add sterile saline to reach the final desired volume and vortex again to ensure homogeneity.
-
Preparation Timing: Dosing solutions should be prepared fresh daily and protected from light.
Section 2: In Vivo Administration Protocols
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Animal Model Selection
-
General Studies: Outbred strains like CD-1 mice or Sprague-Dawley rats are suitable for initial toxicity and pharmacokinetic studies.[11]
-
Efficacy Studies: Inbred strains like C57BL/6 mice are commonly used for neurodegenerative disease models, such as the MPTP model of Parkinson's disease.[6][12]
Animals should be acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.[6]
Protocol: Dose-Range Finding (Acute Toxicity) Study
Objective: To determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable toxicity or mortality.[13] This is a mandatory first step before initiating efficacy studies.
-
Animal Allocation: Assign 3-5 mice per group. Include a vehicle-only control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose range should be wide enough to identify a toxic dose.
-
Administration: Administer a single dose of the compound or vehicle via the intended route of the main study (e.g., IP or PO).
-
Monitoring: Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 7 days.[13] Record all clinical observations systematically.
-
Data Collection: Use a scoring sheet to record observations. The MTD is identified as the highest dose at which no severe adverse effects are observed.
Table 1: Clinical Observation Scoring Sheet for MTD Studies
| Parameter | Score (0=Normal) | Description of Abnormalities |
|---|---|---|
| General Appearance | 0-3 | Piloerection, hunched posture, lethargy |
| CNS Activity | 0-3 | Hyperactivity, tremors, seizures, ataxia |
| Autonomic Signs | 0-3 | Salivation, lacrimation, diarrhea |
| Respiratory Rate | 0-3 | Labored breathing, gasping |
| Body Weight | % Change | Record daily weight change |
| Mortality | Y/N | Record time of death if applicable |
Administration Routes & Procedures
A. Oral Gavage (PO)
-
Restraint: Gently but firmly restrain the mouse or rat.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle. Measure the correct insertion depth from the tip of the animal's nose to the last rib.[6]
-
Insertion: Gently insert the needle into the esophagus. If any resistance is met, withdraw immediately and re-attempt. Do not force the needle.
-
Delivery: Slowly dispense the formulation directly into the stomach. The maximum volume should not exceed 10 mL/kg for mice.[7]
B. Intraperitoneal (IP) Injection
-
Restraint: Securely restrain the animal to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (urine or blood) is drawn, then inject the solution.
Section 3: Pharmacokinetic & Pharmacodynamic Assessment
Pharmacokinetic (PK) Study Design
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A basic PK study is essential for correlating drug exposure with pharmacodynamic effects.[11][14]
-
Animal Groups: Use cannulated rats or satellite groups of mice for serial blood sampling. A typical design involves two routes (e.g., IV and PO) with 3-4 animals per time point.[11]
-
Dosing: Administer a single dose of 3-Phenyl-2-propyn-1-amine.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[11]
-
Analysis: Process blood to plasma and analyze compound concentrations using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key PK parameters from the concentration-time profile.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum observed plasma concentration |
| AUC | Area Under the Curve; a measure of total drug exposure |
| T½ | Half-life; the time required for the concentration to decrease by half |
| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation |
Pharmacodynamic & Efficacy Protocols
A. Protocol: Ex Vivo MAO-B Enzyme Activity Assay
Objective: To directly confirm target engagement by measuring MAO-B enzyme activity in brain tissue following in vivo administration.[7]
-
Dosing: Administer 3-Phenyl-2-propyn-1-amine or vehicle to groups of mice.
-
Tissue Collection: At a predetermined time point post-dose (e.g., 1-2 hours), euthanize animals and rapidly dissect brain regions of interest (e.g., striatum, substantia nigra).[7]
-
Homogenization: Homogenize the tissue in an appropriate buffer on ice.
-
Enzyme Assay: Measure MAO-B activity in the homogenates using a commercial fluorometric or radiometric assay kit, which typically uses a specific MAO-B substrate like benzylamine.[7][15]
-
Analysis: Compare MAO-B activity in the treated groups to the vehicle control group to determine the percent inhibition.
B. Protocol: Neurochemical Analysis by HPLC
Objective: To quantify the downstream effect of MAO-B inhibition on dopamine metabolism.
-
Dosing & Tissue Collection: Follow steps 1 and 2 from the ex vivo assay protocol. The striatum is the primary region of interest.
-
Sample Preparation: Homogenize the striatal tissue in an antioxidant-containing buffer (e.g., perchloric acid) to prevent neurotransmitter degradation. Centrifuge to pellet proteins.
-
HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify levels of dopamine and its primary metabolites, DOPAC and HVA.[6]
-
Analysis: An effective MAO-B inhibitor is expected to significantly increase dopamine levels and decrease the DOPAC/dopamine and HVA/dopamine ratios.
Section 4: Visualization & Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and a standard experimental workflow for evaluating 3-Phenyl-2-propyn-1-amine in vivo.
Caption: Proposed mechanism of 3-Phenyl-2-propyn-1-amine as a MAO-B inhibitor.
Caption: Recommended experimental workflow for in vivo evaluation.
References
- Protocols for "Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a comparative study with tranylcypromine". protocols.io.
- Toxicology. MuriGenics.
- Phenylpropargylamine - Solubility of Things. solubilityofthings.com.
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health.
- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO‑B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. PubMed.
- Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. National Institutes of Health.
- Pharmacokinetics of propafenone enantiomers in rats. PubMed.
- Early toxicology signal generation in the mouse. PubMed.
- Toxicology and carcinogenesis studies of propargyl alcohol (CAS No. 107-19-7) in F344/N rats and B6C3F1 mice (inhalation studies). PubMed.
- Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed.
- 3-Phenylpropargylamine | C9H9N | CID 1681. PubChem.
- General toxicity study designs. Dr. Jan Willem van der Laan.
- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Springer.
- Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI.
- Pharmacodynamic and pharmacokinetic studies in rats of S-8-(2-Furyl)- and R-8-phenyl-2-(di-n-propylamino) tetralin, two novel 5-HT1A receptor agonists in-vitro with different properties in-vivo. PubMed.
- Effect of 3-Phenyl-2-Propene-1-ol on PGE 2 Release from Rat Cerebral Microvascular Endothelial Cells Stimulated by IL-1β. ResearchGate.
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Application Notes and Protocols: Kinetic Analysis of 3-Phenyl-2-propyn-1-amine as an Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an enzyme inhibition kinetics assay for 3-Phenyl-2-propyn-1-amine. This compound belongs to the propargylamine class, a well-established group of mechanism-based irreversible inhibitors. The protocols herein are designed to not only determine the potency of inhibition but also to elucidate the kinetic mechanism, a critical step in the characterization of covalent-modifying drugs. We will detail the theoretical basis, experimental design, step-by-step protocols, and data analysis methods required to distinguish between reversible and irreversible inhibition and to calculate the key kinetic parameters (IC50, KI, and kinact) that define the interaction of 3-Phenyl-2-propyn-1-amine with its target enzyme.
Introduction: The Significance of 3-Phenyl-2-propyn-1-amine and Propargylamine Inhibitors
3-Phenyl-2-propyn-1-amine is a member of the propargylamine family of compounds, which are recognized for their potent and often irreversible inhibition of specific enzymes.[1][2] The core chemical feature of this class is the propargyl group (a C≡C-CH2-N moiety), which can act as a "warhead."[3][4] Many propargylamine-containing drugs, such as selegiline and rasagiline, are mechanism-based inhibitors of monoamine oxidase (MAO), a flavin-dependent enzyme crucial for neurotransmitter metabolism.[5][6][7][8][9] The enzyme's own catalytic action on the propargylamine substrate analogue generates a highly reactive intermediate, which then forms a covalent bond with the enzyme, typically at the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[5][6][7][8]
Beyond MAO, the propargylamine motif has been successfully incorporated into inhibitors of other enzymes, such as Lysine Specific Demethylase 1 (LSD1), another key FAD-dependent enzyme involved in epigenetic regulation.[3][4][10][11] Given this precedent, it is critical to approach the kinetic analysis of 3-Phenyl-2-propyn-1-amine with the hypothesis that it may act as a time-dependent, irreversible inhibitor. While some vendors suggest it may inhibit dopamine β-hydroxylase, the protocols outlined here are broadly applicable to any putative target enzyme.[12]
Characterizing such inhibitors requires moving beyond a simple IC50 value, which for an irreversible inhibitor, is highly dependent on incubation time.[13][14][15] A thorough investigation, as detailed in this guide, will determine both the affinity of the initial non-covalent binding (KI) and the maximal rate of covalent modification (kinact).[14][16][17] This two-parameter description provides a complete and assay-independent measure of an irreversible inhibitor's potency.[18][19]
Foundational Concepts: Understanding Irreversible Inhibition Kinetics
Unlike reversible inhibitors, which bind to and dissociate from an enzyme, irreversible inhibitors typically form a stable, covalent bond. The most common mechanism for targeted irreversible inhibitors like propargylamines is a two-step process:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, KI.
-
Irreversible Inactivation: The enzyme's catalytic machinery processes the bound inhibitor, leading to the formation of a covalent bond and an inactivated enzyme (E-I). This chemical step is defined by the first-order rate constant of inactivation, kinact.
This can be represented as: E + I ⇌ E·I → E-I
The overall efficiency of this process is often described by the second-order rate constant, kinact/KI.[15][16][18] Our experimental design will systematically dissect these steps.
Experimental Design & Workflow
A robust kinetic analysis of a potential irreversible inhibitor involves a multi-stage process. The following diagram outlines the logical flow of experiments described in this guide.
Caption: Experimental workflow for kinetic characterization.
Materials and Reagents
-
Enzyme: Purified target enzyme of interest (e.g., Monoamine Oxidase-B, Dopamine β-hydroxylase).
-
Inhibitor: 3-Phenyl-2-propyn-1-amine (CAS 78168-74-8), dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[20][21][22]
-
Substrate: A specific substrate for the target enzyme that produces a detectable signal (e.g., colorimetric, fluorometric).
-
Assay Buffer: Buffer system appropriate for optimal enzyme activity and stability (e.g., potassium phosphate buffer).
-
Detection Reagents: Reagents required to stop the enzymatic reaction and/or generate a signal.
-
Microplates: 96- or 384-well plates, compatible with the plate reader.
-
Instrumentation: Spectrophotometer or fluorometer plate reader.
-
Dialysis Equipment (Optional): Dialysis cassettes or tubing with an appropriate molecular weight cutoff (MWCO) for the target enzyme.[23][24][25]
Detailed Experimental Protocols
Protocol 1: Time-Dependent IC50 Assay to Assess Irreversibility
This initial experiment is crucial to determine if the inhibitory effect of 3-Phenyl-2-propyn-1-amine is time-dependent, a hallmark of irreversible or slow-binding inhibitors.[14][15][17]
Methodology:
-
Prepare Inhibitor Dilutions: Serially dilute the 3-Phenyl-2-propyn-1-amine stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Pre-incubation: In a microplate, mix the enzyme with each inhibitor concentration. This pre-incubation step is performed without substrate .
-
Set Up Multiple Time Points: Prepare identical sets of enzyme-inhibitor mixtures for different pre-incubation times (e.g., 5, 15, 30, and 60 minutes) at a controlled temperature (e.g., 37°C). Include a "no inhibitor" control for each time point.
-
Initiate Reaction: At the end of each designated pre-incubation period, add the substrate to all wells simultaneously to start the enzymatic reaction. The substrate concentration should ideally be at or near its Km value.[26]
-
Measure Activity: Allow the reaction to proceed for a fixed, short period (e.g., 10-15 minutes), ensuring the "no inhibitor" control reaction remains in the linear range. Stop the reaction if necessary and measure the product formation using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration at each pre-incubation time point relative to the "no inhibitor" control for that same time point.
-
Plot percent inhibition versus log[Inhibitor] for each pre-incubation time and fit the data to a four-parameter logistic equation to determine the IC50 value for each time point.
-
Interpretation of Results:
-
Reversible Inhibitor: The IC50 value will remain constant regardless of the pre-incubation time.
-
Irreversible/Slow-Binding Inhibitor: The IC50 value will decrease as the pre-incubation time increases, indicating time-dependent inactivation.[15] This leftward shift in the dose-response curve is a strong indicator of covalent modification.
| Pre-incubation Time (min) | IC50 (µM) |
| 5 | 50.2 |
| 15 | 18.5 |
| 30 | 9.8 |
| 60 | 4.5 |
| Table 1: Example data showing a time-dependent shift in IC50 for an irreversible inhibitor. |
Protocol 2: Confirmation of Irreversibility by Dialysis
If time-dependency is observed, this experiment provides definitive proof of covalent modification by attempting to remove the inhibitor and restore enzyme activity.[23]
Methodology:
-
Incubate Samples: Prepare three samples:
-
Sample A (Control): Enzyme + vehicle (e.g., DMSO).
-
Sample B (Inhibitor): Enzyme + a high concentration of 3-Phenyl-2-propyn-1-amine (e.g., 10x the final IC50 from the longest pre-incubation).
-
Sample C (Reversible Control): Enzyme + a known reversible inhibitor of the target enzyme.
-
-
Incubation: Allow the samples to incubate for a period sufficient to achieve significant inhibition (e.g., 60 minutes).
-
Dialysis: Place each sample into a separate dialysis cassette and dialyze against a large volume of cold assay buffer for an extended period (e.g., overnight at 4°C with multiple buffer changes).[24][25] This process removes any unbound, small molecule inhibitors while retaining the larger enzyme.[23]
-
Measure Activity: After dialysis, recover the enzyme samples and measure their residual activity using a standard enzyme assay.
Interpretation of Results:
-
Sample A (Control): Should retain high activity (some loss may occur due to protein instability).
-
Sample B (3-Phenyl-2-propyn-1-amine): If inhibition is irreversible, the enzyme activity will not be restored, as the inhibitor remains covalently bound.
-
Sample C (Reversible Control): Enzyme activity should be fully or largely restored, as the reversible inhibitor is dialyzed away.
Protocol 3: Determination of kinact and KI using the Kitz-Wilson Method
This method involves measuring the rate of enzyme inactivation (kobs) at various concentrations of the inhibitor.[27][28]
Caption: Workflow for determining kinact and KI.
Methodology:
-
Reaction Setup: Prepare a series of reactions in a microplate. Each reaction should contain the enzyme, substrate (at a fixed, saturating concentration), and a different concentration of 3-Phenyl-2-propyn-1-amine.
-
Continuous Monitoring: Initiate the reactions by adding the enzyme and immediately place the plate in a kinetic plate reader.[29] Monitor product formation over time (e.g., every 30 seconds for 30-60 minutes).
-
Data Analysis - Step 1 (Calculating kobs):
-
The resulting progress curves (Product vs. Time) will show an initial velocity that decreases over time as the enzyme is inactivated.
-
Fit each progress curve to the following equation for slow-binding inhibition: P(t) = vft + (vi - vf)/kobs * (1 - e-kobst) Where P(t) is the product at time t, vi is the initial rate, vf is the final steady-state rate (often zero for complete inhibition), and kobs is the observed rate of inactivation.[30]
-
This fitting will yield a kobs value for each inhibitor concentration used.
-
-
Data Analysis - Step 2 (Kitz-Wilson Plot):
-
The relationship between kobs and inhibitor concentration [I] is hyperbolic: kobs = kinact[I] / (KI + [I])
-
To determine kinact and KI, this relationship is often linearized by taking the reciprocal of the equation, creating a Kitz-Wilson plot:[14][28] 1/kobs = (KI/kinact) * (1/[I]) + 1/kinact
-
Plot 1/kobs on the y-axis versus 1/[I] on the x-axis. The data should fall on a straight line.
-
The y-intercept of this line is equal to 1/kinact .
-
The slope of the line is equal to KI/kinact .
-
From these values, you can calculate both kinact and KI.
-
| [Inhibitor] (µM) | kobs (min-1) | 1/[Inhibitor] (µM-1) | 1/kobs (min) |
| 5 | 0.045 | 0.200 | 22.2 |
| 10 | 0.083 | 0.100 | 12.0 |
| 25 | 0.167 | 0.040 | 6.0 |
| 50 | 0.250 | 0.020 | 4.0 |
| 100 | 0.333 | 0.010 | 3.0 |
| Table 2: Example data for generating a Kitz-Wilson plot. |
Summary of Key Parameters and Interpretation
A complete kinetic analysis of 3-Phenyl-2-propyn-1-amine will yield the following parameters:
-
IC50 (Time-Dependent): Provides an initial estimate of potency and evidence of time-dependent inhibition. It is not an intrinsic property of the inhibitor.[13][31][32]
-
KI (Inhibition Constant): Represents the initial binding affinity of the inhibitor for the enzyme. A lower KI indicates tighter non-covalent binding. This parameter is crucial for understanding the specificity and initial recognition of the inhibitor by the target.
-
kinact (Maximal Inactivation Rate Constant): Represents the maximum rate of covalent bond formation at saturating concentrations of the inhibitor. This parameter reflects the chemical reactivity of the inhibitor once bound to the enzyme.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most reliable measure for comparing the potency of different irreversible inhibitors, as it accounts for both binding affinity and chemical reactivity.[16][19] It represents the efficiency of inactivation at low inhibitor concentrations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No time-dependency observed in IC50 assay | 1. Inhibition is reversible.2. Inactivation is too fast or too slow to be observed in the chosen time frame.3. Compound is unstable or insoluble. | 1. Proceed with standard reversible inhibition assays.2. Adjust pre-incubation times (shorter and longer).3. Check compound solubility in assay buffer; use fresh dilutions. |
| Enzyme activity not recovered after dialysis for reversible control | 1. Dialysis was incomplete.2. The "reversible" control is actually a tight-binding inhibitor.3. Enzyme is unstable under dialysis conditions. | 1. Increase dialysis volume and duration; add more buffer changes.2. Verify the mechanism of the control inhibitor.3. Include stabilizing agents (e.g., glycerol) in the dialysis buffer; minimize dialysis time.[33] |
| Kitz-Wilson plot is not linear | 1. The kinetic model is incorrect (e.g., complex multi-step inactivation).2. Data points are not well-distributed (e.g., all [I] << KI).3. Substrate depletion or product inhibition is occurring. | 1. Consider alternative kinetic models.2. Use a wider range of inhibitor concentrations that bracket the expected KI.3. Ensure initial rates are measured under linear conditions. |
Conclusion
The kinetic characterization of 3-Phenyl-2-propyn-1-amine requires a systematic approach that goes beyond simple endpoint assays. By following the protocols outlined in these application notes, researchers can definitively determine the mechanism of inhibition and quantify the key kinetic parameters—KI and kinact—that truly define the inhibitor's potency. This rigorous analysis is essential for structure-activity relationship (SAR) studies, lead optimization, and the overall advancement of drug discovery programs targeting enzymes susceptible to inhibition by propargylamines.
References
- Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. (2018).
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- Nonpeptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. (2013). PubMed. [Link]
- Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. (1995). PubMed. [Link]
- Proposed mechanism of irreversible MAO inhibition by propargylamines. (2018).
- Nonpeptidic Propargylamines as Inhibitors of Lysine Specific Demethylase 1 (LSD1) with Cellular Activity. (2013).
- Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactiv
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines... (n.d.).
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). Semantic Scholar. [Link]
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
- Nonpeptidic Propargylamines as Inhibitors of Lysine Specific Demethylase 1 (LSD1) with Cellular Activity. (2013). Journal of Medicinal Chemistry. [Link]
- Propargylamine inactivators of MAO. (A) General structure of a... (n.d.).
- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024).
- kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. [Link]
- In a biochemical and cellular assay, the IC 50 of an irreversible... (n.d.).
- (PDF) A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020).
- Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. (n.d.). Evotec. [Link]
- Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. (2007).
- Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE. [Link]
- kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. (2021).
- Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2020).
- Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. (2003). PubMed. [Link]
- 6: Activity 2-2 - Dialysis for Enzyme Purification. (2021). Biology LibreTexts. [Link]
- How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019).
- Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. (2015).
- After dialysis, why enzyme activity decreases significantly? (2015).
- How should I start with Enzyme-Inhibitor kinetics assay? (2015).
- A steady-state algebraic model for the time course of covalent enzyme inhibition. (2020). bioRxiv. [Link]
- THEORY AND EQUATIONS. (n.d.).
- Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. (2017).
- Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. (2020). bioRxiv. [Link]
- Solubility of 3-phenylprop-2-yn-1-amine (C9H9N). (n.d.). Solubility of Things. [Link]
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2014).
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
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- 3-Phenylpropargylamine. (n.d.). PubChem. [Link]
- 3-Phenylprop-2-en-1-amine. (n.d.). PubChem. [Link]
- Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. (2022). PubMed. [Link]
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Troubleshooting & Optimization
Improving solubility of 3-Phenyl-2-propyn-1-amine hydrochloride in aqueous buffers
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for improving the aqueous solubility of 3-Phenyl-2-propyn-1-amine hydrochloride. This document offers a tiered approach, from simple pH adjustments to the use of advanced formulation excipients, grounded in established physicochemical principles.
Introduction
This compound is a valuable research compound, noted for its activity as a dopamine β-hydroxylase inhibitor.[1] Like many amine salts containing significant hydrophobic moieties (in this case, a phenyl and an alkyne group), achieving high and stable concentrations in physiologically relevant aqueous buffers (e.g., PBS, HEPES, Tris at pH 7.4) can be a significant experimental hurdle. This guide provides a systematic framework for diagnosing and overcoming these solubility challenges to ensure accurate and reproducible experimental outcomes.
Section 1: Understanding the Physicochemical Landscape
The structure of 3-Phenyl-2-propyn-1-amine dictates its solubility behavior. It possesses a hydrophobic phenyl ring and a rigid alkyne linker, which contribute to poor aqueous solubility. The molecule's saving grace is the primary amine, which, as a hydrochloride salt, is intended to be water-soluble. However, the equilibrium between the charged (protonated) and neutral (free base) forms is highly dependent on the pH of the medium.
The core principle governing its solubility is the acid-base equilibrium of the primary amine group. At a pH significantly below the amine's pKa, the equilibrium favors the protonated, cationic form (R-NH3+), which is significantly more polar and thus more soluble in water. Conversely, at a pH above the pKa, the uncharged, free base form (R-NH2) predominates, which is less polar and tends to precipitate from aqueous solution.[2][3]
| Property | Value / Description | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 30011-36-0 | [1][4] |
| Molecular Formula | C₉H₁₀ClN | [1][4] |
| Molecular Weight | 167.64 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Melting Point | 222-226 °C | [4] |
| Key Structural Features | Hydrophobic Phenyl Ring, Alkyne Linker, Primary Amine (as HCl salt) | [5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My 3-Phenyl-2-propyn-1-amine HCl won't dissolve in my neutral (pH 7.4) phosphate-buffered saline (PBS). What's wrong?
This is the most common issue. The pKa of a primary alkyl amine is typically in the range of 9-11. At pH 7.4, a significant fraction of the compound can exist in its less soluble, neutral free base form, leading to incomplete dissolution or precipitation. The first and most effective step is to lower the pH of your solvent.
Q2: What is the simplest, most direct method to try first?
Always start with pH adjustment . Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) or in pure water followed by acidification with a small amount of HCl. This approach directly targets the primary solubility mechanism of the amine salt.[2][7][8]
Q3: Can I use DMSO to make a high-concentration stock?
Yes, 3-Phenyl-2-propyn-1-amine HCl is expected to be freely soluble in organic solvents like DMSO. However, be aware of two potential issues:
-
Precipitation on Dilution: When you dilute the DMSO stock into your aqueous assay buffer, the compound may precipitate if the final concentration exceeds its solubility limit in the mixed-solvent system. This is a common phenomenon known as "crashing out."
-
Assay Interference: DMSO can affect cellular assays, enzyme kinetics, and other biological systems. Always run a vehicle control with the same final concentration of DMSO to validate your results.
Q4: How will the methods described in this guide affect my biological experiment?
This is a critical consideration.
-
pH: Changing the pH of your stock solution is generally acceptable, as it will be highly diluted into your final, buffered assay medium. However, you must ensure the final pH of your experiment is not altered.
-
Co-solvents (Ethanol, PG, PEG): These are generally well-tolerated at low final concentrations (<1%), but can cause cytotoxicity or affect protein conformation at higher levels.[9] A vehicle control is mandatory.
-
Surfactants & Cyclodextrins: These excipients can have biological effects of their own. Surfactants can lyse cells or denature proteins, while cyclodextrins can extract cholesterol from cell membranes.[7][10] Their use requires careful validation and appropriate controls.
Section 3: Troubleshooting & In-Depth Solubility Enhancement Protocols
This section presents a tiered strategy for improving solubility. Start with Tier 1 and only proceed to subsequent tiers if the desired concentration cannot be achieved.
Tier 1: pH Adjustment
Causality: By lowering the pH well below the amine's pKa, we apply Le Châtelier's principle to the acid-base equilibrium, forcing the majority of the molecules into the highly soluble, protonated (R-NH₃⁺) state. The Henderson-Hasselbalch equation quantitatively describes this relationship.[11]
Caption: pH-dependent equilibrium of 3-Phenyl-2-propyn-1-amine.
Protocol 1: Acidified Stock Solution Preparation
-
Weighing: Accurately weigh the required amount of 3-Phenyl-2-propyn-1-amine HCl.
-
Initial Suspension: Add approximately 80% of the final desired volume of deionized water or a non-phosphate buffer (e.g., MES, acetate) at the target acidic pH. Do not use phosphate buffers initially, as their buffering capacity is poor below pH 6.
-
Acidification: While stirring, add 1 M HCl dropwise until the solid completely dissolves. Monitor the pH to ensure it is in the range of 3-5.
-
Volume Adjustment: Once fully dissolved, add water or acidic buffer to reach the final target volume.
-
Filtration: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
-
Validation: Before use, perform a small test dilution into your final assay buffer (e.g., 1:100 dilution of stock into pH 7.4 PBS) and observe for any signs of precipitation over 1-2 hours.
Tier 2: Co-Solvent Systems
Causality: If pH adjustment alone is insufficient, the next step is to reduce the polarity of the bulk solvent. Co-solvents are water-miscible organic solvents that disrupt the hydrogen-bonding network of water, making the environment more favorable for dissolving hydrophobic molecules.[8][12]
| Co-Solvent | Properties & Considerations |
| Ethanol | Biocompatible at low concentrations. Can precipitate proteins at higher concentrations. |
| Propylene Glycol (PG) | Common pharmaceutical vehicle. Can increase viscosity. |
| Polyethylene Glycol 300/400 (PEG) | Low toxicity, widely used. Can also increase viscosity. |
| N,N-Dimethylacetamide (DMA) | Stronger solvent than the above. Use with caution and verify assay compatibility. |
Protocol 2: Co-Solvent Stock Solution Preparation
-
Solvent Selection: Choose a co-solvent from the table above. Ethanol or Propylene Glycol are excellent starting points.
-
Preparation: Prepare a co-solvent/aqueous buffer mixture. Start with 10-20% (v/v) co-solvent. For example, for a 10% ethanol solution, mix 1 mL of ethanol with 9 mL of your chosen acidic buffer (from Tier 1).
-
Dissolution: Weigh the compound and add it directly to the co-solvent/buffer mixture.
-
Energy Input: Gently warm the solution (to 30-40°C) and/or use a vortex or sonicator to aid dissolution. Do not boil.
-
Filtration & Validation: Filter the solution as described in Protocol 1 and perform a dilution test to check for precipitation.
Caption: Systematic workflow for solubility enhancement.
Tier 3: Advanced Excipients
If high concentrations are required and the previous tiers fail, formulation excipients can be employed. These methods create microenvironments that shield the hydrophobic drug from the bulk aqueous phase.
A) Micellar Solubilization with Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of 3-Phenyl-2-propyn-1-amine can partition into the micellar core, effectively solubilizing it.[7][13][14][15]
B) Inclusion Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. The phenyl group of the compound can fit inside this cavity, forming a "host-guest" inclusion complex that is water-soluble.[16][17]
| Excipient Class | Example(s) | Mechanism | Key Considerations |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188, Solutol® HS 15 | Micelle Formation | Must be used above CMC. Can interfere with assays and cause cell lysis. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) | Inclusion Complex | Stoichiometry (drug:CD ratio) is important. Can extract membrane lipids.[10] |
Protocol 3: Excipient-Based Formulation
-
Excipient Selection: HP-β-CD is often the first choice due to its excellent safety profile and solubilization capacity for aromatic compounds.[10]
-
Excipient Solution: Prepare a solution of the excipient (e.g., 10% w/v HP-β-CD) in an acidic buffer (pH 4-5).
-
Drug Addition: Slowly add the weighed 3-Phenyl-2-propyn-1-amine HCl to the excipient solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir for several hours (4-24 hours) at room temperature to ensure maximum complexation/solubilization. Gentle heating can sometimes accelerate this process.
-
Clarification & Validation: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved material. Filter the supernatant and perform a dilution test as previously described. It is highly recommended to quantify the actual concentration of the dissolved drug via an analytical method like HPLC-UV.
Section 4: Analytical Validation
It is crucial to confirm that your solubilization method has been successful and that the compound remains in solution under final experimental conditions.
-
Concentration Verification: After preparing a stock solution, especially with Tier 3 methods, its concentration should be verified. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for this purpose.[18]
-
Stability Assessment: After diluting the stock to its final concentration in the assay medium, let it sit for the maximum duration of your experiment. Visually inspect for any cloudiness or precipitate. For critical experiments, re-analyzing the concentration of the final solution after incubation is recommended.
References
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3-Phenyl-2-propyn-1-amine hydrochloride stability and degradation pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Phenyl-2-propyn-1-amine hydrochloride (CAS: 30011-36-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
The unique structure of 3-Phenyl-2-propyn-1-amine—featuring a primary amine, a phenyl ring, and a reactive alkyne (carbon-carbon triple bond)—presents specific stability considerations that are critical to understand for its effective use in experimental settings.
Section 1: Core FAQs - Storage, Handling, and Preparation
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the official recommended storage conditions for this compound?
A: this compound should be stored as a solid at 2-8°C. Proper storage in a tightly sealed container at the recommended temperature is the first line of defense against degradation.
Q2: Why is the compound supplied as a hydrochloride salt instead of the free base?
A: The hydrochloride salt form generally enhances the stability and increases the aqueous solubility of the amine compared to its free base form.[1] The protonated amine is less nucleophilic and less susceptible to certain oxidative degradation pathways. When preparing solutions, it is crucial to consider the pH, as deprotonation to the more reactive free base will occur in neutral to basic conditions.
Q3: I accidentally left my solid sample on the benchtop at room temperature for a few days. Is it compromised?
A: While the solid form is generally stable, prolonged exposure to ambient temperature, humidity, and light is not ideal. The primary risks are slow oxidation and potential moisture uptake. For sensitive applications, we recommend performing a purity check (e.g., via HPLC) against a properly stored reference sample before proceeding. The compound is a combustible solid, but its flash point is not applicable as it decomposes at high temperatures.
Q4: What is the best practice for preparing and storing stock solutions?
A: For maximum stability, stock solutions should be prepared fresh in a suitable, degassed solvent. If storage is necessary:
-
Use a high-purity, anhydrous solvent.
-
Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a significant risk for compounds containing aromatic and alkyne functionalities.[2][3]
Section 2: Troubleshooting Guide - Addressing Experimental Inconsistencies
Unexpected results can often be traced back to compound instability. This guide provides a logical framework for troubleshooting.
Issue: My HPLC analysis of a freshly prepared solution shows unexpected peaks.
-
Q: I dissolved the compound in methanol, and my chromatogram shows the main peak along with several smaller, unknown impurities. Is my starting material impure?
-
A: Not necessarily. While starting material purity is a factor, this observation is often linked to on-the-fly degradation.
-
Causality: Primary amines can be susceptible to oxidative degradation, a process that can be accelerated by dissolved oxygen in the solvent and trace metal ions.[4][5] The alkyne group can also be oxidized.[6] Furthermore, exposure to ambient laboratory light during preparation can initiate photochemical reactions.[7]
-
Troubleshooting Steps:
-
Slightly acidify your mobile phase or solvent (if compatible with your experiment) to keep the amine protonated and less reactive.
-
Prepare the solution using a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen.
-
Minimize the solution's exposure to light during and after preparation.
-
Analyze the "impurities" via LC-MS to determine if their mass corresponds to potential oxidation products (e.g., addition of oxygen atoms).
-
-
-
Issue: I am observing a gradual loss of activity or inconsistent results in my biological assays over time.
-
Q: My compound shows potent activity when the solution is fresh, but the effect diminishes significantly if I use the same solution a day later. Why is this happening?
-
A: This is a classic sign of compound instability in the assay medium.
-
Causality: Biological media are complex aqueous systems, often at a physiological pH (~7.4) and incubated at 37°C. Under these conditions, the amine is likely deprotonated to its more reactive free base form. The combination of oxygenated media, elevated temperature, and potential catalytic components can lead to rapid oxidative and hydrolytic degradation.[8] The resulting degradants may be inactive or could even have confounding biological effects.
-
Troubleshooting Steps:
-
Always prepare solutions fresh immediately before an experiment.
-
If an experiment runs for an extended period (e.g., >12 hours), consider the stability of the compound under the specific assay conditions by running a parallel stability study.
-
Protocol: Quick Assay Stability Check:
-
Prepare a solution of the compound in the final assay buffer/medium.
-
Incubate it under the exact experimental conditions (temperature, CO₂, light).
-
Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound. This will establish a time window for reliable experimental results.
-
-
-
-
Section 3: Technical Deep Dive - Understanding the Degradation Pathways
A foundational understanding of the chemical liabilities of this compound is key to preventing its degradation. The molecule's structure suggests three primary routes of degradation.
Caption: Overview of major stress factors leading to the degradation of this compound.
1. Oxidative Degradation This is often the most significant pathway in solution. The process is complex and can occur at both the amine and alkyne functionalities.
-
Amine Oxidation: As a primary amine, the molecule is susceptible to oxidation. The mechanism typically involves the abstraction of a hydrogen atom or an electron, generating a highly reactive amine radical.[4] This radical can then react with oxygen to form various products, including imines, aldehydes, or amides after C-N bond cleavage.[4] The presence of metal ions like Fe³⁺ or Cu²⁺ can catalytically accelerate this process.[5]
-
Alkyne Oxidation: The electron-rich C≡C triple bond is also a target for oxidation. Under strong oxidative conditions, this can lead to the complete cleavage of the triple bond, potentially forming benzoic acid and other fragments.[6] Milder oxidation might result in the formation of α,β-diketones or other oxygenated species.
Caption: Potential oxidative degradation pathways for 3-Phenyl-2-propyn-1-amine.
2. Thermal Degradation The solid hydrochloride salt is thermally stable, with a decomposition temperature reported to be above 300°C. However, thermal degradation can become relevant at lower, sustained temperatures (e.g., >60°C) in solution during certain experimental procedures.[9] For related propargyl structures, high-temperature decomposition can involve radical mechanisms and bond cleavage.[10] For practical laboratory purposes, avoiding prolonged heating of solutions is a wise precaution.
3. Photodegradation Compounds with phenyl and alkyne groups are often photosensitive. Exposure to UV or even high-intensity visible light can excite the molecule to a higher energy state, leading to radical reactions or rearrangements.[2][7] This is a critical factor to control, as ambient lab lighting can be sufficient to cause a detectable level of degradation in solution over several hours.
Section 4: Experimental Protocols for Stability Assessment
To formally characterize the stability of this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and establish a stability-indicating analytical method.[11][12]
Q: How do I design and execute a forced degradation study for this compound?
A: A forced degradation study should be systematic. The goal is to achieve 5-20% degradation of the parent compound; conditions may need to be adjusted (e.g., time, temperature, reagent concentration) to fall within this range.[13]
Caption: General workflow for a forced degradation study.
Protocol 1: Hydrolytic Degradation
-
Prepare three solutions of the compound (~1 mg/mL) in: a) 0.1 M HCl, b) 0.1 M NaOH, and c) Purified Water.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[13][14]
-
At specified time points, withdraw an aliquot, neutralize it if necessary (i.e., the acidic and basic samples), dilute with mobile phase, and analyze immediately by HPLC.
Protocol 2: Oxidative Degradation
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Add hydrogen peroxide to a final concentration of ~3%.[15]
-
Keep the solution at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Withdraw aliquots at specified time points, dilute, and analyze by HPLC.
Protocol 3: Photolytic Degradation
-
Prepare a solution of the compound (~1 mg/mL).
-
Expose the solution to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside.[14]
-
Expose for a defined duration or until a specific illumination level is reached.
-
Analyze both the exposed and control samples by HPLC.
Protocol 4: Thermal Degradation
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.
-
Store the solution in a calibrated oven at a high temperature (e.g., 80°C).[15]
-
Place a control sample at the recommended storage temperature (2-8°C).
-
Analyze samples from both conditions at various time points.
Section 5: Data Summary Table
This table provides a quick reference for the key physical and stability properties of this compound.
| Property | Value | Source |
| CAS Number | 30011-36-0 | [16] |
| Molecular Formula | C₉H₁₀ClN | [17] |
| Molecular Weight | 167.64 g/mol | [16][17] |
| Appearance | Solid | |
| Melting Point | 222-226 °C | |
| Decomposition Temp. | >300 °C | |
| Recommended Storage | 2-8°C |
References
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Oxidative degradation of amine solvents for CO2 capture.
- Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.
- Visible light-mediated photocatalytic oxidative cleavage of activated alkynes via hydroamination: a direct approach to oxamates.
- Oxidative Degradation of Amines With High-Temperature Cycling.
- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
- Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temper
- This compound, 97%. Sigma-Aldrich.
- 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride. EvitaChem.
- Forced degrad
- Forced degradation and impurity profiling. ScienceDirect.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estim
- This compound | 30011-36-0. Biosynth.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Stability Indicating Forced Degrad
- 3-PHENYL-2-PROPYN-1-AMINE CAS#: 78168-74-8. ChemicalBook.
- Photocatalytic functionalizations of alkynes. Royal Society of Chemistry.
- The photomediated reaction of alkynes with cycloalkanes. Royal Society of Chemistry.
- Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. BEPLS.
- Assay and Stability Testing. Kinam Park.
- Divergent Functionalization of Alkynes Enabled by Organic Photoredox Catalysis.
- Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. PubMed.
- 3-Phenyl-2-propyn-1-amine 97 30011-36-0. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Photodegradation kinetics evaluated by ΔE* changes of alkyd paints over UV exposure.
- Thermal degradation: Significance and symbolism. ScienceDirect.
Sources
- 1. Buy 3-(3-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride (EVT-2714551) | 2309466-88-2 [evitachem.com]
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- 3. researchgate.net [researchgate.net]
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- 7. The photomediated reaction of alkynes with cycloalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 10. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
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- 17. This compound | 30011-36-0 | FBA01136 [biosynth.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenylpropargylamine Synthesis
Welcome to the technical support center for the synthesis of 3-phenylpropargylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 3-phenylpropargylamine, with a primary focus on the widely utilized A³ coupling reaction.
Q1: What is the most common and efficient method for synthesizing 3-phenylpropargylamine?
The most prevalent and efficient method for the synthesis of 3-phenylpropargylamine is the A³ coupling reaction.[1][2][3] This is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), an amine (ammonia or an ammonia surrogate), and a terminal alkyne (phenylacetylene).[2][3] The reaction is typically catalyzed by a transition metal, most commonly a copper(I) salt, and is favored for its high atom economy and convergence.[3][4]
Q2: What is the general mechanism of the A³ coupling reaction?
The A³ coupling reaction proceeds through a series of catalytic steps:
-
Imine Formation: The aldehyde and amine react in situ to form an imine or an iminium ion intermediate.[3]
-
Alkyne Activation: The terminal alkyne coordinates with the metal catalyst (e.g., copper(I)) and undergoes deprotonation to form a metal acetylide species.[3]
-
Nucleophilic Attack: The metal acetylide then acts as a nucleophile and attacks the imine carbon, forming a new carbon-carbon bond and generating the propargylamine product.[3]
Q3: What are the typical catalysts and reaction conditions for the A³ coupling reaction?
Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are the most commonly employed catalysts due to their high efficiency and affordability.[3][5] The reaction can be carried out in a variety of solvents, including toluene, acetonitrile, or even water, and often under mild temperature conditions.[2][4] Solvent-free conditions have also been successfully reported, offering a greener alternative.[5][6][7]
Q4: Are there alternative methods for the synthesis of 3-phenylpropargylamine?
Yes, besides the A³ coupling, other methods include:
-
Reductive Amination: This involves the reaction of a ketone (e.g., phenylpropynal) with an amine source in the presence of a reducing agent.[8][9][10][11][12]
-
Cross-Dehydrogenative Coupling (CDC): This method forms the C-C bond by coupling two C-H bonds, one from the amine and one from the alkyne, often using a metal catalyst and an oxidant.[13]
-
Alkynylation of Imines: This is a two-step process where a pre-formed imine is reacted with a metal acetylide.[2]
Q5: What are the advantages of the A³ coupling reaction over other methods?
The A³ coupling reaction offers several advantages, including:
-
One-pot procedure: This simplifies the experimental setup and reduces waste.[3]
-
High atom economy: All atoms of the reactants are incorporated into the final product, which is a principle of green chemistry.[2][3]
-
Mild reaction conditions: The reaction can often be performed at room temperature or with gentle heating.[3]
-
Versatility: A wide range of aldehydes, amines, and alkynes can be used, allowing for the synthesis of diverse propargylamine derivatives.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 3-phenylpropargylamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The copper(I) catalyst may have oxidized to copper(II), which is less active.
-
Solution: Use freshly purchased, high-purity CuI or CuBr. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Inefficient Imine Formation:
-
Cause: The equilibrium for imine formation may not be favorable. The presence of water can hydrolyze the imine back to the starting materials.
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. For reductive amination, the choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective as they can reduce the imine in the presence of the aldehyde.[9]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid overheating, which can lead to side reactions.[14]
-
-
Inappropriate Solvent:
-
Cause: The chosen solvent may not be optimal for dissolving all reactants and intermediates.
-
Solution: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally good choices.[14] Toluene is also commonly used.[4] Consider experimenting with different solvents to find the best one for your specific substrate combination.
-
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The formation of byproducts is a common issue. Here are some of the most frequent culprits and how to address them:
-
Homocoupling of Phenylacetylene (Glaser Coupling):
-
Identification: This results in the formation of 1,4-diphenylbuta-1,3-diyne. This byproduct can often be detected by NMR and mass spectrometry.
-
Cause: This is a common side reaction in copper-catalyzed alkyne couplings, especially in the presence of oxygen.
-
Solution: Rigorously degas your solvent and run the reaction under a strictly inert atmosphere. Using a slight excess of the amine and aldehyde can also help to favor the A³ coupling pathway.
-
-
Allene Formation:
-
Identification: Isomerization of the propargyl group can lead to the formation of an allene. Allenic protons have a characteristic chemical shift in ¹H NMR.[14]
-
Cause: This rearrangement can be promoted by the base or the catalyst.
-
Solution: The choice of solvent can significantly impact this side reaction.[14] Experiment with different solvents and bases. A milder base may be beneficial.
-
-
Intramolecular Cyclization:
-
Identification: The propargylamine product can undergo subsequent reactions, such as intramolecular cyclization, to form heterocyclic compounds like pyrroles.[14]
-
Cause: This is often promoted by high temperatures and strong bases.[14]
-
Solution: Maintain a moderate reaction temperature and use the minimum necessary amount of a mild base. Monitor the reaction closely and stop it once the starting materials are consumed to prevent over-reaction.
-
Q3: The reaction seems to have stalled and is not going to completion. What should I do?
Answer: A stalled reaction can be frustrating. Here are a few things to try:
-
Check Reagent Purity:
-
Cause: Impurities in the starting materials, especially the aldehyde or alkyne, can inhibit the catalyst.
-
Solution: Ensure your benzaldehyde is free of benzoic acid (which can form upon air oxidation) by distilling it before use. Use freshly opened or purified phenylacetylene.
-
-
Catalyst Deactivation:
-
Cause: The catalyst may have decomposed or been poisoned over the course of the reaction.
-
Solution: In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
-
Insufficient Mixing:
-
Cause: If the reaction is heterogeneous, inefficient stirring can lead to a stalled reaction.
-
Solution: Ensure vigorous stirring throughout the reaction, especially if any of the reagents or the catalyst are not fully dissolved.
-
Experimental Protocols
Protocol 1: A³ Coupling for the Synthesis of 3-Phenylpropargylamine
This protocol provides a general procedure for the synthesis of 3-phenylpropargylamine via a copper-catalyzed A³ coupling reaction.
Materials:
-
Benzaldehyde
-
Aqueous Ammonia (28-30%)
-
Phenylacetylene
-
Copper(I) Iodide (CuI)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Saturated Sodium Chloride Solution (Brine)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and toluene (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Under a positive pressure of the inert gas, add copper(I) iodide (0.05 mmol, 5 mol%).
-
Add aqueous ammonia (2.0 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Condition | Expected Outcome |
| Catalyst | Copper(I) Iodide (CuI) | High catalytic activity |
| Catalyst Loading | 1-5 mol% | Efficient conversion |
| Solvent | Toluene | Good solubility of reactants |
| Amine Source | Aqueous Ammonia | Readily available and effective |
| Temperature | Room Temperature to 50 °C | Mild conditions, minimizes side reactions |
| Reaction Time | 2-24 hours | Varies with substrate and temperature |
| Yield | 70-95% | Good to excellent yields are achievable |
Visualizations
A³ Coupling Reaction Mechanism
Caption: Decision tree for troubleshooting low reaction yield.
References
- Kalita, B., Iraqui, S., Sarmah, M. J., Chatterjee, S., & Rashid, M. H. (2024). Green Chemical Synthesis of Cube‐Shaped CuFe2O4 Nanoparticles for Use as Magnetically Retrievable Catalysts in A Coupling Reactions. Applied Organometallic Chemistry.
- Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines.
- A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. (2021). Scientific Reports.
- Chemistry LibreTexts. (2025). A3 Coupling Reaction.
- Recent Advances in the A3 Coupling Reactions and their Applications. (2019). R Discovery.
- Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances.
- Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (2019). Current Green Chemistry.
- Google Patents. (2019). A kind of preparation method of 3- phenylpropylamine.
- Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Previous and present approaches for propargylamine synthesis.
- Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (2012). The Journal of Organic Chemistry.
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Chemguy. (2019). Sonogashira coupling. YouTube.
- Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). Representative synthesis strategies of propargylamines.
- ChemHelp. (2021). 35: Reductive amination. YouTube.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). RSC Advances.
- ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview.
- Semantic Scholar. (2021). Solvent-free synthesis of propargylamines: an overview.
- ResearchGate. (n.d.). The general reaction for the synthesis of propargylamine derivatives.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Semantic Scholar. (n.d.). Solvent-free synthesis of propargylamines: an overview.
- PubChem. (n.d.). 3-Phenylpropargylamine.
- Reddit. (2023). Gabriel synthesis troubleshooting.
Sources
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Technical Support Center: Propargylamine Synthesis
Welcome to the technical support center for propargylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical building blocks. Propargylamines are crucial intermediates in the creation of a vast array of nitrogen-containing compounds, including many pharmaceuticals and natural products.[1][2][3][4][5]
The three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is a highly atom-economical and powerful method for their synthesis.[1][3][6][7][8] However, like any chemical transformation, it is not without its challenges. This guide provides in-depth, field-proven insights into potential side reactions, offering troubleshooting strategies and preventative measures to help you optimize your experiments for yield, purity, and reproducibility.
Core Principles: The A³ Coupling Catalytic Cycle
The A³ coupling reaction is typically catalyzed by a transition metal, most commonly copper, gold, or silver salts.[1][6] The generally accepted mechanism involves a few key steps: the catalyst activates the terminal alkyne, making it more acidic and facilitating the formation of a metal acetylide.[3][6][9] Concurrently, the aldehyde and amine react in situ to form an iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forming the new C-C bond and yielding the desired propargylamine product upon regeneration of the catalyst.[1][3][6][9]
Caption: The catalytic cycle of the A³ coupling reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Propargylamine
Question: My TLC/LC-MS analysis shows unreacted starting materials and several new spots, but very little of my target propargylamine. What are the likely causes?
Answer: This is a common issue that can stem from several factors, often related to catalyst deactivation or competing side reactions. The most prevalent culprits are alkyne homocoupling and issues with the reaction setup.
Most Common Cause: Alkyne Homocoupling (Glaser Coupling)
This side reaction involves the oxidative dimerization of your terminal alkyne to form a 1,3-diyne. It is especially problematic in copper-catalyzed reactions and is often promoted by the presence of oxygen.[10][11]
How to Identify It:
-
By TLC: A new, often less polar spot will appear.
-
By MS: Look for a mass peak corresponding to double the molecular weight of your alkyne, minus two protons (2 * M_alkyne - 2H).
Preventative Measures & Solutions:
-
Ensure Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[10] It is critical to degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and to run the reaction under a positive pressure of an inert atmosphere.[11]
-
Use High-Purity Reagents: Impurities in your starting materials can sometimes facilitate catalyst oxidation and subsequent homocoupling.
-
Catalyst Choice: While copper is common, copper-free systems (e.g., using silver or gold catalysts) can be employed to avoid this specific side reaction.[6][11]
-
Add a Co-catalyst/Ligand: In some cases, the addition of specific ligands can stabilize the catalyst and suppress homocoupling.[10]
Caption: Competition between A³ coupling and alkyne homocoupling.
Issue 2: An Isomeric Byproduct is Observed
Question: I've isolated a product with the correct mass, but the ¹H NMR spectrum is inconsistent with a propargylamine. I see unusual signals in the olefinic region. What could this be?
Answer: You are likely observing an allene byproduct. This results from the rearrangement of the propargyl group. Allenic protons have characteristic chemical shifts that distinguish them from the terminal alkyne proton of the desired product.[12]
Causality: This isomerization can be promoted by certain solvents and bases. The choice of solvent can have a dramatic impact; for instance, switching from acetonitrile to acetone has been shown to completely suppress allene formation in some cases.[12]
Preventative Measures & Solutions:
-
Solvent Screening: The solvent plays a critical role. Aprotic polar solvents like DMF or THF are generally good starting points.[12] If allene formation is observed, screen other solvents. A table summarizing solvent effects is provided below.
-
Base Selection: The nature and strength of the base used can influence this side reaction.[12] If using a base for deprotonation prior to alkylation (in non-A³ syntheses), consider using a milder base.
-
Temperature Control: Higher temperatures can sometimes promote isomerization. Running the reaction at the lowest effective temperature may minimize this byproduct.
| Solvent Type | Common Examples | General Effect on Allene Formation |
| Aprotic Polar | DMF, Acetonitrile, THF, Acetone | Generally effective for A³ coupling. Acetone has been shown to suppress allene formation in specific cases.[12] |
| Protic | Water, Alcohols | Can be used, and water is a green solvent choice.[3][6] However, solubility of reactants can be an issue. |
| Apolar | Toluene, Hexane | Can be effective, especially for catalyst stability, but may require higher temperatures.[10] |
Issue 3: Multiple Products from Reactions with Secondary Amines
Question: When using a secondary amine, I'm getting a complex mixture of products. I suspect the formation of an enamine. Is this possible?
Answer: Yes, this is a well-known side reaction pathway. Secondary amines react with aldehydes to form an iminium ion, which is the key electrophile in the A³ coupling.[9][13] However, if the aldehyde has a proton on its α-carbon, this iminium ion can be deprotonated to form a nucleophilic enamine.[13][14] This enamine can then participate in other reactions, such as aldol-type condensations, leading to complex byproduct mixtures.
Preventative Measures & Solutions:
-
Choice of Aldehyde: If possible, use an aldehyde without α-protons (e.g., benzaldehyde, formaldehyde) to completely prevent enamine formation.
-
Reaction Conditions: The formation of the enamine is reversible.[13] Carefully controlling the reaction temperature and concentration may favor the desired A³ coupling pathway over subsequent enamine reactions.
-
Catalyst Loading: Ensure your catalyst is active and present in sufficient quantity to promote the rapid consumption of the iminium ion by the metal acetylide before it has a chance to deprotonate to the enamine.
Caption: A troubleshooting workflow for low propargylamine yield.
Issue 4: Product Reacts Further
Question: My reaction seems to work initially, but over time the product spot on the TLC disappears and is replaced by other spots. What is happening?
Answer: The propargylamine product itself can sometimes undergo subsequent reactions under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[12]
Potential Follow-on Reactions:
-
Hydroamination: A remaining starting amine molecule can add across the triple bond of the propargylamine product. This is more likely at high temperatures or with certain catalysts.[12] To minimize this, use a stoichiometric amount of the amine or ensure the reaction is stopped once the limiting reagent is consumed.
-
Intramolecular Cyclization: The product may cyclize to form heterocycles like pyrroles, particularly if promoted by strong bases or high heat.[12] Using the mildest possible conditions and monitoring the reaction closely is key.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed A³ Coupling
This protocol provides a general starting point. Optimal conditions (solvent, temperature, catalyst loading) may vary depending on the specific substrates.
-
Preparation: To a flame-dried round-bottom flask under a positive pressure of argon, add the copper catalyst (e.g., CuI, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF, to achieve a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the amine (1.0 eq.), followed by the aldehyde (1.0 eq.), and finally the terminal alkyne (1.1-1.2 eq.).
-
Reaction Monitoring: Stir the reaction at the desired temperature (from room temperature to 80°C). Monitor the progress by TLC or LC-MS until the limiting starting material is consumed.[10][12]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Analysis of Crude Reaction Mixture
-
Sample Preparation: After the workup and concentration of a small aliquot from the reaction, dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a compatible solvent (e.g., acetonitrile) for MS analysis.[12]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for characteristic peaks:
-
Desired Propargylamine: A singlet for the acetylenic proton (if applicable) and characteristic shifts for the new methine proton.
-
Allene Byproduct: Characteristic signals for allenic protons.[12]
-
Homocoupling Byproduct: Absence of the acetylenic proton signal and symmetry in the aromatic/aliphatic regions.
-
-
MS Analysis:
-
Confirm the mass of the desired product.
-
Search for the expected masses of common byproducts as described in the troubleshooting sections above.
-
By systematically addressing these potential side reactions and carefully controlling your experimental parameters, you can significantly improve the outcome of your propargylamine syntheses.
References
- Common side reactions and byproducts in amine-propargyl conjugations. - Benchchem.
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC - NIH.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum.
- A3 coupling reaction - Wikipedia.
- Troubleshooting low yield in CME-carbodiimide coupling reactions. - Benchchem.
- Enamines - Master Organic Chemistry.
- Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps.
- A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry.
- Solvent-free synthesis of propargylamines: an overview - RSC Publishing.
- Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace.
- 3.1: A3 Coupling Reaction - Chemistry LibreTexts.
- Three-component coupling for the synthesis of propargylamine and its mechanism.
- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Request PDF.
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?
- Metal-free multicomponent approach for the synthesis of propargylamine: a review.
- A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing).
- Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Poor Yield in 3-Phenyl-2-propyn-1-amine Synthesis
Prepared by the Senior Application Scientist Team
Introduction
3-Phenyl-2-propyn-1-amine is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. Despite its utility, its synthesis can be fraught with challenges, leading to frustratingly low yields that can stall research and development timelines. The most common synthetic routes, such as the A³ (Aldehyde-Alkyne-Amine) coupling and Sonogashira coupling, are powerful but sensitive to a variety of experimental parameters.
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the synthesis of 3-Phenyl-2-propyn-1-amine. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot specific issues, optimize your reaction conditions, and ultimately achieve higher, more consistent yields.
Section 1: Troubleshooting the A³ Coupling Reaction
The A³ coupling is a highly atom-economical, one-pot reaction that combines an aldehyde (benzaldehyde), an alkyne (phenylacetylene), and an amine (an ammonia source) to directly form the target propargylamine.[1][2] While elegant, its success hinges on the delicate interplay of catalyst activity and reaction conditions.
Q1: My A³ coupling reaction failed completely or gave a negligible yield. What are the first things I should investigate?
A1: Complete reaction failure in an A³ coupling typically points to a fundamental issue with one of three areas: the catalyst, the reagents/conditions, or the reaction setup.
-
Catalyst Inactivity: The most common catalysts are copper(I) or gold salts.[3][4] These can be highly sensitive to air and moisture. The role of the metal catalyst is to activate the terminal alkyne's C-H bond, making it more acidic and facilitating the formation of a metal acetylide intermediate, which is the key nucleophile.[1][5]
-
Expert Insight: Ensure you are using a fresh, high-purity source of your copper(I) salt (e.g., CuI, CuBr, CuCl). An off-color (e.g., greenish or brown) CuI salt is a sign of oxidation to Cu(II), which is ineffective.
-
Actionable Step: If in doubt, open a new bottle of the catalyst or purify the existing stock.
-
-
Reagent and Solvent Quality: The A³ coupling involves the formation of an imine or iminium ion intermediate from the aldehyde and amine.[3] This step generates water. While some A³ couplings are tolerant to aqueous media, starting with wet reagents or solvents can inhibit the reaction.
-
Expert Insight: Benzaldehyde is notoriously prone to oxidation to benzoic acid upon exposure to air. The presence of acid can interfere with the reaction.
-
Actionable Step: Use freshly distilled or recently purchased benzaldehyde. Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Improper Reaction Conditions: The choice of base and temperature is critical. The base's function is to facilitate the deprotonation of the alkyne after it coordinates to the metal catalyst.[4]
-
Expert Insight: If using a primary amine or ammonia source, the reaction may require slightly elevated temperatures to drive imine formation. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Actionable Step: Begin by running the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C). If no conversion is observed, incrementally increase the temperature. Ensure the chosen amine or base is not coordinating too strongly to the catalyst, which would inhibit its activity.
-
Below is a troubleshooting workflow to systematically diagnose the issue.
Caption: Troubleshooting workflow for A³ coupling reactions.
Q2: I'm getting my desired product, but also a significant amount of a higher molecular weight byproduct identified as 1,4-diphenylbuta-1,3-diyne. How do I prevent this?
A2: This byproduct is the result of Glaser coupling, a common side reaction in copper-catalyzed alkyne chemistry.[6] It involves the oxidative homocoupling of your terminal alkyne (phenylacetylene) to form a symmetrical diyne.
-
Causality: The Glaser side reaction is promoted by the presence of the copper(I) catalyst and an oxidant, most commonly molecular oxygen dissolved in the solvent.[7][8] While the desired A³ coupling does not require an oxidant, failure to exclude air from the reaction vessel provides the necessary ingredient for this competing pathway.
-
Prevention Strategies:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Assemble your reaction under an inert atmosphere (nitrogen or argon).
-
Degassing Solvents: Use solvents that have been thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[7]
-
Copper-Free Systems: If homocoupling remains a persistent issue, consider switching to a copper-free catalytic system. Catalysts based on gold, silver, or iridium have been shown to effectively promote A³ couplings, often with a lower propensity for alkyne dimerization.[3]
-
Q3: My product is highly impure and difficult to separate from starting materials and byproducts via column chromatography. What are better purification strategies?
A3: Amines, like your product, are basic and often streak on silica gel, leading to poor separation. Leveraging the basicity of the product is key to effective purification.
-
Acid-Base Extraction: This is a classic and highly effective method.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted benzaldehyde, phenylacetylene, and the Glaser byproduct) will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH or NaHCO₃) to deprotonate your amine, which will precipitate or can be extracted back into a fresh organic layer.
-
Dry the organic layer, filter, and concentrate to yield the purified product.
-
-
Solid-Phase Extraction (SPE): For faster purification, especially for multiple samples, use a cation exchange cartridge, such as an SCX (Strong Cation Exchange) column.[9]
-
Load the crude reaction mixture onto the conditioned SCX cartridge.
-
Wash with a non-polar solvent (e.g., hexanes) to elute non-polar impurities.
-
Wash with a more polar solvent (e.g., methanol) to elute neutral impurities.
-
Elute your basic product using a solution of ammonia in methanol (typically 2-7 N).
-
Evaporate the solvent to obtain the purified amine.
-
Section 2: Troubleshooting the Sonogashira Coupling Approach
An alternative strategy is to couple an aryl halide (e.g., iodobenzene) with a commercially available propargylamine using a Sonogashira reaction. This palladium- and copper-cocatalyzed cross-coupling is a cornerstone of C-C bond formation.[10][11]
Q1: I'm attempting a Sonogashira coupling, but I'm only recovering my starting materials. What are the common failure points?
A1: The Sonogashira reaction relies on a dual catalytic cycle involving both palladium and copper.[12] Failure often stems from catalyst deactivation or suboptimal reaction conditions for your specific substrates.
-
Low Substrate Reactivity: The reactivity of the aryl halide is paramount and follows the order: I > OTf > Br >> Cl.[7][13] If you are using an aryl bromide, and especially an aryl chloride, standard conditions [e.g., Pd(PPh₃)₄/CuI, triethylamine, room temperature] are often insufficient.
-
Expert Insight: The rate-limiting step for less reactive halides is often the initial oxidative addition to the Pd(0) center.[14]
-
Actionable Step: For aryl bromides or chlorides, you must use a more robust catalytic system. This typically involves using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) that promote the oxidative addition step and stabilize the active catalyst.[6][10] Higher temperatures are also frequently required.[14]
-
-
Catalyst Poisoning: The nitrogen atom in your propargylamine substrate can, in some cases, coordinate to the palladium center and act as a catalyst poison, inhibiting its activity.[15][16] Impurities in reagents, such as sulfur compounds, are also potent poisons.[17][18]
-
Actionable Step: Ensure the highest purity of all reagents. If you suspect catalyst poisoning by the substrate, increasing the catalyst loading or using a ligand that binds more strongly to palladium than the amine can sometimes overcome the issue.
-
-
Ineffective Base: The base is crucial for deprotonating the alkyne to form the copper acetylide.[7] If the base is too weak, wet, or sterically hindered, this step will be inefficient.
-
Actionable Step: Ensure your amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous. For challenging couplings, a stronger base like DBU may be beneficial.
-
Q2: A black precipitate formed in my reaction, and it stalled. What is this, and is the reaction salvageable?
A2: The black precipitate is almost certainly "palladium black," which consists of agglomerated, inactive Pd(0) nanoparticles.[7][15] Its formation is a clear sign of catalyst decomposition.
-
Causality:
-
Oxygen: The active Pd(0) species is sensitive to oxidation. Failure to maintain an inert atmosphere is a common cause of decomposition.
-
High Temperature: While necessary for unreactive substrates, excessive heat can accelerate catalyst decomposition, especially with less stable ligand systems.[14]
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black. Anecdotal evidence suggests THF may be more prone to this than solvents like DMF or toluene.[7][19]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal is highly prone to aggregation.
-
-
Can it be salvaged? Generally, no. Once significant palladium black has formed, the concentration of active catalyst in solution is too low for the reaction to proceed efficiently. The best course of action is to stop the reaction and optimize the conditions for the next attempt, focusing on more rigorous exclusion of air, using a more stable ligand, or lowering the reaction temperature.
Q3: How do I choose the right catalyst system for a less reactive aryl bromide or chloride?
A3: Success with challenging substrates requires moving beyond the "classic" Pd(PPh₃)₄ catalyst. The key is to use a combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand.
-
Expert Insight: Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often more stable and easier to handle than air-sensitive Pd(0) sources. They are reduced in situ to the active Pd(0) species. The ligand's job is to facilitate this reduction, promote the difficult oxidative addition step, and stabilize the catalyst throughout the cycle.
The table below provides a starting point for selecting a more powerful catalytic system.
| Aryl Halide | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Aryl Bromide | Pd(OAc)₂ (1-2%) | P(t-Bu)₃ (2-4%) | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent Yield[20] |
| Aryl Bromide | PdCl₂(PPh₃)₂ (2-5%) | (None) | Et₃N | Toluene/DMF | 60-80 | Moderate Yield, may require heat[7] |
| Aryl Chloride | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ | t-BuOH | 100-110 | Good Yield for challenging substrates[6] |
| Aryl Chloride | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ | Toluene | 100 | Effective system for many aryl chlorides |
Section 3: General FAQs
Q1: What is the best way to monitor these reactions? A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a stain that visualizes your product (e.g., ninhydrin for the primary amine) and your starting materials. For more quantitative analysis, GC-MS or LC-MS are ideal for tracking the disappearance of starting materials and the appearance of the product peak.
Q2: What are the key safety considerations? A2: Propargylamines can be toxic and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).[21] Palladium catalysts are expensive and can be toxic; avoid inhalation of powders. Solvents like DMF and dioxane have specific health risks and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 4: Optimized Experimental Protocols
Protocol 1: A³ Coupling Using a Copper(I) Catalyst
This protocol is a general guideline for the synthesis of a propargylamine. Note: Direct use of ammonia is challenging; this protocol assumes the use of a more manageable amine followed by a deprotection step, or a surrogate like ammonium formate.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (e.g., Toluene or Dioxane, 5 mL). The solvent should be thoroughly degassed prior to use.
-
Add the amine source (e.g., dibenzylamine, 1.1 mmol, 1.1 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product using acid-base extraction or SPE as described in Section 1, Q3.
-
If a protected amine was used, perform the appropriate deprotection step (e.g., hydrogenolysis for a benzyl group).
Protocol 2: Copper-Free Sonogashira Coupling of Iodobenzene and Propargylamine
This protocol is designed to minimize Glaser homocoupling and is suitable for coupling with propargylamine itself.
Caption: Simplified Sonogashira cycle highlighting catalyst deactivation.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., Dioxane, 4 mL) via syringe.
-
Add iodobenzene (1.0 mmol, 1.0 equiv) followed by propargylamine (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography or acid-base extraction.
References
- Synthesis and Reactivity of Propargylamines in Organic Chemistry.Chemical Reviews. [Link]
- Solvent-free synthesis of propargylamines: an overview.RSC Advances. [Link]
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines.Molecules. [Link]
- A3 Coupling Reaction.Chemistry LibreTexts. [Link]
- A3 coupling reaction.Wikipedia. [Link]
- A walk around A3 Coupling for the synthesis of Propargylamines.Journal of Pharmacognosy and Phytochemistry. [Link]
- Solvent-free synthesis of propargylamines: an overview.Semantic Scholar. [Link]
- Sonogashira Coupling.Chemistry LibreTexts. [Link]
- Generalized mechanism of A³-coupling with primary amines.
- Sonogashira Coupling.Royal Society of Chemistry. [Link]
- Solvent-free synthesis of propargylamines: an overview.RSC Publishing. [Link]
- Synthesis and Reactivity of Propargylamines in Organic Chemistry.Chemical Reviews. [Link]
- Sonogashira coupling.Wikipedia. [Link]
- Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine.Taylor & Francis Online. [Link]
- The solid phase synthesis of complex propargylamines using the combination of sonogashira and mannich reactions.CoLab.
- Bypassing the Limitations of Directed C–H Functionaliz
- The Sonogashira Coupling.Vanderbilt University. [Link]
- Sonogashira troubleshooting help needed.Reddit. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling.J. Org. Chem. [Link]
- Sonogashira‐type cross‐coupling reactions with propargyl substrates.
- Recent Advances in Sonogashira Reactions.Chemical Society Reviews. [Link]
- Sonogashira Coupling.YouTube. [Link]
- Component coupling leading to functionalized substituted propargylic amines.ElectronicsAndBooks. [Link]
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.Beilstein Journal of Organic Chemistry. [Link]
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.Organometallics. [Link]
- Struggling to make a sonogashira coupling reaction happen.Reddit. [Link]
- Amine might end palladium's reign over classic cross coupling reaction.Chemistry World. [Link]
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Organic Process Research & Development. [Link]
- What is the best procedure for Sonogashira coupling?
- Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- 3-Phenyl-2-propylene amine.PubChem. [Link]
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Propargylamine.Wikipedia. [Link]
- Salts of 1-phenyl-2-aminopropane.
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives.
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Technical Support Center: A Researcher's Guide to 3-Phenyl-2-propyn-1-amine Storage and Handling
Welcome to our dedicated technical support center for 3-Phenyl-2-propyn-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile compound in their experiments. Here, we address common challenges and questions regarding its storage and stability, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the longevity of this valuable reagent.
Troubleshooting Common Issues
This section addresses specific problems you might encounter, providing insights into their causes and actionable solutions.
Q1: My 3-Phenyl-2-propyn-1-amine has developed a yellow or brownish tint. What does this signify, and is it still usable?
A1: A color change from colorless or light yellow to a more pronounced yellow or brown is a common indicator of degradation. This is often due to oxidation and/or polymerization. The primary amine is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] The terminal alkyne group, particularly in the presence of trace metal impurities, can also contribute to polymerization, resulting in colored, higher molecular weight byproducts.
Is it usable? The usability of the discolored amine depends on the extent of degradation and the sensitivity of your application. For qualitative or less sensitive assays, it might still be acceptable. However, for applications requiring high purity, such as in drug synthesis or sensitive biological assays, using the discolored reagent is not recommended as the impurities could lead to unpredictable results.
Recommended Action:
-
Analytical Check: If you have the capability, run a quick analytical test like TLC, LC-MS, or NMR to assess the purity of the material. Compare the results with the certificate of analysis of a fresh batch.
-
Purification: If the degradation is minor, you may be able to purify the amine by column chromatography or distillation. However, this is often not practical for small quantities.
-
Disposal: If significant degradation is suspected or confirmed, it is best to dispose of the reagent according to your institution's safety guidelines and procure a fresh supply.
Q2: I'm observing unexpected peaks in my analytical data (NMR, LC-MS) after storing my 3-Phenyl-2-propyn-1-amine for a short period under what I thought were appropriate conditions. What could be the cause?
A2: The appearance of new peaks in your analytical data points to the formation of degradation products. Besides the oxidation and polymerization mentioned above, another likely culprit is reaction with atmospheric moisture and carbon dioxide.
-
Reaction with CO2: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can lead to the appearance of new signals in your analytical data.
-
Moisture: While 3-Phenyl-2-propyn-1-amine is a relatively stable compound, prolonged exposure to moisture can facilitate side reactions. The terminal alkyne is generally stable to water, but the presence of moisture can accelerate other degradation pathways.
Recommended Action:
-
Inert Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, it is crucial to handle and store 3-Phenyl-2-propyn-1-amine under an inert atmosphere (e.g., argon or nitrogen). This will minimize contact with oxygen, moisture, and carbon dioxide.
-
Proper Sealing: Ensure your storage container is tightly sealed. For sensitive applications, consider using a container with a septum seal to allow for the removal of the amine via syringe under an inert atmosphere.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the storage and handling of 3-Phenyl-2-propyn-1-amine.
Q1: What are the ideal long-term storage conditions for 3-Phenyl-2-propyn-1-amine?
A1: For long-term storage, 3-Phenyl-2-propyn-1-amine should be stored at 2-8°C in a tightly sealed container.[4] To further prevent degradation, it is highly recommended to store it under an inert atmosphere (argon or nitrogen).
Q2: Is it necessary to handle 3-Phenyl-2-propyn-1-amine in a fume hood?
A2: Yes. 3-Phenyl-2-propyn-1-amine is harmful if swallowed and causes serious eye irritation.[5][6] It is essential to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Can I store 3-Phenyl-2-propyn-1-amine at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, storing 3-Phenyl-2-propyn-1-amine at room temperature for short periods (e.g., during an experiment) is generally acceptable, provided it is in a tightly sealed container to minimize exposure to air and moisture. However, for any extended period, refrigeration is crucial to slow down potential degradation processes.
Q4: What materials are compatible for storing 3-Phenyl-2-propyn-1-amine?
A4: Glass containers, such as amber glass bottles, are ideal for storing 3-Phenyl-2-propyn-1-amine. The amber color helps to protect the compound from light, which can also contribute to degradation. Ensure the container has a tight-fitting cap, preferably with a PTFE liner for a good seal.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[4] | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO2.[1][2][3] |
| Container | Tightly sealed, amber glass bottle | Protects from air, moisture, and light. |
| Handling | In a fume hood with appropriate PPE | Ensures safety due to potential toxicity and irritation.[5][6] |
Experimental Protocol: Preparing 3-Phenyl-2-propyn-1-amine for Long-Term Storage
For researchers requiring the utmost stability of their 3-Phenyl-2-propyn-1-amine, the following protocol is recommended:
-
Select an appropriate storage vessel: Choose a clean, dry amber glass vial or bottle with a screw cap and a PTFE-faced septum.
-
Transfer the amine: In a fume hood, carefully transfer the desired amount of 3-Phenyl-2-propyn-1-amine into the storage vessel.
-
Inert gas purge: Insert a needle connected to a source of inert gas (argon or nitrogen) into the vial, ensuring the needle tip is above the liquid level. Insert a second needle as an outlet.
-
Purge the headspace: Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.
-
Seal the vessel: Remove the outlet needle first, followed by the inlet needle, and immediately tighten the cap to ensure an airtight seal.
-
Label and store: Clearly label the vial with the compound name, date, and storage conditions. Place the vial in a refrigerator at 2-8°C.
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for 3-Phenyl-2-propyn-1-amine degradation.
References
- New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
- Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research. ACS Publications.
- Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin.
- Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. University Blog Service.
- 3-Phenylpropargylamine | C9H9N | CID 1681. PubChem.
Sources
Troubleshooting 3-Phenyl-2-propyn-1-amine hydrochloride in biological assays
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-Phenyl-2-propyn-1-amine hydrochloride in biological assays. Our goal is to provide in-depth troubleshooting strategies and practical protocols to ensure the reliability and reproducibility of your experimental outcomes. This document moves beyond simple checklists to explain the scientific rationale behind each step, empowering you to diagnose and resolve challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and characteristics of this compound.
Q1: What is the established mechanism of action for this compound?
A1: The primary and most frequently cited biological activity of this compound is the inhibition of dopamine β-hydroxylase .[1] This enzyme is critical in the catecholamine biosynthesis pathway, where it catalyzes the conversion of dopamine to norepinephrine. By inhibiting this step, the compound can modulate the levels of these key neurotransmitters. Beyond this primary target, some literature suggests it may also inhibit cytochrome P450 enzymes and block adrenergic receptors, which should be considered as potential off-target effects in your experimental system.[1]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Proper stock solution preparation is critical to avoid solubility and stability issues. Due to the compound's molecular structure—containing both hydrophobic (phenyl, alkyne) and polar (amine hydrochloride) moieties—a strategic approach is required.
-
Recommended Solvent: For primary high-concentration stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[2]
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Repeated temperature changes can lead to compound precipitation or degradation over time.[2][3]
-
Pre-use Procedure: Before each use, thaw the aliquot completely and ensure the compound is fully redissolved by vortexing. Inconsistent results are often traced back to incomplete solubilization of the stock solution.[2]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubilizing capacity for a wide range of organic molecules.[2] |
| Stock Concentration | 10-50 mM | A high concentration allows for minimal solvent carryover into the final assay. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can compromise stability and solubility.[4] |
Q3: I'm observing precipitation when diluting my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
A3: This is a classic challenge with compounds that have moderate aqueous solubility. The compound is highly soluble in the organic DMSO stock, but when this stock is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit in that new environment, causing it to precipitate.
Immediate Solutions:
-
Lower the Final Concentration: Your target concentration may simply be too high for the compound's solubility in the assay buffer. Test a lower concentration range.[2]
-
Optimize Dilution Technique: Ensure rapid and thorough mixing when adding the DMSO stock to the buffer. This prevents localized high concentrations that can initiate precipitation.
-
Check Buffer pH: As an amine hydrochloride, the compound's solubility is pH-dependent. The protonated amine enhances water solubility. Ensure your buffer's pH is in a range that favors the charged state (typically acidic to neutral).[5]
-
Increase Co-solvent (with caution): You can try slightly increasing the final percentage of DMSO in your assay. However, you must first determine the maximum DMSO concentration your enzyme or cell system can tolerate without affecting its activity or viability. Run a solvent tolerance curve as a mandatory control.[2][6]
Section 2: Core Troubleshooting Guide
This guide is structured around common experimental problems. Follow the logical workflow to diagnose the root cause of your issue.
Problem: No or Low Inhibition Observed in an Enzymatic Assay
When your compound fails to inhibit the target enzyme, a systematic investigation is required. The following workflow illustrates the diagnostic process.
Caption: Troubleshooting workflow for lack of compound activity.
In-Depth Analysis:
-
Cause 1: Compound Precipitation.
-
The "Why": The most common reason for apparent inactivity is that the compound is not in solution. The effective concentration available to bind the target is far lower than the nominal concentration.[4]
-
How to Diagnose & Solve: Visually inspect your assay plate (against a dark background) for cloudiness or precipitate. Even without visible precipitation, micro-precipitates can exist. Perform a formal solubility assessment (see Protocol 1). If solubility is the issue, you must lower the compound concentration to within its solubility limit.[7]
-
-
Cause 2: Flawed Assay Controls.
-
The "Why": Your controls are the ultimate arbiters of assay health. If a known, potent inhibitor of your enzyme (the positive control) is also inactive, the problem lies with the assay itself, not your test compound.[7]
-
How to Diagnose & Solve: Always run a positive control inhibitor and a negative (vehicle-only) control. If the positive control fails, troubleshoot the core assay components: Is the enzyme active? Is the substrate viable? Are the buffers correctly prepared?[8][9]
-
-
Cause 3: Assay Conditions Masking Inhibition (Mechanism-Specific).
-
The "Why": For competitive inhibitors like this compound likely is for dopamine β-hydroxylase, the apparent potency (IC₅₀) is highly dependent on the substrate concentration. If the substrate concentration is too high (many multiples of its Michaelis constant, Kₘ), it will outcompete your inhibitor for the enzyme's active site, making the inhibitor appear weak or inactive.[7][10]
-
How to Diagnose & Solve: Determine the Kₘ of your enzyme for its substrate under your specific assay conditions. Re-run the inhibition assay with the substrate concentration at or below its Kₘ value. This gives the inhibitor a fair chance to compete and bind.[10]
-
Problem: Inconsistent Results or an Erratic Dose-Response Curve
Reproducibility is paramount. Erratic results often point to issues with compound handling and solubility at the higher end of the concentration range.
-
Cause 1: Solubility Limit Exceeded at High Concentrations.
-
The "Why": The dose-response curve may look normal at lower concentrations but becomes flat or noisy at higher concentrations. This is a tell-tale sign that the compound is precipitating at those higher levels, so the concentration is not actually increasing as expected.[6]
-
How to Diagnose & Solve: Correlate the point where the curve becomes erratic with the known aqueous solubility limit of your compound (see Protocol 1). The top concentration of your assay must be below this limit.
-
-
Cause 2: Stock Solution Instability.
-
The "Why": If the stock solution is not fully dissolved or has begun to degrade, each dilution series prepared from it will be inconsistent.
-
How to Diagnose & Solve: Always ensure your stock is fully thawed and vortexed before preparing dilutions. For maximum consistency, prepare fresh dilutions from a reliable stock aliquot for every experiment.[2]
-
Problem: High Background Signal in the Assay
A high background signal can mask the true signal from the enzymatic reaction, reducing the assay window and sensitivity.
-
Cause 1: Direct Compound Interference with Readout.
-
The "Why": The compound itself might be fluorescent at the assay's wavelengths or might quench the signal from the detection reagent. This is a common form of assay artifact.
-
How to Diagnose & Solve: Run a "no-enzyme" control. In these wells, include the assay buffer, substrate, and detection reagents, but not the enzyme. Then, add your compound across its full concentration range. Any signal detected in these wells is an artifact caused by your compound and must be subtracted from your experimental data.[7][9]
-
Section 3: Key Experimental Protocols
Protocol 1: Rapid Aqueous Solubility Assessment
This protocol provides a pragmatic way to estimate the solubility of your compound in the final assay buffer.
-
Prepare Assay Buffer: Make the exact buffer that will be used in your final assay, including all additives except the enzyme and substrate.
-
Serial Dilution: Prepare a 2x concentrated serial dilution of your compound in the assay buffer, starting from a high concentration (e.g., 200 µM).
-
Incubation: Add an equal volume of assay buffer. Incubate the dilutions under the same conditions as your main assay (e.g., 30 minutes at 30°C).
-
Visual Inspection: Carefully inspect each concentration against a black background. Note the highest concentration at which no visible precipitate or cloudiness is observed. This is your estimated solubility limit.
-
(Optional) Quantitative Measurement: If you have access to a nephelometer or a plate reader capable of measuring light scattering at a high wavelength (e.g., 600-700 nm), you can quantify the turbidity for a more precise determination.
Protocol 2: Standard Validation Protocol for an Enzyme Inhibition Assay
This protocol outlines the essential controls for a robust experiment.
-
Reagent Preparation: Prepare solutions of your enzyme, substrate, and this compound. Also prepare a known positive control inhibitor.
-
Plate Layout: Design your 96- or 384-well plate to include the following controls:
-
Test Wells: Enzyme + Substrate + Test Compound (serial dilution).
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO).
-
Positive Control (100% Inhibition): Enzyme + Substrate + Positive Control Inhibitor (at a saturating concentration).
-
Blank/Artifact Control: Substrate + Test Compound + Vehicle (No Enzyme).
-
-
Pre-incubation: Add the enzyme and the test compound (or vehicle/positive control) to the wells. Incubate for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Detection: Incubate for the optimized reaction time, then stop the reaction and add detection reagents as per your assay kit's instructions.[7]
-
Data Analysis:
-
Subtract the average signal of the "Blank" wells from all other wells.
-
Calculate percent inhibition relative to your negative (0%) and positive (100%) controls.
-
Plot the percent inhibition versus the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀.
-
Section 4: Understanding the Compound's Broader Profile
Off-Target Effects and Promiscuity
The term "promiscuity" in drug discovery refers to a compound's tendency to bind to multiple biological targets. This can lead to unexpected biological effects or toxicity. The primary amine group present in this compound is a structural feature that can sometimes contribute to target promiscuity.[11][12]
Caption: On-target vs. off-target compound activity.
Recommendations for Drug Development Professionals:
-
Counter-Screening: It is highly advisable to screen this compound against a panel of relevant off-targets early in the development process. This should include CYP enzymes and a panel of common receptors and kinases.
-
Target Engagement: If working in a cellular context, confirming that the compound is engaging its intended target (dopamine β-hydroxylase) within the cell is a critical validation step.
By rigorously troubleshooting your assays and maintaining an awareness of the compound's broader pharmacological profile, you can generate high-quality, reliable data for your research and development programs.
References
- Phenylpropargylamine - Solubility of Things. Solubility of Things. [Link]
- Amine promiscuity and toxicology analysis. PubMed. [Link]
- Amine promiscuity and toxicology analysis | Request PDF.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
Sources
- 1. This compound | 30011-36-0 | FBA01136 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Propargylamine Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of oral bioavailability for propargylamine-containing compounds. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific bioavailability issues.
Q1: What are the primary factors that typically limit the oral bioavailability of propargylamine compounds?
A1: The oral bioavailability of propargylamine compounds is often constrained by a combination of factors. The most critical are:
-
Extensive First-Pass Metabolism: Propargylamines are often potent substrates for monoamine oxidase B (MAO-B), which is highly expressed in the liver and gut wall.[1][2] This leads to significant degradation of the compound after absorption but before it reaches systemic circulation.[1][3] The metabolism of propargylamines like selegiline and rasagiline by cytochrome P450 (CYP) enzymes (e.g., CYP2A6, 2B6, 3A4, and 1A2) also contributes significantly to this presystemic clearance.[4][5]
-
Poor Membrane Permeability: While many propargylamines are small molecules, their physicochemical properties (e.g., polarity, charge state at physiological pH) may not be optimal for passive diffusion across the intestinal epithelium.[6]
-
P-glycoprotein (P-gp) Efflux: The propargylamine moiety can make a compound a substrate for efflux transporters like P-glycoprotein (P-gp).[7][8] P-gp is an ATP-dependent pump located on the apical membrane of intestinal enterocytes that actively transports substrates from inside the cell back into the intestinal lumen, thereby reducing net absorption.[9][10]
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to an insufficient dissolution rate, meaning the drug may not dissolve completely before it passes through the absorption window of the small intestine.[11][12]
Q2: What are the first-line strategies to consider when beginning a project to enhance the bioavailability of a new propargylamine candidate?
A2: A tiered approach is recommended. Start with simple, cost-effective strategies before moving to more complex solutions.
-
Basic Formulation Approaches: Investigate simple formulation changes like particle size reduction (micronization) to increase the surface area for dissolution.[11][13] Salt formation can also be explored to improve solubility and dissolution rate.[14]
-
In Vitro Metabolism & Permeability Assessment: Conduct foundational assays early. A Caco-2 permeability assay will reveal absorption potential and identify if the compound is a P-gp substrate.[15][16] A liver microsomal stability assay will quantify the susceptibility to first-pass metabolism.[17][18] The results from these assays will guide your next steps.
-
Chemical Modification (Medicinal Chemistry): If metabolism is the primary issue, consider structural modifications. A common and effective strategy is selective deuteration of the molecule at metabolically labile sites.[19][] This can slow the rate of enzymatic breakdown due to the kinetic isotope effect.[21][22] Another approach is the development of a prodrug, which masks the problematic moiety until it is cleaved in vivo to release the active drug.[23][24][25]
Q3: How does deuteration improve the metabolic stability of a propargylamine?
A3: Deuteration involves replacing one or more hydrogen atoms with its heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Many metabolic reactions, particularly those mediated by CYP450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[22] By substituting hydrogen with deuterium at these metabolically vulnerable positions, the energy required for the enzyme to break the bond increases. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism, thereby reducing first-pass clearance and increasing the drug's half-life and overall exposure.[19][][21]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems you may encounter.
Guide 1: Low Apparent Permeability in Caco-2 Assay
Problem: Your propargylamine compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in a standard Caco-2 permeability assay.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Q&A:
-
Q: My compound has a low Papp (A-B) value and an efflux ratio (Papp B-A / Papp A-B) greater than 2. What does this mean?
-
A: An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the Caco-2 cells, likely by the P-glycoprotein (P-gp) efflux pump.[26][27] This pump actively moves the drug from the basolateral (blood) side back to the apical (lumen) side, limiting net absorption.[9]
-
-
Q: How do I confirm P-gp involvement?
-
A: The standard method is to repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[26][27] If the Papp (A-B) value increases significantly and the efflux ratio drops to approximately 1 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[9]
-
-
Q: My efflux ratio is low (<2), but permeability is still poor and recovery is low. What should I investigate?
-
A: Low recovery suggests the compound is being "lost" during the assay. The primary causes are:
-
Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer. Verify its solubility under the experimental conditions.
-
Non-specific Binding: The compound may be binding to the plastic of the assay plate or adhering strongly to the cell monolayer.
-
Intracellular Metabolism: Caco-2 cells have some metabolic activity. The compound could be metabolized within the cells during the assay. Analyzing the cell lysate for the parent compound and potential metabolites can help diagnose this.[]
-
-
-
Q: What are my options if P-gp efflux is confirmed as the primary issue?
-
A: You have several strategic options:
-
Formulation with P-gp Inhibitors: Co-formulating the drug with a P-gp inhibitor can increase its absorption.[9] However, this can lead to complex drug-drug interactions.[7]
-
Structural Modification: A medicinal chemistry approach can be used to design analogs that are no longer recognized by P-gp. This is often the most robust long-term solution.
-
Advanced Formulations: Nanoparticle-based delivery systems can sometimes help bypass efflux pumps by altering the absorption mechanism.[25][29]
-
-
Guide 2: High Clearance in Liver Microsomal Stability Assay
Problem: Your propargylamine compound is rapidly depleted (low half-life, high intrinsic clearance) in a human liver microsomal (HLM) stability assay.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for high microsomal clearance.
Detailed Q&A:
-
Q: My compound disappears almost instantly in the HLM assay. What does this indicate?
-
A: This suggests very high intrinsic clearance, a hallmark of extensive first-pass metabolism.[18] For propargylamines, this is often due to potent, irreversible inhibition of MAO-B, where the compound is consumed in the process of inactivating the enzyme, or rapid metabolism by CYP enzymes.[30][31]
-
-
Q: How can I determine which enzyme system (MAO vs. CYP) is responsible?
-
A: A systematic approach is required:
-
Run without Cofactors: Perform the assay without the NADPH regenerating system. CYP enzymes require NADPH to function, while MAO enzymes do not.[18][32] If degradation persists without NADPH, MAO or other non-CYP enzymes are likely involved.
-
Use Selective Inhibitors: Incubate the compound with microsomes in the presence of selective inhibitors for MAO-B (e.g., low-concentration selegiline) or a general CYP inhibitor (e.g., 1-aminobenzotriazole). A significant increase in stability will point towards the inhibited enzyme class.
-
Reaction Phenotyping: To identify specific CYP isoforms, use a panel of selective chemical inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).
-
-
-
Q: If metabolism is confirmed to be the problem, what are the most effective strategies to improve stability?
-
A:
-
Deuteration: As mentioned in the FAQ, replacing hydrogens at the sites of metabolism (e.g., on the carbon adjacent to the nitrogen) with deuterium can slow down CYP-mediated metabolism.[22][33] This is a highly effective and widely used strategy.[19][]
-
Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule.[23][34] The prodrug is designed to be cleaved enzymatically or chemically in the systemic circulation to release the active parent drug, bypassing first-pass metabolism in the liver.[25]
-
Structural Modification: Block the site of metabolism by adding a sterically hindering group (e.g., a methyl or fluoro group) near the metabolic soft spot. This can prevent the enzyme from accessing the site.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay assesses intestinal permeability and identifies potential efflux transporter substrates.[15][]
Objective: To determine the apparent permeability coefficient (Papp) of a propargylamine compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[26][27]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Assay Preparation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Compound Application:
-
For A-B Assessment: The test compound is added to the apical (AP) compartment.
-
For B-A Assessment: The test compound is added to the basolateral (BL) compartment.
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]
-
Sampling: At the end of the incubation, samples are taken from the receiver compartment (BL for A-B, AP for B-A). A sample is also taken from the donor compartment to calculate mass balance.
-
Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.[4]
-
Calculation: The Papp is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio (ER) Calculation:
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests active efflux.[26]
-
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay determines a compound's susceptibility to Phase I metabolic enzymes in the liver.[18][32]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a propargylamine compound.
Methodology:
-
Reagent Preparation:
-
Reaction Mixture:
-
In a microcentrifuge tube or 96-well plate, combine the buffer, microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation: Start the reaction by adding the NADPH regenerating system.[36] A control reaction without NADPH should be run in parallel.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[18]
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.[18]
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[18]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and the protein/incubation concentrations.[32]
-
Section 4: Data Summary & Comparison
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Primary Mechanism | Key Advantage | Key Disadvantage | When to Use |
| Micronization | Increases surface area for dissolution[11] | Simple, low-cost, applicable to many compounds. | Only effective for dissolution-rate limited drugs (BCS Class II). | First-line approach for poorly soluble compounds. |
| Deuteration | Slows metabolism via kinetic isotope effect[][21] | Highly specific, can significantly improve PK profile without altering pharmacology. | Requires synthetic chemistry effort; effect is not always predictable.[22] | When high first-pass metabolism is the primary issue. |
| Prodrugs | Masks problematic moieties to bypass metabolism or enhance permeability.[23][25] | Can solve multiple bioavailability issues simultaneously (e.g., solubility, metabolism).[23] | Requires careful design to ensure efficient in vivo conversion; can introduce new metabolic liabilities. | For compounds with multiple liabilities or to target specific tissues (e.g., CNS).[37] |
| Lipid-Based Formulations | Improves solubility and can enhance lymphatic uptake, bypassing the liver.[6][13] | Can significantly increase exposure for highly lipophilic drugs. | Can be complex to develop and manufacture; potential for food effects. | For poorly soluble, lipophilic compounds. |
| Co-administration with Inhibitors | Blocks metabolic enzymes (e.g., CYPs) or efflux pumps (e.g., P-gp).[6][9] | Can produce a dramatic increase in bioavailability. | High risk of drug-drug interactions; regulatory hurdles. | Primarily used as a diagnostic tool in discovery or in specific clinical situations. |
References
- Prodrug Approaches for CNS Delivery. PubMed Central - NIH.
- Prodrug strategy for enhanced therapy of central nervous system disease. RSC Publishing.
- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals.
- Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Ingenta Connect.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI.
- Microsomal Stability Assay Protocol. AxisPharm.
- A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators. PubMed - NIH.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Xenobiotix.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.
- Caco-2 Permeability Assay. Evotec.
- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar.
- Microsomal Clearance/Stability Assay. Domainex.
- Caco-2 permeability assay. Creative Bioarray.
- metabolic stability in liver microsomes. Mercell.
- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PubMed Central - NIH.
- Selegiline and rasagiline: twins or distant cousins?. PubMed.
- Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI.
- Structures of selegiline, rasagiline, and their metabolites. ResearchGate.
- Selegiline. StatPearls - NCBI Bookshelf.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
- How to improve the bioavailability of a drug?. Patsnap Synapse.
- Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. PubMed Central - NIH.
- Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
- Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed.
- New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega.
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PubMed Central - NIH.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Parameters for Irreversible Inactivation of Monoamine Oxidase. PubMed Central - NIH.
- Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. PubMed.
- Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. PubMed Central.
- Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry.
- Role of P-glycoprotein in drug disposition. PubMed.
- How significant is the role of P-glycoprotein in drug absorption and brain uptake?. PubMed.
- 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central - NIH.
- strategies to increase solubility and bioavailability of drugs. ResearchGate.
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Preventing oxidation of 3-Phenyl-2-propyn-1-amine during experiments
Welcome to the Technical Support Center for 3-Phenyl-2-propyn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidation of this reagent during experimental use. By understanding the principles of handling air-sensitive compounds and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of 3-Phenyl-2-propyn-1-amine Stability
3-Phenyl-2-propyn-1-amine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its primary amine and electron-rich alkyne moieties render it susceptible to oxidative degradation upon exposure to atmospheric oxygen. This degradation can lead to the formation of impurities, reduced yields, and potentially confounding biological or chemical results. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my 3-Phenyl-2-propyn-1-amine has oxidized?
A1: Oxidation can manifest in several ways. Visually, you might observe a color change in the material, from a pale yellow to a darker orange or brown. On an analytical level, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of new, more polar impurities.
Q2: What are the likely products of oxidation?
A2: While specific studies on the oxidation of 3-Phenyl-2-propyn-1-amine are not extensively documented, based on the general chemistry of primary amines and alkynes, potential oxidation products could include the corresponding imine, aldehyde, carboxylic acid (from cleavage), and N-oxides. The exact product distribution will depend on the specific reaction conditions.
Q3: Is it sufficient to just flush my reaction flask with nitrogen?
A3: While a nitrogen flush is a good first step, it is often insufficient for sensitive reagents. To ensure a truly inert atmosphere, it is crucial to use techniques that rigorously exclude air, such as a Schlenk line or a glovebox, especially for reactions that are run for extended periods or at elevated temperatures.
Q4: Can I use any antioxidant to protect my compound?
A4: Not all antioxidants are suitable. Some may interfere with your reaction or be difficult to remove. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often used for stabilizing organic compounds and are generally compatible with many reaction conditions. However, it is always best to run a small-scale control experiment to ensure the antioxidant does not negatively impact your desired transformation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Reaction yields are inconsistent or lower than expected. | Degradation of 3-Phenyl-2-propyn-1-amine due to exposure to air. | Implement rigorous inert atmosphere techniques as detailed in the protocols below. Ensure all solvents are thoroughly deoxygenated. |
| TLC or HPLC analysis shows multiple unknown spots/peaks. | Oxidation of the starting material or reaction intermediates. | Store and handle 3-Phenyl-2-propyn-1-amine under an inert atmosphere at all times. Consider adding a small amount of a suitable antioxidant. |
| The color of the 3-Phenyl-2-propyn-1-amine solution darkens during the reaction. | Likely oxidation is occurring. | Immediately re-evaluate the integrity of your inert atmosphere setup. Check for leaks in your system. |
| Difficulty in purifying the final product. | Formation of polar oxidation byproducts that are difficult to separate. | Prevention is key. By minimizing oxidation from the start, purification will be more straightforward. |
Core Preventative Strategies: Maintaining an Inert Environment
The cornerstone of preventing the oxidation of 3-Phenyl-2-propyn-1-amine is the rigorous exclusion of atmospheric oxygen. This is achieved through the use of inert atmosphere techniques.
Key Principles:
-
Inert Gas Selection: Nitrogen and argon are the most common inert gases used.[1] Nitrogen is generally more cost-effective, while argon, being denser than air, can provide a more stable inert blanket in certain setups.[1]
-
Dry Glassware and Solvents: Any moisture present can react with the amine or facilitate oxidative processes. All glassware should be oven-dried or flame-dried under vacuum immediately before use.[2] Solvents must be anhydrous and deoxygenated.
-
Positive Pressure of Inert Gas: Maintaining a slight positive pressure of inert gas throughout the experiment is crucial to prevent air from entering the system.[3]
Visualizing the Workflow for Preventing Oxidation
Caption: Workflow for Preventing Oxidation.
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Gas Balloon
This technique is suitable for shorter reactions where rigorous exclusion of air is necessary but a full Schlenk line is not available or required.[4]
Materials:
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Inert gas balloon (filled with nitrogen or argon)
-
Needles (one for gas inlet, one for venting)
-
Syringes for reagent transfer
Procedure:
-
Dry the Glassware: Oven-dry the round-bottom flask and stir bar at >120 °C for at least 4 hours.
-
Assemble and Cool: While hot, assemble the flask with the stir bar inside and cap it with a rubber septum. Allow the flask to cool to room temperature under a stream of inert gas introduced via a needle, with a second needle acting as a vent.
-
Establish Inert Atmosphere: Once cool, remove the vent needle. The flask is now under a positive pressure of inert gas from the balloon.
-
Reagent Addition: Add deoxygenated solvents and liquid reagents via a syringe through the septum. For solid reagents, it is best to add them to the flask before the initial drying and purging steps.
Protocol 2: Transfer of 3-Phenyl-2-propyn-1-amine using a Syringe
This protocol ensures the transfer of the air-sensitive amine without exposure to the atmosphere.
Materials:
-
Gastight syringe
-
Long needle
-
Sure/Seal™ bottle of 3-Phenyl-2-propyn-1-amine (or similar air-tight container)
-
Reaction flask under a positive pressure of inert gas
Procedure:
-
Purge the Syringe: Flush the syringe with inert gas by drawing and expelling the gas from a balloon or an inert gas line at least three times.
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a balloon of inert gas to create a slight positive pressure.
-
Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Withdraw the desired volume of 3-Phenyl-2-propyn-1-amine.
-
Transfer to Reaction Flask: Immediately transfer the reagent to the reaction flask by piercing the septum and dispensing the liquid.
-
Clean the Syringe: Immediately after use, quench the residual reagent in the syringe with a suitable solvent (e.g., isopropanol) and then clean the syringe thoroughly.
Visualizing the Inert Atmosphere Setup
Caption: Inert Atmosphere Reaction Setup.
Analytical Methods for Monitoring Stability
To ensure the quality of your 3-Phenyl-2-propyn-1-amine and to monitor for any degradation during your experiments, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the parent compound from any potential non-volatile oxidation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components and can help in identifying the structure of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to quantify the level of impurities if a suitable internal standard is used. The appearance of new signals, particularly in the aldehydic or carboxylic acid regions of the ¹H NMR spectrum, could indicate oxidation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- UT FRI Bioactive Molecules. (2017, January 17).
- Frontier, A. (2026). How To Run A Reaction: The Setup. University of Rochester Department of Chemistry. [Link]
- Sustainable Ligand Synthesis Group. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]
- Google Patents. (2012).
- MDPI. (2023).
- Chemistry LibreTexts. (2022, May 6). 1.
- The Royal Society of Chemistry. (n.d.). General methods All reactions were performed under nitrogen atmosphere (using standard Schlenk technique or glove box). [Link]
- Google Patents. (n.d.).
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
- ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. [Link]
- ACS Publications. (2022, June 15).
- SciSpace. (n.d.).
- RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts. [Link]
- PubChem. (n.d.). 3-Phenylpropargylamine. [Link]
- PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol. [Link]
- PubChem. (n.d.). 3-Phenylprop-2-en-1-amine. [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1). [Link]
- PubMed. (2015, July 6). The Role of Oxygen in the Degradation of Methylammonium Lead Trihalide Perovskite Photoactive Layers. [Link]
- ResearchGate. (n.d.). (PDF) Light and oxygen induced degradation limits the operational stability of methylammonium lead triiodide perovskite solar cells † Broader context. [Link]
- Semantic Scholar. (1998).
Sources
Technical Support Center: Navigating the Challenges of Terminal Alkyne Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with terminal alkyne compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success and failure in the lab. Our goal is to empower you with the expertise to anticipate and resolve common pitfalls, ensuring the integrity and efficiency of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with terminal alkynes, offering step-by-step solutions and the rationale behind them.
My Sonogashira coupling reaction is failing or giving low yields. What are the likely causes and how can I fix it?
Failure of a Sonogashira coupling is a frequent issue, often stemming from a few key factors. The primary culprits are often related to catalyst activity, reaction conditions, or competing side reactions.
Possible Cause 1: Catalyst Deactivation
The Palladium(0) catalyst is the heart of the Sonogashira reaction, and its deactivation is a common problem. Oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive for the catalytic cycle.[1]
-
Troubleshooting Steps:
-
Thoroughly Degas Your Solvents and Reaction Mixture: Before adding your catalyst, sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Ensure all subsequent additions are performed under a positive pressure of inert gas.
-
Use Freshly Prepared or High-Quality Catalysts: Palladium catalysts can degrade over time, especially if not stored properly.
-
Consider an Air-Stable Palladium Pre-catalyst: Recent developments have led to air-stable organopalladium catalysts that can simplify the reaction setup.[1]
-
Possible Cause 2: Competing Glaser Coupling
A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser coupling.[2][3] This is especially prevalent if the aryl halide partner is not sufficiently reactive.[3]
-
Troubleshooting Steps:
-
Minimize Oxygen: The Glaser coupling is an oxidative process.[4] Rigorous exclusion of oxygen will disfavor this side reaction.
-
Use a Copper-Free Sonogashira Protocol: Several copper-free methods have been developed to avoid Glaser coupling. These often require a different ligand or base system.
-
Optimize the Reaction Temperature: Higher temperatures can sometimes favor the desired cross-coupling over the homocoupling.[2]
-
Possible Cause 3: Issues with the Base
The amine base in a Sonogashira reaction plays a crucial role in neutralizing the hydrogen halide byproduct.[1] An inappropriate choice or amount of base can halt the reaction.
-
Troubleshooting Steps:
-
Ensure a Sufficiently Basic and Non-Coordinating Base: Triethylamine or diisopropylethylamine are common choices. The base must be strong enough to neutralize the acid but should not strongly coordinate to the palladium catalyst.
-
Use an Excess of the Base: It is common to use the amine base as the solvent or in a significant excess to ensure the reaction medium remains basic.[1]
-
I'm observing significant homocoupling of my terminal alkyne. How can I prevent this Glaser-Hay side reaction?
The Glaser-Hay coupling, the oxidative homocoupling of terminal alkynes to form 1,3-diynes, is a persistent challenge.[5][6] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, often adventitious oxygen.[4][6]
Troubleshooting Workflow for Minimizing Glaser Coupling
Caption: Troubleshooting workflow for minimizing Glaser homocoupling.
Detailed Strategies to Suppress Glaser Coupling:
-
Rigorous Inert Atmosphere: As the primary countermeasure, ensure your reaction is free of oxygen. Use Schlenk techniques or a glovebox for the best results.
-
Ligand Choice: The ligand on the copper and/or palladium can influence the relative rates of homocoupling versus cross-coupling.[6] Experiment with different phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to remove the copper catalyst. Many efficient copper-free Sonogashira protocols are now available.[7]
-
In Situ Protection/Deprotection: For particularly challenging substrates, consider using a silyl-protected alkyne (e.g., trimethylsilylacetylene) followed by an in-situ deprotection step. This can prevent the free terminal alkyne from being available for homocoupling.[3][8]
My deprotection of a silyl-protected alkyne is incomplete or causing decomposition. What are the best practices?
Trialkylsilyl groups are excellent protecting groups for terminal alkynes, but their removal can sometimes be problematic.[9] The choice of deprotection conditions is critical and depends on the specific silyl group and the other functional groups in your molecule.
| Silyl Protecting Group | Common Deprotection Reagents | Key Considerations |
| TMS (Trimethylsilyl) | K₂CO₃ in MeOH; TBAF in THF | TMS is the most labile silyl group. Mild conditions are usually sufficient.[10] |
| TES (Triethylsilyl) | TBAF in THF; HF-Pyridine | More stable than TMS, requires slightly stronger conditions. |
| TIPS (Triisopropylsilyl) | TBAF in THF; AgF in MeOH | The bulky isopropyl groups make it quite robust.[11] Silver fluoride can be effective for sterically hindered TIPS groups.[11][12] |
| TBDMS/TBS (tert-Butyldimethylsilyl) | TBAF in THF; CSA in MeOH | Generally more stable than TMS and TES. |
Troubleshooting Deprotection:
-
Problem: Incomplete Deprotection
-
Problem: Decomposition of Starting Material or Product
-
Solution: This often occurs with base-sensitive functional groups (e.g., esters, aldehydes) when using TBAF, which is basic.
-
Consider using a milder, non-basic fluoride source.
-
Explore acidic deprotection methods if your molecule is stable to acid.
-
For base-sensitive substrates, the AgF in methanol protocol has been shown to be effective and mild.[11]
-
-
Step-by-Step Protocol for TBAF Deprotection of a TIPS-Protected Alkyne:
-
Dissolve the TIPS-protected alkyne in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are terminal alkynes more acidic than alkenes and alkanes?
The acidity of a C-H bond is related to the stability of the resulting conjugate base (the carbanion). The carbon atom of a terminal alkyne is sp-hybridized.[13]
-
Explanation: An sp orbital has 50% s-character, compared to 33% for an sp² orbital (in alkenes) and 25% for an sp³ orbital (in alkanes).[13] The greater the s-character of an orbital, the closer the electrons are held to the nucleus. This increased electronegativity of the sp-hybridized carbon stabilizes the negative charge of the acetylide anion, making the corresponding proton more acidic (pKa ≈ 25).[13][14]
Hybridization and Acidity
Sources
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of amines. As basic compounds, amines present a unique set of challenges in reversed-phase chromatography. This document provides in-depth, scientifically grounded solutions to diagnose and resolve these common problems, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding peak tailing with amine compounds.
Q1: Why are my amine peaks tailing so severely in reversed-phase HPLC?
Peak tailing for amines is most often a "chemical problem" rooted in secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of protonated (positively charged) amine groups with acidic, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based columns.[1][2][3] These silanol groups act as active sites, creating a secondary, ion-exchange-like retention mechanism that is stronger and kinetically slower than the intended hydrophobic interaction, leading to a delayed elution for a fraction of the analyte molecules and resulting in a "tail".[3][4][5]
Q2: What is the role of silanol groups and how does pH affect them?
Silanol groups (Si-OH) are inherent to silica-based stationary phases.[1][6] Some of these groups, particularly "free" or "acidic" silanols, have a pKa of around 3.8-4.2.[6] When the mobile phase pH is above this value, these silanols deprotonate and become negatively charged (Si-O⁻), making them highly interactive with positively charged basic compounds like protonated amines.[5][6] At a low mobile phase pH (e.g., <3), the silanols are predominantly protonated (Si-OH) and neutral, which significantly reduces these undesirable ionic interactions and improves peak shape.[3][6]
Q3: How does mobile phase pH impact my amine analyte itself?
The pH of the mobile phase is a critical parameter that controls the ionization state of your amine analyte.[7][8] For basic compounds, a mobile phase pH below their pKa will cause them to be primarily in their protonated, positively charged form.[7] Conversely, a high pH (above the pKa) will keep them in their neutral, un-ionized form.[7][9] To achieve good retention and peak shape, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form is present during the analysis.[7][9]
Q4: When should I consider using a mobile phase additive?
Mobile phase additives are often necessary to improve the peak shape of basic compounds.[10][11] You should consider an additive if you observe significant peak tailing that cannot be resolved by pH adjustment alone or if you are constrained to a pH range where silanol interactions are problematic. Additives work by competing with the analyte for interaction with the active silanol sites.[12] Common additives include volatile acids like formic acid or trifluoroacetic acid (TFA), and basic competitors like triethylamine (TEA).[2][10]
Q5: What are the best column choices for analyzing amines?
Modern, high-purity silica columns (Type B) are significantly better for amine analysis than older Type A silica, as they have a much lower concentration of acidic silanols and trace metals.[2][4] Columns that are "base-deactivated" or "end-capped" are highly recommended.[1][3] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group to make them inert.[3] Other excellent options include columns with embedded polar groups or those made with hybrid organic/inorganic particles, which offer different selectivity and improved peak shape for basic compounds.[13]
A Systematic Guide to Troubleshooting Peak Tailing
When encountering peak tailing, a systematic approach is crucial. This guide will walk you through a logical workflow, from initial diagnosis to advanced method optimization.
Step 1: Diagnose the Source of Tailing (Physical vs. Chemical)
First, determine if the problem is chemical (analyte-column interaction) or physical (system-related).
Diagnostic Protocol:
-
Inject a Neutral Compound: Prepare a standard of a neutral, non-polar compound (e.g., toluene, naphthalene).
-
Analyze: Run this standard using your current method conditions.
-
Evaluate:
-
If the neutral compound's peak also tails: The problem is likely physical. This points to issues like extra-column dead volume (e.g., excessive tubing length, poorly made fittings), or a column void/blockage.[1]
-
If the neutral compound's peak is symmetrical, but your amine peak tails: The problem is chemical, confirming secondary interactions with the stationary phase.[1]
-
Troubleshooting Workflow for Amine Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing in HPLC analysis of amines.
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is the most direct way to mitigate chemical-based peak tailing.
Protocol 1: pH Adjustment (Ion Suppression)
The goal is to control the ionization of both the analyte and the stationary phase silanols.
-
Low pH (e.g., 2.5 - 3.5):
-
Mechanism: At low pH, residual silanol groups are protonated and neutral, minimizing their ability to interact with the protonated amine analyte.[3][6] This is often the most effective first step.
-
Procedure: Prepare an aqueous mobile phase component using a buffer suitable for low pH (e.g., phosphate, formate) and adjust the pH with an acid like phosphoric acid or formic acid. Ensure the final pH is stable and within the column's recommended operating range (typically pH 2-8 for silica columns).[2][14]
-
-
High pH (e.g., 8 - 11):
-
Mechanism: At high pH, the amine analyte is in its neutral, uncharged form, which prevents ionic interactions with the now-deprotonated silanols.[9][15] This approach requires a pH-stable column.
-
Procedure: Use a column specifically designed for high pH stability (e.g., hybrid particle or polymer-based columns).[14] Prepare the mobile phase with a high-pH buffer like ammonium bicarbonate or phosphate, and adjust as needed.
-
Protocol 2: Using Mobile Phase Additives/Modifiers
If pH adjustment is insufficient, an additive can act as a competitive binding agent.
-
Basic Additives (e.g., Triethylamine - TEA):
-
Mechanism: TEA is a small basic molecule that competes with the amine analyte for the active silanol sites, effectively "masking" them from the analyte.[2][12]
-
Procedure: Add a low concentration of TEA (e.g., 10-25 mM) to the mobile phase.[2] Note that TEA can shorten column lifetime and may interfere with MS detection.
-
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA):
-
Mechanism: TFA serves two purposes: it maintains a low mobile phase pH and can act as an ion-pairing agent, forming a neutral complex with the protonated amine that has better retention and peak shape.[2]
-
Procedure: A concentration of 0.1% TFA is commonly used, especially for peptide and protein separations.[2] Be aware that TFA is a strong ion-suppressing agent in mass spectrometry. Formic acid (0.1%) is a more MS-friendly alternative.
-
| Additive Type | Common Examples | Typical Concentration | Primary Mechanism |
| Acidic | Formic Acid, Acetic Acid | 0.05 - 0.2% | pH control, protonates silanols |
| Ion-Pairing Acid | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control & forms neutral ion-pair |
| Basic Competitor | Triethylamine (TEA) | 10 - 50 mM | Competes for active silanol sites |
Step 3: Stationary Phase Selection
If mobile phase optimization does not yield satisfactory results, the column itself is the next logical target.
-
High-Purity, End-Capped Columns: These are the industry standard for reducing silanol activity. Ensure you are using a modern column from a reputable manufacturer that is specified as "base-deactivated" or "fully end-capped."[1][3]
-
Alternative Chemistries: For particularly challenging amines, consider stationary phases that offer alternative separation mechanisms or are inherently less prone to silanol interactions:
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can shield residual silanols and provide alternative selectivity.[13]
-
Hybrid Organic/Inorganic Silica: These phases are more resistant to high pH conditions, allowing for the effective use of ion suppression at pH > 8 where amines are neutral.[13]
-
Mechanism of Silanol Interaction with Amines
Caption: Interaction of a protonated amine with both the desired C18 phase and an undesirable silanol site.
Step 4: Advanced Troubleshooting Techniques
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase that has a hydrophobic region and an ionic group.[16][17] For basic (cationic) analytes, an anionic reagent like an alkyl sulfonate (e.g., sodium dodecanesulfonate) is used.[17][18] The reagent forms a neutral ion-pair with the amine, which is then well-retained and separated by the reversed-phase column.[18] This is a powerful but complex technique that often requires long equilibration times.[19]
-
Metal Chelation Considerations: Some amines can chelate with trace metals present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica matrix itself.[4][19] This can be another source of peak tailing. If you suspect this is an issue, consider using a bio-inert or metal-free HPLC system or adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase, though this can increase corrosion.[19][20]
Summary and Best Practices
-
Always start by diagnosing the problem: Differentiate between physical and chemical causes of tailing.
-
Prioritize mobile phase optimization: Adjusting pH is the most powerful tool for improving the peak shape of ionizable compounds.[7][9]
-
Use the right column: A modern, high-purity, base-deactivated column is essential for amine analysis.[1]
-
Be systematic: Change only one variable at a time to clearly understand its effect on the chromatography.
-
Document everything: Keep detailed records of your method parameters and the resulting chromatograms to build a knowledge base for future troubleshooting.
By applying these principles and protocols, you can effectively troubleshoot and eliminate peak tailing, leading to robust, reliable, and accurate HPLC analysis of your amine compounds.
References
- HPLC Troubleshooting Guide. (n.d.). ACE.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
- HPLC Peak Tailing. (n.d.). Axion Labs.
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014). Molecules.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC Europe.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online.
- Ion-Pairing Reagents for HPLC. (n.d.). TCI Europe.
- McCalley, D. V. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2016). Journal of Chromatography A.
- How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek.
- De Pra, M., et al. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 12. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. km3.com.tw [km3.com.tw]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. silcotek.com [silcotek.com]
Technical Support Center: Navigating Interference from 3-Phenyl-2-propyn-1-amine hydrochloride in Fluorescence-Based Assays
Introduction
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3-Phenyl-2-propyn-1-amine hydrochloride in their experimental workflows. As a dopamine β-hydroxylase inhibitor, this compound is pivotal in various pharmacological studies[1]. However, its aromatic structure, containing a phenyl ring and an amine group, presents a potential for interference in sensitive fluorescence-based assays. This guide is designed to provide you with the expertise and practical solutions to identify, troubleshoot, and mitigate potential assay artifacts caused by this compound, ensuring the integrity and accuracy of your research data.
This document is structured to provide a comprehensive, yet easy-to-navigate, resource in a question-and-answer format. We will delve into the underlying principles of fluorescence interference and provide step-by-step protocols for diagnosing and resolving common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: I'm observing an unexpectedly high fluorescence signal in my assay when this compound is present, even in my negative controls. What could be the cause?
Answer:
An unusually high fluorescence signal that correlates with the presence of this compound is a strong indicator of autofluorescence . Autofluorescence is the intrinsic property of a compound to absorb light and emit it at a longer wavelength, mimicking the signal of your intended fluorophore. Compounds with aromatic rings and conjugated systems, like this compound, are often prone to this phenomenon. This can lead to false-positive results in "signal-on" assays or mask true negative results.
To confirm if autofluorescence is the issue, you should perform a spectral scan of the compound alone.
Objective: To determine the intrinsic fluorescence of this compound under your specific assay conditions.
Materials:
-
This compound
-
Assay buffer (the same used in your primary experiment)
-
Black, clear-bottom microplates suitable for fluorescence readings
-
A microplate reader with spectral scanning capabilities or a spectrofluorometer
Procedure:
-
Prepare a dilution series of this compound in your assay buffer. The concentrations should span the range used in your primary assay.
-
Include control wells containing only the assay buffer to measure the background fluorescence.
-
Dispense the solutions into the wells of the microplate.
-
Set the microplate reader to the same excitation wavelength used for your assay's fluorophore.
-
Perform an emission scan across a broad range of wavelengths that includes the emission maximum of your assay's fluorophore.
-
Analyze the data: Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the wells containing the compound. A concentration-dependent increase in the fluorescence signal confirms that this compound is autofluorescent under your assay conditions.
-
Background Subtraction: If the autofluorescence is moderate, you can perform a "pre-read" of the plate after adding the compound but before initiating the biological reaction. This background value can then be subtracted from the final endpoint reading.
-
Switch to Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. If your assay chemistry permits, switching to a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) can significantly reduce interference[2].
-
Time-Resolved Fluorescence (TRF): This technique uses lanthanide-based fluorophores with long fluorescence lifetimes. A time delay is introduced between the excitation pulse and the measurement of the emission, allowing the short-lived background fluorescence from the interfering compound to decay[3].
Problem 2: My fluorescence signal is decreasing in a dose-dependent manner with increasing concentrations of this compound. Is this true inhibition or an artifact?
Answer:
A dose-dependent decrease in fluorescence can indicate true biological inhibition, but it can also be a result of fluorescence quenching or the inner filter effect . These phenomena can lead to false-positive results in "signal-off" assays or false negatives in "signal-on" assays.
-
Fluorescence Quenching: This occurs when a compound directly interacts with the fluorophore, causing it to return to its ground state without emitting a photon.
-
Inner Filter Effect: This is a result of the compound absorbing light at either the excitation wavelength of the fluorophore (primary inner filter effect) or the emission wavelength (secondary inner filter effect). This reduces the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector. Compounds with a phenyl-alkyne core, similar to this compound, are known to absorb in the UV region, which could overlap with the excitation spectra of some fluorophores.
To differentiate between true inhibition and these artifacts, you should perform a quenching control assay.
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore or causes an inner filter effect.
Materials:
-
This compound
-
Your assay's fluorophore (or a stable fluorescent product of your assay)
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Measure the Absorbance Spectrum:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your assay.
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the solution across a range that includes the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths suggests a potential for the inner filter effect.
-
-
Perform a Quenching Control Assay:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your primary assay.
-
Create a serial dilution of this compound in separate wells.
-
Add the fluorophore solution to each well.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Measure the fluorescence intensity using the same settings as your primary assay.
-
Data Analysis:
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound, independent of any biological components of your assay, indicates quenching or an inner filter effect.
-
Reduce Compound Concentration: If possible, lowering the concentration of this compound may reduce the quenching or inner filter effect to an acceptable level.
-
Change the Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Mathematical Correction for Inner Filter Effect: If the inner filter effect is moderate, mathematical corrections can be applied to the raw fluorescence data if the absorbance of the compound at the excitation and emission wavelengths is known[4][5][6][7].
-
Use a Different Assay Format: If interference persists, consider switching to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might cause fluorescence interference?
A1: The primary structural features of concern are the phenyl ring and the amine group . The phenyl ring is an aromatic system with delocalized π-electrons that can absorb UV and sometimes visible light, potentially leading to autofluorescence or absorbance that interferes with the assay. Aromatic amines, in general, can be fluorescent. The combination of these features in a conjugated system increases the likelihood of optical interference.
Q2: At what concentrations is interference from this compound likely to become a problem?
A2: Interference is highly concentration-dependent. While a definitive threshold cannot be given without specific experimental data, problems are more likely to arise at higher micromolar concentrations, which are common in high-throughput screening (HTS). It is crucial to perform the control experiments described in the troubleshooting guide at the concentrations you plan to use in your primary assay.
Q3: Can the hydrochloride salt form of the compound affect its potential for interference?
A3: The hydrochloride salt primarily affects the compound's solubility and pH in solution. While it doesn't directly alter the core fluorophoric structure, changes in pH can sometimes influence the fluorescence properties of a compound. It is important to conduct all control experiments in the same buffer system as your main assay to account for any pH-dependent effects.
Q4: I've identified that this compound is interfering with my assay. What is the most straightforward first step to try and resolve this?
A4: The most straightforward initial step is to run the appropriate control experiments to confirm the mechanism of interference (autofluorescence vs. quenching/inner filter effect). Once you have identified the cause, the simplest mitigation strategy to attempt is often background subtraction for autofluorescence or reducing the compound concentration if quenching or the inner filter effect is the issue. If these simple steps are insufficient, you will need to consider more involved solutions like changing your fluorophore or assay technology.
Data Summary and Visualization
To aid in your troubleshooting, the following table summarizes the potential optical properties of this compound based on its structural analogs.
| Property | Predicted Characteristic | Implication for Fluorescence Assays |
| UV Absorbance Maximum | Likely in the UV region (~200-280 nm) | Potential for primary inner filter effect with UV-excitable fluorophores (e.g., DAPI, Hoechst). |
| Autofluorescence | Possible, likely with UV excitation | May cause high background and false positives. Emission is expected to be in the blue-green region. |
| Quenching Potential | Possible | Can lead to a decrease in signal and false negatives or false positives depending on the assay format. |
The following diagram illustrates a logical workflow for identifying and addressing potential interference from this compound.
Caption: A step-by-step workflow for troubleshooting fluorescence assay interference.
References
- Fonin, A. V., et al. (2014). Fluorescence Correction for the Inner Filter Effect in Practice. Applied Spectroscopy, 68(9), 943-955. [Link]
- Gierz, V., et al. (2017). A new method to correct for the inner filter effect in fluorescence measurements. Journal of Fluorescence, 27(3), 949-957. [Link]
- Parker, C. A., & Rees, W. T. (1962). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 87(1031), 83-101. [Link]
- Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
- Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Biomolecular Screening, 13(2), 149-160. [Link]
- Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening.
- Imbert, L., et al. (2007). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Assay and Drug Development Technologies, 5(1), 155-165. [Link]
- Tecan. (n.d.). Measurement Protocol to quantify and interpret output of EGFP based cytotoxicology bioassay. [Link]
- Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence quenching by amides. Biophysical Journal, 80(5), 2093-2109. [Link]
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to MAO-B Inhibition: Selegiline vs. the Propargylamine Pharmacophore
For researchers in neuropharmacology and drug development, the selective inhibition of monoamine oxidase B (MAO-B) remains a cornerstone of therapeutic strategies for neurodegenerative conditions like Parkinson's disease. By preventing the breakdown of dopamine in the brain, MAO-B inhibitors can alleviate motor symptoms and potentially offer neuroprotective effects. Selegiline (L-deprenyl) is a well-established, clinically significant MAO-B inhibitor. This guide provides an in-depth comparison between selegiline and the fundamental propargylamine pharmacophore, represented by 3-Phenyl-2-propyn-1-amine, to elucidate the structural determinants of potent and selective MAO-B inhibition.
Introduction to Monoamine Oxidase B (MAO-B)
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B is the primary isoenzyme responsible for the degradation of dopamine and phenylethylamine in the human brain.[2] The enzymatic reaction generates hydrogen peroxide, aldehydes, and ammonia, which can contribute to oxidative stress and neuronal damage.[3] This makes the selective inhibition of MAO-B a highly sought-after therapeutic approach.
Selegiline: The Archetypal MAO-B Inhibitor
Selegiline is a potent, selective, and irreversible inhibitor of MAO-B.[] Its clinical efficacy in Parkinson's disease, particularly as an adjunct to levodopa therapy, is well-documented. At standard therapeutic doses (typically 5-10 mg/day), it exhibits high selectivity for MAO-B, thereby avoiding the hypertensive crisis ("cheese effect") associated with non-selective MAO inhibitors that also block MAO-A in the gut.[2]
Mechanism of Action
The inhibitory activity of selegiline is attributed to its N-propargylamine moiety. It acts as a "suicide" or mechanism-based inhibitor. The enzyme recognizes selegiline as a substrate and initiates its catalytic cycle. This process, however, leads to the formation of a highly reactive intermediate that covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[5][6]
Caption: Irreversible inhibition of MAO-B by selegiline.
Pharmacokinetic Profile
Selegiline is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver.[3] Its major metabolites are L-desmethylselegiline (which retains some MAO-B inhibitory activity), L-amphetamine, and L-methamphetamine.[2] These amphetamine metabolites can contribute to side effects such as insomnia and anxiety.
The Propargylamine Pharmacophore: A Focus on 3-Phenyl-2-propyn-1-amine
The core structural feature responsible for the irreversible inhibition of MAO-B by drugs like selegiline is the propargylamine group (a prop-2-yn-1-amine moiety). To understand the structure-activity relationship (SAR), we can consider 3-Phenyl-2-propyn-1-amine as a fundamental parent compound.
Caption: Chemical structures of Selegiline and 3-Phenyl-2-propyn-1-amine.
3-Phenyl-2-propyn-1-amine contains the essential propargylamine group and a phenyl ring, providing a basic scaffold for interaction with the enzyme's active site. While specific inhibitory data for this exact compound is not widely published in comparative literature, we can infer its properties based on extensive SAR studies of related propargylamine derivatives.[3][7]
Structure-Activity Relationship (SAR) of Propargylamines
The potency and selectivity of propargylamine-based MAO-B inhibitors are highly dependent on the substitutions on the amine and the carbon backbone.
| Structural Modification | Effect on MAO-B Inhibition | Rationale |
| N-Methylation | Generally increases potency and selectivity. | The methyl group can enhance hydrophobic interactions within the active site of MAO-B. Selegiline is an N-methylated propargylamine.[7] |
| Substitution on the α-carbon | A single methyl group (as in selegiline) enhances potency. | This substitution can favorably position the molecule within the active site for the enzymatic reaction.[7] |
| Nature of the Amine | Secondary and tertiary amines are generally more potent than primary amines. | The additional substituents can provide more extensive interactions with the enzyme's hydrophobic cavities.[8] |
| Aromatic/Aliphatic Groups | The presence of aromatic or specific aliphatic groups is crucial for binding and selectivity. | These groups interact with key residues in the active site, such as tyrosine and leucine, which differ between MAO-A and MAO-B.[6] |
| Removal of Propargyl Group | Abolishes irreversible inhibitory activity. | The triple bond is essential for the formation of the reactive intermediate that covalently binds to the FAD cofactor.[7] |
Based on these principles, one would hypothesize that 3-Phenyl-2-propyn-1-amine, as a primary amine, would be a less potent MAO-B inhibitor than its N-methylated counterpart or the more structurally complex selegiline. However, it still possesses the necessary "warhead" for irreversible inhibition.
Comparative Summary: Selegiline vs. 3-Phenyl-2-propyn-1-amine
| Feature | Selegiline | 3-Phenyl-2-propyn-1-amine (Hypothesized) |
| Chemical Class | N-methylpropargylamine | Primary propargylamine |
| MAO-B IC50 | Nanomolar range (e.g., ~7-51 nM) | Micromolar to high nanomolar range |
| Mechanism | Irreversible, mechanism-based | Irreversible, mechanism-based |
| Selectivity for MAO-B | High | Moderate to low |
| Metabolism | Produces amphetamine metabolites | Would likely undergo different metabolic pathways |
| Clinical Use | Approved for Parkinson's disease | Not clinically used; a research scaffold |
Experimental Protocols
To empirically compare the inhibitory potential of a novel propargylamine derivative like 3-Phenyl-2-propyn-1-amine against a standard such as selegiline, a standardized in vitro assay is required.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-B.
Principle: The assay utilizes a non-fluorescent substrate, kynuramine, which is oxidized by MAO-B to produce 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., 3-Phenyl-2-propyn-1-amine)
-
Reference inhibitor (e.g., Selegiline)
-
Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~315 nm, Emission: ~400 nm)
Workflow:
Caption: Workflow for in vitro MAO-B inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the test compound and selegiline in 100% DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 10-fold dilutions followed by 2-fold dilutions). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 5 µL of each diluted compound or control (DMSO for 100% activity, a known potent inhibitor for 0% activity).
-
Add 85 µL of assay buffer containing the pre-diluted recombinant human MAO-B enzyme to each well.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the kynuramine substrate solution to each well. The final concentration of kynuramine should be close to its Km value for MAO-B.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader and begin measuring the fluorescence intensity kinetically (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
Selegiline represents a highly optimized MAO-B inhibitor, with its N-methylation and α-methylation contributing significantly to its potency and selectivity. By contrast, 3-Phenyl-2-propyn-1-amine serves as a foundational scaffold that, while possessing the essential propargylamine "warhead" for irreversible inhibition, lacks the structural refinements that confer high affinity and selectivity. Understanding these structure-activity relationships is paramount for the rational design of novel MAO-B inhibitors with improved therapeutic profiles, such as enhanced selectivity, reduced metabolism to undesirable byproducts, or the incorporation of multi-target functionalities. The provided experimental protocol offers a robust framework for the empirical evaluation and comparison of such novel chemical entities against established standards.
References
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A Comparative Analysis of Dopamine β-Hydroxylase Inhibitors: A Guide for Researchers
In the landscape of cardiovascular and neurological research, the modulation of the sympathetic nervous system presents a compelling therapeutic strategy. A key enzyme in this pathway, dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine, has emerged as a critical target for therapeutic intervention. Inhibition of DBH offers a nuanced approach to sympatho-modulation, with potential applications in hypertension, heart failure, and even substance use disorders.[1][2][3] This guide provides a comprehensive comparative analysis of prominent DBH inhibitors, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data necessary to navigate this promising area of study.
The Rationale for Targeting Dopamine β-Hydroxylase
The sympathetic nervous system's reliance on norepinephrine as a primary neurotransmitter makes the enzymatic machinery responsible for its synthesis an attractive point of control. By inhibiting DBH, the final and rate-limiting step in norepinephrine biosynthesis, it is possible to decrease norepinephrine levels while simultaneously increasing dopamine levels.[4] This dual action can lead to a reduction in sympathetic tone and potentially beneficial dopaminergic effects, a combination of significant interest in various pathologies.[5]
The following diagram illustrates the catecholamine biosynthesis pathway and the central role of Dopamine β-Hydroxylase (DBH).
Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of DBH inhibitors on the conversion of dopamine to norepinephrine.
A Comparative Overview of Key DBH Inhibitors
A range of molecules with DBH inhibitory activity have been identified and characterized. These can be broadly categorized based on their chemical structure, mechanism of action, and selectivity. This section provides a comparative analysis of several prominent DBH inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Selectivity | Key Characteristics |
| Nepicastat | Reversible, Mixed-Model | 8.5-9.0 (bovine, human)[6] | 11[7] | Central & Peripheral | Potent and well-characterized, crosses the blood-brain barrier.[8] |
| Etamicastat | Reversible, Mixed-Model | 107[9] | 34[7] | Peripheral | Limited brain penetration, offering a more targeted peripheral action.[7] |
| Zamicastat | Reversible | N/A | N/A | Peripheral | Structurally related to Etamicastat, with a focus on peripheral activity.[10] |
| Disulfiram | Irreversible | N/A | N/A | Non-selective | Also a potent inhibitor of aldehyde dehydrogenase; its DBH inhibition is a secondary mechanism.[4][11] |
| Bupicomide | N/A | N/A | N/A | N/A | An older antihypertensive agent with proposed DBH inhibitory action, though it may also act as a direct vasodilator.[12] |
| Fusaric Acid | N/A | N/A | N/A | N/A | A natural product from fungi with DBH inhibitory properties.[1][13] |
Note: N/A indicates that specific, reliable values were not consistently found in the reviewed literature. The relationship between IC50 and Ki is complex and can be influenced by experimental conditions; Ki is a more direct measure of binding affinity.[14][15][16][17][18]
In-Depth Profile of Leading DBH Inhibitors
Nepicastat: The Centrally Acting Prototype
Nepicastat is a potent, selective, and orally active inhibitor of DBH.[6] Its ability to cross the blood-brain barrier allows for the modulation of both central and peripheral noradrenergic systems.[8] This property has led to its investigation in conditions with a central nervous system component, such as cocaine dependence and post-traumatic stress disorder.[3][19]
-
Mechanism of Action: Nepicastat acts as a reversible, mixed-model inhibitor of DBH, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[7]
-
Pharmacokinetics: Following oral administration, nepicastat is readily absorbed. Its pharmacokinetic profile supports its investigation for chronic conditions.
Etamicastat and Zamicastat: The Peripherally Selective Alternatives
A significant advancement in the field has been the development of peripherally selective DBH inhibitors like Etamicastat and its structural analog, Zamicastat.[7][10] By limiting brain penetration, these compounds aim to reduce the potential for central nervous system side effects while still effectively modulating the peripheral sympathetic nervous system. This makes them particularly attractive for cardiovascular indications like hypertension and heart failure.[7][20]
-
Mechanism of Action: Etamicastat also exhibits a reversible, mixed-model inhibition of DBH.[7]
-
Pharmacokinetics: Etamicastat is metabolized primarily through N-acetylation, and its pharmacokinetic profile is well-characterized.[9] Zamicastat is currently in clinical development and is considered an improved version of etamicastat.[21]
Disulfiram, Bupicomide, and Fusaric Acid: Historical and Non-Selective Inhibitors
-
Disulfiram: Primarily known for its use in alcohol aversion therapy through the inhibition of aldehyde dehydrogenase, disulfiram also irreversibly inhibits DBH.[4][11] Its lack of selectivity and potential for side effects have limited its use specifically as a DBH inhibitor.[22][23][24][25][26][27]
-
Bupicomide: This antihypertensive agent is thought to exert its effects at least in part through DBH inhibition, although it may also possess direct vasodilatory properties.[12]
-
Fusaric Acid: A mycotoxin produced by Fusarium species, fusaric acid has demonstrated DBH inhibitory activity.[1][13][28][29][30][31][32] While a useful research tool, its toxicological profile makes it unsuitable for therapeutic use.
Experimental Protocols for the Evaluation of DBH Inhibitors
Accurate and reproducible experimental methods are paramount in the comparative analysis of DBH inhibitors. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro DBH Inhibition Assay
This protocol outlines a common method for determining the in vitro potency (IC50) of a DBH inhibitor using a spectrophotometric assay.[33]
Objective: To determine the concentration of an inhibitor that results in 50% inhibition of DBH activity.
Materials:
-
Purified or recombinant human DBH enzyme
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Sodium periodate
-
Perchloric acid
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the DBH inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer (Tris-HCl).
-
Prepare a reaction mixture containing tyramine, ascorbic acid, and catalase in Tris-HCl buffer.
-
-
Enzyme Reaction:
-
Add a small volume of the DBH enzyme to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding perchloric acid.
-
Add sodium periodate to oxidize the product (octopamine) to p-hydroxybenzaldehyde.
-
Measure the absorbance at 330 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
The following diagram illustrates the workflow for the in vitro DBH inhibition assay.
Caption: A step-by-step workflow for determining the IC50 of a DBH inhibitor in vitro.
In Vivo Assessment in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established and relevant model for studying the antihypertensive effects of DBH inhibitors.[34][35]
Objective: To evaluate the effect of a DBH inhibitor on blood pressure and catecholamine levels in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
DBH inhibitor
-
Vehicle control (e.g., saline, methylcellulose)
-
Telemetry system or tail-cuff method for blood pressure measurement
-
HPLC with electrochemical detection for catecholamine analysis
-
Metabolic cages for urine collection
Protocol:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize SHR to the housing conditions for at least one week.
-
Implant telemetry transmitters for continuous blood pressure monitoring or train animals for tail-cuff measurements.
-
Record baseline blood pressure and heart rate for several days.
-
-
Drug Administration:
-
Divide the animals into treatment and control groups.
-
Administer the DBH inhibitor or vehicle orally (gavage) or via another appropriate route once daily for a predetermined period (e.g., 2-4 weeks).
-
-
Monitoring and Sample Collection:
-
Continuously monitor blood pressure and heart rate throughout the study.
-
At the end of the treatment period, place animals in metabolic cages for 24-hour urine collection to measure catecholamine levels.
-
At the termination of the study, collect blood and tissues (e.g., heart, adrenal glands) for catecholamine and inhibitor concentration analysis.
-
-
Catecholamine Analysis:
-
Extract catecholamines from plasma, urine, and tissue homogenates.
-
Quantify dopamine and norepinephrine levels using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the changes in blood pressure, heart rate, and catecholamine levels between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
The logical relationship between DBH inhibition and its in vivo effects is depicted in the following diagram.
Caption: The causal chain from DBH inhibitor administration to the physiological outcome of blood pressure reduction.
Conclusion and Future Directions
The comparative analysis of DBH inhibitors reveals a fascinating evolution from non-selective, centrally acting compounds to highly potent and peripherally selective agents. The development of molecules like Etamicastat and Zamicastat represents a significant step towards harnessing the therapeutic potential of DBH inhibition while minimizing off-target effects. For researchers in this field, the choice of inhibitor will be dictated by the specific research question, with centrally acting inhibitors like Nepicastat being more suited for neurological investigations and peripherally selective agents for cardiovascular studies.
Future research should continue to focus on the development of even more selective and potent DBH inhibitors. Furthermore, a deeper understanding of the long-term consequences of altering the dopamine-to-norepinephrine ratio in various tissues is crucial for the safe and effective translation of these promising compounds into clinical practice. The experimental protocols provided in this guide offer a solid foundation for the rigorous and comparative evaluation of novel DBH inhibitors, paving the way for new therapeutic strategies for a range of challenging diseases.
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A Comparative Guide to the Efficacy of 3-Phenyl-2-propyn-1-amine and Rasagiline in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Landscape of Parkinson's Disease and the Role of MAO-B Inhibitors
Chemical Structures and Core Mechanisms
Both 3-Phenyl-2-propyn-1-amine and rasagiline belong to the propargylamine class of compounds, characterized by a propargyl group (a carbon-carbon triple bond adjacent to a nitrogen-containing group).[7][8] This moiety is critical for their interaction with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inhibition.[3][4]
3-Phenyl-2-propyn-1-amine is a relatively simple molecule with a phenyl group attached to the propargylamine backbone.[9] Its primary characterized activity is as a dopamine β-hydroxylase inhibitor, an enzyme involved in the conversion of dopamine to norepinephrine.[9]
Rasagiline (N-propargyl-1(R)-aminoindan) possesses a more complex, rigid structure where the propargylamine is integrated into an aminoindan ring system.[2] This structural constraint is crucial for its high potency and selectivity for MAO-B.[10][11]
Comparative Efficacy in Preclinical Parkinson's Disease Models
In Vitro MAO-B Inhibition
Rasagiline is a highly potent and selective irreversible inhibitor of MAO-B.[5][6] Its complex structure allows for optimal orientation within the active site of the enzyme. In contrast, simpler propargylamines generally exhibit lower potency and selectivity. It is therefore anticipated that 3-Phenyl-2-propyn-1-amine would be a significantly weaker MAO-B inhibitor compared to rasagiline.
Table 1: Inferred Comparative In Vitro MAO-B Inhibition
| Compound | Predicted MAO-B Inhibitory Potency (IC50) | Predicted Selectivity for MAO-B over MAO-A |
| 3-Phenyl-2-propyn-1-amine | Lower (Higher IC50) | Lower |
| Rasagiline | High (Low Nanomolar IC50) | High |
In Vivo Neuroprotection in Toxin-Based Models
The neuroprotective effects of rasagiline have been extensively documented in various in vivo models of PD, including those induced by the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine).[1][12] These models mimic the dopaminergic cell loss observed in PD.[1][12] The neuroprotective properties of rasagiline are attributed not only to its MAO-B inhibition, which reduces the formation of toxic metabolites and oxidative stress, but also to the propargylamine moiety itself, which has been shown to possess anti-apoptotic properties.[13][14]
Given that 3-Phenyl-2-propyn-1-amine also contains the propargylamine functional group, it may possess some inherent neuroprotective capabilities. However, its likely lower potency as an MAO-B inhibitor would diminish its ability to prevent the formation of toxic species in the MPTP model, where MAO-B is required to convert MPTP to its active neurotoxic metabolite, MPP+.
Table 2: Predicted Comparative Efficacy in In Vivo PD Models
| Model | Compound | Predicted Neuroprotective Effect | Predicted Symptomatic Relief (Motor Function) |
| MPTP Mouse Model | 3-Phenyl-2-propyn-1-amine | Limited | Limited |
| Rasagiline | Significant | Significant | |
| 6-OHDA Rat Model | 3-Phenyl-2-propyn-1-amine | Possible, due to propargylamine moiety | Limited |
| Rasagiline | Significant | Significant |
Experimental Protocols
In Vitro Fluorometric MAO-B Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the MAO-B enzyme by 50% (IC50).
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (3-Phenyl-2-propyn-1-amine, Rasagiline)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in MAO-B assay buffer.
-
Add a fixed amount of MAO-B enzyme to each well of the microplate, followed by the test compounds.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective and symptomatic effects of compounds against MPTP-induced dopaminergic neurodegeneration.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Administer the test compound (3-Phenyl-2-propyn-1-amine or rasagiline) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified pre-treatment period.
-
Induce parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue daily administration of the test compound for a designated period post-MPTP injection.
-
Assess motor function using behavioral tests such as the rotarod and open-field tests at various time points.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze the striatal levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
In Vivo 6-OHDA Rat Model of Parkinson's Disease
This model involves the direct injection of the neurotoxin 6-OHDA into the rat brain to induce unilateral dopaminergic lesions.
Animals:
-
Male Sprague-Dawley or Wistar rats
Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.
-
Administer the test compound (3-Phenyl-2-propyn-1-amine or rasagiline) or vehicle daily, starting either before or after the 6-OHDA lesion.
-
Assess rotational behavior induced by apomorphine or amphetamine to quantify the extent of the lesion and the therapeutic effect of the compound.
Visualizing the Mechanisms of Action and Experimental Workflow
Caption: Simplified mechanism of MAO-B inhibition by propargylamines.
Caption: General experimental workflow for comparing neuroprotective agents in PD models.
Conclusion and Future Directions
Rasagiline's efficacy as a treatment for Parkinson's disease is well-established and stems from its potent and selective inhibition of MAO-B, coupled with its inherent neuroprotective properties.[2][5] The structural complexity of rasagiline, particularly the aminoindan moiety, is critical for its high-affinity binding to the MAO-B active site.
While 3-Phenyl-2-propyn-1-amine shares the propargylamine functional group, its simpler structure suggests it would be a substantially less potent and selective MAO-B inhibitor. Its primary role as a dopamine β-hydroxylase inhibitor indicates a different pharmacological profile.[9] Although it may possess some neuroprotective effects due to the propargylamine core, its overall efficacy in PD models is predicted to be significantly lower than that of rasagiline.
This comparative guide highlights the importance of structural optimization in drug design for neurodegenerative diseases. Future research could involve the synthesis and evaluation of derivatives of 3-Phenyl-2-propyn-1-amine to explore if modifications to the phenyl ring or the amine could enhance MAO-B inhibitory activity and neuroprotective potential. Direct experimental comparisons of these compounds with rasagiline in standardized PD models would be invaluable for elucidating the precise structure-activity relationships that govern efficacy.
References
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- Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(7), 3324-3334. [Link]
- Szatmari, I., et al. (2016). Novel (Hetero)arylalkenyl propargylamine compounds are protective in toxin-induced models of Parkinson's disease. BMC Neuroscience, 17(1), 1-16. [Link]
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A Comparative Guide to the MAO-A vs. MAO-B Selectivity Profile of 3-Phenylpropargylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity profile of 3-Phenylpropargylamine, a member of the propargylamine class of compounds known for their interaction with monoamine oxidases (MAOs). We will delve into its inhibitory potency against the two key isoforms, MAO-A and MAO-B, present comparative data with established MAO inhibitors, and detail the experimental protocols essential for these evaluations.
Monoamine oxidases are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, differ in their substrate preferences and inhibitor sensitivities, making the development of isoform-selective inhibitors a cornerstone of neuropharmacology.[2] Selective MAO-A inhibitors are primarily explored for treating depression and anxiety, while MAO-B inhibitors are established therapeutics for Parkinson's disease and are under investigation for other neurodegenerative disorders.[2][3]
The propargylamine functional group is a key pharmacophore in several well-known irreversible MAO inhibitors, including the MAO-A selective clorgyline and the MAO-B selective selegiline.[4][5] These compounds act as mechanism-based inactivators, forming a covalent adduct with the enzyme's flavin cofactor.[6] Understanding the selectivity profile of novel propargylamine derivatives, such as 3-Phenylpropargylamine, is therefore crucial for assessing their therapeutic potential.
Inhibitory Potency and Selectivity of 3-Phenylpropargylamine
The inhibitory activity of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. The ratio of IC50 values (IC50 MAO-A / IC50 MAO-B) serves as a selectivity index (SI). An SI significantly greater than 1 indicates MAO-B selectivity, while an SI significantly less than 1 indicates MAO-A selectivity.
For the purpose of this guide, we will consider a hypothetical, yet plausible, selectivity profile for an N-substituted 3-Phenylpropargylamine derivative to illustrate the comparative analysis.
Table 1: Hypothetical Inhibitory Profile of a 3-Phenylpropargylamine Derivative
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (MAO-A/MAO-B) | Selectivity |
| Phenylpropargylamine Derivative | 7,500 | 50 | 150 | MAO-B Selective |
This hypothetical data suggests that the compound is a potent and selective inhibitor of MAO-B.
Comparative Analysis with Standard MAO Inhibitors
To contextualize the inhibitory profile of our hypothetical 3-Phenylpropargylamine derivative, it is essential to compare it with well-characterized, clinically relevant MAO inhibitors.
Table 2: Comparative Inhibitory Profiles of MAO Inhibitors
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (MAO-A/MAO-B) | Selectivity |
| Phenylpropargylamine Derivative (Hypothetical) | 7,500 | 50 | 150 | MAO-B Selective |
| Clorgyline | 1.2[9] | 63[9] | 0.019 | MAO-A Selective |
| Selegiline (l-deprenyl) | 1,300[9] | 4.3[9] | 302 | MAO-B Selective |
| Rasagiline | 1,010[5] | 6[5] | 168.3[5] | MAO-B Selective |
| Tranylcypromine | - | - | Non-selective | Non-selective |
Note: IC50 values can vary between studies based on experimental conditions.
This comparison highlights the potent and selective nature of established MAO-B inhibitors like Selegiline and Rasagiline. Our hypothetical derivative shows a comparable selectivity profile.
Below is a diagram illustrating the chemical structures and selectivity of these key MAO inhibitors.
Caption: Workflow for in vitro MAO inhibition assay.
Conclusion
The selectivity profile of a propargylamine derivative for MAO-A versus MAO-B is a critical determinant of its potential therapeutic application. While the parent 3-Phenylpropargylamine scaffold is a component of many MAO inhibitors, its specific selectivity is dictated by further chemical modifications. Through rigorous in vitro testing, as detailed in this guide, researchers can elucidate the inhibitory potency and isoform preference of novel compounds. This data, when compared against established inhibitors like clorgyline and selegiline, provides a clear indication of a compound's potential as a selective agent for targeting either MAO-A or MAO-B, thereby guiding further drug development efforts in the field of neuropharmacology.
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Validating the Neuroprotective Effects of 3-Phenyl-2-propyn-1-amine: A Comparative Guide for Preclinical Research
In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the identification and rigorous validation of neuroprotective compounds are paramount. This guide provides a comprehensive framework for evaluating the neuroprotective potential of 3-Phenyl-2-propyn-1-amine, a propargylamine derivative. Given the limited direct data on this specific molecule, we will leverage the extensive research on its structural analogs, the established neuroprotective agents selegiline and rasagiline, to construct a robust, multi-tiered validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, comparative approach to preclinical validation.
Introduction: The Promise of Propargylamines in Neuroprotection
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of agents that can protect neurons from the various insults that drive this degeneration, including oxidative stress, mitochondrial dysfunction, and apoptosis.
3-Phenyl-2-propyn-1-amine belongs to the propargylamine class of compounds. This structural motif is shared by the well-known monoamine oxidase-B (MAO-B) inhibitors, selegiline and rasagiline. While their therapeutic efficacy in Parkinson's disease was initially attributed to MAO-B inhibition, which increases dopaminergic tone, a significant body of evidence now points to neuroprotective actions independent of this enzymatic inhibition.[1][2] These effects are largely attributed to the propargyl moiety itself, which appears to confer anti-apoptotic and pro-survival properties.[2][3]
This guide, therefore, hypothesizes that 3-Phenyl-2-propyn-1-amine may possess similar neuroprotective capabilities. We will outline a systematic approach to validate this hypothesis, comparing its potential efficacy against the known performance of selegiline and rasagiline.
Proposed Mechanism of Action: Targeting the Core of Neuronal Demise
The neuroprotective effects of propargylamine derivatives like selegiline and rasagiline are multifaceted. They are known to intervene in the intrinsic apoptotic pathway, primarily by modulating mitochondrial function and the balance of pro- and anti-apoptotic proteins.[2][3][4] We propose that 3-Phenyl-2-propyn-1-amine may act through a similar mechanism.
Caption: Systematic workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. [5]2. Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of 3-Phenyl-2-propyn-1-amine, selegiline, or rasagiline for 24 hours.
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, at a final concentration of 1.5 mM for 24 hours. [6]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. [7][8]2. Protocol:
-
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium. [11][12]2. Protocol:
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. [13] * LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This in turn reduces the tetrazolium salt to a colored formazan product.
-
-
Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. [1][14]2. Protocol:
-
Principle: This technique is used to quantify the relative expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. [16]2. Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF membrane. [16] * Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio. [17]
-
Comparative Data Analysis
The following table summarizes expected outcomes based on published data for selegiline and rasagiline, providing a benchmark for evaluating 3-Phenyl-2-propyn-1-amine.
| Assay | Metric | Expected Outcome with Selegiline/Rasagiline | Reference |
| MTT Assay | % Cell Viability | Significant increase compared to toxin-only treated cells. Rasagiline may show greater potency. [9] | [9][18] |
| LDH Assay | % Cytotoxicity | Significant decrease in LDH release compared to toxin-only treated cells. | [19] |
| ROS Assay | % ROS Production | Significant reduction in intracellular ROS levels. | [20] |
| Western Blot | Bax/Bcl-2 Ratio | Significant decrease in the Bax/Bcl-2 ratio, indicating a shift towards cell survival. | [21][22] |
In Vivo Validation: Modeling Neuroprotection in a Disease Context
Following promising in vitro results, the neuroprotective efficacy of 3-Phenyl-2-propyn-1-amine must be validated in an animal model of neurodegeneration. The MPTP-induced mouse model and the 6-hydroxydopamine (6-OHDA)-induced rat model are the gold standards for mimicking the dopaminergic neurodegeneration seen in Parkinson's disease. [23][24]
In Vivo Experimental Design
-
Model Induction:
-
MPTP Mouse Model: Administer MPTP (e.g., 30 mg/kg/day for 5 days, intraperitoneally) to induce selective degeneration of dopaminergic neurons in the substantia nigra. [25] * 6-OHDA Rat Model: Unilaterally inject 6-OHDA into the striatum or medial forebrain bundle to create a lesion in the nigrostriatal pathway. [26]2. Treatment Groups:
-
Sham + Vehicle
-
Toxin + Vehicle
-
Toxin + 3-Phenyl-2-propyn-1-amine (multiple doses)
-
Toxin + Selegiline (positive control)
-
Toxin + Rasagiline (positive control)
-
-
Assessment:
-
Behavioral Tests: Evaluate motor function using tests such as the rotarod, cylinder test, and apomorphine-induced rotation test. [27][28] * Post-mortem Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
Comparative Data from In Vivo Studies
| Model | Assessment | Expected Outcome with Selegiline/Rasagiline | Reference |
| MPTP Mouse | Behavioral Tests | Amelioration of motor deficits. | [29][30] |
| TH+ Cell Count | Significant protection of dopaminergic neurons from MPTP-induced cell death. | [30] | |
| 6-OHDA Rat | Behavioral Tests | Reduction in apomorphine-induced rotations and improvement in limb use. | [26][31] |
| TH+ Cell Count | Attenuation of 6-OHDA-induced neuronal loss. | [32][33] |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the neuroprotective potential of 3-Phenyl-2-propyn-1-amine. By leveraging the knowledge gained from its structural analogs, selegiline and rasagiline, researchers can design a logical and efficient preclinical testing cascade. The proposed in vitro and in vivo experiments, coupled with the provided comparative data, will enable a thorough assessment of this compound's efficacy and mechanism of action. A positive outcome in these assays would provide a strong rationale for further development of 3-Phenyl-2-propyn-1-amine as a potential therapeutic agent for neurodegenerative diseases.
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Navigating the Amine Oxidase Landscape: A Comparative Guide to the Cross-Reactivity of 3-Phenyl-2-propyn-1-amine
For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This guide provides an in-depth technical comparison of 3-Phenyl-2-propyn-1-amine, a propargylamine derivative, and its cross-reactivity with a panel of key amine oxidases: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Diamine Oxidase (DAO), and Semicarbazide-Sensitive Amine Oxidase (SSAO). By examining the available data and the well-established structure-activity relationships of propargylamines, this document aims to provide a predictive and practical framework for utilizing this compound in research.
Introduction to Amine Oxidases and the Significance of Selective Inhibition
Amine oxidases are a ubiquitous class of enzymes that catalyze the oxidative deamination of biogenic amines, playing critical roles in neurotransmitter metabolism, histamine regulation, and cellular signaling. Their dysregulation is implicated in a range of pathologies, from neurological disorders to inflammatory diseases. The primary amine oxidases of pharmacological interest include:
-
Monoamine Oxidases (MAO-A and MAO-B): These flavin-containing enzymes are located on the outer mitochondrial membrane and are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease.[2]
-
Diamine Oxidase (DAO): This copper-containing enzyme is primarily responsible for the degradation of histamine in the intestine, acting as a barrier against excessive histamine absorption from food.[]
-
Semicarbazide-Sensitive Amine Oxidase (SSAO; also known as Vascular Adhesion Protein-1 or VAP-1): This enzyme is involved in inflammatory processes and glucose metabolism.[4]
The development of selective inhibitors for each of these enzymes is a cornerstone of modern pharmacology. Cross-reactivity can lead to off-target effects and a complex pharmacological profile. 3-Phenyl-2-propyn-1-amine, with its characteristic propargylamine functional group, belongs to a class of compounds known to be potent, often irreversible, inhibitors of amine oxidases.[5]
Comparative Cross-Reactivity Profile of 3-Phenyl-2-propyn-1-amine
Direct, head-to-head comparative studies detailing the IC50 or Kᵢ values of 3-Phenyl-2-propyn-1-amine against MAO-A, MAO-B, DAO, and SSAO are not extensively available in the public domain. However, based on the vast body of literature on the structure-activity relationships of propargylamine inhibitors, a predictive profile can be constructed.
Propargylamines are well-established as mechanism-based inactivators of flavin-containing amine oxidases (MAO-A and MAO-B).[6] The terminal alkyne moiety is key to their irreversible inhibitory action. Phenylalkylamine structures, in general, tend to show a preference for MAO-B. For instance, N-substituted propargylamines like selegiline and rasagiline are highly selective MAO-B inhibitors.[2] The presence of the phenyl group in 3-Phenyl-2-propyn-1-amine suggests a likely preference for the more hydrophobic active site of MAO-B over MAO-A.
Regarding the copper-containing amine oxidases, propargylamine itself has been shown to be a mechanism-based inhibitor of bovine plasma amine oxidase (a type of SSAO).[7] This suggests that 3-Phenyl-2-propyn-1-amine may also exhibit inhibitory activity against SSAO. The interaction with DAO is less certain without direct experimental evidence.
The following table summarizes the anticipated inhibitory profile of 3-Phenyl-2-propyn-1-amine based on these principles. It is crucial to note that these are educated estimations and require experimental validation.
| Amine Oxidase | Predicted Inhibitory Activity | Predicted Potency (IC50/Kᵢ) | Mechanism of Action |
| MAO-A | Moderate Inhibitor | Micromolar (µM) range | Irreversible, Mechanism-Based |
| MAO-B | Potent Inhibitor | Nanomolar (nM) to low µM range | Irreversible, Mechanism-Based |
| DAO | Possible Weak Inhibitor | High µM to millimolar (mM) range | To be determined |
| SSAO | Likely Inhibitor | Micromolar (µM) range | Likely Irreversible, Mechanism-Based |
Experimental Protocols for Assessing Amine Oxidase Cross-Reactivity
To empirically determine the cross-reactivity of 3-Phenyl-2-propyn-1-amine, a series of standardized enzyme inhibition assays should be performed. The following are detailed, step-by-step methodologies for assessing the inhibitory potential against each of the four key amine oxidases.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol utilizes the fluorogenic substrate kynuramine, which is a substrate for both MAO-A and MAO-B. Its oxidation product, 4-hydroxyquinoline, is fluorescent, providing a sensitive measure of enzyme activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
3-Phenyl-2-propyn-1-amine (test inhibitor)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the MAO-A and MAO-B inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Phenyl-2-propyn-1-amine and control inhibitors (clorgyline and selegiline) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in potassium phosphate buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add 50 µL of the diluted test compound or control.
-
Pre-incubation: Add 50 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well. Incubate the plate at 37°C for 15 minutes. This pre-incubation step is crucial for irreversible inhibitors to allow for time-dependent inactivation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of a pre-warmed kynuramine solution (final concentration of ~40 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~320 nm, Emission: ~400 nm) over time at 37°C.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diamine Oxidase (DAO) Inhibition Assay
This spectrophotometric assay is based on the oxidative deamination of a suitable substrate, such as putrescine or histamine, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate to produce a colored product.
Materials:
-
Purified DAO enzyme (e.g., from porcine kidney)
-
Putrescine dihydrochloride or Histamine dihydrochloride (substrate)
-
3-Phenyl-2-propyn-1-amine (test inhibitor)
-
Aminoguanidine (DAO inhibitor control)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 3-methyl-2-benzothiazolone hydrazone (MBTH) with 3-(dimethylamino)benzoic acid (DMAB))
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
96-well clear, flat-bottom microplates
-
Spectrophotometer microplate reader
Experimental Workflow:
Caption: Workflow for the DAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and aminoguanidine in an appropriate solvent and serially dilute them in the assay buffer. Prepare a working solution of the DAO substrate. Prepare a reaction mixture containing HRP and the chromogenic substrates in the assay buffer.
-
Assay Plate Setup: Add 50 µL of the diluted inhibitor or control to the wells of a 96-well clear microplate.
-
Enzyme Addition: Add 50 µL of the diluted DAO enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of the pre-warmed substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~600 nm for MBTH/DMAB).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Assay
This fluorometric assay measures the H₂O₂ produced from the oxidation of a substrate like benzylamine. The H₂O₂ is detected using a fluorescent probe in the presence of HRP.
Materials:
-
SSAO enzyme source (e.g., human plasma or recombinant enzyme)
-
Benzylamine hydrochloride (substrate)
-
3-Phenyl-2-propyn-1-amine (test inhibitor)
-
Semicarbazide (SSAO inhibitor control)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent or similar fluorogenic probe
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for the SSAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare and serially dilute the test inhibitor and semicarbazide control. Prepare a working solution of benzylamine. Prepare a reaction mixture containing HRP and the fluorogenic probe in the assay buffer.
-
Assay Plate Setup: Add 50 µL of the diluted inhibitor or control to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of the SSAO enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 100 µL of the reaction mixture containing the substrate to each well.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence (e.g., Excitation: ~530 nm, Emission: ~590 nm for Amplex Red) over time at 37°C.
-
Data Analysis: Determine the initial reaction rates, calculate the percentage of inhibition, and determine the IC50 value as previously described.
Conclusion and Future Directions
References
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- Lee, J. Y., et al. (2012). Synthesis and Structure-Activity Relationships and Effects of Phenylpropanoid Amides of Octopamine and Dopamine on Tyrosinase Inhibition and Antioxidation. Bioorganic & Medicinal Chemistry Letters, 22(22), 6971–6974. [Link]
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- Bardsley, W. G., et al. (1973). Kinetics of the diamine oxidase reaction.
- Tavladoraki, P., et al. (2016). Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development. Frontiers in Plant Science, 7, 824. [Link]
- Leitner, R., et al. (2014). Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro.
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Comparing antioxidant properties of propargylamine derivatives
An In-Depth Technical Guide to the Antioxidant Properties of Propargylamine Derivatives
Introduction: Beyond Monoamine Oxidase Inhibition
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established pathological driver in a host of human diseases, most notably neurodegenerative disorders like Parkinson's and Alzheimer's disease. Consequently, the quest for effective antioxidant therapies remains a cornerstone of modern drug discovery. Within this landscape, propargylamine derivatives have emerged as a particularly compelling class of molecules. Initially recognized for their potent, irreversible inhibition of monoamine oxidase (MAO) enzymes, a deeper body of research has revealed that their therapeutic potential extends far beyond this primary mechanism.[1][2] Many of these compounds possess intrinsic antioxidant capabilities, acting through diverse and sophisticated mechanisms to neutralize harmful ROS and bolster endogenous defense systems.[3]
This guide provides a comparative analysis of the antioxidant properties of various propargylamine derivatives. We will dissect their mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and present key experimental data and protocols for their evaluation. This content is tailored for researchers, scientists, and drug development professionals seeking to understand and harness the antioxidant potential of this versatile chemical scaffold.
The Propargylamine Moiety: A Hub of Neuroprotective Activity
The defining feature of this class is the propargylamine moiety, which consists of an amino group positioned beta to a carbon-carbon triple bond (an alkyne). This unique electronic and structural arrangement is not only responsible for the mechanism-based inactivation of the FAD cofactor in MAO enzymes but is also central to the direct neuroprotective and antioxidant effects observed in many derivatives.[2]
Caption: General chemical structure of a propargylamine derivative.
Mechanisms of Antioxidant Action: A Two-Pronged Approach
Propargylamine derivatives combat oxidative stress through at least two distinct pathways: direct scavenging of reactive species and the upregulation of the cell's own antioxidant machinery.
Direct Radical Scavenging
Several propargylamine compounds can directly interact with and neutralize highly damaging ROS. A prime example is their ability to scavenge peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent implicated in neuronal damage.[4][5] Structure-activity relationship studies have pinpointed the aminopropargyl moiety as the key player in this process. The scavenging activity is highly dependent on the availability of the nitrogen lone pair of electrons.[1][4] For instance, converting the amine to its corresponding amide derivative, which reduces the availability of this electron pair, abolishes the antioxidant activity.[1]
Caption: Proposed mechanism for direct scavenging of peroxynitrite.
Indirect Antioxidant Effects via Enzyme Upregulation
Beyond direct chemical reactions, certain propargylamines, such as the well-known Parkinson's disease drugs L-deprenyl (selegiline) and rasagiline, exert an indirect antioxidant effect. They have been shown to increase the activity of crucial endogenous antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT), particularly in brain dopaminergic regions.[3] SOD is responsible for converting the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂), which is then detoxified into water and oxygen by catalase. This pharmacological modulation of the cell's intrinsic defense systems represents a powerful strategy against chronic oxidative stress.[3]
Caption: Indirect antioxidant action via enzyme upregulation.
Comparative Analysis of Propargylamine Derivatives
The antioxidant efficacy can vary significantly across different propargylamine derivatives, depending on their structure and primary mechanism of action. The table below summarizes the properties of several key examples.
| Compound/Class | Primary Antioxidant Mechanism | Target ROS/System | Key Experimental Findings & IC₅₀ Values | Reference(s) |
| L-Deprenyl (Selegiline) | Direct Scavenging & Indirect (Enzyme Upregulation) | Peroxynitrite (ONOO⁻), Superoxide (O₂⁻), H₂O₂ | Increases SOD and CAT activity in the striatum.[3] Directly scavenges peroxynitrite.[2] | [1][2][3] |
| Rasagiline | Indirect (Enzyme Upregulation) | Superoxide (O₂⁻), H₂O₂ | Increases SOD and CAT activities in brain, heart, and kidneys.[3] | [3] |
| 1-Phenylpropargylamine (AP3) | Direct Scavenging | Peroxynitrite (ONOO⁻) | Inhibits ONOO⁻-induced dichlorofluorescin oxidation (IC₅₀ = 637 µM) and linoleic acid oxidation (IC₅₀ = 63 µM).[4][5] | [1][4][5] |
| JSAKs (N-propargylamine nitroxyls) | Direct Scavenging (Dual-function) | Hydroxyl radical (•OH), other ROS | Act as potent protectors against ROS toxicity in cell-free systems; suppress oxidative degradation of deoxyribose.[6][7] | [6][7] |
| N-propargyl tetrahydroquinolines | Direct Scavenging | Free radicals (general) | Compound 6c showed potent free radical scavenging effects comparable to ascorbic acid in in vitro assays.[8] | [8] |
Experimental Protocols for Assessing Antioxidant Properties
The evaluation of antioxidant activity requires robust and reproducible experimental methods. Below are detailed protocols for two common in vitro assays.
Protocol 1: In Vitro Peroxynitrite Scavenging Assay (DCFH-DA Method)
This assay quantifies a compound's ability to inhibit the oxidation of 2',7'-dichlorofluorescin (DCFH) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by peroxynitrite.[1][4]
Causality: The choice of DCFH diacetate (DCFH-DA) is strategic. It is cell-permeable and non-fluorescent. Inside the cell (or in the presence of esterases in vitro), it is deacetylated to DCFH. DCFH is then oxidized by peroxynitrite to the fluorescent DCF. An effective scavenger will compete with DCFH for peroxynitrite, thereby reducing the rate of DCF formation and lowering the fluorescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DCFH-DA in methanol.
-
Prepare a working solution of DCFH by hydrolyzing DCFH-DA with NaOH for 30 minutes in the dark, followed by neutralization with a phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test propargylamine derivatives in a suitable solvent (e.g., DMSO or ethanol).
-
Synthesize peroxynitrite or acquire a commercial solution. Its concentration should be determined spectrophotometrically just before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer (pH 7.4).
-
Add various concentrations of the test compound or the reference standard (e.g., cysteine).
-
Add the DCFH working solution to each well.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] * 100.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DCFH oxidation).
-
Protocol 2: In Vitro DPPH Radical Scavenging Assay
This is one of the most common and rapid assays to screen for radical scavenging activity.[9][10] It uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Causality: The DPPH radical has a deep violet color in solution due to its unpaired electron. When it accepts an electron or a hydrogen radical from an antioxidant, it becomes the reduced, stable diamagnetic molecule DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 150 µM) in a suitable solvent like ethanol or methanol.[9] The solution should be freshly prepared and kept in the dark.
-
Prepare serial dilutions of the test propargylamine derivatives and a reference standard (e.g., Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well microplate or to a cuvette.
-
Add a small volume of the test compound solution at various concentrations.
-
For the control, add the solvent instead of the test compound.
-
Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: [(Control Absorbance - Sample Absorbance) / Control Absorbance] * 100.
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the compound concentration.
-
Caption: General workflow for in vitro antioxidant assays.
Conclusion and Future Directions
Propargylamine derivatives represent a versatile and powerful class of compounds whose therapeutic benefits are increasingly understood to encompass direct and indirect antioxidant activities. Their dual-action potential—combining MAO inhibition with ROS mitigation—makes them exceptionally strong candidates for the treatment of complex multifactorial diseases like Parkinson's and Alzheimer's.[11][12] The ability of compounds like 1-phenylpropargylamine to specifically target potent oxidants such as peroxynitrite highlights the potential for developing highly targeted antioxidant therapies.[4] Furthermore, the capacity of established drugs like rasagiline to enhance the body's own enzymatic defenses offers a promising strategy for long-term management of oxidative stress.[3]
Future research should focus on the rational design and synthesis of novel multi-target propargylamine derivatives, optimizing both their antioxidant capacity and their pharmacokinetic properties.[6][8] Expanding in vivo studies to validate the efficacy of these new compounds in relevant animal models of disease will be critical for translating the promising in vitro data into tangible clinical benefits.[13][14]
References
- Dragoni, S., Porcari, V., Valoti, M., Travagli, M., Castagnolo, D., & Sgaragli, G. (2006). Antioxidant Properties of Propargylamine Derivatives: Assessment of Their Ability to Scavenge Peroxynitrite. Journal of Pharmacy and Pharmacology, 58(7), 989-995. [Link]
- Dragoni, S., et al. (2006). Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite. Journal of Pharmacy and Pharmacology. [Link]
- Kochman, A., Gębicka, L., & Metodiewa, D. (2003). Antioxidant properties of newly synthesized N-propargylamine derivatives of nitroxyl: A comparison with deprenyl. Polish Journal of Pharmacology, 55(3), 389-400. [Link]
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The Irreversible Nature of Propargylamine-Based MAO Inhibitors: A Comparative Analysis
A Guide for Researchers in Neuropharmacology and Drug Discovery
In the landscape of neuropharmacology, the nuanced distinction between reversible and irreversible enzyme inhibition is a cornerstone of drug design and therapeutic strategy. This guide provides an in-depth analysis of the inhibitory mechanism of propargylamine-containing compounds, a class of molecules pivotal in the treatment of neurological disorders. While the specific molecule 3-Phenyl-2-propyn-1-amine is not extensively characterized as a potent enzyme inhibitor in the literature, its core structure, the propargylamine moiety, is the pharmacophore responsible for the well-documented irreversible inhibition of monoamine oxidase (MAO). We will use the archetypal propargylamine-based drug, Pargyline, and the clinically significant Rasagiline, to illustrate the principles of irreversible inhibition and contrast them with reversible inhibitors of MAO.
The Critical Distinction: Reversible vs. Irreversible Inhibition
Enzyme inhibitors are broadly classified based on the nature of their interaction with the target enzyme. Reversible inhibitors associate with the enzyme through non-covalent forces, such as hydrogen bonds, ionic bonds, and van der Waals interactions. The inhibitor-enzyme complex can readily dissociate, and enzyme activity can be restored upon removal of the inhibitor. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its catalytic function. The enzyme must be degraded and re-synthesized for activity to be restored, a process that can take days. This distinction has profound implications for a drug's pharmacokinetic and pharmacodynamic profile, including its duration of action, dosing regimen, and potential for drug-drug interactions.
3-Phenyl-2-propyn-1-amine and the Propargylamine Scaffold: A Case of Irreversible Inhibition
3-Phenyl-2-propyn-1-amine belongs to the class of propargylamines, which are mechanism-based inactivators, also known as suicide inhibitors, of monoamine oxidase (MAO). These inhibitors are themselves not reactive but are transformed by the enzyme's own catalytic mechanism into a reactive species that then covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to its irreversible inactivation.
Mechanism of MAO Inactivation by Propargylamines
The inactivation of MAO by propargylamines such as Pargyline and Rasagiline is a well-elucidated process. The catalytic cycle of MAO involves the oxidation of the substrate, which is coupled to the reduction of the FAD cofactor. Propargylamines act as substrates for MAO and are oxidized, leading to the formation of a highly reactive allenic intermediate. This intermediate then rapidly reacts with the N(5) atom of the FAD cofactor, forming a stable covalent adduct and thereby irreversibly inactivating the enzyme.
Figure 1: Mechanism of irreversible MAO inhibition by propargylamines. The inhibitor enters the active site, is oxidized by the FAD cofactor to a reactive intermediate, which then forms a covalent adduct with the FAD, leading to irreversible inactivation.
Comparative Analysis: Irreversible vs. Reversible MAO Inhibitors
To fully appreciate the properties of propargylamine-based inhibitors, it is instructive to compare them with reversible inhibitors of MAO. A prominent example of a reversible MAO-A inhibitor is Moclobemide. The choice between an irreversible and a reversible inhibitor is a critical decision in drug development, with significant clinical consequences.
| Feature | Irreversible Inhibitors (e.g., Pargyline, Rasagiline) | Reversible Inhibitors (e.g., Moclobemide) |
| Binding Mechanism | Covalent bond formation with the FAD cofactor. | Non-covalent, reversible binding to the active site. |
| Duration of Action | Long-lasting; recovery of enzyme activity requires de novo synthesis of the enzyme. | Shorter duration of action, dependent on the drug's half-life. |
| IC50 / Ki Values | Typically exhibit time-dependent inhibition, with IC50 values decreasing with longer pre-incubation times. | IC50 and Ki values are constant and do not depend on pre-incubation time. |
| Clinical Considerations | Potential for the "cheese effect" (hypertensive crisis) with non-selective irreversible MAOIs due to inhibition of tyramine metabolism. Newer selective MAO-B inhibitors have a lower risk. | Lower risk of the "cheese effect" as tyramine can displace the inhibitor from the enzyme. |
Experimental Protocols for Determining Inhibitor Reversibility
The reversibility of an enzyme inhibitor is determined experimentally through methods that assess the recovery of enzyme activity after attempts to remove the inhibitor from the enzyme-inhibitor complex.
Dialysis Experiment
This is a definitive method to distinguish between reversible and irreversible inhibitors.
Principle: Dialysis separates molecules based on size. If an inhibitor is reversibly bound, it will dissociate from the enzyme and diffuse away through the dialysis membrane, leading to the recovery of enzyme activity. If the inhibitor is irreversibly bound, it will remain attached to the enzyme, and no significant recovery of activity will be observed.
Protocol:
-
Incubation: Incubate the enzyme (e.g., MAO) with the inhibitor (e.g., 3-Phenyl-2-propyn-1-amine or a known control like Pargyline) at a concentration several-fold higher than its IC50 for a time sufficient to achieve maximal inhibition. A control sample with the enzyme and vehicle (e.g., DMSO) should be run in parallel.
-
Dialysis: Place the enzyme-inhibitor mixture and the control sample into separate dialysis bags with a molecular weight cutoff that retains the enzyme but allows the free inhibitor to pass through. Dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to ensure complete removal of the free inhibitor.
-
Activity Assay: After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples.
Interpretation of Results:
-
Irreversible Inhibition: The enzyme activity in the inhibitor-treated sample remains significantly lower than the control.
-
Reversible Inhibition: The enzyme activity in the inhibitor-treated sample recovers to a level comparable to the control.
Dilution Method
This method is a simpler, though less rigorous, alternative to dialysis.
Principle: Rapid and extensive dilution of the enzyme-inhibitor complex will cause the concentration of the free inhibitor to drop significantly. For a reversible inhibitor, this will shift the equilibrium towards dissociation of the enzyme-inhibitor complex, leading to a recovery of enzyme activity. For an irreversible inhibitor, no such recovery is expected.
Protocol:
-
Incubation: Prepare two sets of incubations of the enzyme with the inhibitor at a high concentration (e.g., 100x IC50).
-
Dilution: After a set incubation time, dilute one set of samples rapidly and extensively (e.g., 100-fold or more) into the assay buffer. The other set is diluted to the same final enzyme concentration, but the inhibitor concentration is maintained.
-
Activity Measurement: Immediately measure the enzyme activity in both sets of diluted samples over time.
Interpretation of Results:
-
Irreversible Inhibition: No significant recovery of enzyme activity is observed in the diluted sample over time.
-
Reversible Inhibition: A time-dependent recovery of enzyme activity is observed in the diluted sample as the inhibitor dissociates from the enzyme.
Figure 2: Workflow for determining inhibitor reversibility. The choice of experiment (dialysis or dilution) leads to one of two outcomes for enzyme activity, which in turn determines the nature of the inhibition.
Conclusion
The propargylamine functional group, as found in 3-Phenyl-2-propyn-1-amine, is a hallmark of irreversible, mechanism-based inhibitors of monoamine oxidase. The formation of a covalent adduct with the FAD cofactor leads to a long-lasting inactivation of the enzyme, a characteristic that has been harnessed for therapeutic benefit in drugs like Pargyline and Rasagiline. Understanding the distinction between reversible and irreversible inhibition, and the experimental methods to determine it, is fundamental for researchers in drug discovery and development. The protocols and comparative data presented in this guide provide a framework for the characterization of novel enzyme inhibitors and the informed selection of candidates for further development.
References
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- Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by N-(2-propynyl)benzylamine (pargyline). Journal of the American Chemical Society, 105(8), 2663-2667. [Link]
Benchmarking 3-Phenyl-2-propyn-1-amine: A Comparative Guide to its Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge. A key strategy in combating these devastating conditions is the development of neuroprotective agents that can slow or prevent the progressive loss of neurons. This guide provides a comprehensive technical comparison of a promising but less-explored compound, 3-Phenyl-2-propyn-1-amine, against three well-established neuroprotective agents: Riluzole, Edaravone, and Memantine. By examining their distinct mechanisms of action and providing a framework for experimental validation, this document aims to equip researchers with the knowledge to effectively benchmark this emerging therapeutic candidate.
Understanding the Contenders: A Mechanistic Overview
A successful neuroprotective agent can intervene in the complex cascade of events that lead to neuronal death. The agents discussed here showcase a diversity of approaches to this challenge, from modulating neurotransmitter systems to combating oxidative stress.
3-Phenyl-2-propyn-1-amine: A Dual-Action Propargylamine
3-Phenyl-2-propyn-1-amine belongs to the propargylamine class of compounds and is known to be an inhibitor of dopamine β-hydroxylase (DBH)[1][2]. This inhibition leads to a significant modulation of catecholamine levels, specifically an increase in dopamine and a decrease in norepinephrine[3]. This alteration of the dopaminergic system is a key area of investigation for its potential neuroprotective effects, as dopamine plays a crucial role in motor control and cognition, and its dysregulation is a hallmark of several neurodegenerative disorders[4][5].
Beyond its role as a DBH inhibitor, the propargylamine structure itself is associated with significant neuroprotective properties. Research has shown that compounds in this class can exert potent anti-apoptotic effects independent of monoamine oxidase (MAO) inhibition[6][7]. This is thought to occur through the interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation and thereby promoting cell survival[6][8]. Furthermore, propargylamines have been shown to induce the expression of pro-survival genes, such as Bcl-2, and neurotrophic factors like glial cell line-derived neurotrophic factor (GDNF)[7][9].
The Established Benchmarks:
-
Riluzole: Primarily known for its use in treating ALS, Riluzole's neuroprotective effects are largely attributed to its modulation of glutamatergic neurotransmission. It inhibits the release of glutamate, the primary excitatory neurotransmitter, and blocks postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors. By reducing glutamate-mediated excitotoxicity, Riluzole helps to prevent the excessive neuronal damage seen in many neurodegenerative conditions.
-
Edaravone: This potent free radical scavenger combats oxidative stress, a common pathway of neuronal injury. Edaravone effectively neutralizes a variety of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage to lipids, proteins, and DNA. Its ability to cross the blood-brain barrier allows it to exert its antioxidant effects directly within the central nervous system.
-
Memantine: Used in the management of Alzheimer's disease, Memantine functions as a non-competitive antagonist of the NMDA receptor. In pathological conditions, excessive glutamate leads to a prolonged influx of calcium ions through NMDA receptors, triggering a cascade of neurotoxic events. Memantine selectively blocks these overactive receptors without interfering with normal synaptic transmission, thus mitigating excitotoxicity.
Comparative Analysis of Signaling Pathways
The neuroprotective strategies of these four compounds, while all aiming to preserve neuronal integrity, diverge significantly at the molecular level. The following diagrams illustrate their primary signaling pathways.
Diagram 1: Proposed Neuroprotective Pathways of 3-Phenyl-2-propyn-1-amine
Caption: Dual neuroprotective pathways of 3-Phenyl-2-propyn-1-amine.
Diagram 2: Comparative Signaling Pathways of Neuroprotective Agents
Caption: Distinct mechanisms of Riluzole, Edaravone, and Memantine.
Experimental Framework for Benchmarking
To empirically compare the neuroprotective efficacy of 3-Phenyl-2-propyn-1-amine against the established agents, a series of in vitro and in vivo experiments are essential. The following section outlines standardized protocols for these assays.
In Vitro Neuroprotection Assays
These assays provide a controlled environment to assess a compound's ability to protect neurons from various toxic insults.
1. Neuronal Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 3-Phenyl-2-propyn-1-amine, Riluzole, Edaravone, or Memantine for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress) and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
2. Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane integrity.
-
Protocol:
-
Follow the cell seeding, pre-treatment, and neurotoxicity induction steps as described for the MTT assay.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the formed formazan at the wavelength specified by the kit manufacturer (usually around 490 nm). Cytotoxicity is expressed as a percentage of the maximum LDH release control.
-
In Vivo Neuroprotection and Cognitive Function Assessment
Animal models provide a more complex physiological system to evaluate the therapeutic potential of a neuroprotective agent.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents, which are hippocampus-dependent functions often impaired in neurodegenerative diseases.[10][11]
-
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Place the animal in the pool at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.
-
If the animal does not find the platform within 60-120 seconds, guide it to the platform.
-
Conduct multiple trials per day.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located.
-
-
Drug Administration: Administer 3-Phenyl-2-propyn-1-amine or a benchmark agent to the animals at a specified time before or after the induction of a neurodegenerative model (e.g., injection of a neurotoxin).
-
Comparative Performance Data (Hypothetical)
While direct comparative data for 3-Phenyl-2-propyn-1-amine is not yet widely available in the public domain, based on the known neuroprotective effects of propargylamines, we can project its potential performance in the described assays. The following tables present hypothetical data to illustrate how 3-Phenyl-2-propyn-1-amine might compare to the established agents.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity (MTT Assay)
| Compound | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Glutamate only) | - | 50 ± 5 |
| 3-Phenyl-2-propyn-1-amine | 1 | 65 ± 6 |
| 10 | 80 ± 7 | |
| Riluzole | 1 | 70 ± 5 |
| 10 | 85 ± 6 | |
| Edaravone | 1 | 55 ± 8 |
| 10 | 60 ± 7 | |
| Memantine | 1 | 72 ± 6 |
| 10 | 88 ± 5 |
Table 2: In Vivo Cognitive Improvement in a Mouse Model of Alzheimer's Disease (Morris Water Maze - Probe Trial)
| Treatment Group | Time in Target Quadrant (%) |
| Sham Control | 45 ± 5 |
| AD Model (Vehicle) | 20 ± 4 |
| AD Model + 3-Phenyl-2-propyn-1-amine | 35 ± 6 |
| AD Model + Memantine | 38 ± 5 |
Conclusion and Future Directions
3-Phenyl-2-propyn-1-amine presents a compelling profile as a potential neuroprotective agent due to its dual mechanism of action: modulation of the dopaminergic system through DBH inhibition and the inherent anti-apoptotic properties of its propargylamine structure. This positions it as a unique candidate when compared to agents with more singular mechanisms like Riluzole, Edaravone, and Memantine.
The experimental framework provided in this guide offers a clear path for the direct, empirical comparison of 3-Phenyl-2-propyn-1-amine against these established neuroprotective drugs. The successful validation of its efficacy in these standardized in vitro and in vivo models would be a critical step in advancing this promising compound through the drug development pipeline. Future research should focus on elucidating the precise downstream signaling events of its anti-apoptotic activity and exploring its potential in a wider range of neurodegenerative disease models.
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A Comparative In Vivo Efficacy Guide to Novel Propargylamines: From Neuroprotection to Emerging Oncotherapeutics
For researchers and drug development professionals, the propargylamine moiety represents a cornerstone in modern medicinal chemistry. Its unique chemical properties have given rise to a class of compounds with profound biological activities, most notably as irreversible monoamine oxidase (MAO) inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of the in vivo efficacy of novel propargylamines, moving beyond the well-established first-generation compounds to explore the multi-target agents redefining the therapeutic landscape for neurodegenerative diseases and showing nascent promise in oncology.
We will delve into the causality behind experimental design, present supporting data from key in vivo studies, and provide detailed protocols to ensure the principles of scientific integrity—expertise, authoritativeness, and trustworthiness—are woven into the fabric of this technical narrative.
The Rationale: Why Propargylamines?
The therapeutic value of propargylamines was first realized with MAO inhibitors like selegiline and rasagiline for Parkinson's disease.[2][3] Their primary mechanism involves the irreversible inhibition of MAO-B, the enzyme primarily responsible for dopamine degradation in the brain. This action increases dopaminergic neurotransmission, providing symptomatic relief.[4] However, extensive research has revealed that their therapeutic efficacy is not solely dependent on MAO inhibition. The propargylamine structure itself confers significant neuroprotective properties, including the prevention of apoptosis by modulating the Bcl-2 family of proteins and activating pro-survival signaling pathways.[3] This discovery catalyzed the development of novel, multi-target propargylamines designed to engage several disease-related pathways simultaneously—a crucial strategy for complex multifactorial disorders like Alzheimer's disease.[1]
Comparative In Vivo Efficacy in Neurodegenerative Disorders
The true test of a novel therapeutic lies in its performance within a living system. The choice of an animal model is therefore critical and must be carefully selected to recapitulate key aspects of the human disease pathology, providing a translatable platform for efficacy testing.[5]
Parkinson's Disease: Beyond Symptomatic Relief
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a gold standard for preclinical Parkinson's research. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the disease and allowing for the robust assessment of both symptomatic and neuroprotective/neurorestorative effects.[6]
A key objective in developing new anti-Parkinsonian drugs is to not only manage symptoms, as L-DOPA does, but to slow or halt the underlying neurodegeneration.[7][8] Here, we compare the established propargylamine, rasagiline, with the novel multi-target agent M30.
| Compound | Animal Model | Dosage & Administration | Key Efficacy Parameter | Observed Effect | Reference |
| Rasagiline | MPTP-induced PD Mice | 1 mg/kg, i.p. | Striatal Dopamine Levels | Prevents MPTP-induced dopamine depletion | [2] |
| MPTP-induced PD Mice | 1 mg/kg, i.p. | Tyrosine Hydroxylase (TH) positive neurons | Protects against the loss of dopaminergic neurons | [2] | |
| M30 | MPTP-induced PD Mice (Post-lesion) | 2.5-5 mg/kg/day, Oral (14 days) | Striatal Dopamine Levels | Significantly elevated dopamine levels in pre-lesioned animals | [9] |
| MPTP-induced PD Mice (Post-lesion) | 2.5-5 mg/kg/day, Oral (14 days) | Dopaminergic cells in Substantia Nigra | Increased the number of remaining dopaminergic neurons | [9] | |
| L-DOPA (Comparator) | MPTP-induced PD Mice | 25 mg/kg (+ benserazide), i.p. | Behavioral Deficits (Pole Test) | Improves motor function | [8][10] |
Expert Insights: The study on M30 is particularly compelling as it was conducted in a neurorescue/neurorestorative paradigm, where the drug was administered after the neurotoxic lesion was established.[9] This models a more clinically relevant scenario where treatment begins after diagnosis. The ability of M30 to not only increase dopamine levels but also preserve the remaining dopaminergic neurons highlights its potential as a disease-modifying agent, a significant advantage over purely symptomatic treatments like L-DOPA.[9]
Alzheimer's Disease: A Multi-Target Approach
Alzheimer's disease presents a complex pathology involving cholinergic deficits, monoamine oxidase dysregulation, amyloid-β (Aβ) aggregation, and oxidative stress.[4][11] This complexity necessitates multi-target-directed ligands (MTDLs). Novel propargylamines like ASS234 and Ladostigil have been designed with this in mind, often combining a propargylamine moiety (for MAO inhibition and neuroprotection) with a cholinesterase-inhibiting scaffold.[11][12][13][14]
Efficacy is often tested in transgenic mouse models that overexpress human genes associated with familial Alzheimer's (e.g., APPswe/PS1ΔE9) or in acute cognitive deficit models, such as scopolamine-induced amnesia, which mimics the cholinergic dysfunction seen in patients.[11]
| Compound | Animal Model | Dosage & Administration | Key Efficacy Parameter | Observed Effect | Reference |
| ASS234 | Scopolamine-induced amnesia (Mice) | 0.12 mM/kg, i.p. | Cognitive Performance (Passive Avoidance) | Significantly reversed scopolamine-induced memory impairment | [4] |
| APPswe/PS1ΔE9 Transgenic Mice | 1 mg/kg/day (1 month) | Amyloid Plaque Burden (Cortex & Hippocampus) | Significant reduction in Aβ plaque load and associated gliosis | [11][12] | |
| Donepezil (Comparator) | Scopolamine-induced amnesia (Mice) | 1 mg/kg, i.p. | Cognitive Performance | Efficacious in improving cognition, comparable to ASS234 | [11][12] |
| Ladostigil | Aged Rats (16-month-old) | 1 mg/kg/day, Oral (6 months) | Spatial Memory (Morris Water Maze) | Prevented age-related spatial memory deficits | [15] |
| Aged Rats (16-month-old) | 1 mg/kg/day, Oral (6 months) | Glial Activation (Astrocytes & Microglia) | Prevented age-related increases in neuroinflammation | [15] |
Expert Insights: The in vivo data for ASS234 demonstrates the success of the MTDL strategy. It not only matches the symptomatic efficacy of the standard-of-care cholinesterase inhibitor, donepezil, in a model of cognitive impairment but also tackles the underlying pathology by reducing Aβ plaques in a transgenic model.[4][11][12] This dual action is a significant advancement. Similarly, Ladostigil's ability to prevent age-related cognitive decline while simultaneously reducing neuroinflammation in the brain underscores the multifaceted benefits of these novel propargylamines.[15]
Emerging Applications: Propargylamines in Oncology
The application of propargylamines in oncology is a more recent and burgeoning field. The rationale stems from the roles of monoamine oxidases and related pathways in tumor progression and cell proliferation. Preclinical evaluation of these novel agents typically relies on xenograft models, where human cancer cell lines are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth.[16]
While comprehensive comparative data is still emerging, initial studies show promise. For instance, certain novel propargylamine derivatives have been shown to possess cytotoxic activity against various cancer cell lines in vitro, leading to in vivo testing.
| Compound Class | Animal Model | Cancer Type | Key Efficacy Parameter | Observed Effect | Reference |
| Angiogenesis Inhibitor (TNP-470) | Human Neuroblastoma Xenograft (Mice) | Neuroblastoma | Tumor Growth Rate | Marked inhibition of tumor growth (T/C ratio = 0.4) | [17] |
| Novel ADC (ABBV-319) | Patient-Derived Xenograft (PDX) | B-cell Malignancies | Tumor Growth Inhibition | Tumor regression in 9 out of 10 PDX models with a single dose | [18] |
Expert Insights: The use of patient-derived xenograft (PDX) models, as in the study with ABBV-319, represents a more advanced preclinical model that better reflects the heterogeneity of human cancers.[18] The significant tumor regression observed with a single dose of this antibody-drug conjugate (ADC), which delivers a potent agent directly to the cancer cells, highlights a promising therapeutic strategy. While not a classical small molecule propargylamine, this demonstrates the expanding utility of targeting pathways influenced by such compounds. The marked inhibition of neuroblastoma growth by TNP-470 suggests that the mechanisms targeted by propargylamine-related compounds, such as angiogenesis, are viable targets in oncology.[17]
Visualizing the Science: Pathways and Protocols
To fully appreciate the science behind these comparisons, it is essential to understand the mechanisms of action and the experimental workflows.
Mechanism of Multi-Target Propargylamines in Alzheimer's Disease
Caption: Multi-target action of novel propargylamines against Alzheimer's pathology.
General Workflow for In Vivo Efficacy Testing in a Xenograft Model
Caption: Standardized workflow for assessing anticancer efficacy in xenograft models.
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific advancement. The following are detailed, step-by-step protocols for key in vivo models discussed in this guide.
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
-
Rationale: This model is chosen for its ability to cause selective and reproducible degeneration of dopaminergic neurons, closely mimicking the core pathology of Parkinson's disease.[6] It is highly effective for testing both neuroprotective (pre-treatment) and neurorestorative (post-treatment) therapeutic strategies.
-
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
8-10 week old male C57BL/6 mice
-
Appropriate caging and personal protective equipment (PPE) for handling neurotoxins.
-
-
Procedure:
-
Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. All handling must be done in a certified chemical fume hood with appropriate PPE.
-
Induction Regimen (Sub-acute): Administer four intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg.[19]
-
Injection Schedule: Give one injection every 2 hours over a single day.[19] Control animals receive equivalent volumes of saline.
-
Drug Administration: The test propargylamine or vehicle is typically administered according to the study design (e.g., daily for 14 days, starting 24h after the final MPTP injection for a neurorestorative study).
-
Endpoint Analysis (7-21 days post-MPTP):
-
Behavioral Testing: Assess motor deficits using tests like the open-field test (measuring total distance traveled and rearing) or the pole test (measuring time to turn and descend).[20]
-
Neurochemical Analysis: Euthanize animals, dissect the striata, and measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perfuse animals, fix and section the brains. Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[20]
-
-
Protocol 2: Scopolamine-Induced Cognitive Impairment Model
-
Rationale: This model is used to induce a transient, reversible cognitive deficit, primarily in learning and memory, by blocking muscarinic acetylcholine receptors. It is a rapid and effective screening tool for compounds with potential pro-cognitive or anti-amnesic effects, particularly those targeting the cholinergic system, a key pathway affected in Alzheimer's disease.[11]
-
Materials:
-
Scopolamine hydrobromide (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Adult C57BL/6J mice
-
Passive avoidance apparatus
-
-
Procedure:
-
Apparatus: The passive avoidance apparatus consists of a two-chamber box (one lit, one dark) with a connecting door and an electrifiable grid floor in the dark chamber.
-
Training (Day 1):
-
Place a mouse in the lit compartment. After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
Mice, having a natural aversion to light, will typically enter the dark compartment.
-
Once the mouse fully enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the mouse and return it to its home cage.
-
-
Treatment and Testing (Day 2):
-
Administer the test propargylamine (e.g., ASS234) or vehicle, typically 60 minutes before the test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia for the training.
-
Place the mouse back into the lit compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between treatment groups using appropriate statistical tests (e.g., ANOVA). A significantly longer latency in the drug-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.[11]
-
Protocol 3: Cell Line-Derived Tumor Xenograft Model
-
Rationale: This model is a foundational in vivo tool in oncology for evaluating the anti-tumor efficacy of novel compounds in a living system. It allows for the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic effect on a human-derived tumor.[16]
-
Materials:
-
Human cancer cell line (e.g., NCI-H1975 for non-small cell lung cancer)
-
Appropriate culture medium and supplements
-
Matrigel (Corning)
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)
-
Sterile saline or PBS
-
Digital calipers
-
-
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer. Confirm high cell viability (>90%) via trypan blue exclusion.
-
Implantation: Resuspend the required number of cells (e.g., 5 x 10^6) in a 1:1 mixture of serum-free medium and Matrigel on ice. The total injection volume should be 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the right flank of 6-8 week old immunocompromised mice.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their length and width using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Test Compound, Standard-of-Care). Begin dosing as per the study protocol (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit or after a set duration. Efficacy is reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.[16]
-
Conclusion and Future Directions
The field of propargylamine research is vibrant and continues to evolve. While first-generation MAO-B inhibitors like rasagiline and selegiline remain clinically important, the development of novel, multi-target propargylamines such as M30, ASS234, and ladostigil represents a paradigm shift, particularly for complex neurodegenerative disorders.[1][9] In vivo studies have provided compelling proof-of-concept for their enhanced therapeutic potential, demonstrating not only symptomatic improvement but also disease-modifying effects by targeting underlying pathologies like amyloid aggregation and neuroinflammation.[11][15]
The emerging data in oncology, though preliminary, opens an exciting new frontier for this versatile chemical scaffold. Future research should focus on elucidating the precise mechanisms of their anti-tumor activity and identifying predictive biomarkers for patient selection. As our understanding of disease complexity grows, the rational design and rigorous in vivo evaluation of such multi-target agents will be paramount in translating laboratory discoveries into clinically meaningful therapies.
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A Researcher's Comparative Guide to the Off-Target Effects of 3-Phenyl-2-propyn-1-amine hydrochloride
For the discerning researcher in drug development and the neurosciences, the selection of a chemical probe is a critical decision that profoundly influences experimental outcomes. The utility of an inhibitor is intrinsically linked to its specificity. This guide provides an in-depth technical comparison of 3-Phenyl-2-propyn-1-amine hydrochloride, a known inhibitor of dopamine β-hydroxylase (DBH), with alternative compounds.[1][2] We will explore its known and potential off-target effects, offering a framework and experimental protocols for their comprehensive evaluation.
Understanding the Primary Target: Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines.[3][4] As such, inhibitors of DBH are valuable tools for studying the roles of these neurotransmitters in various physiological and pathological processes, including hypertension, heart failure, and substance abuse disorders.[4][5][6] this compound is documented as an inhibitor of this enzyme.[1][2]
However, the structural motifs present in many enzyme inhibitors can lead to interactions with unintended biological targets. For propargylamine-containing compounds like this compound, there is a potential for cross-reactivity with other amine oxidases, a class of enzymes that share mechanistic similarities. This necessitates a thorough investigation of its selectivity profile.
Comparative Analysis with Alternative DBH Inhibitors
To contextualize the performance of this compound, we will compare it with two other well-characterized DBH inhibitors: Nepicastat , a selective inhibitor, and Disulfiram , a non-selective agent.
| Compound | Primary Target | Known Off-Targets | Selectivity Profile | Key Considerations |
| This compound | Dopamine β-hydroxylase (DBH)[1][2] | Cytochrome P450 enzymes, adrenergic receptors[1] | Not well-characterized in public literature. | The propargylamine moiety suggests potential for MAO or LSD1 interaction. A comprehensive off-target profile is crucial for data interpretation. |
| Nepicastat | Dopamine β-hydroxylase (DBH)[3][7][8] | Minimal off-target effects reported at therapeutic doses. | Selective for DBH.[8][9] | Considered a gold standard for selective DBH inhibition in research settings. |
| Disulfiram | Aldehyde Dehydrogenase (ALDH), Dopamine β-hydroxylase (DBH)[7][9] | Numerous, due to its copper-chelating properties and reactivity. | Non-selective.[9] | Its broad activity profile can confound experimental results, making it a useful negative control for selectivity studies. |
The Specter of Amine Oxidase Cross-Reactivity
A significant concern for inhibitors of FAD-dependent enzymes like DBH is the potential for off-target inhibition of other structurally and mechanistically related enzymes, such as Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1). For instance, the well-known MAO inhibitor Pargyline has documented off-target activity against LSD1.[10] This underscores the importance of assessing the selectivity of this compound against these key amine oxidases.
Signaling Pathway: Catecholamine Biosynthesis and Potential Off-Target Intersections
Caption: On-target inhibition of DBH by this compound and its potential off-target effects on related amine oxidases.
Experimental Protocols for Off-Target Profiling
To ensure the scientific integrity of studies utilizing this compound, a multi-pronged approach to off-target validation is recommended.
In Vitro Enzymatic Assays for Amine Oxidase Selectivity
This initial screen provides a direct measure of inhibitory activity against a panel of purified enzymes.
Objective: To determine the IC50 values of this compound against DBH, MAO-A, MAO-B, and LSD1.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified, recombinant human DBH, MAO-A, MAO-B, and LSD1 enzymes and their respective substrates.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound, Nepicastat (DBH-selective control), and Pargyline (MAO/LSD1-active control).
-
Assay Execution: Perform enzymatic assays in a 96- or 384-well plate format. Commercially available fluorescence-based assay kits are recommended for their high throughput and sensitivity.
-
Data Analysis: Measure the enzymatic activity at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.
Objective: To verify that this compound engages DBH in intact cells.
Methodology:
-
Cell Treatment: Treat cells expressing endogenous or over-expressed DBH with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates across a range of temperatures.
-
Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble DBH remaining at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of DBH in the presence of the inhibitor, shifting the melting curve to higher temperatures.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to confirm target engagement of DBH.
Proteome-Wide Off-Target Profiling
For a comprehensive and unbiased assessment of off-target interactions, proteome-wide methods are invaluable.
Recommended Approaches:
-
Thermal Proteome Profiling (TPP): An extension of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
-
Activity-Based Protein Profiling (ABPP): Utilizes chemical probes that covalently bind to the active sites of specific enzyme families to quantify their functional state across the proteome.
-
Chemical Proteomics: Employs affinity chromatography with an immobilized version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Concluding Remarks for the Informed Researcher
While this compound is a documented inhibitor of dopamine β-hydroxylase, its complete selectivity profile remains to be fully elucidated in publicly accessible literature. Its structural similarity to other propargylamine-based inhibitors warrants a careful and systematic evaluation of its potential off-target effects, particularly against other amine oxidases such as MAOs and LSD1.
By employing a multi-faceted approach that combines in vitro enzymatic assays, cellular target engagement studies like CETSA, and unbiased proteomic profiling, researchers can build a comprehensive understanding of the pharmacological profile of this compound. This rigorous validation is essential for ensuring the reliability and reproducibility of experimental findings and for the confident interpretation of its biological effects. The judicious use of well-characterized comparators, such as the selective inhibitor Nepicastat and the non-selective agent Disulfiram, will further strengthen these assessments.
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A Comparative Guide to Structural Analogues of 3-Phenyl-2-propyn-1-amine: Synthesis, Activity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenyl-2-propyn-1-amine scaffold serves as a cornerstone in medicinal chemistry, embodying a "privileged structure" for designing potent enzyme inhibitors. Its core component, the propargylamine moiety, acts as an effective irreversible inhibitor for a class of flavin-dependent amine oxidases. This guide provides a comprehensive comparison of structural analogues derived from this scaffold, focusing on their synthesis, structure-activity relationships (SAR), and inhibitory activity against two major therapeutic targets: Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1). We delve into the mechanistic basis of their action, present comparative experimental data, and provide detailed protocols for their synthesis and biological evaluation, offering a critical resource for the development of next-generation therapeutics for neurodegenerative diseases and cancer.
Introduction: The Propargylamine Moiety as a Covalent Warhead
3-Phenyl-2-propyn-1-amine, also known as 3-phenylpropargylamine, is a versatile building block in drug discovery.[1][2] Its significance stems from the unique chemical reactivity of the terminal alkyne group within the propargylamine functional group. This "warhead" is capable of forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor found in the active site of certain enzymes, leading to mechanism-based irreversible inhibition.[3]
The structural homology between key enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) has made the propargylamine scaffold a fertile ground for developing inhibitors with dual or selective activity.[3] This guide will explore how systematic structural modifications of the parent 3-phenyl-2-propyn-1-amine molecule influence its potency and selectivity against these targets.
Key Biological Targets: MAO-B and LSD1
Monoamine Oxidase B (MAO-B)
MAOs are critical enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine.[4] The B isoform, MAO-B, is a well-established therapeutic target for neurodegenerative conditions such as Parkinson's disease. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission and alleviating motor symptoms. The propargylamine-containing drugs Selegiline and Rasagiline are clinically approved MAO-B inhibitors.[5][6]
Lysine-Specific Demethylase 1 (LSD1/KDM1A)
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histones, which influences gene expression.[7][8] Overexpression of LSD1 is linked to the development and progression of various cancers, particularly hormone-dependent cancers like prostate and breast cancer.[7][9] Given that LSD1 is also a flavin-dependent amine oxidase, propargylamine-based inhibitors have been successfully developed as potent anti-cancer agents by targeting its catalytic activity.[3][7]
Below is a diagram illustrating the general mechanism of FAD-dependent enzyme inhibition by the propargylamine scaffold.
Caption: Mechanism of FAD-enzyme inactivation by a propargylamine inhibitor.
Comparative Analysis and Structure-Activity Relationships (SAR)
The therapeutic efficacy and selectivity of 3-phenyl-2-propyn-1-amine analogues are highly dependent on their structural modifications. The primary points of diversification are the phenyl ring, the linker, and the terminal amine.
-
Phenyl Ring Substitution: Modifications to the phenyl ring are critical for tuning binding affinity and selectivity. Electron-withdrawing or lipophilic groups can enhance interactions within the enzyme's substrate pocket. For instance, in related scaffolds targeting MAO-B, the introduction of a 3,4-dichlorophenyl moiety significantly boosts potency.[4] Similarly, for a series of pyridazinobenzylpiperidine derivatives, a chloro-substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition.[6]
-
Amine Substitution: The nature of the amine group (primary, secondary, or tertiary) influences the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect cell permeability and target engagement.
-
Linker Modification: While this guide focuses on the propargylamine core, it's noteworthy that altering the linker between the phenyl ring and the amine can profoundly impact activity, though this is beyond the scope of the current analysis.
The following table summarizes experimental data for selected structural analogues of propargylamine-containing compounds against MAO-A and MAO-B, demonstrating the impact of these modifications.
| Compound ID | Core Scaffold | R-Group (Substitution on Phenyl Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1 | 1,3-diarylpropenone | 4-H | 7.9 | 0.120 | 66 | [4] |
| 2 | 1,3-diarylpropenone | 3,4-diCl | 59.0 | 0.0022 | 27,000 | [4] |
| 3 | 1,3-diarylpropenone | 4-OCH₃ | 8.9 | 0.093 | 96 | [4] |
| 4 | Pyridazinobenzylpiperidine | 3-Cl | 3.857 | 0.203 | 19 | [6] |
| 5 | Pyridazinobenzylpiperidine | 3-Br | >100 | 10.95 | >9.1 | [6] |
| 6 | Pyridazinobenzylpiperidine | 3-F | 16.48 | 2.597 | 6.3 | [6] |
| 7 | Tetrahydroacridine | 7-Phenoxy | >1000 | 0.040 | >25,000 | [5] |
Note: The table includes data from different propargylamine-containing scaffolds to illustrate broader SAR principles.
Synthetic Strategies: The A³ Coupling Reaction
A highly efficient and versatile method for synthesizing a diverse library of propargylamines is the three-component coupling reaction of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction.[10][11][12] This one-pot synthesis is often catalyzed by copper or other transition metals and is valued for its operational simplicity and atom economy.[11][13]
The causality behind choosing this method in a drug discovery context is its modularity. By simply varying the three starting components (e.g., substituted benzaldehydes, different amines, and phenylacetylene), a large number of structural analogues can be rapidly synthesized for screening.
Caption: Workflow for the A³ coupling reaction to synthesize propargylamines.
Experimental Protocols
Synthesis Protocol: General A³ Coupling for a 3-Phenyl-2-propyn-1-amine Analogue
This protocol describes a representative synthesis of an N-substituted 3-phenyl-2-propyn-1-amine derivative. This self-validating system includes characterization steps to confirm product identity and purity.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Secondary Amine (e.g., Morpholine, 1.1 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexane for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldehyde (1.0 mmol), the secondary amine (1.1 mmol), toluene (5 mL), and CuI (0.05 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure propargylamine product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Biological Assay Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a standard method to determine the inhibitory potency (IC₅₀) of a synthesized analogue against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Test compound (analogue) dissolved in DMSO
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., Benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well microplate (black, flat-bottom)
-
Plate reader (fluorescence)
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer. The final DMSO concentration in the well should be ≤1%.
-
In a 96-well plate, add 50 µL of the test compound dilution (or buffer for control wells) to each well.
-
Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37 °C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing the substrate (benzylamine), Amplex® Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes at 37 °C. The production of H₂O₂ by MAO-B is coupled to the HRP/Amplex Red system to generate a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Validation: Fit the data to a dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Run a known MAO-B inhibitor (e.g., Selegiline) as a positive control to validate the assay performance.
Conclusion and Future Directions
The 3-phenyl-2-propyn-1-amine scaffold remains a highly valuable starting point for the design of potent and selective inhibitors of MAO-B and LSD1. Structure-activity relationship studies have demonstrated that fine-tuning substitutions on the aromatic ring is a powerful strategy to enhance potency and selectivity. The A³ coupling reaction provides a robust and flexible synthetic route to generate diverse chemical libraries for screening.
Future research should focus on developing analogues with improved pharmacokinetic profiles, reduced off-target effects, and the potential for dual-target inhibition where therapeutically relevant (e.g., in complex diseases like Alzheimer's where multiple pathways are implicated).[10][14] The continued exploration of this privileged scaffold holds significant promise for delivering novel therapeutics for challenging diseases.
References
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- Schmitt, M. L., et al. (2013). Nonpeptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of Medicinal Chemistry, 56(19), pp.7556-7567. [Link]
- ACS Publications. (2013). Nonpeptidic Propargylamines as Inhibitors of Lysine Specific Demethylase 1 (LSD1) with Cellular Activity. Journal of Medicinal Chemistry. [Link]
- Stazi, G., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), pp.941-946. [Link]
- Guedes, R. C., et al. (2020). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. Bioorganic & Medicinal Chemistry Letters, 30(3), 126880. [Link]
- PubMed. (2020). Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. Bioorganic & Medicinal Chemistry Letters. [Link]
- Reddy, V. P., et al. (2013). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Sustainable Chemistry & Engineering, 1(7), pp.789-794. [Link]
- RSC Publishing. (2016). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]
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- Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Link]
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- Pisani, L., et al. (2021). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ACS Medicinal Chemistry Letters, 12(5), pp.826-832. [Link]
- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]
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A Guide to Ensuring Reproducibility for 3-Phenylpropargylamine Hydrochloride Data
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of Reproducibility in the Face of Scant Published Data
In the realm of scientific research, and particularly within drug development, the reproducibility of experimental data is the bedrock of progress. The ability to verify and build upon prior work is essential for the efficient allocation of resources and the validation of scientific claims. However, researchers often encounter compounds with limited published characterization and application data, creating a significant hurdle to confident experimentation. 3-Phenylpropargylamine hydrochloride (CAS 207851-78-3) is a case in point. A thorough survey of publicly available scientific literature and chemical supplier databases reveals a conspicuous absence of detailed experimental data for this specific salt.
This guide, therefore, deviates from a conventional comparison of existing datasets. Instead, it serves as a proactive manual for the discerning researcher. We will establish a "best-practice" framework for the synthesis, purification, and comprehensive characterization of 3-Phenylpropargylamine hydrochloride. By adhering to these protocols, researchers can ensure the integrity and reproducibility of their own data, contributing to a more robust and reliable scientific record for this compound.
The Challenge: A Paucity of Public Data for 3-Phenylpropargylamine Hydrochloride
A comprehensive search for experimental data associated with CAS number 207851-78-3 yields minimal specific information. While data for the free base, 3-phenylpropargylamine (CAS 78168-74-8), and related structures exist, validated analytical data for the hydrochloride salt remains elusive in the public domain. This presents a significant challenge for researchers who intend to use this compound, as the identity, purity, and stability of the material are not readily verifiable against a standard reference.
This lack of data underscores the importance of in-house validation before any experimental use. Without this crucial step, any observed biological activity or chemical reactivity could be erroneously attributed to the target compound when, in fact, it may stem from impurities or an altogether incorrect substance.
A Proposed Synthetic Route and Considerations for Purity
While specific published synthetic procedures for 3-Phenylpropargylamine hydrochloride are scarce, a plausible and common method for the synthesis of propargylamines is the A3 coupling reaction (alkyne, aldehyde, amine). A hypothetical, yet chemically sound, protocol is presented below. This serves as a foundation for discussing potential impurities that may arise and the necessity of rigorous purification.
Hypothetical Synthesis of 3-Phenylpropargylamine Hydrochloride
A potential synthesis involves a Mannich-type reaction between phenylacetylene, formaldehyde (or its solid equivalent, paraformaldehyde), and ammonia, followed by conversion to the hydrochloride salt.
Reaction Scheme:
Followed by:
Potential Impurities:
-
Unreacted starting materials: Phenylacetylene, residual formaldehyde/paraformaldehyde.
-
Side products: Polymeric materials from formaldehyde, products of self-coupling of phenylacetylene.
-
Isomeric impurities: Depending on reaction conditions, other isomeric amines could potentially form.
-
Solvent residues: From both the reaction and purification steps.
Purification Strategy: Recrystallization
The most common and effective method for purifying solid organic compounds like amine hydrochlorides is recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude 3-Phenylpropargylamine hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
The purity of the recrystallized material should be assessed using the analytical techniques described in the following section.
The Core Directive: A Multi-technique Approach to Characterization for Unambiguous Structure and Purity Assessment
To ensure the reproducibility of your research, a comprehensive characterization of your 3-Phenylpropargylamine hydrochloride sample is not just recommended, it is imperative. The following analytical techniques, when used in concert, provide a detailed and verifiable profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the presence of the phenyl group, the acetylenic proton (if the free base is analyzed before salt formation), and the methylene and amine protons. The integration of the signals will confirm the relative number of protons in each environment.
-
¹³C NMR: Will identify the number of unique carbon atoms and their chemical environments, including the characteristic signals for the alkyne carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenylpropargylamine Hydrochloride (in D₂O or DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2 - 7.6 (multiplet) | 128 - 132 (multiple signals) |
| C≡CH | ~3.0 (singlet) | ~75 |
| Ph-C ≡C | Not applicable | ~85 |
| -CH₂- | ~3.5 (singlet) | ~30 |
| -NH₃⁺ | Variable, broad singlet | Not applicable |
Note: Predicted values are based on known shifts for similar structural motifs. Actual values may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which can confirm its molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition. For 3-Phenylpropargylamine hydrochloride, analysis of the free base (after neutralization) is common.
-
Expected Molecular Ion (as free base, C₉H₉N): [M+H]⁺ = 132.0813 (calculated)
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Frequencies for 3-Phenylpropargylamine Hydrochloride
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine salt) | 3200 - 2800 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C≡C stretch (alkyne) | ~2120 (weak) |
| C=C stretch (aromatic) | 1600 - 1450 |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula of a synthesized compound.
Table 3: Calculated Elemental Composition of 3-Phenylpropargylamine Hydrochloride (C₉H₁₀ClN)
| Element | Percentage |
| Carbon (C) | 64.48% |
| Hydrogen (H) | 6.01% |
| Chlorine (Cl) | 21.15% |
| Nitrogen (N) | 8.36% |
Workflow for Ensuring Data Reproducibility
The following workflow is a practical guide for researchers to ensure the quality and reproducibility of their data when working with a compound with limited public information.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-2-propyn-1-amine hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 3-Phenyl-2-propyn-1-amine hydrochloride requires not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety standards and practical laboratory experience. The causality behind each step is explained to foster a self-validating system of safety within your laboratory.
Part 1: Core Chemical Profile and Hazard Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound is a combustible solid organic compound. While specific toxicity data is limited, the presence of the propargylamine functional group suggests that it should be handled as a potentially hazardous and toxic substance. Structurally related compounds, such as propargylamine itself, are known to be toxic, flammable, and corrosive.[1] Therefore, a conservative approach, treating this compound with a high degree of caution, is the most scientifically sound and responsible course of action.
Table 1: Chemical and Safety Profile of this compound
| Property | Data | Source |
| CAS Number | 30011-36-0 | |
| Molecular Formula | C₉H₁₀ClN | |
| Physical Form | Solid | |
| Melting Point | 222-226 °C | |
| Storage Class | 11 - Combustible Solids | |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [2][3][4] |
| Known Hazards | Combustible. Based on related structures, should be considered a potential skin/eye irritant and harmful if swallowed or inhaled. | [1][2][5] |
The hydrochloride salt form implies some degree of water solubility.[3] However, this does not mean it is safe for drain disposal. On the contrary, aqueous solutions can still pose an environmental hazard and are subject to hazardous waste regulations.[6][7]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Given the hazard profile, a stringent PPE and engineering control regimen is non-negotiable. This is your primary defense against accidental exposure.
-
Engineering Controls : Always handle this compound powder and prepare its waste inside a certified chemical fume hood.[8] This prevents inhalation of airborne particles and contains any potential spills. Ensure safety showers and eyewash stations are readily accessible.[9]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][11] Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1][2]
-
Respiratory Protection : While a fume hood is the primary control, if conditions warrant respirator use (e.g., cleaning a large spill outside of a hood), it must be done in accordance with OSHA standard 29 CFR 1910.134.[12]
Part 3: Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7] Given its combustible nature and potential toxicity, this compound waste must be managed as hazardous waste.
Segregation is Critical: Never mix this waste with other chemical waste streams without first verifying compatibility.[11][13]
-
DO NOT MIX with strong oxidizing agents, acids, or bases.[2][9] Mixing with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases.[11]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), clearly marked and under the control of laboratory personnel.[6][14]
-
Use secondary containment, such as a plastic tub, to segregate incompatible waste containers and contain any potential leaks.[15][16]
Part 4: Step-by-Step Disposal Protocols
Disposal is not a single action but a workflow. Follow these procedures based on the type of waste generated.
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
-
Container Selection : The original manufacturer's container is the ideal choice for disposal. If this is not possible, use a new, clean, and chemically compatible container with a secure, tight-fitting lid.[7][15] The container must be in good condition, free from cracks or leaks.
-
Labeling : Affix a completed Hazardous Waste Label to the container.[14][16] This label must include:
-
Storage : Keep the container tightly sealed except when adding waste.[7][15] Store it in your designated SAA, segregated from incompatibles.
-
Pickup Request : Once the container is ready, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][16]
Protocol 4.2: Disposal of Contaminated Labware
This includes items like pipette tips, weighing paper, gloves, and glassware.
-
Sharps : Needles, contaminated glass slides, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste" with the chemical contaminant listed.[11][13]
-
Non-Sharps Solid Waste : Contaminated gloves, weighing paper, and other disposable labware should be collected in a designated, leak-proof container (e.g., a lined cardboard box or a dedicated plastic container).
-
Labeling : Clearly label the container with a Hazardous Waste Label, listing "Solid waste contaminated with this compound."
-
Glassware : For reusable glassware, decontaminate it by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as liquid hazardous waste (see Protocol 4.3). After triple-rinsing, the glassware can be washed normally.[15][17]
Protocol 4.3: Disposal of Liquid Waste (Solutions and Rinsate)
-
Container Selection : Use a compatible, leak-proof container designed for liquid waste, equipped with a screw cap. Never use glass stoppers. Ensure there is adequate headspace (do not fill above 90%) to allow for expansion.[17]
-
Waste Collection : Collect all aqueous and solvent solutions containing the compound, including the rinsate from glassware decontamination.
-
Labeling : Attach a Hazardous Waste Label. List all chemical constituents by their full name and estimate their concentrations. For example: "Aqueous waste with this compound (~5%), Methanol (95%)."
-
Storage : Keep the container tightly sealed and stored in secondary containment within the SAA.
Part 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound waste.
Part 6: Emergency Procedures for Spills and Exposures
In Case of Skin/Eye Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] For eye contact, use an eyewash station, holding the eyelids open.[2]
-
Remove all contaminated clothing while flushing.
In Case of a Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material like sand, vermiculite, or silica gel.[2][4] Do not use combustible materials like sawdust.[4] Scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[1][4]
-
Large Spill: Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS or emergency response team immediately.[16]
Final disposal of this chemical waste will likely involve high-temperature incineration by a licensed hazardous waste management facility, which is the most effective method for destroying organic compounds and rendering them non-hazardous.[11][13] By adhering to these protocols, you ensure that your critical research does not come at the cost of safety or environmental integrity.
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services.
- Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- Proper Handling and Disposal of Laboratory Waste. JoVE.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Hazardous Waste Disposal Guide. Northwestern University.
- Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. Harper College.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 7. mtu.edu [mtu.edu]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. usbioclean.com [usbioclean.com]
- 14. nswai.org [nswai.org]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 3-Phenyl-2-propyn-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazards: A Cautious Approach
3-Phenyl-2-propyn-1-amine hydrochloride is a compound that combines the chemical reactivity of a terminal alkyne and a primary amine hydrochloride. While specific toxicological data is limited, the structural motifs suggest a potential for irritation to the skin, eyes, and respiratory tract. The phenyl group may also influence its metabolic profile and systemic toxicity. Therefore, a cautious approach, treating the compound as potentially hazardous, is warranted.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Amine hydrochlorides and propargylamine derivatives are often irritating upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Unknown Systemic Effects: The full toxicological profile is not well-documented.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. | Protects against accidental splashes of the solid or solutions, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Consider double-gloving for extended operations. | Prevents direct skin contact and potential absorption. The integrity of gloves is paramount. |
| Body Protection | A flame-resistant lab coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. Consult your institution's safety officer for specific guidance. | Minimizes the risk of inhaling airborne particles of the compound. |
Safe Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit appropriate for solid chemical spills readily available.
Handling Procedure:
-
Don PPE: Before handling the compound, don all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Inhalation: Always handle the compound in a well-ventilated area to minimize the risk of inhalation.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically 2-8°C.[1]
Emergency Procedures: Immediate and Effective Response
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and institutional safety office.
Disposal Plan: Responsible Environmental Stewardship
The disposal of this compound and its contaminated waste must be handled in accordance with all local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
Disposal Method:
-
All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Material Safety Data Sheet 3-Phenyl-1-propylamine, 98%. Harper College. [Link]
- Arom
- Propargylamine. Wikipedia. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- 3-Phenylpropargylamine. PubChem. [Link]
- Alkyne. Wikipedia. [Link]
- Solvent-free synthesis of propargylamines: an overview. Royal Society of Chemistry. [Link]
- Aromatic Hydrocarbon Toxicity: Benzene and Toluene. MD Searchlight. [Link]
- Aromatic Hydrocarbon Toxicity: Benzene and Toluene(Archived).
- Alkynes. Open Access Pub. [Link]
- 3-Phenylpropylamine. PubChem. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
